1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-10(7(12)13)5-4-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVVUKFHORPDSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363748 | |
| Record name | 1-[(tert-Butoxycarbonyl)amino]cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120728-10-1 | |
| Record name | 1-[(tert-Butoxycarbonyl)amino]cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic Acid
Introduction: A Key Building Block in Modern Drug Discovery
1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid, often abbreviated as Boc-Acbc-OH, is a synthetic amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and drug development. Its rigid cyclobutane scaffold offers a unique conformational constraint compared to its linear or larger cyclic counterparts. This structural feature can impart favorable properties to peptide-based therapeutics, such as enhanced metabolic stability, increased receptor affinity, and improved bioavailability.[1] The tert-butoxycarbonyl (Boc) protecting group on the amine functionality is a cornerstone of modern peptide synthesis, allowing for controlled, stepwise assembly of complex peptide chains.[2] Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and application in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of these properties, grounded in established analytical techniques and theoretical principles.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its successful application in research and development. The table below summarizes the key physical and chemical identifiers for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₇NO₄ | [1][3][4] |
| Molecular Weight | 215.25 g/mol | [1][3][4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 129-133 °C | [1][5] |
| CAS Number | 120728-10-1 | [1][3][4] |
| IUPAC Name | 1-[(tert-butoxycarbonyl)amino]cyclobutanecarboxylic acid | [6] |
Structural Elucidation and Molecular Architecture
The molecular structure of Boc-Acbc-OH is central to its chemical behavior and physical properties. The diagram below illustrates the connectivity of the atoms and the key functional groups.
Caption: 2D representation of this compound.
The molecule is characterized by a central cyclobutane ring, which imparts significant conformational rigidity. Attached to one of the cyclobutane carbons are both a carboxylic acid group (-COOH) and a Boc-protected amine group (-NHBoc). The bulky tert-butyl group of the Boc protecting moiety can influence the steric environment around the amine, which is a key consideration in its synthetic applications.
Experimental Determination of Physical Properties: Methodologies and Rationale
The accurate determination of physical properties is crucial for quality control and for predicting the behavior of a compound in various experimental settings. This section outlines the standard protocols for determining key physical parameters of Boc-Acbc-OH.
Melting Point Determination
The melting point of a solid is a sensitive indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range, typically narrow (0.5-1 °C). Impurities tend to depress and broaden the melting point range.
Experimental Protocol:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a controlled rate (initially rapid to approach the expected melting point, then slowed to 1-2 °C per minute near the melting range).
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded. This range is reported as the melting point.
Causality Behind Experimental Choices:
-
Fine Powdering: Ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, leading to an accurate measurement. Rapid heating can result in a measured melting point that is higher than the true value.
Solubility Assessment
Solubility is a critical parameter that dictates the choice of solvents for reactions, purification, and formulation. As an amino acid derivative, the solubility of Boc-Acbc-OH is influenced by both its polar carboxylic acid and amine functionalities, and the nonpolar cyclobutane ring and tert-butyl group.
Experimental Protocol for Qualitative Solubility:
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).
-
Sample Addition: To approximately 1 mL of each solvent in a separate test tube, add a small, accurately weighed amount (e.g., 10 mg) of this compound.
-
Observation: The mixture is agitated and observed for dissolution at room temperature. If the solid dissolves, it is classified as soluble. If it remains undissolved, it is classified as insoluble. Gentle heating can be applied to assess temperature effects on solubility.
Interpreting Expected Solubility:
-
Polar Solvents (e.g., Water, Methanol): Due to the presence of the carboxylic acid and the carbamate group, which can participate in hydrogen bonding, some solubility is expected in polar protic solvents. However, the nonpolar hydrocarbon portions of the molecule will limit its aqueous solubility. The solubility of amino acids in aqueous solutions is also pH-dependent.[7]
-
Moderately Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): Good solubility is anticipated in these solvents as they can interact favorably with both the polar and nonpolar regions of the molecule.
-
Nonpolar Solvents (e.g., Hexane): The compound is expected to have low solubility in nonpolar solvents due to the presence of the polar functional groups.
Caption: Logical relationships governing the solubility of Boc-Acbc-OH.
Spectroscopic Characterization: A Window into Molecular Structure
Spectroscopic techniques provide invaluable information about the structure and purity of a molecule. The following sections detail the expected spectroscopic features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy (Proton NMR):
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region of the spectrum, typically between 10-13 ppm. This chemical shift is highly variable and depends on concentration and the solvent used due to hydrogen bonding.
-
Amine Proton (-NH-): A singlet or a broad signal is anticipated between 5-7 ppm.
-
Cyclobutane Protons (-CH₂-): The protons on the cyclobutane ring will appear as multiplets in the aliphatic region, likely between 1.5-2.5 ppm. The exact chemical shifts and coupling patterns will be complex due to the restricted rotation of the cyclobutane ring.
-
tert-Butyl Protons (-C(CH₃)₃): A sharp singlet, integrating to nine protons, is expected around 1.4 ppm. This is a characteristic signal for the Boc protecting group.
¹³C NMR Spectroscopy (Carbon NMR):
-
Carboxylic Carbonyl Carbon (-COOH): A signal is expected in the range of 170-185 ppm.
-
Carbamate Carbonyl Carbon (-O-(C=O)-N-): This carbon will appear at approximately 155-160 ppm.
-
Quaternary Carbon of Boc Group (-O-C(CH₃)₃): A signal is expected around 80 ppm.
-
Quaternary Carbon of Cyclobutane Ring: The carbon atom of the cyclobutane ring attached to the nitrogen and the carboxyl group will appear further downfield than the other cyclobutane carbons.
-
Cyclobutane Carbons (-CH₂-): Signals for the methylene carbons of the cyclobutane ring are expected in the aliphatic region, typically between 20-40 ppm.
-
tert-Butyl Carbons (-C(CH₃)₃): A single, intense signal is expected around 28 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹. This broadness is due to hydrogen bonding.[8]
-
C-H Stretch: Sharp peaks will be observed around 2850-3000 cm⁻¹ corresponding to the C-H bonds of the cyclobutane and tert-butyl groups.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected around 1700-1725 cm⁻¹.
-
C=O Stretch (Carbamate): Another strong absorption should appear in the region of 1680-1700 cm⁻¹. Often, these two carbonyl stretches may overlap.
-
N-H Bend: A peak of moderate intensity is expected around 1500-1550 cm⁻¹.
-
C-O Stretch: Absorptions corresponding to the C-O single bonds of the carboxylic acid and the carbamate will be present in the fingerprint region (1000-1300 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electrospray ionization (ESI), a common technique for this type of molecule, the protonated molecule [M+H]⁺ would be expected at m/z 216.26. A common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group or isobutylene, leading to characteristic fragment ions.
Safe Handling and Storage
As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Keep away from strong oxidizing agents.
Conclusion
This compound is a valuable building block in contemporary organic and medicinal chemistry. A comprehensive understanding of its physical properties, as detailed in this guide, is fundamental to its effective use. The methodologies and expected analytical data presented herein provide a robust framework for researchers and scientists to confidently handle, characterize, and incorporate this compound into their synthetic endeavors, ultimately contributing to the advancement of drug discovery and development.
References
- PubChem. (n.d.). Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)-.
- PharmaCompass. (n.d.). 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- University of Calgary. (n.d.). IR: carboxylic acids.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
- DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- ChemBK. (2024). N-Boc-1-aminocyclobutanecarboxylic acid.
- PubChem. (n.d.). 1-Aminocyclobutanecarboxylic acid.
- Georganics. (n.d.). Cyclobutanecarboxylic acid - general description.
- PubChem. (n.d.). Cyclobutanecarboxylic acid.
- Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
- MDPI. (2020). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions.
- Beilstein Journal of Organic Chemistry. (2025). Search Results.
- SpectraBase. (n.d.). Cyclobutanecarboxylic acid - Optional[13C NMR] - Chemical Shifts.
- SpectraBase. (n.d.). 1-Aminocyclobutanecarboxylic acid - Optional[FTIR] - Spectrum.
- PubChem. (n.d.). (1r,3r)-3-(((Tert-butoxy)carbonyl)amino)cyclobutane-1-carboxylic acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. scbt.com [scbt.com]
- 4. 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. N-Boc-1-aminocyclobutanecarboxylic acid | 120728-10-1 [chemicalbook.com]
- 6. Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)- | C10H17NO4 | CID 1512646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 120728-10-1|this compound|BLD Pharm [bldpharm.com]
Boc-Acb-OH chemical structure and IUPAC name
An In-Depth Technical Guide to Boc-Acb-OH: Structure, Synthesis, and Applications in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive analysis of N-(tert-butoxycarbonyl)-1-aminocyclobutanecarboxylic acid, commonly abbreviated as Boc-Acb-OH. As a non-proteinogenic, conformationally constrained amino acid analogue, Boc-Acb-OH serves as a critical building block for researchers, scientists, and drug development professionals. Its unique cyclobutane scaffold introduces valuable structural rigidity into peptide chains, influencing secondary structure and enhancing metabolic stability. This document details the molecule's core chemical identity, including its IUPAC name and physicochemical properties. Furthermore, it provides field-proven, step-by-step protocols for its chemical synthesis and its incorporation into peptide sequences using Boc-strategy solid-phase peptide synthesis (SPPS). The causality behind experimental choices and the significance of its application in developing peptide mimetics and other advanced therapeutic candidates are thoroughly discussed.
The Strategic Role of Protected Amino Acids in Peptide Synthesis
The chemical synthesis of peptides is a stepwise process involving the sequential addition of amino acids to a growing chain. To ensure the formation of the correct peptide bond between the carboxylic acid of one amino acid and the amino group of another, all other reactive functionalities must be temporarily masked. This is achieved through the use of protecting groups.
The tert-butyloxycarbonyl (Boc) group is a cornerstone of one of the most robust strategies in peptide synthesis, often termed the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy.[1][2] The Boc group protects the α-amino group of the amino acid. Its key advantage lies in its stability under a wide range of conditions, yet it can be cleanly and efficiently removed using moderately strong acids, such as trifluoroacetic acid (TFA).[2][3] This acid-lability allows for selective deprotection of the N-terminus, preparing the peptide chain for the next coupling cycle, while side-chain protecting groups (often benzyl-based) remain intact until the final cleavage step with a strong acid like hydrogen fluoride (HF).[1]
Boc-Acb-OH: Core Chemical Identity
Boc-Acb-OH is a derivative of 1-aminocyclobutanecarboxylic acid, a non-proteinogenic amino acid. The "Acb" designation refers to the A minoc yclob utane carboxylic acid core. Its structure is notable for the geminal substitution of the amino and carboxyl groups on the cyclobutane ring, which imparts significant conformational constraint.
Chemical Structure
The structure consists of a central cyclobutane ring, a carboxylic acid functional group, and an N-terminus protected by a tert-butoxycarbonyl group.
Caption: Chemical structure of Boc-Acb-OH.
IUPAC Nomenclature and Identification
-
IUPAC Name : 1-[(tert-butoxycarbonyl)amino]cyclobutane-1-carboxylic acid
-
Common Abbreviation : Boc-Acb-OH
-
CAS Number : 120728-10-1[4]
Physicochemical Properties
The key properties of Boc-Acb-OH are summarized below, providing essential data for experimental design and execution.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇NO₄ | [4] |
| Molecular Weight | 215.25 g/mol | [4] |
| Appearance | White to off-white solid/powder | [5] |
| Purity | Typically ≥95% | [4] |
| Storage | 2–8 °C | [4] |
Synthesis of Boc-Acb-OH
The synthesis of Boc-Acb-OH is a straightforward N-protection reaction. The primary amino group of 1-aminocyclobutanecarboxylic acid is nucleophilic and readily attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). The reaction is performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acidic byproducts.
Caption: General workflow for the synthesis of Boc-Acb-OH.
Detailed Experimental Protocol for Synthesis
This protocol is adapted from established procedures for the N-Boc protection of amino acids.[5]
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-aminocyclobutanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and a 1M aqueous solution of sodium hydroxide (NaOH). Cool the mixture to 0 °C in an ice bath.
-
Addition of (Boc)₂O : To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane. Dilute the remaining aqueous solution with water.
-
Acidification : Cool the aqueous solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1N hydrochloric acid (HCl). A white precipitate of the product should form.
-
Extraction : Extract the acidified mixture with ethyl acetate (3 x volumes).
-
Purification : Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Product : The resulting crude material, an off-white solid, can be further purified by recrystallization or silica gel column chromatography if necessary to yield pure Boc-Acb-OH.[5]
Applications in Peptide Synthesis and Drug Discovery
A Conformationally Constrained Building Block
Natural amino acids with aliphatic side chains (e.g., Ala, Val, Leu) possess a high degree of rotational freedom, which contributes to the flexibility of peptide backbones.[6][7] While essential for biological function, this flexibility can be a liability in drug design, leading to poor receptor selectivity and increased susceptibility to enzymatic degradation. Boc-Acb-OH is employed to overcome these challenges. The cyclobutane ring locks the Cα and side-chain atoms into a rigid conformation.[4] Incorporating this moiety into a peptide sequence:
-
Induces Specific Secondary Structures : The constrained geometry can promote the formation of stable turns or helices.
-
Enhances Metabolic Stability : The non-natural structure is less recognized by proteases, prolonging the peptide's half-life in vivo.
-
Improves Receptor Selectivity : By reducing the number of available conformations, the peptide can be designed to bind more specifically to its intended target, reducing off-target effects.[4]
This makes Boc-Acb-OH a valuable tool in structure-activity relationship (SAR) studies and the development of peptide mimetics.[4]
Incorporation into Peptides via Boc-SPPS
The following is a representative cycle for coupling Boc-Acb-OH onto a growing peptide chain anchored to a solid support (e.g., Merrifield resin) using the Boc-SPPS strategy.
Caption: Boc-SPPS cycle for the incorporation of Boc-Acb-OH.
Detailed Experimental Protocol for Coupling
This protocol outlines a single coupling cycle.[2]
-
Resin Swelling : Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection :
-
Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM (v/v) for 2 minutes and drain.
-
Treat the resin again with 50% TFA in DCM for 30 minutes to ensure complete removal of the Boc group.
-
Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual acid and byproducts.
-
-
Neutralization :
-
Treat the resin with a solution of 10% Diisopropylethylamine (DIEA) in DCM (v/v) for 2 minutes. Repeat this step once. This deprotonates the newly freed N-terminal ammonium salt to the reactive free amine.
-
Wash the resin with DCM (5x) to remove excess base.
-
-
Amino Acid Activation and Coupling :
-
In a separate vessel, dissolve Boc-Acb-OH (3 equivalents relative to resin loading), 1-Hydroxybenzotriazole (HOBt) (3 eq.), and N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) in N,N-Dimethylformamide (DMF).
-
Allow the mixture to pre-activate for 10-15 minutes. The HOBt and DIC form an activated ester with Boc-Acb-OH, which is highly reactive towards the free amine on the resin.
-
Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Monitoring and Completion :
-
Perform a qualitative Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates the presence of free primary amines, and the coupling step should be repeated.
-
Once coupling is complete, wash the resin with DMF (3x) and DCM (3x) to prepare it for the next deprotection cycle or final cleavage.
-
Conclusion
Boc-Acb-OH is more than just a protected amino acid; it is a strategic tool for medicinal chemists and peptide scientists. Its synthesis is well-established, and its physicochemical properties are well-defined. The true value of this molecule lies in its cyclobutane core, which provides a powerful method for introducing conformational rigidity into peptides. This structural constraint is a proven strategy for enhancing metabolic stability, improving receptor selectivity, and ultimately designing more potent and effective peptide-based therapeutics. The protocols and data presented in this guide serve as a foundational resource for the effective application of Boc-Acb-OH in advanced research and drug development endeavors.
References
- Title: Synthesis of peptides using tert-butyloxycarbonyl (Boc)
- Title: What is the synthesis and application of 1-TERT-BUTOXYCARBONYLAMINO-CYCLOHEXANECARBOXYLIC ACID?
- Title: Boc-His(Boc)
- Title: Boc-Amino Acids for Peptide Synthesis: Focus on Boc-Lys-OH Source: Benchchem URL
- Title: Applications of Boc-L-Ala-OH in the Synthesis of Bioactive Peptides Source: Benchchem URL
- Title: A Comparative Guide to Boc-Tyr(Boc)
- Title: N-Boc-1-aminocyclobutanecarboxylic acid synthesis Source: ChemicalBook URL
- Title: Branched-chain amino acid - Wikipedia Source: Wikipedia URL
- Title: Branched-Chain Amino Acids - Nutrition and Traumatic Brain Injury Source: NCBI Bookshelf URL
- Title: 1-(tert-butoxycarbonylamino)
- Title: An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications Source: Benchchem URL
- Title: 5 Proven Benefits of BCAAs (Branched-Chain Amino Acids)
- Title: Branch-Chain Amino Acids: Uses and Risks Source: WebMD URL
Sources
- 1. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid [myskinrecipes.com]
- 5. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Branched-chain amino acid - Wikipedia [en.wikipedia.org]
- 7. Branch-Chain Amino Acids: Uses and Risks [webmd.com]
An In-depth Technical Guide to N-Boc-1-aminocyclobutanecarboxylic Acid (CAS Number 120728-10-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
N-Boc-1-aminocyclobutanecarboxylic acid, with CAS number 120728-10-1, is a synthetic amino acid derivative that has garnered significant attention in the field of organic chemistry and drug discovery.[1] Its rigid cyclobutane scaffold, combined with the presence of a Boc-protected amine and a carboxylic acid, makes it a highly valuable and versatile building block for constructing complex molecules with therapeutic potential.[1][2] This guide provides a comprehensive overview of its properties, synthesis, applications, and associated hazards, offering insights for its effective utilization in research and development.
Physicochemical Properties
N-Boc-1-aminocyclobutanecarboxylic acid is a white to off-white solid with the following key properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₄ | [3] |
| Molecular Weight | 215.25 g/mol | [2][3] |
| Melting Point | 129-133 °C | [3] |
| Boiling Point (Predicted) | 362.1 ± 21.0 °C | [3] |
| Density (Predicted) | 1.18 ± 0.1 g/cm³ | [4] |
| Solubility | Soluble in methanol. | [4] |
| SMILES | CC(C)(C)OC(=O)NC1(CCC1)C(=O)O | [5] |
| InChI Key | ROVVUKFHORPDSM-UHFFFAOYSA-N | [6] |
The Strategic Advantage of the Cyclobutane Moiety in Drug Design
The incorporation of the 1-aminocyclobutane-1-carboxylic acid scaffold into peptides and small molecules is a deliberate strategy in medicinal chemistry to enhance pharmacological properties. The constrained nature of the cyclobutane ring imparts a degree of conformational rigidity to the parent molecule. This rigidity can be advantageous for several reasons:
-
Enhanced Potency: By locking the molecule into a more bioactive conformation, the entropic penalty of binding to a biological target is reduced, potentially leading to a significant increase in binding affinity and potency.
-
Improved Metabolic Stability: The cyclobutane ring is less susceptible to enzymatic degradation compared to more flexible aliphatic chains, which can lead to an extended in vivo half-life of the drug candidate.
-
Receptor Selectivity: The well-defined three-dimensional structure imposed by the cyclobutane moiety can lead to more specific interactions with the target receptor, reducing off-target effects and improving the overall safety profile of the compound.[7]
Key Applications in Drug Discovery and Development
N-Boc-1-aminocyclobutanecarboxylic acid serves as a crucial intermediate in the synthesis of a variety of therapeutic agents.[1]
Intermediate in the Synthesis of Apalutamide
This compound is a key raw material in the synthesis of Apalutamide, a non-steroidal antiandrogen used for the treatment of prostate cancer.[3][8][9] Apalutamide functions by blocking the action of androgens, which are hormones that can promote the growth of prostate cancer cells.[9] The inclusion of the cyclobutane structure is integral to the overall shape and activity of the final drug molecule.
Conceptual Workflow: Role in Apalutamide Synthesis
Caption: Role as a key starting material in the synthesis of Apalutamide.
Building Block for Cathepsin Inhibitors
N-Boc-1-aminocyclobutanecarboxylic acid is utilized in the synthesis of dipeptidyl nitriles, which have shown activity as cathepsin inhibitors.[3] Cathepsins are a family of proteases involved in various physiological and pathological processes, including cancer progression and inflammation. Therefore, inhibitors of these enzymes are of significant interest as potential therapeutic agents.
Incorporation into Bioactive Peptides
As a non-standard amino acid, it is used in peptide chemistry to create peptidomimetics with enhanced stability and altered biological activity.[1] The rigid cyclobutane backbone can influence the secondary structure of peptides, leading to novel therapeutic properties.
Synthesis Protocol
The synthesis of N-Boc-1-aminocyclobutanecarboxylic acid is typically achieved through the reaction of 1-aminocyclobutanecarboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.
Step-by-Step Synthesis:
-
Dissolution: Dissolve 1-aminocyclobutanecarboxylic acid in an aqueous solution of a suitable base, such as sodium hydroxide or sodium bicarbonate, mixed with an organic solvent like 1,4-dioxane.
-
Addition of Boc Anhydride: Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc anhydride).
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours (typically 12-15 hours) to ensure the complete protection of the amino group.
-
Work-up:
-
Wash the reaction mixture with an organic solvent like ethyl acetate to remove unreacted Boc anhydride and other impurities.
-
Acidify the aqueous layer with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-4.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
-
Purification:
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the final product, N-Boc-1-aminocyclobutanecarboxylic acid, typically as a white solid.
-
Diagram of the Synthesis Workflow
Caption: General workflow for the synthesis of N-Boc-1-aminocyclobutanecarboxylic acid.
Hazards and Safety Information
N-Boc-1-aminocyclobutanecarboxylic acid is classified as a hazardous substance and requires careful handling.
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Irritation (Category 2), H315: Causes skin irritation.
-
Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Toxicological Data
-
LD50 Oral - Rat: 500.1 mg/kg.[4]
Handling and Storage
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.
-
Storage: Keep in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.
Conclusion
N-Boc-1-aminocyclobutanecarboxylic acid is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique structural features, particularly the rigid cyclobutane ring, offer strategic advantages in designing novel therapeutics with enhanced potency, stability, and selectivity. A thorough understanding of its properties, synthesis, and safe handling is essential for its successful application in the development of next-generation pharmaceuticals.
References
- Apicule. (n.d.). Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)- (CAS No: 120728-10-1) API Intermediate Manufacturers.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancements in Drug Development: The Role of N-Boc-1-aminocyclobutanecarboxylic Acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry.
- Boc-1-Aminocyclobutanecarboxylic Acid: A Key Building Block for Chemical Synthesis. (2026, January 6).
- ChemBK. (2024, April 9). N-Boc-1-aminocyclobutanecarboxylic acid.
- PubChem. (n.d.). 1-Aminocyclobutanecarboxylic acid.
- National Center for Biotechnology Information. (n.d.). Natural Products as Cathepsin Inhibitors. PubMed Central.
- National Center for Biotechnology Information. (2024, December 3). Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity. PubMed.
- Frlan, R., & Gobec, S. (2006). Inhibitors of cathepsin B. Current medicinal chemistry, 13(19), 2309–2327.
- Hangzhou Cheminspire technologies Co., Ltd. (n.d.). Apalutamide Intermediates.
- Hubner, K. F., et al. (1981). 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent. The Journal of nuclear medicine, 22(6), 535–541.
- PubChem. (n.d.). Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)-.
- PharmaCompass. (n.d.). 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid.
- PubChem. (n.d.). (1r,3r)-3-(((Tert-butoxy)carbonyl)amino)cyclobutane-1-carboxylic acid.
- Gilon, C., et al. (1995). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Biopolymers, 36(4), 451–460.
- Rich, D. H., Sun, E. T., & Ulm, E. (1980). Synthesis of analogues of the carboxyl protease inhibitor pepstatin. Effects of structure on inhibition of pepsin and renin. Journal of medicinal chemistry, 23(1), 27–33.
- MySkinRecipes. (n.d.). 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-Boc-1-aminocyclobutanecarboxylic acid | 120728-10-1 [chemicalbook.com]
- 4. N-Boc-1-aminocyclobutanecarboxylic acid - Safety Data Sheet [chemicalbook.com]
- 5. Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)- | C10H17NO4 | CID 1512646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. apicule.com [apicule.com]
- 8. dempochem.com [dempochem.com]
- 9. Inhibitors of cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid in organic solvents
An In-depth Technical Guide to the Solubility of 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic Acid in Organic Solvents
Introduction
This compound, also known by synonyms such as N-Boc-1-aminocyclobutanecarboxylic acid and Boc-cyclovaline, is a non-proteinogenic amino acid derivative.[1][2] Its structurally unique cyclobutane scaffold makes it a valuable building block in medicinal chemistry and pharmaceutical development.[3] Specifically, it is utilized as a key intermediate in the synthesis of complex peptides and novel drug candidates, where its conformational rigidity can impart favorable properties to the final molecule.[3]
The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, and formulation. A thorough understanding of its solubility profile enables researchers to select appropriate solvent systems for chemical reactions (e.g., peptide coupling), extractions, and crystallizations, thereby optimizing yield, purity, and process efficiency. This guide provides a comprehensive overview of the physicochemical properties, theoretical solubility principles, and practical methods for determining the solubility of this important synthetic intermediate.
Physicochemical Properties
The solubility of a compound is intrinsically linked to its physical and chemical properties. The key properties of this compound are summarized below.
| Property | Value | References |
| CAS Number | 120728-10-1 | [1][4][5] |
| Molecular Formula | C₁₀H₁₇NO₄ | [3][5] |
| Molecular Weight | 215.25 g/mol | [1][3][5] |
| Appearance | White to off-white crystalline powder/solid | [3][4][6] |
| Melting Point | 129 - 133 °C | [3][4] |
| pKa | 4.14 ± 0.20 (Predicted) | [4] |
Theoretical Principles and Qualitative Solubility Profile
The solubility of this compound is governed by the interplay of its three primary structural features: the polar carboxylic acid group, the non-polar tert-butoxycarbonyl (Boc) protecting group, and the cyclobutane ring. The principle of "like dissolves like" provides a framework for predicting its solubility in various organic solvents.
-
Carboxylic Acid Group (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor. It contributes to solubility in polar and protic solvents.
-
Boc Group (-C(O)O-t-Bu): This bulky, hydrophobic group limits aqueous solubility but significantly enhances solubility in non-polar and moderately polar organic solvents.
-
Cyclobutane Ring: This aliphatic ring is non-polar and contributes to the overall lipophilicity of the molecule.
The diagram below illustrates the key molecular features that influence the compound's solubility characteristics.
Caption: Key molecular features and their predicted solvent interactions.
While specific quantitative solubility data is not widely published, a qualitative and predictive profile can be established based on these principles and anecdotal evidence from synthesis procedures.[4][6]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble to Highly Soluble | These solvents can hydrogen bond with the carboxylic acid and carbamate groups. Solubility in methanol is noted in chemical literature.[4] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Soluble to Highly Soluble | These solvents are effective at solvating both polar and non-polar portions of the molecule. |
| Ethers | THF, Diethyl Ether | Soluble | Moderately polar solvents capable of solvating the molecule. Diethyl ether is used in the synthetic workup.[4] |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | Common solvents for Boc-protected amino acids. Solubility in chloroform has been reported.[6] |
| Esters | Ethyl Acetate | Soluble | Frequently used as an extraction solvent during the compound's synthesis, indicating good solubility.[4] |
| Non-Polar | Hexanes, Heptane | Sparingly Soluble to Insoluble | These solvents cannot effectively solvate the polar carboxylic acid and amide functionalities. |
| Aqueous | Water | Poorly Soluble | The large, non-polar Boc group and cyclobutane ring lead to overall hydrophobicity, resulting in low water solubility. |
Experimental Determination of Equilibrium Solubility
For drug development and process chemistry, precise solubility values are required. The "gold standard" for determining equilibrium solubility is the Shake-Flask Method . This method measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.
Workflow for Shake-Flask Solubility Determination
The following diagram outlines the critical steps in the shake-flask protocol.
Caption: Experimental workflow for the Shake-Flask Method.
Detailed Step-by-Step Protocol
This protocol provides a self-validating system for obtaining reliable equilibrium solubility data.
-
Materials Preparation:
-
Ensure the this compound is a pure, crystalline solid.
-
Use high-purity (e.g., HPLC grade) organic solvents.
-
Prepare a calibrated stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) for creating an analytical calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of the solid compound to a series of glass vials. "Excess" means enough solid remains undissolved at the end of the experiment to ensure saturation. A starting point is ~10-20 mg of solid.
-
Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled chamber (e.g., 25.0 ± 0.5 °C).
-
Agitate the samples for a period sufficient to reach equilibrium. For crystalline compounds, this is typically 24 to 72 hours.
-
Self-Validation Check: To confirm equilibrium has been reached, take measurements at multiple time points (e.g., 24h and 48h). The solubility value should be consistent.
-
-
Phase Separation and Sampling:
-
Remove the vials from the shaker and allow them to stand undisturbed in the temperature-controlled chamber for at least 1-2 hours to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant, ensuring no solid particles are disturbed.
-
-
Sample Analysis (Using HPLC-UV):
-
Immediately dilute the aliquot with a known volume of mobile phase to prevent precipitation and to bring the concentration within the range of the analytical calibration curve.
-
Generate a multi-point calibration curve (typically 5-7 points) by diluting the stock solution. The curve should demonstrate linearity with an R² value > 0.999.
-
Inject the diluted sample and standards onto the HPLC system.
-
Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.
-
-
Calculation:
-
Calculate the solubility (S) in the original solvent using the following formula: S (mg/mL) = Cdil × DF Where:
-
Cdil is the concentration of the diluted sample (in mg/mL) determined from the calibration curve.
-
DF is the dilution factor (e.g., if 100 µL was diluted to 10 mL, DF = 100).
-
-
Conclusion
This compound is a key synthetic building block whose utility is heavily dependent on its solubility characteristics. While precise quantitative data is sparse in public literature, a strong predictive understanding can be achieved by analyzing its molecular structure. It exhibits good solubility in a range of common polar organic solvents such as methanol, DMF, and ethyl acetate, and poor solubility in non-polar and aqueous media. For applications requiring precise data, the detailed shake-flask method described herein provides a robust and reliable framework for experimental determination. This guide equips researchers and drug development professionals with the theoretical knowledge and practical protocols necessary to effectively utilize this compound in their work.
References
- Baishixing Co.,Ltd. Protecting Amino Acids.
- ChemBK. N-Boc-1-aminocyclobutanecarboxylic acid. (2024).
- PubChem. Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)-.
Sources
- 1. Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)- | C10H17NO4 | CID 1512646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-BOC-1-Aminocyclobutanecarboxylic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. chemimpex.com [chemimpex.com]
- 4. N-Boc-1-aminocyclobutanecarboxylic acid | 120728-10-1 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. chembk.com [chembk.com]
The Cyclobutane Constraint: A Technical Guide to Conformational Control in Peptide Design
Abstract
The incorporation of non-natural amino acids into peptides is a cornerstone of modern medicinal chemistry, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. Among the diverse array of synthetic amino acids, cyclobutane-containing residues have emerged as particularly potent tools for imparting conformational rigidity. This in-depth technical guide provides a comprehensive overview of the conformational analysis of peptides containing cyclobutane amino acids. We will explore the synthesis of these unique building blocks, their incorporation into peptide scaffolds, and the advanced analytical techniques used to elucidate their three-dimensional structures. Furthermore, this guide will delve into the profound impact of the cyclobutane constraint on peptide secondary structure and its practical applications in the rational design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.
Introduction: The Rationale for Conformational Constraint
Peptides are exquisite signaling molecules, mediating a vast array of physiological processes with high specificity. However, their therapeutic potential is often hampered by their susceptibility to proteolytic degradation and their existence as a dynamic ensemble of conformers in solution. This conformational heterogeneity can lead to a significant entropic penalty upon binding to a biological target, thereby reducing affinity.[1] The introduction of conformational constraints, such as those imposed by cyclic amino acids, pre-organizes the peptide backbone into a more defined three-dimensional structure, mitigating these drawbacks.
The cyclobutane ring, a four-membered carbocycle, offers a unique combination of rigidity and three-dimensional diversity.[2] Its puckered nature and the stereochemical arrangement of substituents allow for the precise control of peptide backbone torsion angles, effectively "locking" the peptide into a bioactive conformation.[1][3] This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage the power of cyclobutane amino acids in their peptide-based drug discovery programs.
Synthesis and Incorporation of Cyclobutane Amino Acids
The journey to understanding the conformational impact of cyclobutane amino acids begins with their synthesis. A variety of synthetic strategies have been developed to access a diverse range of α-, β-, and γ-cyclobutane amino acids with varying stereochemistry (cis/trans) and substitution patterns.
Synthetic Strategies for Cyclobutane Amino Acids
Common synthetic routes often involve [2+2] cycloaddition reactions to construct the cyclobutane core.[4][5][6] For instance, the photocatalyzed [2+2] cycloaddition of dehydroamino acids with styrenes provides a direct and mild route to substituted cyclobutane α-amino acids.[4] Other methods, such as the desymmetrization of meso-anhydrides, have also proven effective for the stereoselective synthesis of these constrained building blocks.[7]
Experimental Protocol: Visible Light-Mediated [2+2] Cycloaddition for Cyclobutane α-Amino Acid Synthesis [4]
-
Reaction Setup: In a nitrogen-flushed vial, combine the dehydroamino acid (1.0 equiv.), styrene derivative (2.0 equiv.), and the photocatalyst [Ir(dFCF3ppy)2(dtbpy)]PF6 (1 mol%).
-
Solvent: Add anhydrous and degassed solvent (e.g., dichloromethane) to achieve a desired concentration (e.g., 0.1 M).
-
Irradiation: Stir the reaction mixture under visible light irradiation (e.g., blue LEDs) at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture in vacuo and purify the crude product by flash column chromatography on silica gel to isolate the desired cyclobutane α-amino acid derivative.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Once synthesized and appropriately protected, cyclobutane amino acids are readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[8][9] The compatibility of these unnatural amino acids with common coupling reagents (e.g., HBTU, HATU) and protecting group strategies (e.g., Fmoc, Boc) makes their integration into automated or manual synthesis workflows straightforward.[10]
Workflow for SPPS Incorporation of Cyclobutane Amino Acids
Caption: Standard workflow for incorporating Fmoc-protected cyclobutane amino acids (CBAA) into peptides using SPPS.
Elucidating the Conformation: A Multi-faceted Approach
A comprehensive understanding of the conformational preferences of peptides containing cyclobutane amino acids requires a synergistic approach, combining experimental techniques with computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the solution-state conformation of peptides.[11] Key NMR parameters provide critical insights into the peptide's three-dimensional structure:
-
Nuclear Overhauser Effect (NOE): NOE data provides information about through-space proton-proton distances, which is crucial for determining the overall fold of the peptide.[12]
-
Coupling Constants (J-values): Three-bond coupling constants (³J) can be used to determine dihedral angles, providing information about the local backbone and side-chain conformations.[12]
-
Chemical Shifts: Deviations of proton and carbon chemical shifts from random coil values can indicate the presence of stable secondary structures.
Experimental Protocol: 2D NMR for Conformational Analysis
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations and derive distance restraints.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.
-
-
Data Analysis: Process and analyze the spectra to assign resonances, identify NOEs, and measure coupling constants.
-
Structure Calculation: Use the derived distance and dihedral angle restraints as input for molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of solution structures.
X-ray Crystallography
X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state.[13][14] This technique is invaluable for unambiguously determining the three-dimensional structure, including the precise puckering of the cyclobutane ring and the hydrogen bonding network.[15][16] While obtaining suitable crystals can be a challenge, the resulting structures offer a wealth of detailed information.[15]
Workflow for Peptide Crystallography
Caption: A generalized workflow for determining the crystal structure of a peptide.
Computational Modeling
Computational methods, including molecular mechanics and quantum mechanics, play a crucial role in complementing experimental data and providing deeper insights into the conformational landscape of cyclobutane-containing peptides.[17]
-
Conformational Searching: Algorithms can explore the potential energy surface of the peptide to identify low-energy conformers.
-
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the peptide's behavior in solution, revealing conformational flexibility and transitions.[12][18]
-
Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate the energies of different conformers and to parameterize force fields for molecular mechanics simulations.[19]
Impact on Peptide Secondary Structure
The incorporation of cyclobutane amino acids has a profound and predictable impact on the secondary structure of peptides.
Induction of β-Turns
Cyclobutane amino acids are excellent inducers of β-turns, which are critical elements in protein folding and molecular recognition.[20][21] The rigid cyclobutane ring restricts the backbone dihedral angles (φ and ψ) to values that favor the formation of a turn. The specific type of β-turn (e.g., type I, II, I', II') can be controlled by the stereochemistry of the cyclobutane amino acid.[22][23][24]
| Cyclobutane Amino Acid Type | Observed Secondary Structure | Reference |
| trans-2-Aminocyclobutane-1-carboxylic acid | Folded structure | [11] |
| cis-2-Aminocyclobutane-1-carboxylic acid | Strand-like structure | [11] |
| Cyclobutane β-amino acids | Can preclude defined conformation in some contexts | [18][25] |
| Hydroxylated cyclobutane amino acid | Stabilization of unusual conformations | [12] |
Stabilization of Helical Structures
In addition to inducing turns, cyclobutane amino acids can also be used to stabilize helical conformations, such as α-helices and 3₁₀-helices.[8][9] By pre-organizing the peptide backbone into a helical geometry, the entropic cost of folding is reduced, leading to an increase in helical content.[26] This is particularly relevant in the design of stapled peptides, where cyclobutane-based linkers can enhance helicity and improve biological activity.[8][9][27]
Applications in Drug Discovery and Development
The ability to control peptide conformation through the incorporation of cyclobutane amino acids has significant implications for drug discovery.
Enhanced Metabolic Stability
One of the most significant advantages of using cyclobutane amino acids is the enhanced resistance of the resulting peptides to proteolytic degradation.[28][29][30] The constrained backbone conformation can prevent the peptide from adopting the extended geometry required for recognition and cleavage by proteases.
| Peptide Type | Relative Metabolic Stability | Reference |
| Linear, natural peptide | Low | [28] |
| Peptide with cyclobutane amino acid | High | [28][29] |
| Cyclized peptide | High | [28] |
Improved Receptor Binding Affinity and Selectivity
By locking a peptide into its bioactive conformation, the entropic penalty of binding is reduced, which can lead to a significant increase in receptor binding affinity.[1] Furthermore, the rigid and well-defined three-dimensional structure can enhance selectivity for the target receptor over other related receptors.[31]
Logical Relationship of Conformational Constraint to Biological Activity
Caption: The central role of conformational constraint in improving the therapeutic properties of peptides.
Conclusion
The incorporation of cyclobutane amino acids represents a powerful and versatile strategy for the rational design of peptidomimetics with improved therapeutic properties. The ability to exert precise control over peptide conformation opens up new avenues for developing potent, selective, and metabolically stable peptide-based drugs. A thorough understanding of the synthesis, conformational analysis, and structural impact of these unique building blocks, as outlined in this guide, is essential for harnessing their full potential in modern drug discovery. The continued development of novel synthetic methods and advanced analytical techniques will undoubtedly further expand the utility of cyclobutane-constrained peptides in addressing a wide range of therapeutic challenges.
References
- The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines - Benchchem.
- (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study | The Journal of Organic Chemistry - ACS Publications.
- Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC - NIH.
- Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery - Vrije Universiteit Amsterdam.
- Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed.
- Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - MDPI.
- Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - Semantic Scholar.
- Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC - NIH.
- Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central.
- Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study | The Journal of Organic Chemistry - ACS Publications.
- Aminoacids of the cyclobutane series - ResearchGate.
- New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews.
- Folding peptides studied by NMR - SeRMN-UAB.
- Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC - PubMed Central.
- Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid | Request PDF - ResearchGate.
- Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure | The Journal of Organic Chemistry - ACS Publications.
- (PDF) Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - ResearchGate.
- An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - eScholarship.
- Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability | DIGITAL.CSIC.
- Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC - PubMed Central.
- Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - ResearchGate.
- Synthesis and Structural Study of a New β-Turn Inducer Peptidomimetic Incorporating 1-Amino-1-Aminomethylcyclohexane - MDPI.
- Methods to improve the metabolic stability of peptides.
- Polysubstituted cyclohexane γ-amino acids induce a double α-/β-turn in short non-natural peptides | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
- Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals.
- Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC - NIH.
- β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H.
- NMR Spectroscopy of Cyclobutanes | Request PDF - ResearchGate.
- Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - Semantic Scholar.
- β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study | ChemRxiv.
- Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2.
- Probing the structural determinants of type II' beta-turn formation in peptides and proteins.
- β-Amino acids containing peptides and click-cyclized peptide as β-turn mimics: a comparative study with 'conventional' lactam- and disulfide-bridged hexapeptides - PubMed.
- (PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids.
- X-Ray Crystallographic Structure and Absolute Configuration of the Cyclic Di-amino Acid Peptide: Cyclo(l-HomoCySH-l-HomoCySH) | Request PDF - ResearchGate.
- Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - MDPI.
- Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences | Journal of the American Chemical Society.
- A Newcomer's Guide to Peptide Crystallography - PMC - PubMed Central.
- X-Ray Crystallographic Structure of the Cyclic Diamino Acid Peptide: N,N ′-Diacetyl-cyclo(Gly-Gly) | Request PDF - ResearchGate.
- X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions - etd@IISc.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 15. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. escholarship.org [escholarship.org]
- 21. mdpi.com [mdpi.com]
- 22. Probing the structural determinants of type II' beta-turn formation in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. β-Amino acids containing peptides and click-cyclized peptide as β-turn mimics: a comparative study with 'conventional' lactam- and disulfide-bridged hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
- 26. [PDF] Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 30. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclobutane Scaffold: A Paradigm of Steric Control in Peptide Engineering
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The transient and flexible nature of peptides often curtails their therapeutic potential, limiting their efficacy and bioavailability. The introduction of conformational constraints into peptide backbones has emerged as a powerful strategy to surmount these limitations. Among the various approaches, the incorporation of cyclic amino acids, particularly those containing a cyclobutane ring, offers a unique and potent method for exerting precise steric control over peptide architecture. This guide provides an in-depth exploration of the steric effects of the cyclobutane ring in peptide structure, delving into its synthesis, conformational ramifications, and profound impact on biological activity and metabolic stability. We will examine the underlying principles that make the cyclobutane moiety a valuable tool in modern peptidomimetic design and provide practical insights for its application in drug discovery.
Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics
Peptides represent a promising class of therapeutics due to their high specificity and potency. However, their inherent conformational flexibility often leads to reduced receptor affinity and susceptibility to proteolytic degradation. To overcome these challenges, medicinal chemists have increasingly turned to strategies that rigidify the peptide backbone, thereby pre-organizing it into a bioactive conformation and shielding it from enzymatic attack.[1] The incorporation of non-natural amino acids with constrained geometries is a cornerstone of this approach.
The cyclobutane ring, a four-membered carbocycle, stands out as a particularly intriguing structural motif. Its puckered, non-planar structure and the defined stereochemical relationships of its substituents provide a powerful means to dictate local and global peptide conformation.[2] Unlike more flexible alkyl chains, the cyclobutane scaffold introduces a significant degree of rigidity, influencing dihedral angles and limiting the accessible conformational space of the peptide backbone.[3][4] This guide will elucidate the multifaceted steric effects of the cyclobutane ring, from the synthesis of its amino acid precursors to its transformative impact on peptide structure and function.
Synthesis of Cyclobutane Amino Acids (CBAAs): Building the Constrained Core
The journey to harnessing the steric influence of the cyclobutane ring begins with the synthesis of cyclobutane amino acids (CBAAs). The synthetic accessibility of these building blocks is a critical consideration for their widespread adoption in peptide chemistry. Several robust synthetic strategies have been developed, with photochemical [2+2] cycloaddition and tandem amidation/Michael addition protocols being prominent examples.
A common approach involves the [2+2] cycloaddition of dehydroamino acids with styrene-type olefins, catalyzed by visible light.[5] This method offers a direct and efficient route to a variety of substituted cyclobutane α-amino acids. Another versatile strategy is the Michael addition of nitrogen nucleophiles to cyclobutene-1-carboxylic acid derivatives, which provides access to β-N-heterocyclic cyclobutane carboximides.[6] These intermediates can be further elaborated to yield a diverse range of trans-β-CBAA derivatives.[6]
It is crucial to consider the stability of the cyclobutane ring during synthesis. For instance, certain hydrogenation conditions can lead to ring-opening, necessitating careful selection of catalysts and reaction parameters.[7] The stereochemistry of the final CBAA is also of paramount importance, as the spatial orientation of the amino and carboxyl groups relative to the ring will ultimately dictate its effect on peptide conformation.
Illustrative Synthetic Workflow
The following diagram outlines a generalized workflow for the synthesis of a CBAA and its subsequent incorporation into a peptide.
Caption: Generalized workflow for CBAA synthesis and peptide incorporation.
The Steric Impact on Peptide Conformation: From Local Bends to Global Folds
The incorporation of a cyclobutane ring into a peptide backbone imposes significant and predictable conformational constraints. The puckered nature of the cyclobutane ring, with its defined bond angles and torsional strain, restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone in the vicinity of the CBAA residue. This local perturbation can have a cascading effect, influencing the overall secondary and tertiary structure of the peptide.
For instance, the introduction of 2-aminocyclobutane-1-carboxylic acid has been shown to induce highly rigid β-peptide structures.[7] Oligomers of cycloalkane β-amino acids exhibit a strong propensity to adopt well-defined secondary structures, such as helices and turns.[7] In contrast, linear β-peptides often lack a stable, folded conformation in solution.[7] The substituent at the C2 position of the cyclobutane ring, when fixed in an equatorial position, can further modulate the conformational preference of the ring-puckering, providing an additional layer of steric control.[3][4]
The rigidifying effect of the cyclobutane ring is particularly valuable in the design of "stapled" peptides. In this approach, cyclobutane-bearing unnatural amino acids with olefin-terminated side chains are incorporated into a peptide sequence. Subsequent ring-closing metathesis (RCM) creates a covalent hydrocarbon staple that locks the peptide into a specific conformation, often an α-helix.[8][9][10] This strategy has been successfully employed to enhance the helicity, proteolytic stability, and biological activity of various peptides.[8][9][10][11]
Diagram of Conformational Constraint
The following diagram illustrates how a cyclobutane ring can restrict the conformational freedom of a peptide backbone.
Caption: Steric hindrance from the cyclobutane ring limits peptide flexibility.
Enhancing Biological Activity and Proteolytic Stability
The conformational rigidity imparted by the cyclobutane ring often translates into significant improvements in a peptide's biological properties. By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding to its target is reduced, leading to enhanced affinity and potency. For example, analogues of the neuropeptide Y (NPY) C-terminal fragment containing cyclobutane β-amino acids have demonstrated exclusive binding to the Y4 receptor, whereas the native peptide is promiscuous.[12]
Furthermore, the unnatural structure of CBAAs renders the adjacent peptide bonds resistant to cleavage by proteases.[7] This increased proteolytic stability is a critical attribute for peptide-based drugs, as it prolongs their circulating half-life and improves their overall pharmacokinetic profile.[13][14] In a study on stapled peptides targeting the SARS-CoV-2 spike protein, the cyclobutane-constrained variants exhibited markedly enhanced proteolytic stability compared to their linear counterparts, with more than half of the stapled peptide remaining intact after 12 hours of exposure to α-chymotrypsin.[8][9]
Comparative Biological Data
| Peptide | Target | Modification | IC50 / Activity | Proteolytic Stability | Reference |
| Linear EK1 Peptide | SARS-CoV-2 HR1 | None | Lower antiviral activity | >95% degraded quickly | [8] |
| Stapled SEK1-12-1 | SARS-CoV-2 HR1 | E7-E7 Cyclobutane Staple | Improved antiviral activity | >50% intact after 12h | [8][9] |
| Native Tuftsine | Macrophages | None | Standard activity | Susceptible to hydrolysis | [7] |
| Tuftsine Analogue | Macrophages | Cyclobutane incorporation | Increased resistance to hydrolysis | Enhanced stability | [7] |
Experimental Protocols for Characterization
A thorough characterization of cyclobutane-containing peptides is essential to understand the structure-activity relationship. The following are representative protocols for their analysis.
Solid-Phase Peptide Synthesis (SPPS) with CBAA Incorporation
-
Resin Swelling: Swell Fmoc-Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat for 15 minutes. Wash with DMF.
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (or the synthesized Fmoc-CBAA) with HBTU/HOBt and DIPEA in DMF. Add to the resin and shake for 2 hours. Wash with DMF.
-
Capping (Optional): Treat with a solution of acetic anhydride and DIPEA in DMF to block unreacted amines.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase HPLC.
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., methanol, phosphate buffer) to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup: Use a quartz cuvette with a 1 mm path length. Set the spectrophotometer to scan from 190 to 260 nm.
-
Data Acquisition: Record the CD spectrum at room temperature. Acquire a baseline spectrum of the solvent alone and subtract it from the peptide spectrum.
-
Data Analysis: Analyze the resulting spectrum for characteristic secondary structure signals. For example, α-helices show distinct negative bands at ~208 and ~222 nm.
Proteolytic Stability Assay
-
Peptide Incubation: Prepare solutions of the cyclobutane-containing peptide and a linear control peptide at a concentration of 1 mg/mL in a relevant buffer (e.g., PBS).
-
Enzyme Addition: Add a solution of a protease (e.g., α-chymotrypsin, trypsin) to each peptide solution to a final enzyme:substrate ratio of 1:100 (w/w).
-
Time-Course Analysis: Incubate the reactions at 37°C. At various time points (e.g., 0, 1, 4, 8, 12 hours), withdraw an aliquot and quench the reaction by adding an equal volume of 1% TFA.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the parent peptide peak over time to determine the rate of degradation.
Conclusion and Future Perspectives
The steric constraints imposed by the cyclobutane ring offer a robust and versatile tool for peptide engineering. By rigidifying the peptide backbone, CBAAs can enhance receptor affinity, improve biological specificity, and confer remarkable resistance to proteolytic degradation. The continued development of novel synthetic routes to diverse CBAA scaffolds will undoubtedly expand the scope of their application. As our understanding of the intricate relationship between peptide conformation and function deepens, the rational design of cyclobutane-constrained peptides will play an increasingly pivotal role in the discovery of next-generation therapeutics.
References
- Al-Qahtani, N., et al. (2018). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry.
- Hu, H., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science.
- Hu, H., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. RSC Publishing.
- Hu, H., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar.
- Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry.
- Hu, H., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar.
- López-Vidal, S., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences.
- Frongia, A., et al. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews.
- Jiménez-Osés, G., et al. (2016). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. American Chemical Society - ACS Figshare.
- Hu, H., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. ResearchGate.
- Lokey, R. S., et al. (2016). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Accounts of Chemical Research.
- Strieth-Kalthoff, F., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Organic Letters.
- Dong, S., et al. (2012). Review Article Constrained Peptides as Miniature Protein Structures. International Journal of Peptide Research and Therapeutics.
- van der Neut, J. C., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem.
- Taha, A., et al. (2021). Cyclization of peptides enhances proteolytic stability and thus... ResearchGate.
- Glass, M., et al. (2018). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. MedChemComm.
Sources
- 1. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study - American Chemical Society - Figshare [acs.figshare.com]
- 5. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Conformational Rigidity: The Theoretical Advantages of Cyclobutane Amino Acids in Peptidomimetics
A Technical Guide for Drug Development Professionals
Executive Summary
The translation of potent peptide-based therapeutics from the laboratory to the clinic is often hindered by inherent liabilities, primarily their conformational flexibility and susceptibility to proteolytic degradation. Peptidomimetics, synthetic molecules that replicate the structure and function of natural peptides, offer a promising strategy to overcome these limitations.[1][2] This technical guide delves into the theoretical and practical advantages of a unique class of unnatural amino acids—cyclobutane-containing amino acids (CBAAs)—as powerful building blocks in the design of next-generation peptidomimetics. By introducing a strained, puckered four-membered ring into the peptide backbone or side chain, CBAAs impose significant conformational constraints, leading to enhanced metabolic stability, pre-organization for target binding, and the ability to precisely mimic key secondary structures. This guide will explore the foundational principles of the "cyclobutane advantage," detail its impact on peptide structure and function, and provide practical insights into the synthesis and incorporation of these valuable moieties.
The Peptidomimetic Imperative: Overcoming the Limitations of Natural Peptides
Peptides are central to a vast array of physiological processes, making them attractive candidates for therapeutic intervention.[2] However, their utility as drugs is often compromised by several factors:
-
Metabolic Instability: Natural peptides are rapidly broken down by proteases in the body, leading to short biological half-lives.[3][4][5]
-
Conformational Flexibility: The inherent flexibility of the peptide backbone allows for a multitude of conformations in solution, only a fraction of which may be biologically active. This conformational entropy must be overcome upon binding to a target, which is energetically unfavorable.[2][6]
-
Poor Bioavailability: Due to their size, polarity, and susceptibility to degradation, peptides generally exhibit poor oral bioavailability and membrane permeability.[2][7]
Peptidomimetics aim to address these challenges by introducing chemical modifications that retain the desired biological activity while improving drug-like properties.[1] The incorporation of unnatural amino acids is a cornerstone of this approach, with cyclobutane amino acids emerging as a particularly potent tool.[8][9]
The Cyclobutane Advantage: A Paradigm of Conformational Control
The unique, strained geometry of the cyclobutane ring offers a powerful means to control the three-dimensional structure of a peptide.[6][10] This "cyclobutane advantage" stems from several key theoretical principles.
Imposing Conformational Rigidity and Pre-organization
The most significant advantage of incorporating a cyclobutane ring is the drastic reduction in the conformational freedom of the peptide backbone.[6][8] The strained four-membered ring locks the dihedral angles (φ, ψ) in a much narrower range compared to their natural, acyclic counterparts. This pre-organizes the peptide into a more defined three-dimensional structure, reducing the entropic penalty of binding to its biological target, which can lead to enhanced binding affinity and selectivity.[6]
Figure 1: Conformational restriction by a cyclobutane ring.
The diagram above illustrates the principle of conformational restriction. While natural amino acids exhibit broad rotational freedom around the φ and ψ bonds, the incorporation of a cyclobutane ring into the amino acid structure severely limits this rotation, leading to a more defined peptide backbone conformation.
| Amino Acid Type | Typical φ Angle Range | Typical ψ Angle Range |
| Glycine | Broadly distributed | Broadly distributed |
| Alanine | -150° to -50° | -80° to +160° |
| Cyclobutane α-Amino Acid | Significantly restricted | Significantly restricted |
| trans-ACBC (β-amino acid) | ~-140° to -100° | ~+80° to +120° |
Table 1: Comparison of allowed dihedral angle ranges. (Note: Specific ranges for CBAAs can vary based on substitution and isomerism. Data is illustrative.)
Engineering Secondary Structure Mimicry
The defined geometries of cyclobutane amino acids make them excellent scaffolds for mimicking peptide secondary structures, particularly β-turns.[11][12] β-turns are crucial for molecular recognition events, and stabilizing them in a bioactive conformation is a key goal in peptidomimetic design.[13][14] By selecting the appropriate stereoisomer (e.g., cis or trans) and substitution pattern on the cyclobutane ring, it is possible to create rigid templates that mimic the hydrogen bonding patterns and spatial arrangement of the i+1 and i+2 residues of a natural β-turn.[15][16]
For instance, certain cyclobutane β-amino acids can induce well-defined helical folding in short oligomers.[17] The rigid cyclobutane moiety promotes the formation of stable hydrogen-bonded rings, which are characteristic of helical structures.[17] This ability to nucleate and stabilize specific secondary structures is a significant advantage in designing peptidomimetics with high affinity for their targets.
Figure 3: SPPS workflow for CBAA incorporation.
Step-by-Step Methodology:
-
Resin Preparation: Start with a pre-loaded resin (e.g., Wang, Rink Amide) with the first amino acid of the sequence already attached.
-
Fmoc-Deprotection: Swell the resin in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and by-products.
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected cyclobutane amino acid (3-4 equivalents relative to resin loading) with a coupling reagent such as HBTU or HATU (3-4 eq.) and a base like N,N-Diisopropylethylamine (DIPEA) (6-8 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The increased steric hindrance of the cyclobutane ring may require longer coupling times or double coupling.
-
-
Washing: Wash the resin as described in step 3 to remove excess reagents.
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Drug Discovery: A Case Study
The principles outlined above have been successfully applied in drug discovery. For example, the Grb2-SH2 domain is a critical node in oncogenic signaling pathways, making it an attractive target for anti-cancer therapies. Peptidomimetic inhibitors that mimic the binding motif of phosphotyrosine have been developed. By replacing a natural amino acid with a cyclobutane-containing amino acid in these inhibitors, researchers can develop more potent and metabolically stable compounds, demonstrating the real-world impact of this technology. [8]
Conclusion and Future Outlook
Cyclobutane amino acids represent a powerful and versatile tool in the arsenal of the medicinal chemist. Their ability to impart conformational rigidity, enhance metabolic stability, and mimic key secondary structures directly addresses the fundamental challenges of peptide-based drug design. As synthetic methodologies become more refined and our understanding of structure-activity relationships deepens, the rational incorporation of these unique building blocks will undoubtedly continue to fuel the development of novel, more effective peptidomimetic therapeutics. The future is likely to see an expansion of the cyclobutane toolkit, with novel substitution patterns and stereoisomers designed to target an even wider range of biological interactions with greater precision and efficacy.
References
- BenchChem. Synthesis of Cyclobutane-Containing Amino Acids using (Chloromethyl)cyclobutane. Application Notes and Protocols.
- BenchChem. The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines. Technical Guide.
- ChemistryViews. New Derivatives of Cyclobutane β-Amino Acids. News. Published March 21, 2023.
- MDPI. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules. Published October 15, 2021.
- NIH National Library of Medicine. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. RSC Chemical Biology. Published November 2, 2022.
- Semantic Scholar. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. RSC Chemical Biology. Published 2023.
- NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. Blog.
- NIH National Library of Medicine. Cyclobutanes in Small‐Molecule Drug Candidates. ChemistryMedChem. Published February 19, 2021.
- NIH National Library of Medicine. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem. Published January 17, 2022.
- NIH National Library of Medicine. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. The Journal of Organic Chemistry. Published August 9, 2022.
- ResearchGate. Cyclic beta aminoacids as conformational constraints. Journal of the Indian Institute of Science. Published January 2013.
- ACS Publications. Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. The Journal of Organic Chemistry. Published November 21, 2008.
- ResearchGate. Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid. Request PDF. Published August 6, 2025.
- NIH National Library of Medicine. Peptidomimetics, a synthetic tool of drug discovery. Perspectives in Medicinal Chemistry. Published January 1, 2008.
- CORE. Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. European Journal of Organic Chemistry. Published 2021.
- NIH National Library of Medicine. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. Published May 14, 2020.
- Boc Sciences. Methods to improve the metabolic stability of peptides. Blog. Published February 3, 2023.
- PubMed. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. Published May 14, 2020.
- ResearchGate. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PDF. Published October 15, 2025.
- PubMed. β-Amino acids containing peptides and click-cyclized peptide as β-turn mimics: a comparative study with 'conventional' lactam- and disulfide-bridged hexapeptides. Journal of Peptide Science. Published June 6, 2011.
- Royal Society of Chemistry. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. Published October 6, 2023.
- NIH National Library of Medicine. Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. ACS Combinatorial Science. Published January 8, 2018.
- Chemistry World. Unnatural cyclic amino acids push limits of ribosome. Research. Published May 19, 2020.
- Peptidomimetics as next – generation therapeutic applications. Journal of Drug Delivery and Therapeutics. Published October 29, 2025.
- NIH National Library of Medicine. Peptidomimetic therapeutics: scientific approaches and opportunities. Drug Discovery Today. Published June 18, 2016.
- Life Chemicals. Peptidomimetics in Modern Drug Discovery. Computational Chemistry. Published September 15, 2021.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 5. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]
- 12. β-Amino acids containing peptides and click-cyclized peptide as β-turn mimics: a comparative study with 'conventional' lactam- and disulfide-bridged hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 17. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability [mdpi.com]
An In-depth Technical Guide to the Role of 1-Aminocyclobutanecarboxylic Acid Derivatives as Structural Elements in Bioactive Peptides
Abstract
The rational design of peptides with enhanced therapeutic properties is a cornerstone of modern drug discovery. A key strategy in this endeavor is the introduction of conformational constraints to lock the peptide into a bioactive conformation, thereby increasing potency, selectivity, and metabolic stability. This technical guide provides an in-depth exploration of 1-aminocyclobutanecarboxylic acid (Ac4c) derivatives as powerful tools for achieving this conformational control. We will delve into the synthesis of these unique building blocks, their incorporation into peptide backbones via Solid-Phase Peptide Synthesis (SPPS), the profound structural consequences of their inclusion, and the resulting impact on biological activity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage non-natural amino acids to overcome the inherent limitations of native peptides.
Introduction: The Challenge of Peptide Therapeutics and the Promise of Conformational Constraint
Bioactive peptides are crucial signaling molecules in a vast array of physiological processes, making them attractive candidates for therapeutic development.[1] However, native peptides often suffer from significant drawbacks that limit their clinical utility, including conformational flexibility and susceptibility to proteolytic degradation. Conformational flexibility means that a peptide can adopt numerous shapes in solution, only one of which may be optimal for binding to its biological target. This results in a high entropic penalty upon binding, leading to lower affinity and potency.
To overcome these challenges, medicinal chemists employ a variety of strategies to create "peptidomimetics," modified peptides with improved drug-like properties. One of the most effective strategies is the incorporation of conformationally constrained non-natural amino acids. By restricting the rotational freedom of the peptide backbone, these building blocks can pre-organize the peptide into its bioactive conformation, leading to:
-
Enhanced Potency: A more rigid structure that "fits" the target receptor better can lead to a significant increase in binding affinity.
-
Improved Selectivity: A constrained conformation may reduce off-target binding, leading to fewer side effects.
-
Increased Metabolic Stability: The unnatural structure can sterically hinder the approach of proteolytic enzymes, prolonging the peptide's half-life in vivo.[2]
Among the arsenal of constrained amino acids, 1-aminocyclobutanecarboxylic acid (Ac4c) has emerged as a particularly valuable and versatile building block.[3] Its rigid cyclobutane ring imposes significant and predictable constraints on the local peptide backbone, making it an excellent tool for stabilizing specific secondary structures like β-turns.
The Foundational Building Block: Synthesis of Protected Ac4c Derivatives
The journey of incorporating Ac4c into a peptide begins with the synthesis of the amino acid itself, followed by the protection of its amino group. This protection is crucial for controlled, stepwise peptide synthesis. The two most common protecting groups in modern Solid-Phase Peptide Synthesis (SPPS) are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.
A common synthetic route to Ac4c starts from cyclobutanone.[4] The protected derivatives, Fmoc-Ac4c-OH and Boc-Ac4c-OH, are commercially available but can also be synthesized in the lab. A typical procedure for N-Boc protection is outlined below.
Experimental Protocol: N-Boc Protection of 1-Aminocyclobutanecarboxylic Acid
This protocol describes a standard procedure for the N-protection of the parent amino acid, a necessary step for its use in subsequent peptide synthesis.[4][5]
-
Dissolution: Dissolve 1-aminocyclobutanecarboxylic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.[4][5]
-
Basification: Cool the solution to 0°C in an ice bath. Add sodium bicarbonate (NaHCO₃) (3 equivalents) to the solution while stirring.[5] The basic condition is necessary to deprotonate the amino group, making it nucleophilic.
-
Addition of Protecting Group: Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) to the cooled solution.[4][5] (Boc)₂O is the anhydride of tert-butoxycarbamic acid and serves as the Boc-donating reagent.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir for 12-15 hours at room temperature, allowing the reaction to proceed to completion.[5]
-
Workup: After the reaction is complete, wash the mixture with an organic solvent like ethyl acetate to remove any unreacted (Boc)₂O.[5] Then, carefully acidify the aqueous layer with 1N HCl to a pH of 2-3.[5] This protonates the carboxylic acid, making it less water-soluble.
-
Extraction: Extract the acidified aqueous layer multiple times with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).[5] The desired product, N-Boc-1-aminocyclobutanecarboxylic acid, will move into the organic phase.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the final product.[5] Purity can be assessed by ¹H NMR and mass spectrometry.
Engineering Peptides with Ac4c: Solid-Phase Peptide Synthesis (SPPS)
With the protected building block in hand, it can be incorporated into a peptide chain using SPPS. SPPS is a cornerstone of peptide chemistry where a peptide is assembled amino acid by amino acid while its C-terminus is anchored to an insoluble resin support.[6] This simplifies the entire process, as excess reagents and soluble by-products are removed by simple filtration and washing steps.[6]
The following diagram illustrates the general workflow for a single coupling cycle in Fmoc-based SPPS, which is the most common strategy used today.
Figure 1: A generalized workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol: Incorporation of Fmoc-Ac4c-OH into a Peptide Sequence
This protocol outlines the key steps for coupling an Fmoc-protected Ac4c derivative onto a growing peptide chain attached to a solid support resin.
-
Resin Preparation: Swell the chosen resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-Dimethylformamide (DMF). If the resin is pre-loaded with an Fmoc-protected amino acid, proceed to Step 2.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.[6] This cleaves the Fmoc group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.
-
Washing: Thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove the piperidine and the cleaved Fmoc-adduct.[6] This washing step is critical to prevent side reactions in the subsequent coupling step.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-1-aminocyclobutanecarboxylic acid (Fmoc-Ac4c-OH) (3-5 equivalents) and a coupling reagent like HATU (3-5 equivalents) in DMF. Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (6-10 equivalents) to activate the carboxylic acid of the Ac4c derivative.[4] The activation process converts the carboxylic acid into a more reactive species, facilitating amide bond formation.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture (e.g., by bubbling nitrogen or mechanical shaking) for 1-6 hours to ensure the coupling reaction goes to completion.[4]
-
Washing: After the coupling reaction, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.[6] A small sample of the resin can be taken to perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a strong acid like Trifluoroacetic acid (TFA).
The Structural Impact: Imposing Conformational Rigidity
The true value of Ac4c lies in its ability to rigidly constrain the peptide backbone. Unlike a standard amino acid like Alanine, which has relatively free rotation around its phi (φ) and psi (ψ) dihedral angles, the cyclobutane ring of Ac4c severely restricts these angles. This forces the local peptide chain into a well-defined conformation.
Figure 2: A diagram illustrating how the rigid cyclobutane ring of Ac4c restricts backbone dihedral angles compared to a flexible amino acid.
This conformational restriction is particularly effective at nucleating and stabilizing β-turns, which are secondary structures that reverse the direction of the polypeptide chain. β-turns are often involved in molecular recognition events, such as a peptide binding to its receptor. By incorporating an Ac4c derivative at a key position, a peptide can be "locked" into this bioactive turn conformation.
Functional Consequences: Enhanced Bioactivity & Stability
The structural rigidity imparted by Ac4c translates directly into improved functional properties. A compelling example is the modification of Tuftsin, an immunomodulatory tetrapeptide (Thr-Lys-Pro-Arg).[2] Studies have shown that replacing native amino acids in Tuftsin with Ac4c derivatives can lead to analogs with significantly enhanced biological activity and resistance to enzymatic degradation.[2]
When the proteolytically sensitive Thr-Lys bond was targeted by replacing either Threonine or Lysine (as Ornithine) with Ac4c analogs, the resulting peptides showed high resistance to hydrolysis by human serum enzymes.[2] Furthermore, some of these analogs were considerably more active than the parent Tuftsin peptide in stimulating interleukin-6 (IL-6) secretion from macrophages.[2]
Data Summary: Tuftsin vs. Ac4c-Containing Analogs
| Peptide Analog | Position of Ac4c Derivative | Relative IL-6 Secretion Activity | Enzymatic Stability |
| Tuftsin (Native) | N/A | 1x (Baseline) | Low |
| [MThr¹]Tuftsin | Position 1 (replaces Thr) | > 1x (Considerably more active) | High |
| [MOrn²]Tuftsin | Position 2 (replaces Lys) | ~ 1x (Equally potent) | High |
| [MVal³]Tuftsin (isomer a) | Position 3 (replaces Pro) | > 1x (Considerably more active) | Not Reported |
Data synthesized from Gershonov et al., J. Med. Chem. 1996.[2]
The enhanced stability is a direct result of the non-natural cyclobutane structure, which is not recognized by proteases. The increased activity is attributed to the peptide being constrained in a conformation that is more favorable for receptor binding. Interestingly, these modified peptides did not cross-react with anti-tuftsin antibodies, indicating that their overall three-dimensional structure is indeed different from the native peptide.[2]
Application Case Study: Hypothetical Pathway Modulation
To illustrate the practical application of this technology, consider a hypothetical G-protein coupled receptor (GPCR) signaling pathway involved in a disease state. A native peptide agonist binds to the GPCR, activating a G-protein, which in turn stimulates Adenylyl Cyclase to produce cAMP, leading to a pathological cellular response. Our goal is to design a potent and selective peptide antagonist.
By replacing a key amino acid in the native peptide with an Ac4c derivative, we could develop an analog that binds to the receptor with high affinity but fails to induce the conformational change required for G-protein activation. The rigidity of the Ac4c residue could be crucial for achieving this selective antagonism.
Figure 3: A hypothetical signaling pathway where an Ac4c-containing peptide acts as a potent antagonist, blocking the pathological downstream cascade.
Conclusion and Future Perspectives
1-Aminocyclobutanecarboxylic acid and its derivatives represent a proven and powerful class of building blocks for peptide-based drug discovery.[7][8] By introducing localized, predictable conformational constraints, these structural elements enable the rational design of peptides with significantly improved potency, selectivity, and metabolic stability. The ability to rigidly enforce specific secondary structures, such as β-turns, provides a direct mechanism to enhance receptor binding affinity and modulate biological function. As our understanding of structure-activity relationships continues to grow, the strategic incorporation of Ac4c and other constrained amino acids will remain a key enabling technology in the development of next-generation peptide therapeutics. The continued exploration of novel cyclobutane derivatives and their application in more complex peptide architectures promises to further expand the therapeutic potential of this remarkable class of molecules.
References
- Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of 1-Aminocyclobutanecarboxylic Acid in Modern Drug Discovery. [Link]
- Boc-1-Aminocyclobutanecarboxylic Acid: A Key Building Block for Chemical Synthesis. [Link]
- Bartee, D., et al. (2021).
- Kumbhar, B. S., et al. (2013). Conformational preferences of modified nucleoside N(4)-acetylcytidine, ac4C occur at "wobble" 34th position in the anticodon loop of tRNA. Journal of Molecular Modeling. [Link]
- Volk, F. J., & Frahm, A. W. (2005).
- Al-Sbiei, A., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences. [Link]
- Pascual, J., et al. (2011). Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics. Current Pharmaceutical Design. [Link]
- Pitchai, M., et al. (2020). Bioactive molecules containing cyclobutane ring elements.
- Horikawa, M., et al. (2023). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. Molecules. [Link]
- AAPPTec. Guide to Solid Phase Peptide Synthesis. [Link]
- Nongonierma, A. B., & FitzGerald, R. J. (2017).
- Simon, M. D., & Heider, P. L. (2021). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. Peptide Science. [Link]
- García-Ramos, Y., et al. (2021). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters. [Link]
- Thomas, J. M., & Sontheimer, E. J. (2024). ac4C: a fragile modification with stabilizing functions in RNA metabolism. RNA. [Link]
- Conformational analyses of peptides 1–8.
- Manavalan, B., et al. (2023). ac4C-AFL: A high-precision identification of human mRNA N4-acetylcytidine sites based on adaptive feature representation learning.
Sources
- 1. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. bachem.com [bachem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
Harnessing Chemical Diversity: A Guide to Non-Proteinogenic Amino Acids in Modern Peptide Design
Abstract
Peptides represent a unique therapeutic modality, occupying the space between small molecules and large biologics.[1] However, native peptides often suffer from significant liabilities, including poor metabolic stability and low oral bioavailability, which hinder their clinical utility.[] The strategic incorporation of non-proteinogenic amino acids (NPAAs)—those not encoded in the standard genetic code—has emerged as a cornerstone of modern peptide drug design, offering a powerful toolkit to overcome these limitations.[3][4] This guide provides an in-depth exploration of the rationale, classification, and synthetic methodologies for integrating NPAAs into peptide scaffolds. We will examine how these unique building blocks can be leveraged to precisely modulate the physicochemical and pharmacological properties of peptides, ultimately enhancing their therapeutic potential. Detailed protocols for solid-phase peptide synthesis (SPPS) and key considerations for experimental design are presented to equip researchers and drug developers with the foundational knowledge required to innovate in this expanding field.
Introduction: Moving Beyond Nature's Canonical Twenty
The 22 proteinogenic amino acids encoded by the genetic code form the basis of life, but they offer a functionally limited chemical palette for drug design.[1][4] Peptides constructed solely from these building blocks are often rapidly degraded by proteases and exhibit poor membrane permeability, confining them to parenteral administration.[] Non-proteinogenic amino acids (NPAAs), also referred to as unnatural or non-canonical amino acids, represent a vast and diverse collection of building blocks that dramatically expand the chemical space available to peptide chemists.[1] By introducing novel side-chain functionalities, altering backbone stereochemistry, or imposing conformational constraints, NPAAs serve as critical tools to engineer peptides with improved drug-like properties.[1][3][5][6]
The impact of this strategy is validated by the growing number of FDA-approved drugs containing NPAAs, which demonstrates their utility in enhancing stability, selectivity, and bioavailability.[1][4] This guide will delve into the core principles of using NPAAs, providing both the theoretical framework and the practical knowledge needed to apply these powerful tools in a laboratory setting.
The Strategic Imperative: Why Incorporate Non-Proteinogenic Amino Acids?
The decision to incorporate an NPAA is driven by the need to solve specific pharmacological challenges inherent to natural peptides. The benefits are multifaceted and can be tailored to address the primary liabilities of a lead peptide sequence.
Enhancing Proteolytic Stability
One of the most significant hurdles for peptide therapeutics is their rapid degradation by endogenous proteases. These enzymes are stereospecific and primarily recognize L-amino acid sequences.[7] The introduction of NPAAs disrupts these recognition sites, thereby extending the peptide's circulating half-life.
-
D-Amino Acid Substitution: Replacing a key L-amino acid at a protease cleavage site with its D-enantiomer is a highly effective and common strategy.[8] The inverted stereochemistry at the α-carbon prevents the peptide from fitting into the active site of most natural proteases, rendering the adjacent peptide bond resistant to hydrolysis.[7][9] This modification can dramatically increase biostability without necessarily altering the overall side-chain topology required for receptor binding.[9][10]
-
Backbone Modification (N-methylation): Methylating the backbone amide nitrogen (N-methylation) introduces steric hindrance that shields the peptide bond from enzymatic attack.[5] This modification also serves a dual purpose by reducing the number of hydrogen bond donors, which can improve membrane permeability—a critical factor for oral bioavailability.[1]
Imposing Conformational Control
The inherent flexibility of linear peptides often leads to a high entropic penalty upon binding to a target, which can decrease affinity.[11] NPAAs can be used to pre-organize the peptide into a bioactive conformation, reducing this penalty and enhancing potency and selectivity.[11]
-
α,α-Disubstituted Amino Acids: Residues like α-aminoisobutyric acid (Aib) introduce significant steric constraints that favor the formation of helical or turn structures.[11] By replacing a residue in a peptide sequence with Aib, a chemist can induce a specific secondary structure that may mimic the receptor-bound state.
-
Proline Analogs: Proline's unique cyclic structure already restricts the peptide backbone.[12] Synthetic proline analogs, such as those with substitutions on the ring or heteroatoms within the ring, can further constrain the peptide bond's cis/trans isomerism and the overall peptide fold, effectively locking the peptide into a desired shape.[12][13][14]
Modulating Physicochemical Properties for Improved Pharmacokinetics
Beyond stability and conformation, NPAAs can fine-tune properties like lipophilicity, solubility, and permeability, which are crucial for absorption, distribution, metabolism, and excretion (ADME).[3][4]
-
Enhanced Permeability and Oral Bioavailability: Peptides generally exhibit poor oral absorption due to their size and high number of hydrogen bond donors.[1][5] Incorporating NPAAs with lipophilic side chains or utilizing N-methylation can increase passive diffusion across the intestinal membrane.[1] Furthermore, designing cyclic peptides with NPAAs that promote intramolecular hydrogen bonding can effectively "hide" polar amide groups, presenting a more lipophilic face to the membrane and improving permeability.[15]
The following diagram illustrates the logical relationship between common NPAA classes and the therapeutic improvements they confer.
Caption: Logical relationships between NPAA classes and resulting peptide enhancements.
A Chemist's Toolbox: Classification of Key Non-Proteinogenic Amino Acids
The vast number of available NPAAs can be categorized to simplify selection. The table below summarizes some of the most impactful classes used in peptide design.
| NPAA Class | Representative Example(s) | Primary Application(s) | Key Mechanistic Insight |
| D-Amino Acids | D-Alanine, D-Phenylalanine | Proteolytic Resistance | Inverts stereocenter, preventing recognition by L-specific proteases.[7][9] |
| N-Alkylated Amino Acids | N-Methyl-Glycine (Sarcosine) | Proteolytic Resistance, Permeability | Sterically shields the amide bond; removes a hydrogen bond donor.[1][5] |
| α,α-Disubstituted AAs | α-Aminoisobutyric Acid (Aib) | Conformational Constraint (Helices/Turns) | Restricts backbone dihedral angles (φ, ψ) due to steric bulk.[11] |
| β-Amino Acids | β-Alanine | Backbone Extension, Stability | Inserts an extra carbon into the backbone, altering spacing and protease recognition. |
| Proline Analogs | Thiazolidine-4-carboxylic acid | Conformational Constraint (Turns) | Modifies ring pucker and cis/trans isomerism of the X-Pro bond.[12][13] |
| Side-Chain Modified AAs | p-Acetyl-Phenylalanine | Bio-orthogonal Chemistry | Introduces a unique functional group (ketone) for specific chemical ligation.[16] |
Synthetic Methodologies: Incorporating NPAAs via Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the workhorse technique for creating peptides containing NPAAs.[17][18] The fundamental process involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[18] While the core principles remain the same, incorporating NPAAs often requires methodological adjustments.[17]
The following diagram outlines the general workflow for Fmoc-based SPPS, the most common strategy used in modern peptide synthesis.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocol: Manual SPPS of a Peptide Containing a Sterically Hindered NPAA
This protocol outlines a representative single coupling cycle for incorporating a sterically hindered NPAA, such as Aib, using Fmoc/tBu chemistry on a 0.1 mmol scale.
Self-Validation and Causality: Each step is designed for maximal efficiency and includes checkpoints. For instance, a double coupling is employed for the sterically hindered Aib because its bulky nature can slow down the reaction kinetics, and a single coupling might not proceed to completion. The Kaiser test provides a qualitative, colorimetric readout to validate the completion of the coupling step before proceeding, preventing the formation of deletion sequences.
Materials:
-
Rink Amide Resin (for C-terminal amides)
-
Fmoc-protected amino acids and Fmoc-Aib-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (for cleavage)
-
Kaiser Test Kit
Procedure:
-
Resin Preparation and Swelling: a. Place the Rink Amide resin (0.1 mmol) into a fritted reaction vessel. b. Add DMF (5 mL) and agitate using a shaker or manual inversion for 30 minutes to swell the resin beads. This is critical for ensuring reagent accessibility to the reactive sites.[17] c. Drain the DMF.
-
Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF (5 mL) to the resin. b. Agitate for 3 minutes, drain, and repeat with fresh piperidine solution for 10 minutes. This two-step process ensures complete removal of the Fmoc group. c. Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.
-
Coupling of the Non-Proteinogenic Amino Acid (Aib): a. Activation: In a separate vial, dissolve Fmoc-Aib-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF (2 mL). Allow to pre-activate for 1-2 minutes. The use of excess equivalents is crucial to drive the reaction to completion, especially for a challenging coupling. b. First Coupling: Add the activated amino acid solution to the resin. Agitate for 2 hours. c. Validation (Optional but Recommended): Remove a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A blue bead color indicates incomplete coupling (free amines present). A yellow/colorless result indicates completion. d. Second Coupling (Recouple): Due to the steric hindrance of Aib, a second coupling is highly recommended to maximize yield. Drain the reaction vessel and repeat steps 3a and 3b with a fresh solution of activated Fmoc-Aib-OH. Agitate for another 2 hours. e. Wash the resin thoroughly with DMF (5 x 5 mL).
-
Chain Elongation: a. Repeat steps 2 and 3 for each subsequent amino acid in the sequence. For standard proteinogenic amino acids, a single coupling of 30-60 minutes is often sufficient.
-
Final Cleavage and Global Deprotection: a. After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry the resin under vacuum. b. Prepare a cleavage cocktail, typically Reagent K (TFA/Water/Phenol/Thioanisole/TIS, 82.5:5:5:5:2.5). The scavengers (TIS, etc.) are essential to quench reactive carbocations generated during the removal of side-chain protecting groups, preventing side reactions. c. Add the cleavage cocktail (5 mL) to the resin and agitate for 2-4 hours at room temperature. d. Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide. e. Centrifuge, decant the ether, and dry the peptide pellet.
-
Purification and Analysis: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS).
Conclusion and Future Outlook
The incorporation of non-proteinogenic amino acids has fundamentally transformed peptide drug discovery, providing a robust set of tools to overcome the inherent weaknesses of natural peptides.[1][3] By rationally designing sequences with enhanced stability, controlled conformation, and optimized physicochemical properties, scientists can develop novel therapeutics with superior efficacy and safety profiles.[][4] The methodologies for synthesis, while requiring careful optimization for challenging residues, are well-established and accessible.[17][18]
As synthetic techniques continue to advance and the catalog of commercially available NPAAs expands, the possibilities for peptide engineering will only grow. The integration of computational modeling with empirical synthesis will further accelerate the design of next-generation peptide therapeutics tailored to address a wide range of diseases.
References
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.PubMed Central.
- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.PubMed Central.
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
- Beyond the 20: Engineering Smarter Drugs with Unnatural Amino Acids for Effective Therapeutics.Biosynth.
- Advancing Peptide Therapeutics Through Efficient Synthesis of Unn
- Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions.PubMed.
- Therapeutic peptides: chemical strategies fortify peptides for enhanced disease tre
- Unnatural Amino Acids in Drug Discovery.BOC Sciences.
- (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.
- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.PubMed.
- Emerging Methods for Efficient and Extensive Incorporation of Non-Canonical Amino Acids Using Cell-Free Systems.Frontiers.
- Solid-phase peptide synthesis.Royal Society of Chemistry.
- Incorporation of non-canonical amino acids.PubMed Central.
- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.PubMed Central.
- Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches.Academic Press.
- Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs)
- Significance and challenge in nonnatural peptide synthesis and proposed solution.
- Low Fouling Peptides with an All (d) Amino Acid Sequence Provide Enhanced Stability against Proteolytic Degradation While Maintaining Low Antifouling Properties.
- Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins.Frontiers.
- The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization.
- D-amino acid peptides to resist common proteases.LifeTein.
- Peptide synthesis troubleshooting using unn
- Non-proteinogenic amino acids – Knowledge and References.Taylor & Francis Online.
- (PDF) Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
- Solid-phase, solution, and segment condensation peptide syntheses incorporating chromium carbene complex-derived nonproteinogenic ("unnatural") amino acid fragments.Journal of the American Chemical Society.
- Beyond the 20: Understanding the Potential of Unnatural Amino Acids in Biopharma.Biosynth.
- Method of synthesizing a peptide containing a non-peptide bond.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.Prime Peptides.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.aapptec.
- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.PubMed Central.
- Proline Deriv
- A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding.PubMed Central.
- Impact of cis-proline analogs on peptide conform
- Diproline Templates as Folding Nuclei in Designed Peptides. Conformational Analysis of Synthetic Peptide Helices Containing Amino Terminal Pro-Pro Segments.
- Conformational Preferences of α-Substituted Proline Analogues.PubMed Central.
- Impact of Peptide Structure on Colonic Stability and Tissue Permeability.MDPI.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancing Peptide Therapeutics Through Efficient Synthesis of Unnatural Amino Acids - Aragen Life Sciences [aragen.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proline Derivatives and Analogs [sigmaaldrich.com]
- 13. Impact of cis-proline analogs on peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Novel Bioactivities: The Strategic Incorporation of Cyclobutane Residues in Peptide Therapeutics
An In-depth Technical Guide:
This guide provides a comprehensive technical exploration into the burgeoning field of peptides incorporating cyclobutane residues. We will delve into the fundamental principles, synthetic strategies, conformational implications, and diverse biological activities that arise from introducing this unique carbocyclic constraint into peptide backbones. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage constrained peptide design for next-generation therapeutics.
The Cyclobutane Advantage: Imposing Order on Peptide Flexibility
Native peptides, despite their therapeutic potential, are often hampered by metabolic instability and conformational ambiguity. The inherent flexibility of the peptide backbone leads to a significant entropic penalty upon binding to a biological target. The introduction of conformational constraints is a powerful strategy to mitigate these drawbacks. The cyclobutane motif, in particular, has emerged as a highly effective tool in peptide and medicinal chemistry.[1]
The four-membered ring of a cyclobutane amino acid imposes significant conformational rigidity on the peptide backbone.[1][2] This "conformational restriction" serves several key purposes:
-
Pre-organization for Enhanced Binding: By locking a segment of the peptide into a more defined conformation, the entropic cost of target binding is reduced, potentially leading to a substantial increase in binding affinity.[1]
-
Induction of Secondary Structures: The puckered nature of the cyclobutane ring can guide the peptide to adopt specific secondary structures, such as helices, turns, and sheets, which are often crucial for biological recognition.[2][3]
-
Improved Proteolytic Stability: The non-natural structure of cyclobutane amino acids can render the adjacent peptide bonds resistant to cleavage by proteases, thereby extending the in vivo half-life of the peptide.[4][5][6]
-
Novel Pharmacophore Geometries: The cyclobutane scaffold provides a unique three-dimensional arrangement of functional groups, allowing for the exploration of novel pharmacophore space and potentially improving selectivity for the target receptor.[1]
The following diagram illustrates the fundamental concept of how a cyclobutane residue constrains the conformational freedom of a peptide chain compared to a flexible, linear peptide.
Caption: Conformational freedom in linear vs. cyclobutane-constrained peptides.
Synthetic Strategies for Incorporating Cyclobutane Amino Acids
The successful integration of cyclobutane residues into peptides hinges on the availability of suitably protected cyclobutane amino acid (CBAA) building blocks. Several synthetic approaches have been developed to access α-, β-, and γ-CBAAs.
Key Synthetic Methodologies
-
[2+2] Cycloaddition: This is a cornerstone strategy for constructing the cyclobutane ring. Photocatalyzed [2+2] cycloadditions of dehydroamino acids with olefins under visible light provide a mild and efficient route to substituted cyclobutane α-amino acids.[7]
-
Michael Addition: For the synthesis of cyclobutane β-amino acids, the Michael addition of nitrogen nucleophiles to cyclobutene-1-carboxylic acid derivatives has proven effective.[8]
-
From Chiral Precursors: Stereoselective syntheses starting from chiral natural products, such as (+)-α-pinene, have also been employed to produce enantiomerically pure cyclobutane amino acids.[9]
Solid-Phase Peptide Synthesis (SPPS) with Cyclobutane Residues
Once synthesized and appropriately protected (e.g., with Boc or Fmoc groups), CBAAs can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[3][4]
Experimental Protocol: Manual Fmoc-SPPS of a Cyclobutane-Containing Peptide
-
Resin Preparation: Swell an appropriate solid support (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the terminal amine. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (either a standard or a cyclobutane amino acid) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of cyclobutane peptides.
Conformational Impact and Structural Analysis
The stereochemistry of the cyclobutane ring is a critical determinant of the resulting peptide's conformation. High-resolution NMR spectroscopy is a powerful tool to elucidate the three-dimensional structures of these peptides in solution.
-
Cis vs. Trans Isomers: Peptides incorporating trans-cyclobutane amino acids tend to adopt more folded, compact structures, often stabilized by intra- or inter-residue hydrogen bonds. In contrast, cis-cyclobutane residues may favor more extended, strand-like conformations.[10]
-
Defined Secondary Structures: The rigid cyclobutane scaffold can nucleate and stabilize specific secondary structures. For example, oligomers of cyclobutane β-amino acids have been shown to form well-defined helical structures in solution.[2][11] Hybrid peptides containing cyclobutane and proline residues also exhibit highly defined, compact conformations.[12][13]
Table 1: Influence of Cyclobutane Stereochemistry on Peptide Conformation
| Cyclobutane Residue Type | Predominant Conformation in Peptides | Key Stabilizing Interactions | Reference |
| trans-β-Aminocyclobutane-1-carboxylic acid | Folded / Helical | Intra- and inter-residue hydrogen bonds | [10] |
| cis-β-Aminocyclobutane-1-carboxylic acid | Extended / Strand-like | Fewer intramolecular H-bonds | [10] |
| Hybrid trans-cyclobutane/proline | Compact / Twisted | Intra- and inter-residue hydrogen bonds | [12] |
Biological Activities and Therapeutic Applications
The unique structural properties conferred by cyclobutane residues translate into a wide range of enhanced biological activities and therapeutic applications.
Enhanced Proteolytic Stability
One of the most significant advantages of incorporating CBAAs is the increased resistance to enzymatic degradation. This was demonstrated in analogs of the immunomodulatory peptide tuftsin, where the introduction of cyclobutane residues at the proteolytically sensitive Thr-Lys bond resulted in high resistance to enzymatic hydrolysis.[9] Similarly, stapled peptides incorporating cyclobutane-based anchors showed remarkable proteolytic stability, with over 50% of the peptide remaining intact after 12 hours of exposure to proteases.[5]
Cell-Penetrating Peptides (CPPs)
Cyclobutane-containing peptides have been successfully developed as cell-penetrating peptides (CPPs) for drug delivery.[6][11] By creating a balance of charged (e.g., guanidinium) groups and the hydrophobicity of the cyclobutane ring, these CPPs can effectively translocate across cell membranes.[14][15] These hybrid peptides have shown promise as vectors for delivering anti-Leishmania drugs, demonstrating good cell uptake with low toxicity to mammalian cells.[14]
Hydrocarbon Stapled Peptides
Cyclobutane-based amino acids with olefin-terminated side chains have been designed as novel anchoring residues for hydrocarbon peptide stapling.[3][16] This technique is used to lock peptides into an α-helical conformation, which is often required for inhibiting protein-protein interactions (PPIs). The conformational rigidity of the cyclobutane anchor contributes to a more stable helical structure compared to traditional stapled peptides.[5][16][17] This strategy has been successfully applied to develop inhibitors of the SARS-CoV-2 spike protein.[5][16]
Enzyme Inhibition and Receptor Modulation
-
Metallocarboxypeptidase Inhibitors: Cyclobutane-containing peptides have been identified as a novel class of inhibitors for M14 metallocarboxypeptidases, with some compounds showing selective inhibitory activity in the micromolar range.
-
GABA Analogs: Conformationally restricted analogs of the neurotransmitter GABA have been synthesized using a cyclobutane scaffold. The cis-isomer of 3-aminocyclobutane-1-carboxylic acid displayed moderate GABA-like activity, demonstrating the potential of this approach to probe receptor-ligand interactions.[18]
-
Neuropeptide Y (NPY) Receptor Ligands: The incorporation of cyclobutane β-amino acids into the C-terminal fragment of Neuropeptide Y led to analogs with exclusive binding to the Y₄ receptor subtype, highlighting the role of conformational constraint in achieving receptor selectivity.[11]
Table 2: Summary of Biological Applications and Key Findings
| Application Area | Peptide System / Target | Key Finding | Reference(s) |
| Proteolytic Stability | Tuftsin Analogs | High resistance to enzymatic hydrolysis at the Thr-Lys bond. | [9] |
| Stapled Anti-SARS-CoV-2 Peptides | Significantly enhanced stability against proteolytic degradation. | [5] | |
| Cell Penetration | Hybrid Cyclobutane/Proline Peptides | Effective cellular uptake with low toxicity; useful as drug delivery vectors. | [11][14][15] |
| Peptide Stapling | Inhibitors of Protein-Protein Interactions | Cyclobutane anchors lead to more stable α-helical conformations. | [3][16][17] |
| Enzyme Inhibition | Metallocarboxypeptidases | Novel class of inhibitors with micromolar activity and selectivity. | |
| Receptor Modulation | GABA Analogs | Conformationally restricted analogs with GABA-like activity. | [18] |
| Neuropeptide Y (NPY) Analogs | Achieved high selectivity for the Y₄ receptor subtype. | [11] |
Conclusion and Future Outlook
The incorporation of cyclobutane residues into peptides is a robust and versatile strategy for enhancing their therapeutic properties. The conformational constraints imposed by the cyclobutane ring lead to peptides with increased binding affinity, improved metabolic stability, and often, enhanced biological activity and selectivity. From stabilizing α-helices in stapled peptides to creating novel cell-penetrating agents, the applications are broad and impactful.
Future research will likely focus on the development of new synthetic routes to access a wider diversity of functionalized cyclobutane amino acids. This will enable a more fine-grained control over the conformational and physicochemical properties of the resulting peptides, paving the way for the design of highly potent and selective peptide-based drugs for a wide range of diseases.
References
- Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
- The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines. Benchchem.
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC.
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
- (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study.
- Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetr
- Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. PMC - NIH.
- Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetr
- Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. RSC Publishing.
- (PDF) Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability.
- Cyclobutane-containing peptides. ElectronicsAndBooks.
- Cyclobutane analogs of GABA. PubMed.
- Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light C
- The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. SeRMN-UAB.
- Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling.
- Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems. PMC - NIH.
- New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews.
- Synthesis and structural study of highly constrained hybrid cyclobutane-proline γ,γ-peptides. PubMed.
- 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs.
- Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar.
- Synthesis and structural study of highly constrained hybrid cyclobutane-proline γ,γ-peptides.
- Searching for new cell-penetrating agents: hybrid cyclobutane-proline γ,γ-peptides. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and structural study of highly constrained hybrid cyclobutane-proline γ,γ-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Searching for new cell-penetrating agents: hybrid cyclobutane-proline γ,γ-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling | Semantic Scholar [semanticscholar.org]
- 18. Cyclobutane analogs of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular modeling of Boc-Acb-OH containing peptides
An In-Depth Technical Guide: Molecular Modeling of Peptides Containing Boc-1-Aminocyclobutane-1-Carboxylic Acid (Boc-Acb-OH)
Executive Summary
The incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern drug design, offering pathways to enhanced stability, refined conformational control, and novel bioactivities. Among these, constrained cyclic β-amino acids like 1-(tert-butoxycarbonylamino)cyclobutane-1-carboxylic acid (Boc-Acb-OH) are particularly valuable for their ability to induce specific, predictable secondary structures.[1][2] However, their non-standard nature presents a significant challenge for computational modeling, as they are not included in standard biomolecular force fields. This guide provides a comprehensive, scientifically-grounded technical workflow for the molecular modeling of Boc-Acb-OH-containing peptides. We will navigate the critical process of de novo parameterization, system setup, molecular dynamics (MD) simulation, and trajectory analysis, empowering researchers to confidently and accurately predict the structural and dynamic behavior of these promising therapeutic candidates.
The Strategic Advantage of Boc-Acb-OH in Peptide Science
Boc-Acb-OH is a derivative of a β-amino acid, distinguished by a cyclobutane ring that restricts the conformational freedom of the peptide backbone.[3] This structural constraint is a powerful tool in medicinal chemistry. Unlike the flexible backbones of natural α-peptides, the incorporation of Acb can enforce specific turns and helical structures, pre-organizing the peptide into its bioactive conformation and enhancing binding affinity.[2][4] Furthermore, the β-amino acid backbone is inherently resistant to degradation by common proteases, significantly improving the in-vivo half-life of peptide-based drugs.[3]
The primary obstacle to computationally exploring these benefits is that Boc-Acb-OH is a "non-standard residue" (NSR). Standard molecular mechanics force fields, such as AMBER and CHARMM, are parameterized for the 20 proteinogenic amino acids and do not possess the necessary parameters to describe the unique geometry and electronic distribution of Boc-Acb-OH.[5][6] Therefore, a robust and validated protocol for generating these parameters is not just a preliminary step but the foundational requirement for any meaningful simulation.
Foundational Principles: The Language of Force Fields
Molecular dynamics simulations rely on a "force field" to describe the potential energy of a system as a function of its atomic coordinates. This is a classical mechanics approximation where atoms are treated as spheres and bonds as springs. The total potential energy (
-
Bonded Terms: These govern the geometry of the molecule, including bond stretching (
), angle bending ( ), and rotations around bonds ( ). Each term has parameters for equilibrium values (e.g., bond length, angle) and force constants that define the energy penalty for deviating from these values. -
Non-bonded Terms: These describe interactions between atoms that are not directly bonded. They consist of the van der Waals interaction (modeled by the Lennard-Jones potential) and the electrostatic interaction (modeled by Coulomb's law). The accuracy of the electrostatic term is critically dependent on the partial atomic charge assigned to each atom.
For an NSR like Boc-Acb-OH, none of these parameters exist in standard libraries. They must be derived, primarily through quantum mechanical (QM) calculations, to accurately capture the residue's behavior.[7][8]
Core Protocol: De Novo Parameterization of Boc-Acb-OH
The most robust method for parameterizing an NSR for use with force fields like AMBER involves a multi-step process to derive atomic charges and identify missing bonded parameters.[9] This protocol ensures that the new residue is chemically accurate and compatible with the existing force field.
Step 3.1: Constructing the Quantum Mechanical Model
To derive parameters that are transferable to a peptide chain, the NSR must be "capped" with blocking groups that mimic the peptide backbone. The standard capping groups are acetyl (ACE) at the N-terminus and N-methylamide (NME) at the C-terminus.[9]
-
Action: Build the capped residue, ACE-(Boc-Acb)-NME, using a molecular editor like GaussView, Maestro, or Avogadro.
-
Causality: The capping groups ensure that the electronic environment of the core Boc-Acb-OH residue is representative of its state within a polypeptide. This is crucial for calculating accurate partial charges that account for the inductive effects of the neighboring peptide bonds.[9]
Step 3.2: Quantum Mechanical Geometry Optimization
The initial 3D structure is an unrefined guess. QM calculations are required to find the lowest-energy, most realistic conformation.
-
Action: Perform a geometry optimization of the capped residue using a QM software package like Gaussian. A common and reliable level of theory for this task is B3LYP with the 6-31G* basis set.[9]
-
Causality: This step ensures that the subsequent charge calculation is performed on a physically realistic and stable structure, preventing the introduction of artifacts from a strained or high-energy initial conformation.
Step 3.3: Deriving RESP Atomic Charges
The cornerstone of accurate electrostatic modeling is the derivation of high-quality partial atomic charges. The Restrained Electrostatic Potential (RESP) method is the gold standard for biomolecular force fields.[10][11]
-
Action:
-
Using the optimized geometry from the previous step, perform a single-point QM energy calculation at a slightly higher level of theory (e.g., HF/6-31G*) to generate the electrostatic potential (ESP) on a grid of points around the molecule.
-
Use the respgen and resp programs within the AmberTools suite to fit atomic charges to this ESP grid. The RESP procedure involves a two-stage fit to ensure that charges on buried atoms are not poorly determined and that the charges are transferable between different conformations.
-
-
Causality: Unlike simpler charge models, RESP charges are designed to provide a good representation of the electrostatic potential around the molecule, leading to a more accurate description of intermolecular interactions, particularly hydrogen bonding, which is vital for peptide structure.[8]
Step 3.4: Generating AMBER-Ready Topology and Parameter Files
With the QM-derived charges, we can now generate the final files needed for the MD simulation engine.
-
Action: Use the antechamber program in AmberTools. Provide the optimized structure of the capped residue and the RESP charges. Antechamber will:
-
Determine the atom types from the General Amber Force Field (GAFF), a parameter set designed for organic molecules.[11]
-
Write a .prepi file containing the residue topology, atom types, and the RESP charges.
-
Use the parmchk2 program to identify any bonded parameters (bonds, angles, dihedrals) that are missing from the standard AMBER force field and write them to a .frcmod file.
-
-
Causality: antechamber automates the process of assigning generic but reasonable parameters from GAFF, which serve as an excellent starting point. parmchk2 flags only those parameters that are truly novel, minimizing the amount of manual intervention required while ensuring the system is fully described.
Below is a diagram illustrating this critical parameterization workflow.
Caption: Workflow for de novo parameterization of a non-standard residue.
Molecular Dynamics (MD) Simulation Protocol
Once the .prepi and .frcmod files for Boc-Acb-OH are generated, you can proceed with setting up and running the MD simulation for the full peptide. The following protocol uses the AMBER software suite but the principles are applicable to other MD packages like GROMACS or CHARMM.[6][12]
Step 4.1: Building the Initial Peptide Topology
-
Action: Use the LEaP program in AmberTools.
-
Load the standard protein force field (e.g., leaprc.protein.ff14SB).
-
Load the generated .prepi file for Boc-Acb-OH using the loadAmberPrep command.
-
Load the generated .frcmod file using the loadAmberParams command.
-
Define the peptide sequence, for example: peptide = sequence { ACE ALA ACB VAL NME }, where ACB is the residue name defined in your .prepi file.
-
Save the system topology (prmtop) and coordinate (inpcrd) files.
-
-
Self-Validation: LEaP will issue an error if any parameters are missing or if atom connectivity is incorrect, providing an immediate check on the success of the parameterization step.
Step 4.2: Solvation and Ionization
-
Action: In LEaP, use the solvateBox command to place the peptide in a periodic box of water (e.g., TIP3PBOX). Then, use the addIons command to add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the total charge of the system.
-
Causality: Explicit solvent provides a much more realistic environment than vacuum or implicit solvent models, accurately capturing the dielectric properties of water and its specific hydrogen bonding interactions with the peptide. Neutralizing the system is a requirement for most modern simulation algorithms that use Particle Mesh Ewald (PME) for long-range electrostatics.
Step 4.3: Energy Minimization
-
Action: Perform a two-stage energy minimization. First, a few thousand steps of steepest descent, followed by several thousand steps of conjugate gradient. Initially, keep the peptide restrained with a harmonic potential and minimize only the water and ions, then minimize the entire system without restraints.
-
Causality: The initial structure, particularly the placement of solvent molecules, will contain unfavorable steric clashes. Minimization relaxes these high-energy contacts, ensuring the stability of the system before starting dynamics.
Step 4.4: System Equilibration
-
Action: Equilibrate the system in two phases.
-
NVT Ensemble (Constant Volume): Gradually heat the system from 0 K to the target temperature (e.g., 300 K) over ~100-200 ps while maintaining harmonic restraints on the peptide backbone. This allows the solvent to equilibrate around the fixed solute.
-
NPT Ensemble (Constant Pressure): Continue the simulation at the target temperature and a constant pressure (e.g., 1 bar) for ~500 ps to 1 ns. Gradually reduce the restraints on the peptide during this phase.
-
-
Self-Validation: Monitor the temperature, pressure, and density of the system during equilibration. These values should converge to a stable plateau, indicating that the system has reached thermal and pressure equilibrium.
Step 4.5: Production Simulation
-
Action: Once the system is equilibrated, remove all restraints and run the production MD simulation for the desired length (typically in the range of hundreds of nanoseconds to microseconds). Save the coordinates (trajectory) at regular intervals (e.g., every 10-100 ps).
The complete MD workflow is summarized in the diagram below.
Caption: The complete workflow for a molecular dynamics simulation.
Analysis of Simulation Trajectories
The output of a production MD run is a trajectory file containing thousands of atomic coordinate snapshots. Analysis of this trajectory transforms raw data into biophysical insight.
-
Root Mean Square Deviation (RMSD): Calculates the deviation of the peptide backbone over time relative to a reference structure (e.g., the minimized starting structure). A stable, plateauing RMSD suggests the simulation has converged on a stable conformational ensemble.
-
Root Mean Square Fluctuation (RMSF): Calculated per-residue, the RMSF reveals the flexibility of different parts of the peptide. High RMSF values indicate flexible loops, while low values indicate stable, structured regions, often constrained by the Boc-Acb-OH residue.
-
Cluster Analysis: This is one of the most powerful techniques. It groups similar conformations from the trajectory together, identifying the most populated (i.e., most stable) structural states of the peptide. The representative structure from each cluster provides a clear model of the peptide's dominant conformations.
-
Hydrogen Bond Analysis: Tracks the formation and lifetime of intramolecular hydrogen bonds, which are critical for stabilizing secondary structures like β-turns and helices.
Data Presentation and Best Practices
For clarity and reproducibility, all simulation parameters should be reported in a structured table.
| Parameter | Value / Method | Justification |
| Force Field (Protein) | AMBER ff14SB | A well-validated and widely used force field for proteins. |
| Force Field (NSR) | GAFF / RESP | Custom parameters derived via QM for Boc-Acb-OH.[11] |
| Water Model | TIP3P | Compatible with the ff14SB force field parameterization.[11] |
| Box Type | Truncated Octahedron | More efficient for spherical solutes than a cubic box. |
| Solvent Buffer | 12.0 Å | Ensures the solute does not interact with its periodic image. |
| Non-bonded Cutoff | 10.0 Å | Standard cutoff for Lennard-Jones and short-range electrostatics. |
| Long-range Electrostatics | PME | The most accurate method for treating long-range electrostatics. |
| Temperature | 300 K | Maintained with Langevin thermostat. |
| Pressure | 1 bar | Maintained with Berendsen barostat (equilibration) / Monte Carlo barostat (production). |
| Production Time | 500 ns | Must be sufficient to sample the relevant conformational motions. |
Conclusion
The molecular modeling of peptides containing Boc-Acb-OH is a powerful strategy for structure-based drug design, but it requires a meticulous and theoretically sound approach. Standard "black-box" methods are insufficient due to the non-standard nature of the residue. By following the detailed workflow presented in this guide—from quantum mechanical parameter derivation to careful system equilibration and production simulation—researchers can overcome this hurdle. The insights gained from these simulations, including dominant conformations, flexibility profiles, and key intramolecular interactions, provide an invaluable atomic-level understanding that can guide the rational design of next-generation peptide therapeutics with enhanced stability and potency.
References
- Khoury, G. A., et al. (2014). Forcefield_Ptm and Forcefield_Ncaa: Platforms for Simulating Modified Amino Acids in AMBER That Can Reproduce Experimental Thermodynamic Properties. AIChE Annual Meeting Conference Proceedings.
- Khoury, G. A., et al. (2014). Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family.
- Powers, E. T., & Murphy, R. M. (2004). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 4(3), 113-123. [Link]
- Kawai, R., et al. (2021). Development of the force field for cyclosporine A. Journal of Molecular Graphics and Modelling, 108, 107997. [Link]
- Khoury, G. A., et al. (2014). Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family.
- Theoretical and Computational Biophysics Group. (n.d.). Parameterizing a Novel Residue.
- Wang, Y., & Li, Y. (2020). Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. Frontiers in Chemistry, 8, 597576. [Link]
- Wang, S. (2021). Computational Protein Design with Non-proteinogenic Amino Acids and Small Molecule Ligands.
- Ikeguchi Lab. (n.d.). CsA_FF: The CHARMM force field of unnatural amino acids in the cyclic peptide cyclosporin A. GitHub. [Link]
- Wang, Y., & Li, Y. (2020). Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. Frontiers in Chemistry, 8, 597576. [Link]
- Papaleo, E., et al. (2019). Critical assessment of force fields accuracy against NMR data for cyclic peptides containing β-amino acids.
- Hofmann, H. J., & Cimiraglia, R. (1999). Basic conformers in beta-peptides. Journal of Molecular Structure: THEOCHEM, 466(1-3), 59-67.
- Singh, T. P., & Kaur, P. (1996). Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. Biopolymers, 40(1), 105-119. [Link]
- Rizzo Lab. (2011). Nonstandard residues prep. Stony Brook University. [Link]
- León, I., et al. (2021). Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline. Molecules, 26(11), 3228. [Link]
- Lopez, F. F., et al. (2019). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biophysical Journal, 116(3), 433-444. [Link]
- CD ComputaBio. (n.d.). GROMACS Modify Force Field and Increase Residue Tutorial. [Link]
- Computational Chemistry. (2021).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- ResearchGate. (n.d.). Testing the Potential for Computational Chemistry to Quantify Biophysical Properties of the Non-Proteinaceous Amino Acids. [Link]
- Leddin, E. M. (n.d.).
- Taylor & Francis. (n.d.). Non-proteinogenic amino acids – Knowledge and References. [Link]
- Fülöp, F., & Mándity, I. M. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(15), 6543-6565. [Link]
- ResearchGate. (2016). How to make molecular dynamics simulation when a non-standard molecule covalently bind with protein?. [Link]
- Valdés-Tresanco, M. S., et al. (2022). Molecular Dynamics Simulations of Transmembrane Cyclic Peptide Nanotubes Using Classical Force Fields, Hydrogen Mass Repartitioning, and Hydrogen Isotope Exchange Methods: A Critical Comparison. International Journal of Molecular Sciences, 23(6), 3122. [Link]
- PharmaCompass. (n.d.). 1-(Boc-amino)cyclobutane-1-carboxylic acid. [Link]
- GROMACS forums. (2022).
- bioRxiv. (2025). Robust conformational space exploration of cyclic peptides by combining different MD protocols and force fields. [Link]
- Bonvin Lab. (n.d.). Molecular Dynamics Simulation of the p53 N-terminal peptide. Utrecht University. [Link]
- ResearchGate. (2022). How to generate files of a peptide with non standard amino acids for GROMACS. [Link]
- Nanda, V., et al. (2013). Computational Design of an Unnatural Amino Acid Dependent Metalloprotein with Atomic Level Accuracy. Journal of the American Chemical Society, 135(36), 13540-13547. [Link]
- ResearchGate. (n.d.). Superposition of the peptides Boc-Pro- c Abu-OH (grey) and.... [Link]
- Elstner, M. (2015). Molecular modeling of peptides. Methods in Molecular Biology, 1268, 15-41. [Link]
- Ramana, C. V., et al. (2007). Mass spectral study of Boc-carbo-beta3-peptides: differentiation of two pairs of positional and diastereomeric isomers. Journal of Mass Spectrometry, 42(1), 73-81. [Link]
- Dey, S., et al. (1997). Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. Biopolymers, 42(4), 417-424. [Link]
- Singh, T. P., et al. (1998). Design of peptides with alpha,beta-dehydro-residues: synthesis, and crystal and molecular structure of a 3(10)-helical tetrapeptide Boc-L-Val-deltaPhe-deltaPhe-L-Ile-OCH3. Biopolymers, 46(1), 41-51. [Link]
- Löffler, G., et al. (2009). Force-field parameters for the simulation of tetrahedral intermediates of serine hydrolases. Journal of Computational Chemistry, 30(2), 244-254. [Link]
- ChemRxiv. (n.d.). metallicious: Automated force-field parametrization of covalently bound metals for supramolecular structures. [Link]
- Z-B, Y., et al. (2021). Optimized Magnesium Force Field Parameters for Biomolecular Simulations with Accurate Solvation, Ion-Binding, and Water-Exchange Properties in SPC/E, TIP3P-fb, TIP4P/2005, TIP4P-Ew, and TIP4P-D.
- Lin, F. Y., et al. (2021). Development and Validation of AMBER-FB15-Compatible Force Field Parameters for Phosphorylated Amino Acids.
- Zgarbová, M., et al. (2015). Assessing the Current State of Amber Force Field Modifications for DNA.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scirp.org [scirp.org]
- 4. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Standards | Computational Chemistry Resources [emleddin.github.io]
- 6. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
- 7. ks.uiuc.edu [ks.uiuc.edu]
- 8. Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amber Custom Residue Parameterization – JIGGLINGS AND WIGGLINGS [carlosramosg.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives [frontiersin.org]
- 12. GROMACS Modify Force Field and Increase Residue Tutorial - CD ComputaBio [computabio.com]
The Constrained Agonist: A Technical Guide to the Discovery and History of 1-Aminocyclobutanecarboxylic Acid
This guide provides a comprehensive exploration of 1-aminocyclobutanecarboxylic acid (ACBC), a conformationally constrained, non-proteinogenic amino acid that has carved a significant niche in the landscape of neuroscience, medicinal chemistry, and clinical diagnostics. Its unique four-membered ring structure imparts distinct stereochemical and electronic properties, making it an invaluable tool for probing biological systems and a foundational scaffold for novel therapeutics. We will delve into the historical context of its discovery, the evolution of its chemical synthesis, its intricate mechanism of action at the N-methyl-D-aspartate (NMDA) receptor, and its diverse applications in research and drug development.
Introduction: The Significance of Conformational Constraint in Amino Acid Scaffolds
The therapeutic potential and biological function of amino acids and peptides are intrinsically linked to their three-dimensional structure. The inherent flexibility of linear amino acids can be a double-edged sword in drug design, often leading to non-specific binding and susceptibility to enzymatic degradation. The introduction of conformational constraints, such as the incorporation of cyclic structures, offers a powerful strategy to overcome these limitations.[1][2] Cyclic amino acids, by restricting the available conformational space, can pre-organize the molecule into a bioactive conformation, enhancing binding affinity and selectivity for its biological target.[3] Furthermore, the steric hindrance provided by the cyclic scaffold can confer resistance to proteolysis, thereby improving metabolic stability and bioavailability.[1]
1-Aminocyclobutanecarboxylic acid (ACBC) stands as a prime example of the successful application of this design principle. Its rigid cyclobutane core distinguishes it from its more flexible acyclic counterparts and even from other cyclic amino acids with larger ring systems, leading to a unique pharmacological profile that has been extensively exploited in the study of excitatory amino acid neurotransmission.
The Genesis of a Unique Scaffold: Discovery and Historical Synthesis
The exploration of amino acids featuring a cyclobutane ring emerged in the mid-20th century, driven by a growing interest in non-natural amino acids with unique physiological properties. An early patent in 1962 by Hedrick described the synthesis of a substituted cyclobutane amino acid, signaling the initial foray into this chemical space.[4] However, the specific synthesis of 1-aminocyclobutanecarboxylic acid and its subsequent investigation as a neuroactive compound gained momentum with the expanding understanding of the central nervous system.
Pioneering Synthetic Routes: The Sudo and Ichihara Syntheses (1963)
One of the earliest documented syntheses of 1-aminocyclobutanecarboxylic acid was reported by Rokuro Sudo and Shigehiro Ichihara in 1963.[5] They explored two distinct pathways, laying the groundwork for future synthetic endeavors.
Method 1: Ammonolysis of Methyl 1-Bromocyclobutanecarboxylate
Their initial approach involved the reaction of methyl 1-bromocyclobutanecarboxylate with ammonia. However, this method did not yield the desired ACBC. Instead, it resulted in an isomeric unsaturated amino acid due to the rupture of the strained cyclobutane ring under the reaction conditions.[5] This early observation highlighted the inherent challenges associated with manipulating the cyclobutane core.
Method 2: Hydrolysis of 5-Cyclobutane-spiro-hydantoin
The second, and successful, method reported by Sudo and Ichihara involved the hydrolysis of 5-cyclobutane-spiro-hydantoin.[5] This hydantoin was prepared from cyclobutanone, a readily available starting material. This approach proved to be a more robust route to the target molecule and foreshadowed the utility of hydantoin intermediates in the synthesis of α-amino acids, a strategy that is central to the well-known Bucherer-Bergs reaction.
The Advent of Modern Synthetic Methodologies: Strecker and Bucherer-Bergs Syntheses
With the advancement of synthetic organic chemistry, more efficient and generalizable methods for the synthesis of α-amino acids were developed and subsequently applied to the production of ACBC.
The Strecker Synthesis:
The Strecker synthesis, a three-component reaction between an aldehyde or ketone, ammonia, and cyanide, provides a direct route to α-aminonitriles, which can then be hydrolyzed to the corresponding α-amino acids.[6][7] For the synthesis of ACBC, cyclobutanone serves as the ketone starting material.
Experimental Protocol: Strecker Synthesis of 1-Aminocyclobutanecarboxylic Acid
Step 1: Formation of the α-Aminonitrile
-
In a well-ventilated fume hood, to a solution of cyclobutanone (1.0 eq) in a suitable solvent such as aqueous ammonia or a mixture of an organic solvent and aqueous ammonia, add ammonium chloride (1.1 eq).
-
To this mixture, add a solution of sodium cyanide (1.1 eq) in water dropwise at 0-5 °C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane) to isolate the α-aminonitrile.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-amino-1-cyanocyclobutane.
Step 2: Hydrolysis of the α-Aminonitrile
-
Add the crude α-aminonitrile to a strong acid, such as 6 M hydrochloric acid.
-
Heat the mixture at reflux for several hours until the hydrolysis is complete (monitoring by TLC or LC-MS is recommended).
-
Cool the reaction mixture to room temperature and wash with an organic solvent to remove any non-polar impurities.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude 1-aminocyclobutanecarboxylic acid hydrochloride.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 1-aminocyclobutanecarboxylic acid hydrochloride.
The Bucherer-Bergs Reaction:
The Bucherer-Bergs reaction is another powerful method for the synthesis of α,α-disubstituted amino acids from ketones.[8][9] This one-pot, multicomponent reaction involves treating a ketone with ammonium carbonate and an alkali metal cyanide to form a spirohydantoin intermediate, which is then hydrolyzed to the desired amino acid.
Experimental Protocol: Bucherer-Bergs Synthesis of 1-Aminocyclobutanecarboxylic Acid
Step 1: Formation of 5-Cyclobutane-spiro-hydantoin
-
In a pressure vessel, combine cyclobutanone (1.0 eq), potassium cyanide (or sodium cyanide, 2.0 eq), and ammonium carbonate (4.0 eq) in a mixture of ethanol and water.
-
Seal the vessel and heat the mixture at a temperature of 60-70 °C for several hours with stirring.
-
Cool the reaction mixture to room temperature. The hydantoin product often precipitates from the solution.
-
Filter the solid, wash with cold water, and dry to obtain the crude 5-cyclobutane-spiro-hydantoin.
Step 2: Hydrolysis of 5-Cyclobutane-spiro-hydantoin
-
Place the crude hydantoin in a round-bottom flask with a solution of a strong base, such as 2 M sodium hydroxide or barium hydroxide.
-
Heat the mixture at reflux for an extended period (24-48 hours) until the hydrolysis is complete.
-
Cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to a pH of approximately 5-6.
-
The desired 1-aminocyclobutanecarboxylic acid will precipitate out of the solution.
-
Filter the solid, wash with cold water and then a small amount of cold ethanol, and dry to obtain the final product.
Mechanism of Action: A Nuanced Interaction with the NMDA Receptor
The primary pharmacological significance of 1-aminocyclobutanecarboxylic acid lies in its interaction with the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor in the central nervous system.[4] The NMDA receptor is a heterotetrameric complex that plays a pivotal role in synaptic plasticity, learning, and memory. For the receptor to be activated, it requires the binding of both the neurotransmitter glutamate to its GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.
ACBC acts as a partial agonist at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[10][11] This means that while it binds to the same site as the full agonists glycine and D-serine, it elicits a submaximal response. This partial agonism is a key feature of its pharmacological profile, allowing it to modulate NMDA receptor activity without causing the excessive activation that can lead to excitotoxicity, a process implicated in various neurological disorders.[4]
Caption: Modulation of the NMDA receptor by ACBC.
Applications in Drug Discovery and Clinical Research
The unique properties of 1-aminocyclobutanecarboxylic acid have led to its use in a variety of research and development applications.
Neuroscience Research
As a selective modulator of the NMDA receptor's glycine site, ACBC has been instrumental in elucidating the role of this receptor in synaptic transmission and plasticity.[12] Its ability to act as a partial agonist makes it a valuable tool for studying the fine-tuning of neuronal excitability.
A Scaffold for Novel Therapeutics
The rigid cyclobutane framework of ACBC has been utilized as a scaffold for the design and synthesis of more potent and selective NMDA receptor antagonists.[12] By modifying the substituents on the cyclobutane ring, researchers have been able to explore the structure-activity relationships and develop derivatives with improved pharmacological profiles for potential therapeutic use in neurological and psychiatric disorders.
Peptide and Peptidomimetic Chemistry
The incorporation of ACBC into peptide sequences has been shown to induce stable secondary structures, such as β-turns.[4] This conformational constraint can enhance the biological activity and metabolic stability of peptides, making ACBC a valuable building block in the design of peptidomimetics with therapeutic potential.[13]
Oncological Imaging with Positron Emission Tomography (PET)
Radiolabeled ACBC, particularly with carbon-11 ([¹¹C]ACBC), has emerged as a promising tracer for positron emission tomography (PET) imaging of tumors.[14] Many cancer cells exhibit increased amino acid transport, and [¹¹C]ACBC is preferentially taken up by various tumor types. This allows for the non-invasive visualization and characterization of tumors, aiding in diagnosis, staging, and monitoring of treatment response.[14]
| Application Area | Key Feature of ACBC Utilized | Significance |
| Neuroscience Research | Partial agonist at the NMDA receptor glycine site | Elucidation of NMDA receptor function and modulation |
| Drug Discovery | Rigid scaffold for chemical modification | Development of novel NMDA receptor antagonists |
| Peptide Chemistry | Conformational constraint | Design of stable and bioactive peptidomimetics |
| Oncological PET Imaging | Increased uptake by tumor cells | Non-invasive tumor detection and characterization |
Conclusion and Future Perspectives
From its initial synthesis in the 1960s to its current applications in cutting-edge research, 1-aminocyclobutanecarboxylic acid has proven to be a molecule of enduring interest and utility. Its discovery and the subsequent development of efficient synthetic routes have provided the scientific community with a powerful tool to investigate and modulate the intricate workings of the central nervous system. The unique conformational constraints imposed by its cyclobutane ring continue to inspire the design of novel therapeutics, not only in the realm of neuroscience but also in the broader field of medicinal chemistry. As our understanding of the structural determinants of biological activity deepens, the legacy of ACBC as a pioneering constrained amino acid is certain to fuel further innovation in the design of next-generation molecular probes and therapeutic agents.
References
- Lee, A. C.-L., Harris, J. L., Khanna, K. K., & Hong, J.-H. (2019). A Comprehensive Review on Current Advances in Peptide Drug Development and Design. International Journal of Molecular Sciences, 20(10), 2383. [Link]
- Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20(4), 309–325. [Link]
- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56. [Link]
- Gaoni, Y., et al. (1994). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of medicinal chemistry, 37(25), 4288-4296. [Link]
- Singh, N., Vayer, P., Tanwar, S., & et al. (2023). Drug discovery and development: introduction to the general public and patient groups. Frontiers in Drug Discovery, 3, 1201419. [Link]
- MolecularCloud. (2023, September 13).
- Sudo, R., & Ichihara, S. (1963). Synthesis of 1-Aminocyclobutanecarboxylic Acid. Bulletin of the Chemical Society of Japan, 36(2), 145-147. [Link]
- Pellegrini-Giampietro, D. E., Gorter, J. A., Bennett, M. V., & Zukin, R. S. (1997). The GluR2 (GluR-B) hypothesis: Ca(2+)-permeable AMPA receptors in neurological disorders. Trends in neurosciences, 20(10), 464–470.
- Master Organic Chemistry. Strecker Synthesis. [Link]
- Organic Chemistry Portal. Strecker Synthesis. [Link]
- Gershonov, E., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4833-4843. [Link]
- Washburn, L. C., et al. (1979). 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 20(10), 1055–1061. [Link]
- Wikipedia. Bucherer–Bergs reaction. [Link]
- MedSchoolCoach.
- Name Reactions in Organic Synthesis. Bucherer-Bergs Reaction. [Link]
- Organic Chemistry Portal. Bucherer-Bergs Reaction. [Link]
- Wikipedia. Strecker amino acid synthesis. [Link]
- ResearchGate. Carbocyclic α-Amino Acids: Asymmetric Strecker Synthesis of a Series of 2-Alkylated 1-Aminocyclopentanecarboxylic Acids. [Link]
- Biorepositories. 1-Aminocyclobutanecarboxylic acid. [Link]
- Google Patents. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
- Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400.
Sources
- 1. Cyclic peptide drugs approved in the last two decades (2001–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Are Cyclic Amino Acids and Their Applications? | MolecularCloud [molecularcloud.org]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 1-Aminocyclobutanecarboxylic acid | Biorepositories [biorepositories.org]
- 12. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
synonyms for 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid
An In-Depth Technical Guide to 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic Acid: Nomenclature, Synthesis, and Applications in Modern Drug Discovery
This guide provides an in-depth analysis of this compound, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will explore its comprehensive nomenclature, detailed synthesis protocols with mechanistic insights, and its strategic applications in creating conformationally constrained peptides and advanced therapeutic agents.
Core Identity and Nomenclature: Establishing a Common Language
Effective scientific communication begins with precise terminology. This compound is known by a variety of synonyms and abbreviations in literature, patents, and chemical catalogs. Understanding these alternatives is crucial for comprehensive literature searches and clear communication within research teams.
The compound's identity is unequivocally established by its CAS (Chemical Abstracts Service) number: 120728-10-1 .[1][2][3][4]
Systematic and Common Synonyms
The systematic IUPAC name for this compound is 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid.[2][5] However, a multitude of semi-systematic and trivial names are more commonly used in practice. These synonyms arise from the combination of the core amino acid (1-aminocyclobutanecarboxylic acid) and the protecting group (tert-butoxycarbonyl, abbreviated as Boc).
| Category | Synonym |
| Full Chemical Names | 1-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid[2][6] |
| 1-[(tert-Butoxycarbonyl)amino]cyclobutanecarboxylic acid[1][2] | |
| N-tert-Butoxycarbonyl-1-aminocyclobutane-1-carboxylic acid[2] | |
| tert-Butyl 1-carboxycyclobutylcarbamate[2] | |
| Common Abbreviations | N-Boc-1-aminocyclobutanecarboxylic acid[2][3][7] |
| 1-(Boc-amino)cyclobutanecarboxylic acid[2][8] | |
| Boc-1-aminocyclobutane-1-carboxylic acid[2][3] | |
| Supplier/Catalog Shorthand | Boc-Acbc-OH[1][3] |
| Boc-cVal-OH (Boc-cyclovaline)[3][8] | |
| Boc-AC4C-OH[3][9] |
This table summarizes the most frequently encountered synonyms for CAS 120728-10-1.
Key Molecular and Physical Properties
A summary of the fundamental physicochemical properties is essential for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₇NO₄ | [2][4][9] |
| Molecular Weight | 215.25 g/mol | [3][4][8] |
| Appearance | White to light brown powder/solid | [3][8] |
| Melting Point | 129-133 °C | [3][8][9] |
| MDL Number | MFCD02682623 | [1][2][8] |
Strategic Importance in Medicinal Chemistry: The Power of Constraint
The utility of this compound stems from its identity as an unnatural, conformationally constrained amino acid.[10][11] Linear peptides often fail as drug candidates due to their inherent flexibility, which leads to poor receptor binding affinity and susceptibility to enzymatic degradation by proteases.[12][13]
Incorporating rigid structural elements, such as the cyclobutane ring, into a peptide backbone "locks" the molecule into a more defined conformation.[13] This pre-organization reduces the entropic penalty of binding to a biological target, which can lead to:
-
Enhanced Potency and Selectivity: A rigid conformation can more precisely mimic the bioactive shape required for interaction with a specific receptor or enzyme active site.[11]
-
Increased Metabolic Stability: The unnatural cyclobutane structure is resistant to cleavage by proteases, prolonging the compound's half-life in vivo.[10][13]
-
Improved Pharmacokinetic Properties: The cyclobutyl group can modify physicochemical properties like lipophilicity, potentially improving the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[10][11]
The diagram below illustrates the conceptual advantage of using a constrained amino acid.
Caption: General workflow for the synthesis of Boc-protected aminocyclobutanecarboxylic acid.
Mechanism of Boc Protection: The reaction proceeds via a nucleophilic acyl substitution.
-
The amine of the amino acid acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. [6][9][14]2. This forms a tetrahedral intermediate.
-
The intermediate collapses, expelling a tert-butyl carbonate leaving group. [9]4. The leaving group is unstable and decomposes into carbon dioxide (CO₂) and tert-butoxide, which is subsequently protonated by the solvent or the protonated amine to form tert-butanol. [9][14]
Self-Validating Experimental Protocol
This protocol synthesizes information from multiple established procedures to provide a robust and reliable method. [15] Materials:
-
1-Aminocyclobutanecarboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
-
1N Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1-aminocyclobutanecarboxylic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.
-
Causality: The mixed solvent system is necessary because the amino acid salt is water-soluble, while the Boc anhydride is soluble in organic solvents. This creates a biphasic system where the reaction can efficiently occur at the interface.
-
-
Basification: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (3 equivalents) or 0.5M sodium hydroxide solution.
-
Causality: The base deprotonates the ammonium group of the zwitterionic amino acid, generating the free amine which is the active nucleophile. NaHCO₃ is a milder base, while NaOH is stronger and can accelerate the reaction. The choice may depend on the scale and desired reaction time. Cooling to 0 °C controls the initial exotherm of the reaction.
-
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.2-1.5 equivalents) to the stirred solution.
-
Causality: A slight excess of the Boc anhydride ensures the complete conversion of the starting amino acid.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-15 hours.
-
Self-Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting material. The product will have a different Rf value.
-
-
Work-up & Extraction: a. Wash the reaction mixture with ethyl acetate to remove any unreacted Boc anhydride and other non-polar impurities. b. Carefully acidify the aqueous layer with 1N HCl to a pH of 2-3.
- Causality: Acidification protonates the carboxylate group of the product, rendering it neutral and thus extractable into an organic solvent. It also neutralizes any excess base. c. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane. d. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Causality: The brine wash removes residual water from the organic phase. Anhydrous Na₂SO₄ is a drying agent that removes the last traces of water.
-
Purification: The resulting crude product is often a white solid of high purity. [15]If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography. [15]
Key Applications in Drug Development
Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in Boc-chemistry SPPS. [10][16]This strategy allows for the stepwise construction of complex peptides with unnatural, constrained residues.
The Boc-SPPS Cycle:
-
Deprotection: The Boc group of the resin-bound amino acid is removed using a strong acid, typically trifluoroacetic acid (TFA), to expose a free N-terminal amine. [8][17][18]2. Neutralization: The resulting ammonium salt is neutralized with a base.
-
Coupling: The next Boc-protected amino acid (e.g., Boc-Acbc-OH) is activated and coupled to the free amine, forming a new peptide bond.
-
Wash: The resin is washed to remove excess reagents before the cycle begins again.
Caption: The core cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Mechanism of Boc Deprotection: The acid-labile nature of the Boc group is key to this process.
-
The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA). [4][8]2. This facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate. [4][8]3. The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and the free amine of the peptide. [4][8]
Case Study: Intermediate in Apalutamide Synthesis
Apalutamide is a potent androgen receptor inhibitor used in the treatment of prostate cancer. [19]Several synthesis routes for Apalutamide utilize 1-aminocyclobutanecarboxylic acid or its derivatives as a key starting material to construct the central part of the molecule, highlighting the industrial relevance of this building block. [20][21][22]In some patented processes, the core structure is formed by coupling a derivative of 1-aminocyclobutanecarboxylic acid with other aromatic fragments. [21][23][24]
Case Study: Synthesis of Cathepsin Inhibitors
Cathepsins are a family of proteases implicated in various diseases, including cancer and arthritis. [25]Dipeptidyl nitriles have been identified as potent and reversible inhibitors of these enzymes. [7][25][26]The synthesis of these inhibitors often incorporates unnatural amino acids at the P1 or P2 positions to enhance stability and optimize binding. This compound serves as a precursor to the 1-aminocyclobutane-1-carbonitrile moiety, which can be incorporated into these dipeptidyl structures to confer advantageous properties. [20]The constrained cyclobutane ring helps to correctly orient the functional groups for optimal interaction within the enzyme's active site. [27]
Conclusion
This compound is more than a mere chemical reagent; it is a strategic tool in the design of next-generation therapeutics. Its well-defined nomenclature, straightforward and robust synthesis, and critical role in conferring conformational rigidity make it an indispensable building block for medicinal chemists. By enabling the creation of peptides and small molecules with enhanced stability, potency, and favorable pharmacokinetic profiles, it continues to be a key player in the pipeline of modern drug discovery.
References
- N-BOC-1-Aminocyclobutanecarboxylic acid, 97%, Thermo Scientific. Fisher Scientific. URL: https://www.fishersci.com/shop/products/n-boc-1-aminocyclobutanecarboxylic-acid-97/AC447770010
- Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)-. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1512646
- N-Boc-1-aminocyclobutanecarboxylic acid | 120728-10-1. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB7110182_EN.htm
- 1-N-Boc-amino-cyclobutane carboxylic acid | CAS 120728-10-1. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/1-n-boc-amino-cyclobutane-carboxylic-acid-120728-10-1
- N-Boc-1-aminocyclobutanecarboxylic acid - Safety Data Sheet. ChemicalBook. URL: https://www.chemicalbook.com/ShowMSDSByCAS_120728-10-1.htm
- 120728-10-1(N-Boc-1-aminocyclobutanecarboxylic acid) Product Description. ChemicalBook. URL: https://www.chemicalbook.com/product_120728-10-1.htm
- Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. URL: https://www.commonorganicchemistry.com/Reaction_Pages/Boc_Protection/Boc_Protection_Mechanism_(Boc2O_+_Base).htm
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry. URL: https://www.commonorganicchemistry.com/Reaction_Pages/Boc_Deprotection/Boc_Deprotection_Mechanism_(TFA).htm
- Boc-1-amino-1-cyclobutane carboxylic acid. Chem-Impex. URL: https://www.chemimpex.com/products/07041
- 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid. PharmaCompass. URL: https://www.pharmacompass.com/ing/1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic-acid
- 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid. MySkinRecipes. URL: https://www.myskinrecipes.com/shop/th/research/analytical-chemicals/ungroupable/1-tert-butoxycarbonylamino-cyclobutanecarboxylic-acid-reagent-code-240209.html
- Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. URL: https://www.inno-pharmchem.com/news/optimizing-peptide-synthesis-with-boc-protected-amino-acids-a-focus-on-n-boc-1-aminocyclobutanecarboxylic-acid-789689.html
- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. URL: https://pubmed.ncbi.nlm.nih.gov/23918375/
- Design and Synthesis of Dipeptide Nitriles as Reversible and Potent Cathepsin S Inhibitors. Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/10.1021/jm900465f
- Dual protection of amino functions involving Boc. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2013/ob/c3ob41135k
- N-Boc-1-aminocyclobutanecarboxylic acid synthesis. ChemicalBook. URL: https://www.chemicalbook.com/synthesis/120728-10-1.htm
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9102390/
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences. URL: https://www.bocsci.
- Design and synthesis of dipeptidyl nitriles as potent, selective, and reversible inhibitors of cathepsin C. ResearchGate. URL: https://www.researchgate.
- Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. ResearchGate. URL: https://www.researchgate.net/publication/252150338_Synthesis_of_Peptides_Using_Tert-Butyloxycarbonyl_Boc_as_the_a-Amino_Protection_Group
- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4072833/
- Dipeptidyl nitrile inhibitors of Cathepsin L. ResearchGate. URL: https://www.researchgate.
- Application Notes and Protocols: Synthesis of Cyclobutane-Containing Amino Acids using (Chloromethyl)cyclobutane. Benchchem. URL: https://www.benchchem.com/application-notes/synthesis-of-cyclobutane-containing-amino-acids-using-chloromethyl-cyclobutane
- Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin B through structure-based drug design. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/11741472/
- Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. URL: https://www.inno-pharmchem.com/news/exploring-the-synthesis-and-applications-of-n-boc-1-aminocyclobutanecarboxylic-acid-in-organic-chemistry-789694.html
- Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery. Biosynth. URL: https://www.biosynth.com/blog/peptide-therapeutics-constrained-peptides-for-improved-drug-discovery
- Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace. URL: https://www.biospace.com/article/releases/bio-synthesis-release-constrained-peptides-a-new-therapeutic-approach-for-drug-design-/
- Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8126027/
- Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/34068595/
- Synthesis, characterization and application of novel dipeptide based chiral stationary phase for enantioseparation of racemic drugs by HPLC. Der Pharma Chemica. URL: https://www.derpharmachemica.
- US10807965B2 - Process for preparation of apalutamide. Google Patents. URL: https://patents.google.
- EXPERIMENTAL PROCEDURES. Beilstein Journals. URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-10-188-S1.pdf
- CN107501237B - Synthetic method of Apalutamide. Google Patents. URL: https://patents.google.
- Improved Synthesis of Apalutamide. Chinese Journal of Pharmaceuticals. URL: https://caod.oriprobe.com/articles/54605128/Improved_Synthesis_of_Apalutamide.htm
- EP3802515B1 - PROCESS FOR THE PREPARATION OF APALUTAMIDE. European Patent Office. URL: https://data.epo.org/publication-server/document?i=596886472&typ=docdb&cc=EP&pn=3802515&ki=B1
- Apalutamide: First Global Approval. ResearchGate. URL: https://www.researchgate.net/publication/324795325_Apalutamide_First_Global_Approval
- Overview of Custom Peptide Synthesis. URL: https://www.genscript.com/peptide_synthesis_boc.html
- Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. ResearchGate. URL: https://www.researchgate.
- Peptide Synthesis. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(McMurry)/26%3A_Biomolecules_-_Amino_Acids_Peptides_and_Proteins/26.08%3A_Peptide_Synthesis
- Synthesis of N-BOC amines by various routes. ResearchGate. URL: https://www.researchgate.net/publication/281600371_Synthesis_of_N-BOC_amines_by_various_routes
- Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/8805391/
- Mechanochemical Amidation of Esters with Calcium Nitride. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c02350
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands - ProQuest [proquest.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Design and synthesis of dipeptidyl nitriles as potent, selective, and reversible inhibitors of cathepsin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]
- 14. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 15. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 16. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. genscript.com [genscript.com]
- 18. Overview of Custom Peptide Synthesis [peptide2.com]
- 19. researchgate.net [researchgate.net]
- 20. nbinno.com [nbinno.com]
- 21. CN107501237B - Synthetic method of Apalutamide - Google Patents [patents.google.com]
- 22. caod.oriprobe.com [caod.oriprobe.com]
- 23. US10807965B2 - Process for preparation of apalutamide - Google Patents [patents.google.com]
- 24. data.epo.org [data.epo.org]
- 25. Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin B through structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic Acid
Abstract
1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid, commonly known as N-Boc-1-aminocyclobutanecarboxylic acid, is a pivotal non-proteinogenic amino acid derivative. Its unique cyclobutane scaffold provides conformational rigidity, making it a valuable building block in the synthesis of peptidomimetics, pharmaceutical intermediates, and other complex bioactive molecules.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of this compound via the N-protection of 1-aminocyclobutanecarboxylic acid using di-tert-butyl dicarbonate (Boc anhydride). We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide essential safety and handling information to ensure a reproducible and safe laboratory execution.
Scientific Principle: The Boc Protection Mechanism
The protection of an amine functional group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[] The tert-butoxycarbonyl (Boc) group is an ideal protecting group because it is stable under a wide range of nucleophilic and basic conditions but can be readily cleaved under moderately acidic conditions.[][5]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 1-aminocyclobutanecarboxylic acid attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride).[6] The reaction is performed in a basic medium, which serves to deprotonate the amino acid, enhancing its nucleophilicity. This attack forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a tert-butoxycarbonate anion, which then decomposes into carbon dioxide and a tert-butoxide anion, to yield the stable N-Boc protected product.[6]
Caption: Mechanism of Boc-protection of an amino acid.
Safety & Handling
Proper safety precautions are paramount for this procedure. A thorough risk assessment should be conducted before commencing any experimental work.
-
1-Aminocyclobutanecarboxylic Acid: Harmful if swallowed and causes skin and serious eye irritation.[7][8] May cause respiratory irritation.[7] Standard handling requires wearing protective gloves, clothing, and eye protection.[7] Work should be performed in a well-ventilated area or a chemical fume hood.[7]
-
Di-tert-butyl dicarbonate (Boc Anhydride): This reagent is a flammable liquid/solid and is fatal if inhaled.[9][10] It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction.[10][11][12] All handling must be done in a certified chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[12] Keep away from heat, sparks, and open flames.[10]
-
1,4-Dioxane: A flammable liquid and potential carcinogen. Handle with extreme care in a fume hood.
-
Sodium Hydroxide / Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[9]
Experimental Protocol
This protocol is adapted from established literature procedures yielding high purity and good yields.[13]
Materials and Equipment
-
Reagents:
-
1-Aminocyclobutanecarboxylic acid (≥97%)
-
Di-tert-butyl dicarbonate (Boc anhydride) (≥98%)
-
Sodium bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
1,4-Dioxane (Reagent Grade)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask (appropriate size)
-
Magnetic stir plate and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
-
Reagent Summary
The following table outlines the quantities for a typical laboratory-scale synthesis.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (for 17 mmol scale) |
| 1-Aminocyclobutanecarboxylic acid | 115.13 | 1.0 | 2.0 g |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | ~3.3 | 4.4 g |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.2 | 4.5 g |
| 1,4-Dioxane / Water (1:1) | - | - | 40 mL total |
Step-by-Step Procedure
Caption: Experimental workflow for Boc-protection.
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-aminocyclobutanecarboxylic acid (2.0 g, 17 mmol) in a 1:1 mixture of 1,4-dioxane and deionized water (20 mL each).[13] Stir until a clear solution is formed.
-
Basification and Cooling: Place the flask in an ice bath and cool the solution to 0°C. Once cooled, add sodium bicarbonate (4.4 g, 57 mmol) portion-wise to the stirred solution.[13][14] Causality Note: Cooling is necessary to control the exothermic reaction upon addition of Boc anhydride. The base is crucial to deprotonate the amine, increasing its nucleophilicity.
-
Addition of Protecting Group: While maintaining the temperature at 0°C, add di-tert-butyl dicarbonate (4.5 g, 20.4 mmol) to the reaction mixture.[13][14] The Boc anhydride may be a low-melting solid; if so, it can be gently warmed to a liquid for easier addition or added as a solid.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the mixture stir vigorously for approximately 12 hours.[13] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Initial Workup (Impurity Removal): After the reaction is complete, transfer the mixture to a separatory funnel. Wash the reaction mixture with ethyl acetate (30 mL) to remove any unreacted Boc anhydride and other non-polar impurities.[13] Discard the organic (top) layer.
-
Acidification and Extraction: Return the aqueous layer to the flask and cool it in an ice bath. Slowly add 1N HCl dropwise while stirring until the pH of the solution is between 2 and 3.[13] Causality Note: Acidification protonates the carboxylate group of the product, making it neutral and thus extractable from the aqueous phase into an organic solvent. Transfer the acidified aqueous layer back to the separatory funnel and extract the product with ethyl acetate or CH₂Cl₂ (2 x 40 mL).[13]
-
Final Wash and Drying: Combine the organic extracts. Wash the combined organic layers sequentially with water (20 mL) and then saturated brine solution (20 mL).[13] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Expected Results
The final product, this compound, should be obtained as an off-white or white solid.
-
Yield: Typical yields for this procedure range from 75% to 85%.[13]
-
Characterization: The identity and purity of the product can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. For example, the electrospray mass spectrum should show a peak corresponding to [M+Na]⁺ at approximately 238.04 m/z.[13]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Ensure adequate stirring and reaction time. Check the quality of the Boc anhydride, as it can degrade over time. |
| Product loss during workup. | Ensure pH is correctly adjusted to 2-3 before extraction. Perform multiple extractions (3x) to maximize recovery. | |
| Oily Product | Residual solvent or impurities. | Ensure complete removal of solvent on the rotary evaporator. If still oily, try recrystallization from an appropriate solvent system like ethyl acetate/hexanes.[15] |
| Incomplete Reaction | Insufficient base. | Ensure the correct amount of base is added to drive the reaction to completion. |
| Poor quality of reagents. | Use fresh, high-purity starting materials. |
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of N-Boc-1-aminocyclobutanecarboxylic acid. By carefully controlling the reaction conditions and following the specified safety precautions, researchers can consistently obtain high yields of this valuable synthetic building block. The straightforward procedure and simple purification make it suitable for a wide range of laboratory settings, from academic research to process development in the pharmaceutical industry.
References
- Vertex AI Search. (n.d.). 102510 - Di-tert-butyl dicarbonate - Safety Data Sheet.
- Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
- ChemBK. (2024, April 9). 1-AMINO CYCLOBUTANE CARBOXYLIC ACID HYDROCHLORIDE.
- Carl ROTH. (2024, May 13). Safety Data Sheet: Di-tert-butyl dicarbonate.
- YouTube. (2015, October 25). Di-tert-butyl dicarbonate.
- Carl ROTH. (2016, November 3). Safety Data Sheet: Di-tert-butyl dicarbonate.
- Homework.Study.com. (n.d.). Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate.
- Santa Cruz Biotechnology. (n.d.). Di-tert-butyl Dicarbonate (ca. 30% in Toluene) - Material Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Di-tert-butyl dicarbonate - Safety Data Sheet.
- Echemi. (2024, November 19). A Better Understanding of Di Tert Butyl Dicarbonate.
- MedChemExpress. (n.d.). 1-Aminocyclobutanecarboxylic acid-SDS.
- Benchchem. (n.d.). 1-Aminocyclobutanecarboxylic Acid Hydrochloride | 98071-16-0.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry.
- Chem-Impex. (n.d.). Boc-1-amino-1-cyclobutane carboxylic acid.
- B2B Chemicals. (2026, January 6). Boc-1-Aminocyclobutanecarboxylic Acid: A Key Building Block for Chemical Synthesis.
- ChemicalBook. (n.d.). N-Boc-1-aminocyclobutanecarboxylic acid synthesis.
- Aldlab. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
- BOC Sciences. (n.d.). BOC-amino acids.
- Apollo Scientific. (n.d.). 1-Aminocyclobutane-1-carboxylic acid, N-BOC protected.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. homework.study.com [homework.study.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. 120728-10-1 Cas No. | 1-Aminocyclobutane-1-carboxylic acid, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. carlroth.com [carlroth.com]
- 11. carlroth.com [carlroth.com]
- 12. aksci.com [aksci.com]
- 13. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
Application Note: A Detailed Protocol for the Boc Protection of 1-Aminocyclobutanecarboxylic Acid
Abstract
This application note provides a comprehensive, field-proven protocol for the tert-butoxycarbonyl (Boc) protection of the amine group in 1-aminocyclobutanecarboxylic acid. This procedure is a cornerstone transformation in peptide synthesis and the development of pharmaceutical intermediates, where the unique cyclobutane scaffold can impart desirable conformational constraints and metabolic stability.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in mechanistic principles to ensure reliable and high-yielding synthesis of N-Boc-1-aminocyclobutanecarboxylic acid.
Introduction
The protection of amino groups is a fundamental strategy in organic synthesis, particularly in the construction of peptides and other complex molecules.[1] The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[2][3][4][] The starting material, 1-aminocyclobutanecarboxylic acid, is a non-proteinogenic amino acid whose incorporation into peptides and other bioactive molecules can lead to enhanced enzymatic stability and unique structural properties.[1]
This protocol details the reaction of 1-aminocyclobutanecarboxylic acid with di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride) under aqueous basic conditions, a method known for its high yields and operational simplicity.[2][3]
Reaction Mechanism and Scientific Rationale
The Boc protection of an amine is a nucleophilic acyl substitution reaction.[6] The mechanism proceeds through the following key steps:
-
Deprotonation/Activation of the Amine: In a basic aqueous medium, the amino group of 1-aminocyclobutanecarboxylic acid exists in equilibrium with its protonated form. The free amine acts as the nucleophile. The base, typically sodium bicarbonate or sodium hydroxide, serves to neutralize the carboxylic acid proton and any generated acid, driving the reaction forward.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino acid attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate.[7][8]
-
Formation of a Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.
-
Collapse of the Intermediate and Product Formation: The intermediate collapses, leading to the elimination of a tert-butyl carbonate leaving group. This leaving group is unstable and subsequently decomposes into carbon dioxide (CO₂) gas and tert-butanol.[8] The deprotonation of the newly formed carbamate's nitrogen atom yields the final N-Boc-protected amino acid.
The choice of a biphasic solvent system, such as 1,4-dioxane and water, is crucial for this reaction as it dissolves both the polar amino acid and the nonpolar di-tert-butyl dicarbonate, facilitating their interaction at the interface.[9]
Experimental Workflow Diagram
Caption: Workflow for the Boc protection of 1-aminocyclobutanecarboxylic acid.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[9]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1-Aminocyclobutanecarboxylic acid | 115.13 | 17.0 | 2.0 g |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 20.4 | 4.5 g |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 57.0 | 4.4 g |
| 1,4-Dioxane | - | - | 20 mL |
| Deionized Water | - | - | 20 mL |
| 1N Hydrochloric Acid (HCl) | - | - | As needed (~20-30 mL) |
| Ethyl Acetate (EtOAc) | - | - | ~150 mL |
| Saturated NaCl solution (Brine) | - | - | ~40 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Equipment:
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) plate and chamber
Procedure:
-
Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 1-aminocyclobutanecarboxylic acid (2.0 g, 17 mmol) and sodium bicarbonate (4.4 g, 57 mmol). Add a 1:1 mixture of 1,4-dioxane and deionized water (20 mL each). Stir the mixture at room temperature until all solids are dissolved.
-
Rationale: A biphasic solvent system is used to dissolve both the polar amino acid and the nonpolar Boc anhydride. Sodium bicarbonate acts as the base to deprotonate the ammonium group and neutralize the carboxylic acid, facilitating the nucleophilic attack on the Boc anhydride.[9]
-
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Rationale: The reaction is exothermic. Cooling helps to control the reaction rate and minimize potential side reactions.
-
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (4.5 g, 20.4 mmol) to the stirred solution at 0°C. The Boc anhydride can be added as a solid in portions or dissolved in a small amount of 1,4-dioxane.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture vigorously for 12 hours.
-
Rationale: The reaction is typically left overnight to ensure complete conversion of the starting material.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes. The product will be more nonpolar than the starting amino acid.
-
Initial Work-up - Removal of Impurities: After completion, transfer the reaction mixture to a separatory funnel. Wash the mixture with ethyl acetate (30 mL) to remove any unreacted (Boc)₂O and other nonpolar impurities. Discard the organic layer and retain the aqueous layer.[9]
-
Rationale: The desired product, being a salt at this stage, remains in the aqueous layer, while nonpolar impurities are extracted into the ethyl acetate.
-
-
Acidification and Product Isolation: Cool the aqueous layer in an ice bath and carefully acidify it by dropwise addition of 1N HCl until the pH reaches 2-3. A white precipitate of the product should form.
-
Rationale: Acidification protonates the carboxylate group, rendering the N-Boc-1-aminocyclobutanecarboxylic acid less water-soluble and causing it to precipitate or become extractable into an organic solvent.[9]
-
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (2 x 40 mL). Combine the organic extracts.
-
Rationale: Ethyl acetate is a suitable solvent for extracting the Boc-protected amino acid from the acidic aqueous solution.
-
-
Washing and Drying: Wash the combined organic layers with water and then with a saturated brine solution (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[9]
-
Rationale: Washing with brine helps to remove residual water from the organic layer. Anhydrous sodium sulfate is a drying agent that removes trace amounts of water.
-
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product, N-Boc-1-aminocyclobutanecarboxylic acid, is typically obtained as a white or off-white solid.[9]
-
Purification (Optional): If necessary, the crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and n-hexane as the eluent or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[9][10]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction (TLC shows starting material) | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period (up to 24 hours). Gentle heating (to 40°C) can also be applied if necessary.[3] |
| Inactive (Boc)₂O. | (Boc)₂O can hydrolyze over time. Use fresh or properly stored reagent. | |
| Low Yield | Inefficient extraction. | Ensure the aqueous layer is sufficiently acidified (pH 2-3) before extraction. Perform multiple extractions (3-4 times) with the organic solvent to maximize product recovery. |
| Product loss during work-up. | Be careful during the separation of layers in the separatory funnel. Ensure complete transfer of all solutions. | |
| Product is an oil, not a solid | Presence of residual solvents or impurities. | Dry the product under high vacuum for an extended period. If it remains an oil, purification by column chromatography may be necessary.[10] |
| The product can be converted to its dicyclohexylamine (DCHA) salt, which is typically a solid, to facilitate handling and purification.[10] |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of N-Boc-1-aminocyclobutanecarboxylic acid. By understanding the underlying chemical principles and carefully controlling the reaction and work-up conditions, researchers can consistently obtain high yields of this valuable synthetic building block. This protected amino acid is a key component for the synthesis of novel peptides and pharmaceutical agents, where its unique structural features can be exploited to enhance biological activity and stability.[1]
References
- Study.com. (n.d.). Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate.
- Wikipedia. (2023, November 29). Di-tert-butyl dicarbonate.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry.
- ChemBK. (2024, April 9). 1-AMINO CYCLOBUTANE CARBOXYLIC ACID HYDROCHLORIDE.
- PubMed. (1998). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent.
- Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Autechaux. (2026, January 7). Boc-1-Aminocyclobutanecarboxylic Acid: A Key Building Block for Chemical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid.
- ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?
- YouTube. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup.
- AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
- Reddit. (2014, June 22). Removal of Boc protecting group as workup?
- ChemBK. (2024, April 9). N-Boc-1-aminocyclobutanecarboxylic acid.
- WordPress.com. (2012, June 18). Reactions that Work: Boc Protection | Chemtips.
- Chem-Impex. (n.d.). Boc-1-amino-1-cyclobutane carboxylic acid.
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
- PubChem. (n.d.). 1-Aminocyclobutanecarboxylic acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. BOC Protection and Deprotection [pt.bzchemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. homework.study.com [homework.study.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing Boc-Acb-OH
Introduction: A Strategic Approach to Incorporating Non-Standard Residues
Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry remains a cornerstone for the assembly of complex peptides, particularly those that are hydrophobic or require specific side-chain manipulations.[1][2] The graduated acid lability of the Nα-Boc protecting group versus the more robust benzyl-based side-chain protecting groups forms the foundation of this quasi-orthogonal strategy.[3] This application note provides a comprehensive, in-depth guide to the principles and practice of Boc-SPPS with a specific focus on the incorporation of the non-standard amino acid, Boc-4-(aminocarbonyl)benzoic acid (Boc-Acb-OH).
The inclusion of aromatic, conformationally constrained residues like Acb is a powerful strategy in drug design and development to modulate the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. However, their unique structural features necessitate careful consideration and optimization of standard SPPS protocols. This guide is designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but a detailed rationale behind each step to empower users to troubleshoot and adapt the protocol for their specific needs.
Understanding the Chemistry of Boc-SPPS
The Boc/Bzl (benzyl) protection scheme is a classic and robust method for SPPS.[4] The Nα-amino group is temporarily protected by the acid-labile Boc group, which is removed at each cycle using a moderate acid, typically trifluoroacetic acid (TFA).[1][5] Side-chain functional groups are protected by more acid-stable groups, often benzyl-based, which are only removed at the final cleavage step with a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][3]
The Boc-SPPS Cycle: A Step-by-Step Rationale
The synthesis of a peptide on a solid support is a cyclical process, with each cycle extending the peptide chain by one amino acid.[6] The fundamental steps of each cycle are:
-
Deprotection: The removal of the Nα-Boc group to expose a free amine for the next coupling reaction.
-
Neutralization: The protonated amine resulting from deprotection is neutralized to its reactive free base form.
-
Coupling: The incoming Nα-Boc-protected amino acid is activated and covalently linked to the free amine of the growing peptide chain.
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts before the next cycle begins.
This cyclical process is repeated until the desired peptide sequence is assembled. The final step is the cleavage of the peptide from the solid support and the simultaneous removal of the side-chain protecting groups.
Materials and Reagents
Resins
The choice of resin is critical and depends on whether the desired final product is a peptide acid or a peptide amide.
| Resin Type | C-Terminal Functionality | Recommended Use |
| Merrifield Resin | Acid | Standard for peptide acids.[7] |
| PAM Resin | Acid | Offers greater stability to repetitive TFA treatments compared to Merrifield resin.[7] |
| MBHA/BHA Resin | Amide | Standard for the synthesis of peptide amides.[7] |
Amino Acids and Reagents
-
Boc-protected amino acids: Including standard proteinogenic amino acids and the specific non-standard amino acid, Boc-Acb-OH.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) - all peptide synthesis grade.
-
Deprotection Reagent: Trifluoroacetic acid (TFA).
-
Neutralization Base: N,N-Diisopropylethylamine (DIEA).
-
Coupling Reagents: A variety of coupling reagents can be used, with the choice often depending on the steric hindrance of the amino acids being coupled.[8]
-
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt).
-
Onium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These are generally more efficient for sterically hindered couplings.[8][9]
-
-
Cleavage Cocktail: A mixture of a strong acid and scavengers to protect sensitive residues from reactive cations generated during deprotection.
Detailed Protocols
Protocol 1: Resin Preparation and Swelling
Rationale: Proper swelling of the resin is essential to ensure that the reactive sites within the polymer matrix are accessible to reagents.
-
Place the desired amount of resin in a reaction vessel.
-
Add DCM to completely cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
Drain the solvent by filtration.
Protocol 2: The Boc-SPPS Cycle for Standard Amino Acids
This cycle is repeated for each standard amino acid in the peptide sequence.
1. Nα-Boc Deprotection:
-
Procedure:
-
To the swollen resin, add a solution of 50% TFA in DCM.[1]
-
Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[1]
-
Drain the solution and add a fresh portion of 50% TFA in DCM.
-
Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[1]
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual TFA.[1]
-
-
Causality: The moderately strong acidic condition of 50% TFA is sufficient to cleave the acid-labile Boc group while leaving the more stable benzyl-based side-chain protecting groups intact.[9] The pre-wash and extended reaction time ensure complete removal of the Boc group, preventing the formation of deletion sequences.
2. Neutralization:
-
Procedure:
-
Wash the resin with DCM (2x).
-
Add a solution of 5-10% DIEA in DCM to the resin.
-
Agitate for 1-2 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
-
-
Causality: The free amine generated after deprotection exists as a TFA salt.[5] Neutralization with a non-nucleophilic base like DIEA is necessary to generate the free amine, which is the nucleophile required for the subsequent coupling reaction.
3. Amino Acid Coupling (Using HBTU/DIEA):
-
Procedure:
-
In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and an equivalent amount of HBTU in DMF.
-
Add this solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress using a qualitative test such as the Kaiser (ninhydrin) test. A negative test indicates complete coupling.
-
-
Causality: HBTU is an efficient coupling reagent that rapidly activates the carboxylic acid of the incoming amino acid to form a highly reactive HOBt ester, facilitating amide bond formation.[8] DIEA acts as a base to activate the coupling reagent and maintain a basic environment for the reaction.
Protocol 3: Incorporation of Boc-Acb-OH
Rationale: The incorporation of Boc-Acb-OH, a bulky and aromatic amino acid, may present steric hindrance challenges. Therefore, a more potent coupling reagent and potentially longer reaction times are recommended.
-
Procedure:
-
Follow the standard deprotection and neutralization steps as described in Protocol 2.
-
Pre-activation: In a separate vessel, dissolve Boc-Acb-OH (3-4 equivalents) and HATU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) and allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the pre-activated Boc-Acb-OH solution to the swollen and neutralized peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. Given the steric bulk of Acb, a longer coupling time or a double coupling may be necessary.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling should be performed.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).
-
-
Causality: HATU is a more reactive coupling reagent than HBTU and is particularly effective for coupling sterically hindered amino acids.[8] Pre-activation of the amino acid ensures the rapid formation of the active ester, which can help to overcome the slower reaction kinetics associated with bulky residues.
Final Cleavage and Deprotection
Rationale: The final step involves the simultaneous cleavage of the peptide from the resin and the removal of all side-chain protecting groups using a strong acid cocktail containing scavengers.
Protocol 4: HF Cleavage
Warning: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and handling procedures.
-
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add scavengers such as anisole (1.0 mL per gram of resin).
-
Cool the apparatus to 0°C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.
-
Collect the peptide by filtration or centrifugation and wash with cold ether.
-
Dry the peptide under vacuum.
-
Protocol 5: TFMSA Cleavage (An Alternative to HF)
-
Procedure:
-
Wash and dry the peptide-resin as for HF cleavage.
-
Prepare a cleavage cocktail of TFMSA/TFA/thioanisole/EDT. A common ratio is 10:50:12:1 (v/v/v/v).
-
Add the cleavage cocktail to the resin at 0°C.
-
Stir the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate, wash, and dry the peptide as described for HF cleavage.
-
Visualizing the Workflow
Caption: The cyclical workflow of Boc-Solid Phase Peptide Synthesis.
Caption: The final cleavage and purification workflow in Boc-SPPS.
Trustworthiness and Self-Validation
The protocols outlined in this guide are designed to be self-validating through the use of in-process controls. The Kaiser test is a critical qualitative tool to ensure the completion of each coupling step. A positive result (blue color) indicates the presence of free primary amines and an incomplete reaction, necessitating a second coupling. A negative result (yellow or no color change) confirms the successful formation of the amide bond. Consistent negative Kaiser tests after each coupling provide confidence in the integrity of the assembled peptide chain.
Furthermore, upon completion of the synthesis and cleavage, the crude peptide should be analyzed by analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS). RP-HPLC provides a purity profile of the crude product, while MS confirms the molecular weight of the desired peptide, validating the successful synthesis.
References
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
- AAPPTec. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
- Pathak, V., et al. (2018). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 22(7), 863–869. [Link]
- AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.
- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
- Guryanov, I., et al. (2017). Highly Efficient Synthetic Method on Pyroacm Resin Using the Boc SPPS Protocol for C-terminal Cysteine Peptide Synthesis. Scientific Reports, 7(1), 1-10. [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- CSBio. (2023). A Practical Guide to Solid Phase Peptide Synthesis.
- Hojo, H., et al. (2006). Synthesis of a glycosylated peptide thioester by the Boc strategy and its application to segment condensation. Bioscience, biotechnology, and biochemistry, 70(6), 1338-1349.
- Giralt, E., et al. (1998). Synthesis of the Novel Amino Acid 4-Amino-3-(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis. European Journal of Organic Chemistry, 1998(11), 2547-2553.
- RSC Publishing. (n.d.). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins.
- PubChem. (n.d.). 4-((Aminocarbonyl)amino)benzoic acid.
Sources
- 1. biosynth.com [biosynth.com]
- 2. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. reddit.com [reddit.com]
Strategic Coupling of Boc-Acb-OH: A Guide to Reagents and Protocols for Hindered Amino Acids
Introduction: The Unique Challenge of Incorporating Boc-Acb-OH
In the field of peptide chemistry and drug development, the incorporation of non-standard amino acids is a critical strategy for designing peptides with enhanced stability, constrained conformations, and novel biological activities. Among these, α,α-disubstituted amino acids, such as Boc-1-aminocyclobutanecarboxylic acid (Boc-Acb-OH), are of significant interest. The cyclobutane ring imposes a rigid constraint on the peptide backbone, which can be instrumental in stabilizing secondary structures like β-turns or helices.
However, the very feature that makes Boc-Acb-OH valuable—its structure—also presents the primary obstacle to its use. The presence of two substituents on the α-carbon creates severe steric hindrance around the carboxylic acid moiety. This bulkiness physically impedes the approach of the nucleophilic amine from the growing peptide chain, rendering standard peptide coupling protocols inefficient and often leading to incomplete reactions, low yields, and the formation of deletion sequences.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for successfully incorporating Boc-Acb-OH and other sterically hindered amino acids into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the causality behind reagent selection, provide detailed, field-proven protocols, and offer troubleshooting strategies to ensure the integrity of your synthesis.
Section 1: Visualizing the Steric Hindrance Problem
The difficulty in coupling Boc-Acb-OH stems from the crowded environment at the reaction center. The α-carbon is bonded to both the cyclobutane ring and the carboxyl group that needs to be activated. This arrangement shields the electrophilic carbon of the activated carboxyl group from the incoming N-terminal amine of the peptide-resin.
Caption: Diagram of steric hindrance in Boc-Acb-OH coupling.
To overcome this, a coupling strategy must be employed that generates a highly reactive activated intermediate, capable of reacting efficiently despite the significant steric barriers.
Section 2: Comparative Analysis of Coupling Reagents for Hindered Systems
The choice of coupling reagent is the most critical factor for the successful incorporation of Boc-Acb-OH. Standard reagents like DCC or HBTU may prove insufficient. More potent reagents are required to achieve a high degree of activation.[1][2]
| Reagent Class | Example(s) | Mechanism of Action & Suitability for Hindered Coupling | Advantages | Disadvantages & Considerations |
| Carbodiimides | DIC / OxymaPure® | DIC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. OxymaPure traps this intermediate to form a more stable and highly reactive oxime ester, minimizing side reactions like racemization and N-acylurea formation.[3][4] | - Cost-effective. - High reactivity. - OxymaPure is a safer, non-explosive alternative to HOBt.[3] - Soluble urea byproduct (DIU) is easily washed away in SPPS.[5] | - The O-acylisourea intermediate can be prone to side reactions if not efficiently trapped. - Potential for HCN generation under specific conditions, although this can be minimized with proper protocols.[6][7] |
| Uronium/Aminium | HATU | Forms a highly reactive OAt-active ester. The nitrogen atom in the triazole ring provides a neighboring group effect, which is thought to stabilize the transition state and accelerate the coupling reaction, making it exceptionally effective for sterically demanding couplings.[8][9][10] | - Extremely high coupling efficiency, often considered the "gold standard" for difficult sequences.[10] - Fast reaction rates. - Low risk of racemization.[1] | - Higher cost compared to carbodiimide-based methods. - Requires a non-nucleophilic base (e.g., DIEA, Collidine) for activation. |
| Uronium/Aminium | HCTU | Similar to HATU but based on 6-Chloro-HOBt. It forms a highly reactive ester that is slightly more stable than the OAt-ester from HATU, providing a balance of high reactivity and stability. | - High coupling efficiency, comparable to HATU in many cases. - Generally more soluble than HBTU. - Often more cost-effective than HATU. | - Can be less effective than HATU for the most extreme cases of steric hindrance. - Requires a non-nucleophilic base. |
| Phosphonium | PyAOP / PyBOP | Forms a reactive phosphonium-based active ester. These reagents are known for their high reactivity and are particularly useful for difficult couplings, including those involving N-methylated or other α,α-disubstituted amino acids.[2] | - Very high reactivity, effective for severely hindered couplings.[2] - PyAOP is particularly effective for reducing racemization. | - Higher cost. - Generates phosphine oxide byproducts, which must be thoroughly washed from the resin. |
Section 3: Validated Protocols for Boc-Acb-OH Incorporation
Successful incorporation relies on a robust, self-validating workflow. This includes potent activation, sufficient reaction time, and a reliable method for monitoring completion. The following protocols are designed for a standard 0.1 to 0.5 mmol scale synthesis on a solid support.
Workflow for a Single Coupling Cycle
Caption: SPPS workflow for a hindered amino acid.
Protocol 1: High-Potency Coupling with HATU
This protocol is recommended for achieving the highest possible coupling efficiency, especially if other methods have failed.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Acb-OH (3.0 - 5.0 eq. relative to resin loading)
-
HATU (2.9 - 4.9 eq.)[1]
-
N,N-Diisopropylethylamine (DIEA) (6.0 - 10.0 eq.)
-
Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the peptide-resin is swollen in DMF in the reaction vessel. Drain the solvent.
-
Activation Solution: In a separate, dry glass vial, dissolve Boc-Acb-OH and HATU in DMF (approx. 2 mL per 0.1 mmol of amino acid).
-
Activation: Add the DIEA to the activation solution. The solution may change color. Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Causality Note: Pre-activation ensures the formation of the highly reactive OAt-ester before the mixture is introduced to the resin.[9] This maximizes reactivity and minimizes potential side reactions catalyzed by the base on the resin.
-
-
Coupling: Add the entire activated amino acid solution to the reaction vessel containing the resin.
-
Reaction: Agitate the mixture for a minimum of 2 hours at room temperature. For particularly difficult sequences, extend the reaction time to 4 hours or overnight.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts.
Protocol 2: Cost-Effective and Robust Coupling with DIC/OxymaPure®
This protocol offers a highly effective and more economical alternative to HATU.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Acb-OH (3.0 eq.)
-
OxymaPure® (3.0 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq.)
-
Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF and drain the solvent.
-
Reagent Addition: In a separate vial, dissolve Boc-Acb-OH and OxymaPure® in DMF. Add this solution to the resin and agitate briefly.
-
Initiation: Add the DIC to the reaction vessel.
-
Causality Note: DIC is added last to initiate the reaction in situ. This allows the OxymaPure® to immediately trap the O-acylisourea intermediate as it is formed, which is crucial for preventing side reactions.[3]
-
-
Reaction: Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
Section 4: The Self-Validating System: Monitoring and Troubleshooting
No protocol is complete without a method for verification and a clear plan for addressing failures.
Monitoring with the Kaiser Test
The Kaiser test is a highly sensitive colorimetric assay used to detect free primary amines on the resin.[11][12]
-
Procedure:
-
Withdraw a small sample of resin beads (10-15 beads) and wash them with ethanol in a small test tube.
-
Add 2-3 drops each of the three Kaiser test reagents (Potassium Cyanide/Pyridine, Ninhydrin/Butanol, Phenol/Butanol).[11]
-
Heat the tube at 110-120°C for 5 minutes.
-
-
Interpretation:
-
Negative (Yellow/Colorless Beads): Coupling is complete (>99.5%). Proceed to the next step.
-
Positive (Intense Blue Beads): Coupling is incomplete. Free amines are present. Do not proceed.
-
Troubleshooting a Positive Kaiser Test
A positive (blue) Kaiser test indicates that the coupling reaction has failed to go to completion.
-
Double Coupling: The most straightforward solution is to repeat the coupling procedure. Drain the reaction vessel, wash the resin with DMF, and perform the chosen coupling protocol a second time with a fresh solution of activated amino acid.
-
Capping Unreacted Amines: If the Kaiser test remains positive after a double coupling, it is crucial to permanently block the unreacted N-terminal amines to prevent the formation of deletion sequences in the final peptide product.
-
Capping Procedure: Treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes. This acetylates any free amines, rendering them unreactive for subsequent coupling steps.
-
Trustworthiness: Capping ensures that all peptide chains are of the correct, intended sequence, even if some are truncated. This is a critical step for ensuring the purity of the crude peptide.
-
Conclusion
The successful incorporation of the sterically hindered amino acid Boc-Acb-OH is a challenging but achievable goal in peptide synthesis. Success hinges on moving beyond standard coupling conditions and embracing a more strategic approach. The use of highly potent coupling reagents, such as HATU or the DIC/OxymaPure system, is essential to generate a sufficiently reactive intermediate. These methods, when combined with optimized reaction conditions—including an excess of reagents, extended coupling times, and a rigorous, self-validating workflow involving monitoring and capping—provide a reliable pathway for the synthesis of complex peptides containing α,α-disubstituted residues. By understanding the chemical principles behind these choices, researchers can confidently navigate the challenges of steric hindrance and unlock the potential of novel peptide-based therapeutics and research tools.
References
- Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). (n.d.). Aapptec Peptides.
- HATU, DIPEA Peptide Coupling Mechanism. (2020). YouTube.
- Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (n.d.). ResearchGate.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology.
- Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec.
- HATU. (n.d.). Wikipedia.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. (n.d.). SYNFORM.
- Video: Solid Phase Synthesis. (2017). JoVE.
- Subirós-Funosas, L., et al. (2021). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC - NIH.
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). The Journal of Organic Chemistry - ACS Publications.
- Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. (2023). ACS Publications.
Sources
- 1. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 2. peptide.com [peptide.com]
- 3. oxymapure.com [oxymapure.com]
- 4. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. digital.csic.es [digital.csic.es]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
Application Notes and Protocols: Conditions for Boc Deprotection of 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates.[1][2] Its widespread adoption is due to its stability across a broad spectrum of non-acidic conditions and its facile, selective removal under acidic conditions.[1] This orthogonality is crucial in multi-step syntheses where other protecting groups may be present.[1] This guide provides a detailed examination of the conditions for the deprotection of the Boc group from 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid, a non-proteinogenic amino acid derivative whose cyclobutane scaffold imparts unique conformational constraints in peptidomimetics and other bioactive molecules.
Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[3][4][5] This protonation renders the carbamate more susceptible to cleavage, leading to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[3][4][5] The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[3][5] The liberated amine is then protonated by the excess acid in the reaction medium to form the corresponding ammonium salt.[3][4]
It is critical to perform this reaction in a well-ventilated fume hood and not in a sealed vessel, as the evolution of CO2 can lead to a significant pressure buildup.[3][5]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Potential Side Reactions and the Role of Scavengers
A primary challenge during Boc deprotection is the generation of the electrophilic tert-butyl cation.[6][7][8] This reactive intermediate can lead to unwanted side reactions by alkylating nucleophilic residues within the substrate or solvent.[6][8] While 1-aminocyclobutanecarboxylic acid itself lacks highly nucleophilic side chains like tryptophan or methionine found in natural amino acids, the potential for side reactions should not be dismissed, especially in complex molecules.[6][9]
To mitigate these side reactions, "scavengers" are added to the reaction mixture.[6][7] Scavengers are nucleophilic compounds that rapidly trap the tert-butyl cation, preventing it from reacting with the desired product.[6] Common scavengers include:
-
Triisopropylsilane (TIS) and Triethylsilane (TES) : Highly effective carbocation scavengers.[6]
-
Thioanisole : Useful for protecting methionine and tryptophan residues from alkylation, though less relevant for this specific substrate.[8]
-
Water : Can act as a scavenger, but its concentration needs to be carefully controlled.
A common cleavage cocktail for general purposes is a mixture of TFA, water, and TIS (e.g., 95:2.5:2.5 v/v/v).[6]
Comparative Protocols for Boc Deprotection
The choice of deprotection conditions depends on the stability of other functional groups in the molecule and the desired final salt form. The two most common and effective methods are treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane.
| Parameter | Method 1: TFA in Dichloromethane | Method 2: HCl in 1,4-Dioxane |
| Reagent | Trifluoroacetic acid (TFA) | 4M Hydrogen Chloride (HCl) in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Typical Concentration | 20-50% TFA in DCM | 4M |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes to 2 hours | 30 minutes to 1 hour |
| Work-up | Evaporation of solvent and excess TFA, precipitation with cold diethyl ether. | Evaporation of solvent, precipitation with cold diethyl ether. |
| Product Form | Trifluoroacetate salt | Hydrochloride salt |
| Advantages | High efficiency, volatile reagents for easy removal.[5] | Fast, efficient, and selective.[10][11] Can be more selective in the presence of t-butyl esters.[10][11] |
| Disadvantages | Strongly acidic, may cleave other acid-labile groups. TFA can be difficult to remove completely. | Dioxane is a peroxide-former and a suspected carcinogen. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a robust and widely used method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution. A common practice is to use a 1:1 mixture of DCM and TFA.[12]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To the resulting residue, add cold diethyl ether to precipitate the product as the trifluoroacetate salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Caption: Experimental workflow for TFA-mediated Boc deprotection.
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
This method is particularly advantageous for its speed and selectivity, often providing the desired hydrochloride salt directly.[10][11]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane (if dilution is needed)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane if necessary, or directly suspend it in the HCl/dioxane solution.
-
To the stirred substrate, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents of HCl).
-
Stir the reaction mixture at room temperature for 30 minutes to 1 hour. The reaction is often complete within 30 minutes.[10][11]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add cold diethyl ether to the residue to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration, wash thoroughly with diethyl ether, and dry under vacuum.
Caption: Experimental workflow for HCl/Dioxane Boc deprotection.
Conclusion
The deprotection of this compound is a straightforward and high-yielding transformation that can be reliably achieved using standard acidic conditions. The choice between TFA in DCM and HCl in dioxane will primarily depend on the desired counter-ion of the final product and the acid lability of other functional groups within the molecule. For most applications, both methods are highly effective. The use of scavengers is a prudent measure to ensure high purity of the final product by preventing side reactions mediated by the tert-butyl cation.
References
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
- Amine Protection / Deprotection. Fisher Scientific. [Link]
- How can we do the deprotection of boc-amino acids using hcl ?.
- BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Amine Protection and Deprotection. Master Organic Chemistry. [Link]
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. [Link]
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
- Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
- What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
- Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. [Link]
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
- Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- BOC Protection and Deprotection. J&K Scientific LLC. [Link]
- SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
- Boc Deprotection - TFA. Common Organic Chemistry. [Link]
- tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
- Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar. [Link]
- Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
Unlocking New Frontiers in Peptide Therapeutics: A Guide to Conformationally Constrained Peptides Using Boc-Acb-OH
Introduction: The Quest for Rigidity and Enhanced Biological Function
In the landscape of modern drug discovery, peptides represent a class of therapeutics with immense potential due to their high specificity and potency. However, the inherent flexibility of linear peptides often leads to reduced binding affinity to their biological targets and susceptibility to proteolytic degradation, thereby limiting their therapeutic efficacy. The strategic introduction of conformational constraints into the peptide backbone is a powerful approach to overcome these limitations. By pre-organizing the peptide into its bioactive conformation, we can significantly enhance its binding affinity, metabolic stability, and overall drug-like properties.
This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the use of N-Boc-1-aminocyclobutane-1-carboxylic acid (Boc-Acb-OH) , a unique cyclic amino acid, to create conformationally constrained peptides. The incorporation of the cyclobutane ring of Acb into a peptide sequence imparts significant rigidity, promoting the formation of secondary structures such as β-turns and helices.[1][2] This guide will provide a comprehensive overview of the principles behind Acb-induced conformational constraint, detailed protocols for its incorporation into peptides via Boc-based Solid-Phase Peptide Synthesis (SPPS), characterization techniques, and a survey of its application in the development of bioactive peptides.
The Science of Constraint: How Boc-Acb-OH Shapes Peptides
The conformational freedom of a linear peptide chain is a major entropic barrier to target binding. By introducing rigid structural elements, we can "lock" the peptide into a conformation that is closer to its bound state, thereby reducing the entropic penalty of binding and increasing affinity. Boc-Acb-OH is a Cα,α-disubstituted amino acid, and its cyclobutane ring sterically restricts the possible Φ (phi) and Ψ (psi) dihedral angles of the peptide backbone.
Studies have shown that the incorporation of Acb residues is an effective strategy for inducing β-turn and helical conformations in peptides.[1][2] The expanded N-Cα-C' bond angle of the Acb residue, a consequence of the cyclobutyl moiety, plays a crucial role in directing the peptide backbone into these ordered secondary structures.[1] This ability to pre-organize the peptide into a specific, biologically relevant conformation is the cornerstone of its utility in designing potent and selective peptide-based drugs.
Visualizing the Principle: The Structure of Boc-Acb-OH
Caption: Chemical structure of N-Boc-1-aminocyclobutane-1-carboxylic acid (Boc-Acb-OH).
Application Protocols: Incorporating Boc-Acb-OH into Peptides via Boc-SPPS
The incorporation of the sterically hindered Boc-Acb-OH residue into a growing peptide chain requires optimized coupling conditions to ensure high efficiency and minimize side reactions. The following protocols are based on the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis strategy.[3][4]
General Workflow for Boc-SPPS
The synthesis cycle for incorporating each amino acid, including Boc-Acb-OH, involves a series of deprotection, neutralization, and coupling steps.
Caption: General workflow for one cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for Boc-Acb-OH Incorporation
This protocol is designed for manual synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.
1. Resin Swelling:
-
Place the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel.
-
Swell the resin in dichloromethane (DCM) for 30-60 minutes with gentle agitation.
-
Drain the DCM.
2. Nα-Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[3]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x) to remove residual acid.[5]
3. Neutralization:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 5 minutes and drain. Repeat this step once.
-
Wash the resin thoroughly with DCM (5x) to remove excess base.
4. Coupling of Boc-Acb-OH (Double Coupling Recommended):
-
First Coupling:
-
In a separate vessel, pre-activate Boc-Acb-OH (2.0 equivalents relative to resin loading) with HATU (1.9 equivalents) and HOAt (2.0 equivalents) in N,N-dimethylformamide (DMF) for 5-10 minutes. Add DIEA (4.0 equivalents) to the activation mixture.[6][7]
-
Add the activated Boc-Acb-OH solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Take a small sample of resin beads and perform a Kaiser test to monitor the reaction progress. A positive test (blue beads) indicates incomplete coupling.
-
-
Second Coupling (if Kaiser test is positive):
-
Drain the coupling solution and wash the resin with DMF (3x).
-
Repeat the coupling step with a freshly prepared activated solution of Boc-Acb-OH.
-
Agitate for another 1-2 hours.
-
Perform a final Kaiser test. If the test is still positive, proceed to the capping step.
-
5. Capping (Optional but Recommended for Incomplete Couplings):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (10 equivalents) and DIEA (10 equivalents) in DMF for 30 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
6. Washing:
-
After a successful coupling (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.
Choice of Coupling Reagents for Hindered Amino Acids
The steric hindrance of Boc-Acb-OH necessitates the use of potent coupling reagents to achieve efficient acylation. While various reagents are available, uronium/aminium salts are generally preferred for such "difficult" couplings.[8]
| Coupling Reagent | Abbreviation | Activating Agent | Key Characteristics & Recommendations |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | HOAt | Highly recommended for Boc-Acb-OH. Forms a more reactive OAt-ester, leading to faster and more complete couplings with a lower risk of racemization, especially for sterically hindered residues.[6][7][9] |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | HOBt | A reliable and cost-effective option, but generally less efficient than HATU for hindered couplings. May require longer reaction times or double coupling.[6][9] |
| N,N'-Diisopropylcarbodiimide | DIC | - | Often used in conjunction with an additive like HOBt. Less effective for sterically hindered amino acids compared to uronium/aminium salts and may lead to side reactions.[5] |
Expert Insight: For the incorporation of Boc-Acb-OH, we strongly recommend the use of HATU as the coupling reagent. Its superior reactivity is crucial for overcoming the steric bulk of the cyclobutane ring and achieving high coupling efficiency. A double coupling strategy should be considered standard practice for this amino acid to ensure the reaction goes to completion and to minimize the formation of deletion sequences.[10]
Troubleshooting Common Challenges
The synthesis of peptides containing hindered amino acids like Boc-Acb-OH can sometimes present challenges. Here are some common issues and their solutions:
-
Problem: Incomplete coupling (positive Kaiser test after double coupling).
-
Cause: Severe aggregation of the growing peptide chain on the resin, preventing access of the activated amino acid.
-
Solution:
-
Change the solvent: Switch from DMF to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO.[11]
-
Incorporate chaotropic salts: Add salts like LiCl to the coupling and deprotection solutions to disrupt secondary structures.[2]
-
Elevate the temperature: Perform the coupling at a slightly elevated temperature (e.g., 35-40 °C) to improve reaction kinetics, but monitor for potential racemization.
-
-
-
Problem: Peptide aggregation during synthesis.
-
Cause: Formation of intermolecular β-sheet structures, particularly in hydrophobic sequences.
-
Solution:
-
Use "magic mixture": A solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate can help solubilize aggregating peptides.[2]
-
Incorporate backbone-disrupting elements: If the sequence allows, the strategic placement of pseudoproline dipeptides or N-methylated amino acids can disrupt aggregation.[2]
-
-
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed. For the Boc/Bzl strategy, this is typically achieved with a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][12]
Cleavage Cocktail: A common cleavage cocktail for peptides without particularly sensitive residues is a mixture of TFA and scavengers to quench the reactive carbocations generated during deprotection.
| Component | Purpose | Typical Concentration |
| Trifluoroacetic acid (TFA) | Cleavage and deprotection | 95% |
| Water | Scavenger | 2.5% |
| Triisopropylsilane (TIS) | Scavenger | 2.5% |
For peptides containing sensitive residues like Cys, Met, or Trp, more complex cleavage cocktails with additional scavengers are necessary.[1][13][14]
General Cleavage Protocol:
-
Treat the dried peptide-resin with the appropriate cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolate the peptide by centrifugation and wash the pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Characterization of Acb-Containing Peptides
The successful synthesis and conformational properties of Acb-containing peptides can be confirmed using a variety of analytical techniques.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized peptide.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the peptide and for purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques such as TOCSY and NOESY are invaluable for determining the three-dimensional structure of the peptide in solution.[13][15] The constrained nature of Acb-containing peptides often leads to well-dispersed NMR spectra, facilitating structural analysis.
-
X-ray Crystallography: Provides a high-resolution, solid-state structure of the peptide, offering definitive proof of the induced conformation.[3][16][17]
-
Circular Dichroism (CD) Spectroscopy: A useful technique to assess the overall secondary structure content (e.g., β-turn, helix) of the peptide in solution.
Applications in Drug Discovery: Bioactive Peptides Incorporating Acb
The ability of Acb to induce specific conformations and enhance metabolic stability has been leveraged in the design of several bioactive peptides. A notable example is the development of analogs of tuftsin, an immunomodulatory tetrapeptide (Thr-Lys-Pro-Arg).
| Peptide Analog | Modification | Biological Activity | Reference |
| [MThr¹]tuftsin | Thr replaced with a threonine analog of Acb | Considerably more active than native tuftsin in stimulating IL-6 secretion; high resistance to enzymatic hydrolysis. | [12] |
| [MOrn²]tuftsin | Lys replaced with an ornithine analog of Acb | Equally potent as native tuftsin; high resistance to enzymatic hydrolysis. | [12] |
| [MVal³]tuftsin isomer | Pro replaced with a valine analog of Acb | Considerably more active than native tuftsin in stimulating IL-6 secretion. | [12] |
These examples demonstrate the power of incorporating Acb derivatives to not only constrain the peptide structure but also to enhance its biological activity and stability, key attributes for successful drug candidates.
Conclusion
Boc-Acb-OH is a powerful and versatile building block for the synthesis of conformationally constrained peptides. By introducing a rigid cyclobutane moiety into the peptide backbone, researchers can effectively induce the formation of defined secondary structures, leading to peptides with enhanced biological activity, selectivity, and metabolic stability. While the steric hindrance of Boc-Acb-OH requires optimized coupling protocols, the use of potent coupling reagents like HATU and a double coupling strategy can ensure high-yield synthesis. The ability to rationally design and synthesize conformationally constrained peptides with predictable structures opens up new avenues for the development of novel peptide-based therapeutics for a wide range of diseases.
References
- Crystal Structures of Protein-Bound Cyclic Peptides. Chemical Reviews. [Link]
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]
- SPPS Tips For Success Handout. Mesa Labs. [Link]
- Coupling Reagents. Aapptec Peptides. [Link]
- 1H-NMR spectrum of 3 acquired in a 600 MHz spectrometer at 273 K.
- Synthesis and biological evaluation of novel peptides based on antimicrobial peptides as potential agents with antitumor and multidrug resistance-reversing activities. PubMed. [Link]
- Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. PMC. [Link]
- The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality. RSC Publishing. [Link]
- Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. bioRxiv. [Link]
- Structure of cyclic peptides: the crystal and solution conformation of cyclo(Phe-Phe-Aib-Leu-Pro). Semantic Scholar. [Link]
- Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed. [Link]
- Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
- Folding peptides studied by NMR. SeRMN-UAB. [Link]
- (PDF) Procedures to Improve Difficult Couplings.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Yields of the peptide coupling reactions and comparison of HBTU and HATU.
- Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 13. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 14. researchgate.net [researchgate.net]
- 15. people.uniurb.it [people.uniurb.it]
- 16. Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure of cyclic peptides: the crystal and solution conformation of cyclo(Phe-Phe-Aib-Leu-Pro). | Semantic Scholar [semanticscholar.org]
applications of 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid in drug discovery
An Application Guide to 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic Acid in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction: The Value of Constraint in a Flexible World
In the landscape of modern drug discovery, the pursuit of molecules with high potency, selectivity, and favorable pharmacokinetic profiles is paramount. While peptides are natural ligands for many biological targets, their therapeutic use is often hampered by poor metabolic stability and low bioavailability.[1] To overcome these limitations, medicinal chemists increasingly turn to unnatural amino acids (UAAs) to build peptidomimetics or novel small molecule scaffolds.[1][2]
This compound, hereafter referred to as Boc-Ac4c-OH, has emerged as a particularly valuable UAA. It is a non-proteinogenic amino acid featuring a cyclobutane ring, which imparts significant conformational rigidity.[3] This guide provides an in-depth exploration of the scientific rationale, applications, and experimental protocols for leveraging Boc-Ac4c-OH in drug discovery campaigns, moving from peptide modification to its use as a versatile scaffold for small molecule synthesis.
The Scientific Rationale: Why Employ a Cyclobutane-Constrained Amino Acid?
The utility of Boc-Ac4c-OH is rooted in the fundamental physicochemical advantages conferred by its strained four-membered ring. The cyclobutane motif is not merely a spacer; it is a strategic design element that profoundly influences a molecule's biological properties.[4]
The Principle of Conformational Constraint
Flexible molecules must adopt a specific, energetically unfavorable conformation to bind to their target, a process that carries an entropic penalty. By incorporating a rigid scaffold like the cyclobutane ring, a molecule is "pre-organized" into a more favorable conformation for binding.[5] This reduction in the entropic cost of binding can lead to a significant increase in affinity and potency.[5] Furthermore, this rigidity can enhance selectivity by disfavoring binding to off-targets that require a different molecular shape.[6]
Caption: Conformational constraint reduces the entropic penalty of binding.
Enhancing Metabolic Stability and Pharmacokinetics
The introduction of the cyclobutane scaffold can sterically shield adjacent chemical bonds from metabolic enzymes, particularly cytochrome P450s. This can significantly slow the rate of metabolic degradation, leading to a longer half-life and improved bioavailability.[7] In many cases, the cyclobutane ring can serve as a metabolically robust bioisostere for more labile groups.[4][5]
A Versatile 3D Scaffold
The puckered, three-dimensional nature of the cyclobutane ring provides a unique vectoral arrangement for appended functional groups, allowing chemists to explore chemical space that is inaccessible with flat aromatic rings.[4][8] This makes Boc-Ac4c-OH an excellent starting point for building diverse molecular libraries and for scaffold-hopping campaigns aimed at discovering novel intellectual property.
Application Note I: Enhancing Peptides and Peptidomimetics
The most direct application of Boc-Ac4c-OH is its incorporation into peptide sequences to create analogues with superior drug-like properties.
Key Advantages:
-
Proteolytic Resistance: The non-natural structure of the Ac4c residue disrupts the recognition motifs of proteases, rendering the peptide significantly more resistant to enzymatic degradation.[9]
-
Structural Definition: The fixed bond angles of the cyclobutane ring can induce specific turns or secondary structures in the peptide backbone, locking it into a bioactive conformation.
Protocol: Boc Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol describes the manual synthesis of a model tripeptide, Gly-Ac4c-Gly, to illustrate the incorporation of the Boc-Ac4c-OH building block.
Materials:
-
Wang resin (pre-loaded with Fmoc-Gly)
-
Boc-Ac4c-OH
-
Boc-Gly-OH
-
Dicyclohexylcarbodiimide (DCC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Anhydrous Hydrogen Fluoride (HF) - Caution: Extremely hazardous.
-
Scavengers (e.g., anisole)
Workflow:
Caption: Two-step workflow for diverse diamide library synthesis.
Step-by-Step Methodology:
-
First Amide Coupling:
-
In an array of reaction vials, dissolve Boc-Ac4c-OH (1 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (3 eq).
-
Add a unique amine from Library R¹-NH₂ (1.1 eq) to each vial.
-
Stir at room temperature for 4-12 hours.
-
Perform an aqueous work-up and purify the intermediate amide, Boc-Ac4c-NHR¹.
-
-
Boc Deprotection:
-
Dissolve each purified intermediate in DCM.
-
Add TFA (10-20 eq) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Remove volatiles under reduced pressure to yield the crude amine salt, H₂N-Ac4c-NHR¹·TFA.
-
-
Second Amide Coupling:
-
Dissolve the crude amine salt in DMF.
-
Add a unique carboxylic acid from Library R²-COOH (1.1 eq), HATU (1.2 eq), and DIPEA (4 eq).
-
Stir at room temperature for 4-12 hours.
-
-
Purification: Purify the final products using preparative HPLC or column chromatography to yield the final diverse library of diamides.
Data Presentation: Example Library Members
| R¹ Group | R² Group | Final Structure |
| Benzylamine | 4-Chlorobenzoic acid | 4-Cl-Ph-CO-NH-(Ac4c)-CO-NH-Bn |
| Cyclopropylamine | Thiophene-2-carboxylic acid | Thiophen-2-yl-CO-NH-(Ac4c)-CO-NH-cPr |
| Morpholine | Acetic acid | CH₃-CO-NH-(Ac4c)-CO-Morpholinyl |
Physicochemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 120728-10-1 | [3][10] |
| Molecular Formula | C₁₀H₁₇NO₄ | [6][11][12] |
| Molecular Weight | 215.25 g/mol | [6][12] |
| Appearance | White to off-white solid | [10][11] |
| Melting Point | 129-133 °C | [11] |
| Solubility | Soluble in organic solvents like Chloroform, Methanol | [11] |
| Storage | 2-8 °C, keep dry | [6] |
Conclusion
This compound is more than a simple building block; it is a strategic tool for rationally designing molecules with improved therapeutic potential. Its inherent conformational rigidity provides a powerful method for enhancing binding affinity, selectivity, and metabolic stability. Whether used to constrain peptides against enzymatic degradation or as a 3D scaffold for novel small molecules, Boc-Ac4c-OH offers chemists a reliable and effective means to address some of the most persistent challenges in drug discovery. The protocols and principles outlined in this guide provide a foundation for researchers to unlock the potential of this versatile compound in their own research and development programs.
References
- Chem-Impex. Boc-1-amino-1-cyclobutane carboxylic acid. URL: https://www.chemimpex.com/products/06951
- NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. URL: https://www.inno-pharmchem.com/news/optimizing-peptide-synthesis-with-boc-protected-amino-acids-a-focus-on-n-boc-1-aminocyclobutanecarboxylic-acid
- Life Chemicals. (2020-02-18). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. URL: https://lifechemicals.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-05). Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry. URL: https://www.inno-pharmchem.com/news/exploring-the-synthesis-and-applications-of-n-boc-1-aminocyclobutanecarboxylic-acid-in-organic-chemistry
- Dhaked, D. K., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9302509/
- Boc-1-Aminocyclobutanecarboxylic Acid: A Key Building Block for Chemical Synthesis. (2026-01-06). URL: https://www.chemical-book.com/blogs/boc-1-aminocyclobutanecarboxylic-acid-a-key-building-block-for-chemical-synthesis-101.html
- ChemicalBook. N-Boc-1-aminocyclobutanecarboxylic acid. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8742838.htm
- Walde, S., et al. (2019). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479496/
- MySkinRecipes. 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid. URL: https://www.myskinrecipes.com/more-chemicals/240209/1-tert-butoxycarbonylamino-cyclobutanecarboxylic-acid
- ChemBK. N-Boc-1-aminocyclobutanecarboxylic acid. URL: https://www.chembk.com/en/chem/N-Boc-1-aminocyclobutanecarboxylic%20acid
- Lenci, E., & Trabocchi, A. (2020). Constrained Peptides in Drug Discovery and Development. CHIMIA International Journal for Chemistry. URL: https://www.scispace.com/paper/constrained-peptides-in-drug-discovery-and-2051913
- Request PDF. Constrained Peptides in Drug Discovery and Development. URL: https://www.researchgate.net/publication/339906161_Constrained_Peptides_in_Drug_Discovery_and_Development
- Chem-Impex. cis-3-[(tert-Butoxycarbonyl)amino]cyclobutanecarboxylic acid. URL: https://www.chemimpex.com/products/07049
- Chemistry LibreTexts. (2019-09-03). 24.8: Peptide Synthesis. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(McMurry)/24%3A_Biomolecules_-_Amino_Acids_Peptides_and_Proteins/24.08%3A_Peptide_Synthesis
- CSBio. Overview of Custom Peptide Synthesis. URL: https://www.csbio.com/support/overview-of-custom-peptide-synthesis/
- Fernández, F., et al. (2018). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6205731/
- Benchchem. The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines. URL: https://www.benchchem.com/blog/the-rising-star-in-drug-discovery-a-technical-guide-to-the-biological-activity-of-cyclobutane-containing-amines
- van der Kolk, E., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8478440/
- PubChem. Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)-. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-tert-Butoxycarbonylamino-cyclobutanecarboxylic-acid
- Radboud Repository. Cyclobutanes in Small-Molecule Drug Candidates. URL: https://repository.ubn.ru.nl/handle/2066/237207
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid [myskinrecipes.com]
- 7. chemimpex.com [chemimpex.com]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Boc-1-aminocyclobutanecarboxylic acid | 120728-10-1 [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)- | C10H17NO4 | CID 1512646 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Boc-Acb-OH into Peptide Sequences for Enhanced Stability
Introduction: The Quest for Peptide Stability
Peptides have emerged as a highly promising class of therapeutics due to their high specificity and low toxicity. However, their clinical utility is often hampered by their susceptibility to enzymatic degradation, leading to a short in vivo half-life. A key strategy to overcome this limitation is the incorporation of unnatural amino acids that can sterically hinder the approach of proteases without compromising biological activity. One such building block of significant interest is Boc-1-aminocyclobutane-1-carboxylic acid (Boc-Acb-OH) . The rigid, cyclic nature of the aminocyclobutane moiety can impart significant resistance to enzymatic cleavage when incorporated into a peptide backbone.[1][2] This guide provides a comprehensive overview of the properties of Boc-Acb-OH and detailed protocols for its successful incorporation into peptide sequences to enhance their proteolytic stability.
Physicochemical Properties of Boc-Acb-OH
Boc-Acb-OH is a non-proteinogenic amino acid derivative where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is fundamental to stepwise solid-phase peptide synthesis (SPPS).
| Property | Value | Source(s) |
| CAS Number | 120728-10-1 | [3][4][5] |
| Molecular Formula | C₁₀H₁₇NO₄ | [3][4] |
| Molecular Weight | 215.25 g/mol | [3] |
| Appearance | White to off-white powder | [4][6] |
| Melting Point | 129-133 °C | [4] |
| Solubility | Good solubility in organic solvents such as DMF, DCM, and methanol. Poor solubility in water. | [6] |
Note: Specific optical rotation data is not consistently available. As a synthetic amino acid without a chiral center at the alpha-carbon, it is achiral.
Mechanism of Enhanced Stability
The incorporation of Acb into a peptide sequence introduces a significant conformational constraint. The cyclobutane ring restricts the torsional angles of the peptide backbone in the vicinity of the Acb residue. This rigidity can disrupt the recognition motifs required by proteases for binding and subsequent cleavage of the peptide bond. Furthermore, the bulky cyclobutane ring presents a steric shield, physically hindering the access of the protease's active site to the scissile peptide bond. Analogs of the immunomodulatory peptide tuftsin, where proteolytically sensitive residues were replaced with 1-aminocyclobutanecarboxylic acid derivatives, have demonstrated high resistance to enzymatic hydrolysis in human serum.[1]
Experimental Protocols
PART 1: Incorporation of Boc-Acb-OH via Solid-Phase Peptide Synthesis (SPPS)
The primary challenge in incorporating Boc-Acb-OH is the steric hindrance presented by its structure.[7] Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions are critical for achieving high coupling efficiency.
Diagram of the Boc-SPPS Cycle for Boc-Acb-OH Incorporation:
Caption: Workflow for Boc-SPPS incorporation of Boc-Acb-OH.
Recommended Coupling Reagents for Sterically Hindered Amino Acids:
| Coupling Reagent | Key Advantages |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | High reactivity, low racemization rates, particularly effective for sterically hindered amino acids.[8] |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Good balance of reactivity and cost, reliable for standard and challenging couplings.[8] |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Low by-product toxicity and high reactivity, effective for sterically hindered amide bond formation.[9] |
Protocol 1: Coupling of Boc-Acb-OH using HATU
This protocol is recommended for achieving the highest coupling efficiency, especially in sequences where the steric hindrance is compounded by aggregation.
Materials:
-
Boc-Acb-OH
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Deprotected and neutralized peptide-resin
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Swell the deprotected and neutralized peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Pre-activation: In a separate vessel, dissolve Boc-Acb-OH (3 equivalents relative to resin substitution) and HATU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the swollen peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature can be moderately increased (e.g., to 40°C).
-
Monitoring the Reaction: Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
Deprotection: Proceed with the standard Boc deprotection protocol (e.g., 50% TFA in DCM) to prepare for the next coupling cycle.[10]
PART 2: In Vitro Enzymatic Stability Assay
This protocol provides a method to compare the stability of a Boc-Acb-OH containing peptide against its native counterpart in the presence of a common protease, trypsin.
Diagram of the Comparative Enzymatic Stability Assay:
Caption: Workflow for the comparative enzymatic stability assay.
Protocol 2: Trypsin Degradation Assay
Materials:
-
Purified native peptide and Acb-containing peptide (lyophilized)
-
Trypsin (proteomics grade)
-
Ammonium Bicarbonate buffer (50 mM, pH 7.8)
-
Trifluoroacetic acid (TFA), 10% (v/v) aqueous solution
-
HPLC system with a C18 column
Procedure:
-
Peptide Preparation: Prepare stock solutions of both the native and Acb-containing peptides at a concentration of 1 mg/mL in the Ammonium Bicarbonate buffer.
-
Trypsin Preparation: Prepare a stock solution of trypsin at a concentration of 1 mg/mL in 50 mM acetic acid.
-
Reaction Setup:
-
In separate microcentrifuge tubes, add a defined amount of the native peptide and the Acb-peptide.
-
Add Ammonium Bicarbonate buffer to achieve a final peptide concentration of 0.2 mg/mL.
-
Initiate the reaction by adding trypsin to achieve a final enzyme-to-substrate ratio of 1:50 (w/w).
-
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) from each reaction tube.
-
Immediately quench the enzymatic reaction by adding an equal volume of 10% TFA.[11]
-
-
Sample Preparation for HPLC: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitated protein. Collect the supernatant for analysis.
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC. A typical gradient might be 5-95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
-
Monitor the elution profile at a wavelength of 214 nm or 220 nm.
-
The peak corresponding to the intact peptide will decrease over time as it is degraded.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the t=0 time point.
-
Plot the percentage of intact peptide versus time for both the native and Acb-containing peptides to compare their degradation profiles. The half-life (t½) of each peptide can be calculated from this data.[11]
-
Conclusion
The incorporation of Boc-Acb-OH into peptide sequences is a powerful strategy for enhancing their stability against enzymatic degradation.[1] While the steric hindrance of this unnatural amino acid presents a synthetic challenge, the use of potent coupling reagents such as HATU, HBTU, or PyBOP can ensure high-yield incorporation. The protocols outlined in this guide provide a robust framework for both the synthesis and the subsequent evaluation of the enhanced stability of Acb-containing peptides. By employing these methods, researchers can develop more potent and durable peptide-based therapeutics.
References
- Baishixing Co.,Ltd. Protecting Amino Acids Supplier.
- BOC-Amino Acids.
- Omizzur. (2023). All kinds of peptide coupling reagents are available from stock, High purity and reliable quality.
- The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. J Pept Sci. 2024;30(1):e3539.
- Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Org Biomol Chem. 2011;9(21):7439-7445.
- Gershonov E, Granoth R, Tzehoval E, Gaoni Y, Fridkin M. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. J Med Chem. 1999;42(5):883-891.
- Degradation of peptide drugs by immobilized digestive proteases. J Pharm Sci. 1993;82(9):949-952.
- Albericio F, Carpino LA. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Org Process Res Dev. 2002;6(3):244-254.
- PharmaCompass. 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid.
- Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS).
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacol Transl Sci. 2022;5(8):659-670.
- HPLC Method for Determination of the Chemical Stability of Antimicrobial Peptide α-Defensin 2. Indian J Pharm Educ Res. 2020;54(2):423-428.
- Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules. 2016;21(2):204.
- Serum Stability of Peptides. Methods Mol Biol. 2015;1248:261-271.
- Methods and protocols of modern solid phase peptide synthesis. Int J Pept Res Ther. 2014;20(3):363-380.
- Pennington MW, Byrnes ME. Procedures to Improve Difficult Couplings. In: Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press; 1994.
- Enzymatic degradation of peptides using (a) trypsin and (b) pronase. ResearchGate.
- Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. J Pept Res. 1997;50(5):368-376.
- Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opin Drug Discov. 2021;16(10):1151-1163.
- Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opin Drug Discov. 2021;16(10):1151-1163.
- PubChem. 1-Aminocyclobutanecarboxylic acid.
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One. 2017;12(6):e0178943.
Sources
- 1. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. | Semantic Scholar [semanticscholar.org]
- 3. 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. N-Boc-1-aminocyclobutanecarboxylic acid | 120728-10-1 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. Protecting Amino Acids Supplier [cds-bsx.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. omizzur.com [omizzur.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Strategic Incorporation of Cyclobutane Amino Acids for the Synthesis of Conformationally Constrained Peptidomimetics
Abstract
Peptides are central to countless biological processes, making them prime candidates for therapeutic development. However, their utility is often hampered by inherent limitations such as poor metabolic stability and conformational flexibility, which can lead to low bioavailability and non-specific binding. Peptidomimetics—molecules designed to mimic the structure and function of natural peptides—offer a robust solution to these challenges.[1] This guide details the synthesis of advanced peptidomimetics using cyclobutane amino acids (CBAAs) as rigid building blocks. The incorporation of the strained, puckered cyclobutane ring into a peptide backbone imparts significant conformational constraint, leading to enhanced proteolytic resistance, refined secondary structures, and potentially improved biological activity and selectivity.[2][3][4][5] We provide a comprehensive overview of the underlying principles, detailed step-by-step protocols for solid-phase synthesis, and key characterization methodologies.
The Rationale: Why Cyclobutane Amino Acids?
The therapeutic potential of a peptide is intrinsically linked to its three-dimensional structure. Natural peptides often exist as an ensemble of conformations, and only a specific conformation is typically responsible for biological activity. The core principle behind using CBAAs is to reduce this conformational entropy, pre-organizing the peptide into a more bioactive and stable structure.
Causality Behind the Choice:
-
Conformational Rigidity: The cyclobutane ring is a strained, puckered carbocycle.[5] When incorporated into a peptide backbone, it acts as a rigid scaffold, restricting the rotational freedom of adjacent phi (φ) and psi (ψ) dihedral angles.[6] This rigidity can stabilize specific secondary structures, such as turns or helices, which may be crucial for receptor binding.[3][7]
-
Enhanced Metabolic Stability: Proteolytic enzymes recognize and cleave specific peptide bond sequences and conformations. The unusual geometry imposed by the cyclobutane moiety can effectively shield adjacent peptide bonds from enzymatic hydrolysis, thereby increasing the in vivo half-life of the peptidomimetic.[4][8]
-
Structural Diversity & Vectorial Display: CBAAs can be synthesized as α-, β-, or γ-amino acids with distinct cis and trans stereochemistries.[9][10] This variety allows for precise control over the spatial orientation of side chains, enabling the creation of unique topological surfaces for interacting with biological targets. This pre-organized display of charged or functional groups can be a key descriptor for designing molecules with specific properties, such as cell penetration.[3]
Synthesis of Cyclobutane Amino Acid Building Blocks
While this guide focuses on peptide assembly, a foundational understanding of monomer synthesis is crucial. The primary routes to CBAAs involve photochemical or metal-catalyzed [2+2] cycloaddition reactions.[9][10][11] For instance, the visible-light-catalyzed [2+2] cycloaddition of dehydroamino acids with styrene-type olefins provides a direct and mild route to substituted cyclobutane α-amino acids.[10] Other methods, such as Michael additions to cyclobutene derivatives, have also been developed to access specific isomers.[12] These building blocks are typically prepared with standard N-terminus protecting groups for seamless integration into peptide synthesis workflows.
Protecting Group Strategy: A Self-Validating System
The success of any peptide synthesis hinges on a robust and orthogonal protecting group strategy. This is mandatory to prevent unwanted side reactions and ensure the controlled, stepwise assembly of the desired sequence.[13] For CBAAs, the strategy aligns with established solid-phase peptide synthesis (SPPS) principles.
-
Nα-Amino Protection: The most common strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), are fully compatible with CBAAs.[4][14]
-
Side-Chain Protection: If the cyclobutane ring is functionalized (e.g., with hydroxyl or additional carboxyl groups), orthogonal side-chain protecting groups (e.g., t-Butyl for acids, Trityl for thiols) must be employed that are stable to the Nα-deprotection conditions.[13][15]
Sources
- 1. jopcr.com [jopcr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]
- 13. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biosynth.com [biosynth.com]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for Solution-Phase Synthesis with Boc-Acb-OH
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Navigating the Challenges of Incorporating Cyclic Amino Acids in Peptide Synthesis
The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[][] Among the vast array of UAAs, cyclic amino acids present a unique set of synthetic challenges and opportunities. This guide focuses on the solution-phase synthesis protocol for peptides containing Boc-Acb-OH , the N-terminally protected form of 1-aminocyclobutane-1-carboxylic acid.
The rigid cyclobutane moiety of Acb imparts significant conformational constraints on the peptide backbone, which can be exploited to design peptides with well-defined secondary structures. However, this rigidity also introduces considerable steric hindrance at the α-carbon, making peptide bond formation a kinetically challenging step.[3][4][5] Traditional coupling methods may prove inefficient, leading to low yields and side reactions.
This document provides a comprehensive, field-proven protocol for the solution-phase synthesis of peptides incorporating Boc-Acb-OH. We will delve into the rationale behind reagent selection, offer a detailed step-by-step workflow, and discuss critical considerations for overcoming the steric challenges inherent to this unique amino acid derivative.
Core Principles and Strategic Considerations
Solution-phase peptide synthesis, while a more classical approach compared to solid-phase methods, offers distinct advantages for the synthesis of short peptides, peptidomimetics, and for scaling up production.[6][7] The key to a successful solution-phase synthesis lies in the strategic use of protecting groups and the selection of an appropriate coupling reagent to drive the amide bond formation to completion with minimal racemization.
The Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino functionality of amino acids.[] Its key features include:
-
Stability: The Boc group is stable under the basic or neutral conditions typically employed during the coupling step.[]
-
Acid Lability: It can be readily removed under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA), to liberate the free amine for the subsequent coupling reaction.
The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates.
Overcoming Steric Hindrance
The primary challenge in coupling Boc-Acb-OH is the steric bulk around the carboxylic acid and the amino group. This necessitates the use of highly efficient coupling reagents that can activate the carboxyl group and facilitate nucleophilic attack by the incoming amine, even in a crowded environment.
Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like Acb. The following table provides a comparative overview of commonly used coupling reagents in solution-phase synthesis.
| Coupling Reagent/Method | Typical Equivalents (Reagent/Additive) | Typical Reaction Time | Typical Yield (%) | Racemization Risk | Key Considerations & Disadvantages |
| DCC / HOBt | 1.1 / 1.1 | 12 - 24 hours | 70 - 90% | Low to Moderate | Cost-effective and widely used. The dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents, facilitating removal by filtration. Reaction times are longer for hindered couplings. |
| EDC / HOBt | 1.2 / 1.2 | 8 - 18 hours | 75 - 95% | Low | Water-soluble carbodiimide, simplifying workup as the urea byproduct can be removed by aqueous extraction. Generally more efficient than DCC for hindered couplings. |
| HBTU / HOBt / Base | 1.1 / 1.1 / 2.0 | 2 - 6 hours | 85 - 98% | Very Low | Highly efficient and rapid coupling. Byproducts are soluble in common organic solvents. Requires a non-nucleophilic base (e.g., DIPEA). |
| HATU / HOAt / Base | 1.1 / 1.1 / 2.0 | 1 - 4 hours | 90 - 99% | Very Low | One of the most powerful coupling reagents, particularly effective for hindered systems. HOAt additive enhances reactivity and suppresses racemization. More expensive than other options. |
| PyBOP / Base | 1.2 / 2.0 | 2 - 8 hours | 80 - 95% | Low | Phosphonium salt-based reagent. Less prone to guanidinylation side reactions compared to uronium-based reagents like HBTU. |
Experimental Protocol: Solution-Phase Synthesis of a Dipeptide with Boc-Acb-OH
This protocol details the synthesis of a model dipeptide, Boc-Acb-Ala-OMe, to illustrate the key steps and considerations.
Materials and Reagents
-
Boc-Acb-OH
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Methodology
Part 1: Preparation of the Free Amine of the C-Terminal Amino Acid Ester
-
Dissolution: Dissolve H-Ala-OMe·HCl (1.1 equivalents) in a minimal amount of water.
-
Basification: Cool the solution in an ice bath and add saturated NaHCO₃ solution dropwise with stirring until the solution is basic (pH ~8-9).
-
Extraction: Extract the aqueous solution with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain the free amine of alanine methyl ester. Note: The free amine can be volatile; it is often best to use it immediately in the next step.
Part 2: Peptide Coupling Reaction
-
Activation of Boc-Acb-OH:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-Acb-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C. This forms the HOBt active ester of Boc-Acb-OH.
-
-
Coupling:
-
To the activated Boc-Acb-OH solution, add a solution of the freshly prepared H-Ala-OMe (from Part 1) in a small amount of anhydrous DCM.
-
Add DIPEA (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC. A suitable mobile phase would be a mixture of EtOAc and hexanes (e.g., 1:1 or 2:1 v/v). Visualize the spots using a UV lamp and/or an appropriate stain (e.g., ninhydrin for the free amine or potassium permanganate).
-
Part 3: Work-up and Purification
-
Quenching and Dilution: Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), dilute the reaction mixture with EtOAc.
-
Aqueous Washes:
-
Transfer the diluted solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 20 mL) to remove unreacted amine and DIPEA.
-
Saturated NaHCO₃ solution (2 x 20 mL) to remove unreacted carboxylic acid and HOBt.
-
Brine (1 x 20 mL) to remove residual water.
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to afford the pure Boc-Acb-Ala-OMe.
Part 4: Characterization
-
Characterize the purified dipeptide using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualization of the Workflow
Caption: Workflow for the solution-phase synthesis of Boc-Acb-Ala-OMe.
Boc Deprotection Protocol
To continue the peptide chain elongation, the Boc group must be removed.
-
Dissolution: Dissolve the purified Boc-protected peptide in DCM.
-
Acidolysis: Add an equal volume of TFA to the solution (resulting in a 50% TFA/DCM mixture).
-
Reaction: Stir the solution at room temperature for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Removal of TFA: Concentrate the solution under reduced pressure to remove the TFA and DCM. Co-evaporation with toluene can help to remove residual TFA.
-
Isolation: The resulting TFA salt of the deprotected peptide can be used directly in the next coupling step after neutralization in situ with a non-nucleophilic base like DIPEA.
Mechanism of Boc Deprotection
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Troubleshooting and Key Considerations
-
Incomplete Coupling: If the coupling reaction is sluggish, consider using a more powerful coupling reagent such as HATU. Increasing the reaction time or slightly warming the reaction mixture might also be beneficial, but be mindful of the potential for increased racemization.
-
Side Reactions: The use of HOBt or HOAt is crucial to suppress the formation of N-acylurea byproducts and to minimize racemization.
-
Purification Challenges: The polarity of the peptide can significantly impact the ease of purification. Careful selection of the mobile phase for column chromatography is essential. For more complex peptides, reversed-phase HPLC may be necessary for final purification.
-
Handling of Reagents: Many coupling reagents and bases are moisture-sensitive and should be handled under an inert atmosphere. Anhydrous solvents are critical for efficient coupling.
Conclusion
The solution-phase synthesis of peptides containing the sterically demanding Boc-Acb-OH is a feasible yet challenging endeavor that requires careful consideration of the coupling methodology. By employing high-efficiency coupling reagents such as EDC/HOBt or HATU/HOAt and adhering to a meticulously planned experimental protocol, researchers can successfully incorporate this valuable unnatural amino acid into their target peptides. This opens the door to the exploration of novel peptidomimetics with unique conformational properties for applications in drug discovery and chemical biology.
References
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]
- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Chem-Impex. Boc-1-amino-1-cyclobutane carboxylic acid. [Link]
- Taylor & Francis Online. (2006). An Efficient Procedure for Preparation of C‐ and N‐Protected 1‐Aminocyclobutane Carboxylic Acid. [Link]
- Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. [Link]
- Ho, T. L. (1995). SYNTHESIS OF AMINOCYCLOBUTANE MONO- AND DICARBOXYLIC ACIDS AND DERIVATIVES THEREOF FROM (PHENYLSULFONYL)BICYCLOBUTANES.
- ACS Publications. (2005). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry, 70(22), 8773-8782. [Link]
- ResearchGate. (2006). Synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids. [Link]
Sources
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing 1-Aminocyclobutanecarboxylic Acid (Ac4c)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity of Ac4c Peptides
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in modern drug discovery, enabling the design of therapeutics with enhanced stability, potency, and receptor selectivity. Among these, 1-aminocyclobutanecarboxylic acid (Ac4c), a Cα,α-disubstituted cyclic amino acid, has garnered significant attention.[1][2] Its rigid cyclobutyl ring introduces conformational constraints, effectively inducing β-turn and helical secondary structures.[1] This pre-organization can lead to peptides with increased resistance to enzymatic degradation and improved binding affinity to their biological targets.[2]
However, the very properties that make Ac4c a valuable tool in peptide design also present unique challenges for purification. The constrained conformation can alter the peptide's overall hydrophobicity and interaction with stationary phases in unpredictable ways compared to their flexible, linear counterparts. This application note provides a comprehensive guide and detailed protocols for the successful purification of synthetic peptides containing Ac4c using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the most common and versatile technique for peptide purification.[3][4][5][6]
Understanding the Impact of Ac4c on RP-HPLC Behavior
In RP-HPLC, peptides are separated based on their hydrophobicity.[5][6] A non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) interacts with the hydrophobic residues of the peptide.[3][7] Elution is achieved by a gradient of increasing organic solvent (commonly acetonitrile) in a polar mobile phase, which disrupts these hydrophobic interactions.[3][4]
The presence of Ac4c can influence this separation in several ways:
-
Conformational Rigidity: Unlike linear peptides that can adopt multiple conformations in solution, Ac4c-containing peptides have a more defined three-dimensional structure.[1] This can either shield or expose hydrophobic residues, leading to unexpected elution times. A peptide with buried hydrophobic residues due to an Ac4c-induced turn may elute earlier (appear more polar) than its linear analog.
-
Altered Hydrophobicity: The cyclobutyl group of Ac4c itself contributes to the overall hydrophobicity of the peptide. The retention behavior of a peptide is generally correlated with its amino acid composition.[8][9][10] While retention coefficients for standard amino acids are well-established, the contribution of Ac4c needs to be empirically determined for each new peptide sequence.
-
Potential for Aggregation: The rigid structures of Ac4c-containing peptides can sometimes promote intermolecular interactions and aggregation, leading to peak broadening or tailing in the chromatogram.[11]
Method Development Strategy for Ac4c Peptide Purification
A systematic approach to method development is crucial for achieving high-purity Ac4c-containing peptides.[12][13] The following workflow outlines a logical progression from initial analytical scouting to preparative purification.
Figure 1: A systematic workflow for the purification of Ac4c-containing peptides, from initial analytical method development to final preparative scale-up.
Detailed Protocols
Part 1: Analytical Method Development
The goal of this phase is to develop a high-resolution separation of the target Ac4c peptide from its impurities, which often include deletion sequences, truncated peptides, or byproducts from the removal of protecting groups.[14]
1.1. Initial Scouting and Column Selection
-
Objective: To assess the crude peptide mixture and select an appropriate stationary phase.
-
Protocol:
-
Dissolve a small amount of the crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). If solubility is an issue, minimal amounts of DMSO or acetonitrile can be used, but be aware of potential peak distortion.
-
Perform an initial analysis on a standard C18 column. A wide-pore (300 Å) silica is recommended for peptides to ensure good mass transfer.[3][4]
-
Run a broad scouting gradient (e.g., 5-95% Acetonitrile over 30 minutes) to determine the approximate elution time of the target peptide.
-
If resolution is poor, screen alternative column chemistries. For some cyclic or conformationally constrained peptides, a C4 or Phenyl-Hexyl column may provide different selectivity.[12][15]
-
| Parameter | Recommendation for Ac4c Peptides | Rationale |
| Stationary Phase | C18, C8, C4, or Phenyl-Hexyl | C18 is a good starting point.[3] The less retentive C4 can be beneficial for very hydrophobic peptides, while Phenyl-Hexyl offers alternative selectivity for peptides with aromatic residues.[12] |
| Particle Size | 1.8-5 µm (Analytical) | Smaller particles provide higher efficiency and resolution. |
| Pore Size | 300 Å | Ensures efficient diffusion of the peptide into and out of the pores.[3][4] |
| Column Dimensions | 4.6 x 150 mm or 4.6 x 250 mm | A longer column can provide better resolution if needed.[16] |
Table 1: Recommended Analytical HPLC Column Specifications
1.2. Mobile Phase Optimization
-
Objective: To fine-tune the separation by adjusting the mobile phase composition.
-
Protocol:
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the most common choice.[3][4][6] It sharpens peaks by forming ion pairs with basic residues and protonating acidic residues.[17]
-
Organic Modifier: Acetonitrile is the preferred organic solvent due to its low viscosity and UV transparency.[3][4]
-
pH: Most peptide separations are performed at low pH (around 2) using TFA.[17] However, if the peptide has poor solubility or the separation is challenging, exploring a high pH mobile phase (e.g., using ammonium bicarbonate) can provide alternative selectivity.[17]
-
| Mobile Phase A | Mobile Phase B | Ion-Pairing Agent |
| 0.1% TFA in Water | 0.1% TFA in Acetonitrile | Trifluoroacetic Acid (TFA) |
| 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | Formic Acid (for MS compatibility) |
| 10 mM Ammonium Bicarbonate, pH 8 | Acetonitrile | Ammonium Bicarbonate (High pH) |
Table 2: Common Mobile Phase Systems for Peptide HPLC
1.3. Gradient Optimization
-
Objective: To achieve baseline separation of the target peptide from its closest impurities.
-
Protocol:
-
Based on the initial scouting run, design a shallower gradient around the elution point of the target peptide.[16]
-
A typical gradient for peptide purification is a 1% per minute increase in the organic solvent concentration.[12][18]
-
Adjust the gradient slope to improve resolution. A shallower gradient will increase run time but generally improves the separation of closely eluting peaks.
-
Figure 2: The process of optimizing the HPLC gradient from a broad scouting run to a focused, high-resolution separation.
Part 2: Preparative Purification and Post-Purification Processing
2.1. Scale-Up to Preparative HPLC
-
Objective: To purify a larger quantity of the Ac4c peptide.
-
Protocol:
-
Choose a preparative column with the same stationary phase as the optimized analytical method. The column diameter will depend on the amount of peptide to be purified.
-
Calculate the new flow rate and gradient times to maintain the same linear velocity as the analytical method.
-
Dissolve the crude peptide in the minimum amount of a suitable solvent. High concentrations are needed for preparative runs.
-
Perform the preparative HPLC run, collecting fractions based on the UV chromatogram.
-
2.2. Fraction Analysis and Pooling
-
Objective: To identify and combine the fractions containing the pure peptide.
-
Protocol:
2.3. Desalting and Lyophilization
-
Objective: To remove the HPLC solvents and obtain the final, pure peptide powder.
-
Protocol:
-
The pooled fractions are typically lyophilized (freeze-dried) to remove the water and acetonitrile.
-
The resulting powder will be the TFA salt of the peptide. If TFA is undesirable for the final application, a salt exchange step may be necessary.
-
Conclusion
The purification of peptides containing 1-aminocyclobutanecarboxylic acid by RP-HPLC requires a thoughtful and systematic approach. While the rigid structure of Ac4c introduces complexities not seen with linear peptides, these can be overcome by careful method development. By systematically screening columns and mobile phases and optimizing the elution gradient, researchers can achieve the high levels of purity required for demanding applications in drug development and biomedical research. The protocols outlined in this application note provide a robust framework for successfully navigating the challenges of purifying these unique and valuable molecules.
References
- Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC.
- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
- Rieck, F. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent.
- Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. PubMed.
- Waters Corporation. (n.d.). Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns.
- MDPI. (n.d.). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology.
- American Pharmaceutical Review. (n.d.). Purification and Analysis of Synthetic Peptides: The Challenges of Method Development.
- ACE. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins.
- Waters Corporation. (n.d.). Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol and MaxPeak High Performance Surface Technology.
- NIH. (n.d.). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N.
- YMC. (2022, January 25). UHPLC analysis of cyclic peptides under LC/MS compatible conditions.
- MDPI. (n.d.). Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography.
- ResearchGate. (n.d.). HPLC Analysis and Purification of Peptides.
- ResearchGate. (2013, March 27). How to purify polar cyclic peptides?
- Quora. (2025, January 15). What are the common challenges faced in peptide purification using chromatography?
- NIH. (n.d.). HPLC Analysis and Purification of Peptides.
- AAPPTec. (n.d.). Peptide Purification.
- PubMed. (n.d.). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides.
- PubMed. (n.d.). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs.
- PubMed. (n.d.). Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition.
- Semantic Scholar. (n.d.). Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition.
Sources
- 1. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 4. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. | Semantic Scholar [semanticscholar.org]
- 11. quora.com [quora.com]
- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 13. chromacademy.com [chromacademy.com]
- 14. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. waters.com [waters.com]
- 17. agilent.com [agilent.com]
- 18. peptide.com [peptide.com]
Application Note: A Multi-Platform Approach for the Analytical Characterization of Peptides Containing N-Boc-3-amino-1-cyclobutanecarboxylic Acid (Boc-Acb-OH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of unnatural amino acids like N-Boc-3-amino-1-cyclobutanecarboxylic acid (Boc-Acb-OH) into peptides is a key strategy for developing novel therapeutics with enhanced stability, constrained conformations, and improved biological activity.[1] However, the unique structure of these residues presents distinct challenges for analytical characterization. This guide provides a comprehensive framework of analytical techniques and detailed protocols for the robust characterization of Boc-Acb-OH-containing peptides, ensuring the verification of identity, purity, and structural integrity. We will delve into the causality behind experimental choices, offering field-proven insights into Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction: The Analytical Challenge of Boc-Acb-OH
Boc-Acb-OH is a protected, cyclic, non-proteinogenic amino acid. Its incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) can enforce specific secondary structures or turns. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is acid-labile and is typically removed during synthesis cycles or final cleavage.[2][3] The cyclobutyl ring, however, remains as a rigid structural element within the final peptide.
The primary analytical challenges are:
-
Identity Confirmation: Verifying the successful incorporation of the Acb residue and its correct mass contribution to the final peptide.
-
Purity Assessment: Separating the target peptide from closely related impurities, such as deletion sequences or peptides where the Acb residue failed to couple. The hydrophobicity of the cyclobutyl moiety can influence chromatographic behavior.[4]
-
Structural Integrity: Confirming the covalent structure of the Acb residue post-synthesis and ensuring the cyclobutyl ring has not undergone rearrangement or degradation, particularly under harsh cleavage conditions.[3]
This guide provides a multi-platform strategy to address these challenges head-on.
Structure and Physicochemical Properties of Boc-Acb-OH
Understanding the foundational properties of the building block is critical for interpreting analytical data.
Sources
Application Note & Protocol: A Scalable and Robust Synthesis of 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic Acid for Pharmaceutical Research and Development
Introduction: The Strategic Importance of Constrained Amino Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is perpetual. Non-proteinogenic amino acids are pivotal in this endeavor, offering a means to introduce unique structural constraints into peptide and small molecule drug candidates.[1] Among these, 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid, commonly known as Boc-1-aminocyclobutanecarboxylic acid, has emerged as a particularly valuable building block.[2] The rigid cyclobutane scaffold can significantly influence the conformational properties of a molecule, leading to improved biological activity and resistance to enzymatic degradation.[2] This application note provides a comprehensive, scalable, and validated protocol for the synthesis of this key intermediate, tailored for researchers, scientists, and professionals in drug development.
Retrosynthetic Analysis and Strategy
The most direct and industrially scalable approach to Boc-1-aminocyclobutanecarboxylic acid involves the protection of the commercially available 1-aminocyclobutanecarboxylic acid. This strategy is advantageous due to the relatively low cost of the starting materials and the straightforward nature of the protection reaction.
The core transformation is the formation of a carbamate linkage between the amino group of 1-aminocyclobutanecarboxylic acid and the tert-butoxycarbonyl (Boc) group derived from di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically performed under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity.
Detailed Synthesis Protocol
This protocol outlines a reliable and scalable method for the synthesis of this compound. The procedure has been optimized for high yield and purity, minimizing the need for extensive chromatographic purification at scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Aminocyclobutanecarboxylic acid | ≥98% | Commercially Available | Starting material |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercially Available | Boc-protecting agent |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available | Base |
| 1,4-Dioxane | Anhydrous | Commercially Available | Solvent |
| Deionized Water | Solvent | ||
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | Extraction Solvent |
| 1N Hydrochloric Acid (HCl) | For acidification | ||
| Brine (Saturated NaCl solution) | For washing | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying agent |
Experimental Procedure
-
Dissolution of Starting Material : In a suitably sized reaction vessel equipped with a magnetic stirrer and a temperature probe, dissolve 1-aminocyclobutanecarboxylic acid (e.g., 20.0 g, 173.7 mmol) in a 1:1 mixture of 1,4-dioxane and deionized water (e.g., 400 mL total).[3][4] Stir the mixture until all solids have dissolved.
-
Basification : Cool the solution to 0°C using an ice-water bath. To the cooled solution, slowly add sodium bicarbonate (e.g., 43.8 g, 521.1 mmol, 3.0 equiv.) in portions.[3][4] Ensure the temperature remains below 5°C during the addition. Stir the resulting slurry for 15-20 minutes at 0°C.
-
Addition of (Boc)₂O : To the cooled slurry, add di-tert-butyl dicarbonate ((Boc)₂O) (e.g., 41.7 g, 191.1 mmol, 1.1 equiv.) portion-wise, again maintaining the internal temperature below 5°C.[3][4]
-
Reaction : After the addition of (Boc)₂O is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction vigorously for approximately 12-16 hours.[3][4] The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting material.
-
Initial Work-up : Once the reaction is complete, wash the mixture with ethyl acetate (e.g., 2 x 150 mL) to remove any unreacted (Boc)₂O and other non-polar impurities.[4] Discard the organic layers.
-
Acidification and Extraction : Cool the aqueous layer to 0-5°C in an ice bath. Slowly add 1N HCl dropwise to acidify the mixture to a pH of 2-3.[4] The product will precipitate as a white solid. Extract the product with ethyl acetate (e.g., 3 x 200 mL).
-
Washing and Drying : Combine the organic extracts and wash with deionized water (1 x 150 mL) followed by brine (1 x 150 mL).[4] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : The crude product is often of high purity. If further purification is required, it can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) or purified by silica gel column chromatography.[4]
Expected Yield and Characterization
-
Yield : 75-85%
-
Appearance : White to off-white solid[4]
-
Melting Point : 129-133 °C[5]
-
¹H NMR (300 MHz, CDCl₃) : δ 1.45 (s, 9H), 1.90-2.10 (m, 2H), 2.20-2.40 (m, 2H), 2.55-2.70 (m, 2H), 5.05 (br s, 1H).
-
Mass Spec (ESI) : m/z 216.1 [M+H]⁺, 238.1 [M+Na]⁺[4]
Expert Insights and Troubleshooting
-
Rationale for Mixed Solvent System : The use of a 1:1 mixture of 1,4-dioxane and water is crucial for the solubility of both the polar starting material and the less polar (Boc)₂O, facilitating a homogeneous reaction environment.[3][4]
-
Temperature Control : Maintaining a low temperature (0-5°C) during the addition of the base and (Boc)₂O is critical to minimize potential side reactions, such as the hydrolysis of (Boc)₂O.
-
pH of Acidification : Careful control of the pH during acidification is important. A pH of 2-3 ensures the protonation of the carboxylic acid, making it extractable into the organic phase, while keeping the Boc-protecting group intact.[4]
-
Incomplete Reaction : If the reaction does not go to completion, a small additional portion of (Boc)₂O can be added. However, a large excess should be avoided to simplify purification.
-
Emulsion during Extraction : If emulsions form during the extraction, the addition of brine can help to break them.
Safety and Handling
This compound is harmful if swallowed and causes serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[5][6]
Visualizing the Workflow
Caption: Synthetic workflow for Boc-1-aminocyclobutanecarboxylic acid.
Conclusion
The protocol detailed herein provides a robust and scalable method for the synthesis of this compound, a key building block in modern drug discovery. By understanding the rationale behind each step and adhering to the outlined procedures, researchers can confidently produce this valuable intermediate in high yield and purity, paving the way for the development of next-generation therapeutics.
References
- Suno, R., & Ichihara, S. (1963). Synthesis of 1-Aminocyclobutanecarboxylic Acid. [Source not further specified in snippet].
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). Boc-1-Aminocyclobutanecarboxylic Acid: A Key Building Block for Chemical Synthesis.
- Gershonov, E., et al. (n.d.). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry.
- National Institutes of Health. (n.d.). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks.
- ACS Publications. (2025, April 24). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters.
- Cato Chemical. (n.d.). SAFETY DATA SHEETS.
- Verkh, Y., Illa, O., & Ortuño, R. M. (2021). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. European Journal of Organic Chemistry.
- CORE. (n.d.). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid.
- Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES.
- PharmaCompass. (n.d.). 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- Mukherjee, A., et al. (n.d.). Synthesis of a-amino carbonyl compounds: a brief review. [Source not further specified in snippet].
- Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID.
- MySkinRecipes. (n.d.). 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid.
- PubChem. (n.d.). (1r,3r)-3-(((Tert-butoxy)carbonyl)amino)cyclobutane-1-carboxylic acid.
- CP Lab Safety. (n.d.). This compound, 97% Purity, C10H17NO4, 100 grams.
- PubChem. (n.d.). Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)-.
- Google Patents. (n.d.). CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid.
Sources
Application Notes & Protocols: The Strategic Use of N-Boc-1-aminocyclobutane-1-carboxylic Acid (Boc-Acb-OH) in the Synthesis of Conformationally Constrained Enzyme Inhibitors
Abstract
The design of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. A key strategy in this endeavor is the introduction of conformational constraints into peptidic or peptidomimetic scaffolds to enhance binding affinity, improve metabolic stability, and optimize pharmacokinetic profiles. N-Boc-1-aminocyclobutane-1-carboxylic acid (Boc-Acb-OH), a non-proteinogenic amino acid, serves as an exemplary building block for this purpose. Its rigid cyclobutane moiety restricts the conformational freedom of the peptide backbone, enabling a more precise orientation of pharmacophoric elements within an enzyme's active site. This guide provides an in-depth exploration of Boc-Acb-OH's properties and its application in synthesizing enzyme inhibitors, complete with detailed protocols for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Conformational Constraint
Enzymes are dynamic proteins that recognize substrates with high specificity. Peptides, while being natural ligands, often suffer from poor bioavailability and rapid degradation when used as therapeutic agents. A primary reason for this is their inherent flexibility, which leads to a significant entropic penalty upon binding to a target. By incorporating rigid structural motifs, such as the cyclobutane ring of Acb, medicinal chemists can pre-organize the inhibitor into a bioactive conformation.[1][2] This reduces the entropic cost of binding and can lead to a dramatic increase in potency.
The Acb residue is a Cα,α-dialkylated glycine analog. The cyclobutyl ring forces the peptide backbone torsion angles (phi, ψ) into a restricted conformational space, often promoting the formation of β-turns and helical structures.[1] This property is particularly valuable in the design of inhibitors for proteases, such as caspases and cathepsins, where mimicking the turn-like structure of a substrate loop is critical for recognition.
Key Advantages of Incorporating Acb Residues:
-
Enhanced Potency: Pre-organization into a bioactive conformation minimizes the entropic penalty of binding.
-
Increased Proteolytic Stability: The sterically hindered Cα-substituted structure is resistant to cleavage by common proteases.
-
Improved Selectivity: The rigid structure allows for fine-tuned interactions with the target's active site, reducing off-target binding.
-
Scaffolding Diversity: The cyclobutane ring provides a unique scaffold for introducing further chemical modifications.
Physicochemical Properties of Boc-Acb-OH
A thorough understanding of the starting material is critical for successful synthesis. Boc-Acb-OH is a stable, white to off-white solid that is readily handled in a standard laboratory setting.
| Property | Value | Source(s) |
| Compound Name | N-Boc-1-aminocyclobutane-1-carboxylic acid | [3] |
| Abbreviation | Boc-Acb-OH | [4] |
| CAS Number | 120728-10-1 | |
| Molecular Formula | C₁₀H₁₇NO₄ | [3] |
| Molecular Weight | 215.25 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in CH₂Cl₂, EtOAc, 1,4-Dioxane | [3] |
Synthesis and Incorporation of Boc-Acb-OH
The synthesis of enzyme inhibitors using Boc-Acb-OH typically follows a two-stage process: first, the preparation of the Boc-protected building block itself, and second, its incorporation into a larger molecule, often via solid-phase peptide synthesis (SPPS) or solution-phase coupling.
Protocol: Synthesis of Boc-Acb-OH
This protocol details the N-protection of 1-aminocyclobutane-1-carboxylic acid using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
1-aminocyclobutane-1-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Dichloromethane (CH₂Cl₂)
-
1N Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [3]
-
Dissolution: In a round-bottom flask, dissolve 1-aminocyclobutane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water containing sodium bicarbonate (3.0 eq).
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise to the cooled solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up (Impurity Removal): Once the starting material is consumed, wash the reaction mixture with ethyl acetate to remove unreacted (Boc)₂O and other non-polar impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1N HCl.
-
Extraction: Extract the acidified aqueous layer with dichloromethane (3x volumes).
-
Washing and Drying: Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield Boc-Acb-OH as a white solid. The product can be used without further purification if purity is high, or recrystallized if necessary.
Causality Note: The use of a biphasic dioxane/water system ensures that both the amino acid starting material and the (Boc)₂O reagent are sufficiently solubilized. Sodium bicarbonate acts as a base to deprotonate the amino group, rendering it nucleophilic for the attack on the Boc anhydride. Acidification is crucial to protonate the carboxylic acid, making it soluble in the organic extraction solvent.
Protocol: Incorporation of Boc-Acb-OH into a Peptide Chain (SPPS)
This protocol describes a representative cycle for coupling Boc-Acb-OH to a growing peptide chain on a solid support (e.g., Merrifield resin) using standard Boc-chemistry SPPS.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Acb-OH
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
N-Hydroxybenzotriazole (HOBt) (if using DIC)
-
N,N-Diisopropylethylamine (DIEA) (if using HBTU/HATU or for in-situ neutralization)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 1 minute.
-
Drain and treat again with 25-50% TFA in DCM for 20-30 minutes to ensure complete removal of the N-terminal Boc group.
-
Wash the resin thoroughly with DCM (3x) followed by DMF (3x).
-
-
Neutralization:
-
Treat the resin with a solution of 5-10% DIEA in DMF for 2-5 minutes (2x).
-
Wash the resin with DMF (5x) to remove excess base.
-
-
Amino Acid Activation & Coupling:
-
In a separate vessel, pre-activate Boc-Acb-OH (3.0 eq relative to resin loading) with a coupling agent. For example, dissolve Boc-Acb-OH and HOBt (3.0 eq) in DMF, add DIC (3.0 eq), and allow to activate for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates successful coupling. If positive (blue beads), repeat the coupling step.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.
Causality Note: TFA is a strong acid required to cleave the acid-labile Boc protecting group. The subsequent neutralization step is critical to deprotonate the newly formed N-terminal ammonium salt, rendering the amine nucleophilic for the next coupling reaction. Carbodiimide reagents like DIC activate the carboxylic acid of Boc-Acb-OH, forming a highly reactive intermediate that is readily attacked by the resin-bound amine.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Boc-Acb-OH.
Application Example: Synthesis of a Cysteine Protease Inhibitor Scaffold
Cysteine proteases, like cathepsins, are implicated in diseases ranging from osteoporosis to cancer.[5] Many inhibitors for these enzymes feature a peptidic recognition sequence and an electrophilic "warhead" that covalently modifies the active site cysteine. Boc-Acb-OH can be incorporated into the recognition sequence to improve binding and stability.
Consider a generic inhibitor structure: Recognition-Sequence-Warhead. The recognition sequence binds in the enzyme's substrate-binding pockets (S1, S2, S3, etc.). By placing an Acb residue at the P2 or P3 position, one can enforce a turn conformation that mimics the natural substrate.
Caption: Logical design of a protease inhibitor using Boc-Acb-OH for conformational constraint.
The synthesis would proceed as described in the SPPS protocol, incorporating the appropriate Boc-amino acids for the P1 and P3 positions and Boc-Acb-OH for the P2 position. The final step would involve coupling the electrophilic warhead moiety in solution after cleaving the peptidomimetic from the resin.
Conclusion
N-Boc-1-aminocyclobutane-1-carboxylic acid is a powerful and versatile building block for medicinal chemists engaged in the design of enzyme inhibitors. Its rigid cyclobutane core provides a reliable method for introducing conformational constraints, leading to compounds with enhanced potency, selectivity, and metabolic stability. The protocols provided herein offer a robust framework for the synthesis and incorporation of this valuable reagent, enabling the development of next-generation peptidomimetic therapeutics.
References
- Ribosomal synthesis of peptides with aminocyclobutane-carboxylic acid (ACB). ResearchGate.
- 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. ACS Publications.
- (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. PubMed.
- Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed.
- (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. ACS Publications.
- Boc-1-aminocyclobutane-1-carboxylic Acid: A Key Intermediate in Modern Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications.
- Enzymatic combinatorial synthesis of E-64 and related cysteine protease inhibitors. NIH.
- WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids. Google Patents.
- Design and Synthesis of Proteinase Inhibitors. Medicinal Chemistry, University of Kansas.
Sources
- 1. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic combinatorial synthesis of E-64 and related cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Engineering Structurally Defined Peptide Libraries with 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic Acid
Abstract
The therapeutic potential of peptides is often hindered by their inherent flexibility and susceptibility to proteolytic degradation.[1][2] Introducing conformational constraints into the peptide backbone is a powerful strategy to overcome these limitations, enhancing metabolic stability, receptor affinity, and bioavailability.[3] This document provides a comprehensive guide to the incorporation of 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid (Boc-Ac4c-OH), a non-proteinogenic, sterically constrained amino acid, into peptide libraries using Boc-based Solid-Phase Peptide Synthesis (SPPS). We detail the unique structural advantages conferred by the cyclobutane moiety, provide optimized protocols for its efficient coupling, and outline the subsequent steps for library generation, cleavage, and purification.
Introduction: The Rationale for Conformational Constraint
Linear peptides often exist as a dynamic ensemble of conformations in solution, which can lead to a high entropic penalty upon binding to a biological target.[1] By incorporating rigid structural elements, such as the cyclobutane ring of Boc-Ac4c-OH, we can pre-organize the peptide into a more defined bioactive conformation.[4] This strategy offers several key advantages in drug discovery:
-
Enhanced Proteolytic Stability: The unnatural cyclobutane structure is not a natural substrate for many proteases, significantly increasing the peptide's half-life in vivo.[5][6][7]
-
Improved Binding Affinity: By reducing the conformational freedom of the peptide backbone, the entropic cost of binding is minimized, often leading to a significant increase in potency and selectivity.[3][8]
-
Novel Structural Scaffolds: The incorporation of Boc-Ac4c-OH introduces a unique kink in the peptide backbone, allowing for the exploration of novel chemical space and the design of peptidomimetics that can target challenging protein-protein interactions.[4][9][10]
The tert-butyloxycarbonyl (Boc) protecting group is particularly well-suited for the synthesis of peptides containing such specialized residues. Boc-based SPPS, while requiring strong acid for final cleavage, offers robust and reliable protocols for assembling complex peptide sequences.[11][12]
The Building Block: Boc-Ac4c-OH
This compound (Boc-Ac4c-OH) is a key intermediate for synthesizing peptides with constrained ring systems.[10] Its structure features a rigid cyclobutane ring that restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, influencing the overall secondary structure.
Molecular Information: Boc-Ac4c-OH
| Property | Value |
|---|---|
| CAS Number | 120728-10-1[5] |
| Molecular Formula | C₁₀H₁₇NO₄[10] |
| Molecular Weight | 215.25 g/mol [10] |
| Appearance | White to off-white powder |
| Storage | 2-8 °C[10] |
Synthesis Strategy: Boc Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptide libraries incorporating Boc-Ac4c-OH follows the general principles of Boc-SPPS.[13][14] The process involves the stepwise addition of Boc-protected amino acids to a growing peptide chain anchored to a solid support (resin).[15][16]
}
Detailed Protocols
Resin Preparation and First Amino Acid Attachment
The choice of resin depends on whether a C-terminal acid or amide is desired. For C-terminal amides, a benzhydrylamine (BHA) or methylbenzhydrylamine (MBHA) resin is commonly used.[17] For C-terminal acids, a Merrifield or PAM resin is appropriate.[17]
Protocol: Attaching the first amino acid (Cesium Salt Method for Merrifield Resin)
-
Swell 1 g of chloromethylated resin in N,N-Dimethylformamide (DMF) for 1 hour.
-
Prepare the cesium salt of the first Boc-amino acid by reacting it with cesium carbonate in a methanol/water solution, followed by evaporation to dryness.
-
Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.
-
Heat the mixture at 50°C for 12-24 hours.
-
Filter the resin and wash thoroughly with DMF, methanol, and Dichloromethane (DCM).
-
Dry the resin under vacuum.
The SPPS Cycle: Deprotection, Neutralization, and Coupling
This cycle is repeated for each amino acid in the sequence.
Protocol: Boc Deprotection
-
Swell the peptide-resin in DCM.
-
Add a solution of 25-50% Trifluoroacetic acid (TFA) in DCM to the resin.[17] A scavenger, such as 0.5% dithioethane (DTE), should be added if the sequence contains sensitive residues like Trp, Met, or Cys.[17]
-
Agitate for 5 minutes, drain, and add a fresh solution of 25-50% TFA in DCM.[17]
-
Agitate for an additional 20-25 minutes.[17]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x).[17]
Protocol: Neutralization
-
Wash the peptide-resin with DCM (2x).
-
Add a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF.
-
Agitate for 5-10 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x) to prepare for coupling.
Protocol: Coupling of Boc-Ac4c-OH
Due to the steric hindrance of the α,α-disubstituted cyclobutane ring, standard coupling conditions may be insufficient.[18][19] More potent coupling reagents are required to achieve high efficiency and prevent deletion sequences.[18][20]
}
-
Pre-activation: In a separate vessel, dissolve Boc-Ac4c-OH (3 eq.), the chosen coupling reagent (e.g., HATU, 2.9 eq.), and an organic base (e.g., DIEA, 6 eq.) in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling: Add the pre-activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Reaction: Agitate the mixture at room temperature. Due to steric hindrance, an extended coupling time of 2-4 hours is recommended.[19]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (double coupling) should be performed with a fresh solution of activated Boc-Ac4c-OH.
-
Washing: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Table 2: Recommended Coupling Reagents for Boc-Ac4c-OH
| Reagent | Full Name | Class | Key Advantages |
|---|---|---|---|
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium Salt | Highly efficient, rapid kinetics, low racemization, effective for hindered couplings.[21] |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Uronium Salt | Popular and effective, by-products are soluble and easily washed away.[22] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Strong coupling reagent with high reactivity, good for hindered residues.[21] |
Final Cleavage and Deprotection
The final step involves cleaving the completed peptide from the resin and removing any remaining side-chain protecting groups. In Boc chemistry, this requires a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[13][23]
CAUTION: Anhydrous HF is extremely hazardous and requires a specialized apparatus and safety precautions. TFMSA is a strong alternative but must also be handled with extreme care.[24]
Protocol: HF Cleavage
-
Remove the N-terminal Boc group from the final peptide-resin using the standard deprotection protocol.[24]
-
Thoroughly dry the peptide-resin under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add a scavenger mixture (e.g., p-cresol, anisole) to the resin.
-
Cool the vessel to 0°C.
-
Distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
The crude peptide remains in the vessel.
Peptide Precipitation and Purification
After cleavage, the crude peptide must be isolated and purified.
Protocol: Isolation and Purification
-
Wash the resin remnants from the cleavage vessel with cold diethyl ether to precipitate the crude peptide.[25][26]
-
Transfer the ether suspension to a centrifuge tube.
-
Centrifuge to pellet the peptide. Decant the ether.
-
Repeat the ether wash 2-3 times to remove scavengers and other organic-soluble byproducts.[26]
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of an appropriate solvent (e.g., aqueous solution with 0.1% TFA).[26]
-
Purify the peptide library using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[26][27]
-
Lyophilize the pure fractions to obtain the final peptide library as a fluffy white powder.
Conclusion
The incorporation of this compound is an effective strategy for creating conformationally constrained peptide libraries with enhanced drug-like properties.[5][6][28] The steric hindrance of this unnatural amino acid necessitates the use of high-activity coupling reagents and potentially longer reaction times. The robust nature of Boc-SPPS provides a reliable framework for synthesizing these complex molecules. By following the detailed protocols outlined in this application note, researchers can successfully generate diverse libraries of structurally defined peptides, paving the way for the discovery of novel and potent therapeutic leads.[3][29]
References
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
- Forrester, M. T., et al. (2016). Ribosomal Synthesis of Unnatural Peptides. Journal of the American Chemical Society.
- Nomizu, M., et al. (1991). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. International Journal of Peptide and Protein Research.
- Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Unnatural Peptide Library Construction. (n.d.). CD Biosynsis.
- Turk, B. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules.
- D-Cyclobutylalanine: A Key Amino Acid Derivative for Peptide Synthesis and Pharmaceutical Research. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Constrained Peptides in Drug Discovery and Development. (2025). Request PDF on ResearchGate.
- Turk, B. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed.
- Timmerman, P. (n.d.). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World.
- 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid. (n.d.). MySkinRecipes.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). Request PDF on ResearchGate.
- 1-((tert-Butoxycarbonyl)amino)-2-methylcyclobutanecarboxylic acid. (n.d.). MySkinRecipes.
- Robust Production of a Peptide Library using Methodological Synchronization. (2013). PLoS One.
- Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.). AAPPTec.
- Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. (2020). Molecules.
- Peptide synthesis. (n.d.). In Wikipedia.
- Does media choice matter for peptide library purification using solid phase extraction?. (2024). Biotage.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
- Albericio, F., & Carpino, L. A. (2015). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.
- Strieth-Kalthoff, F., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Organic Letters.
- Peptide Synthesis with the Boc Protecting Group. (2020, April 21). jOeCHEM.
- Cyclic Peptides as Therapeutic Agents and Biochemical Tools. (2012). Biomolecules & Therapeutics.
- Sharma, A., et al. (n.d.). Supporting Information - Liquid-Phase Peptide Synthesis (LPPS). Digital CSIC.
- Soderberg, T. (2022). 5.2.8: Peptide Synthesis. Chemistry LibreTexts.
- Fields, G. B. (2011). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology.
- Soderberg, T. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts.
- Fields, G. B. (2011). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.
- Overview of Custom Peptide Synthesis. (n.d.). GenScript.
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. cpcscientific.com [cpcscientific.com]
- 8. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid [myskinrecipes.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
- 15. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 16. books.rsc.org [books.rsc.org]
- 17. chempep.com [chempep.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. file.globalso.com [file.globalso.com]
- 22. bachem.com [bachem.com]
- 23. Overview of Custom Peptide Synthesis [peptide2.com]
- 24. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. peptide.com [peptide.com]
- 27. Robust Production of a Peptide Library using Methodological Synchronization - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Unnatural Peptide Library Construction - CD Biosynsis [aspiregene.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in the Coupling of Boc-Acb-OH
Welcome to the technical support center for scientists and researchers utilizing N-Boc-1-aminocyclobutanecarboxylic acid (Boc-Acb-OH). This unique, non-proteinogenic amino acid offers a rigid cyclobutane scaffold, making it a valuable building block for creating peptides and peptidomimetics with novel conformational properties and enhanced biological stability. However, the very properties that make it attractive—the steric bulk of the cyclobutane ring combined with the Boc protecting group—present significant challenges in achieving efficient amide bond formation.[1][2]
This guide is designed to provide you with in-depth troubleshooting strategies, detailed protocols, and a clear understanding of the mechanistic principles to overcome these hurdles.
Troubleshooting Guide: Common Coupling Failures & Solutions
This section addresses specific issues you may encounter during the coupling of Boc-Acb-OH, providing direct causes and actionable solutions.
Issue 1: Low or No Coupling Yield with Standard Reagents (e.g., DCC, EDC/HOBt)
Symptom: You are following a standard peptide coupling protocol using a carbodiimide like DCC or EDC with HOBt, but LC-MS analysis shows a large amount of unreacted starting material and minimal product formation.
Root Cause Analysis: The steric hindrance presented by the α,α-disubstituted cyclobutane ring of Boc-Acb-OH physically obstructs the approach of the amine nucleophile to the activated carboxylic acid.[3] Standard carbodiimide-based methods, while effective for many amino acids, often fail to generate an active ester that is reactive enough to overcome this significant spatial barrier.[1] The formation of the O-acylisourea intermediate is often slow, and its subsequent reaction with the amine is sterically impeded.
Recommended Solution: Switch to a more potent class of coupling reagents. Aminium/uronium or phosphonium salt-based reagents are specifically designed for "difficult couplings," including those involving sterically hindered amino acids.[3][4]
-
High-Reactivity Reagents: Reagents that form highly reactive OAt (1-hydroxy-7-azabenzotriazole) or Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) esters are superior choices.[4]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often considered the gold standard for hindered couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group, which accelerates the aminolysis step.[4]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): An Oxyma-based reagent with reactivity comparable to HATU.[5] It offers the additional benefits of being non-explosive and having a reduced allergenic potential compared to benzotriazole-based reagents.[5]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based alternative that also generates the highly reactive OAt ester.[6]
-
Workflow Diagram: Reagent Selection for Hindered Coupling
Caption: Decision workflow for selecting an appropriate coupling reagent.
Issue 2: Guanidinylation Side Reaction Observed with Uronium Reagents
Symptom: When using HATU or HBTU, you observe a significant side product corresponding to the mass of your peptide chain plus a tetramethylguanidinium moiety, effectively capping the N-terminus.
Root Cause Analysis: This is a known side reaction for aminium/uronium-based coupling reagents like HATU and HBTU.[7] If the carboxylic acid (Boc-Acb-OH) is slow to activate, or if an excess of the coupling reagent is used, the reagent itself can react directly with the free N-terminal amine of the peptide chain.[8] This forms a stable guanidine adduct that terminates chain elongation.[7]
Recommended Solution:
-
Pre-activation: The most effective strategy is to pre-activate the Boc-Acb-OH before adding it to the resin-bound peptide. This ensures the highly reactive OAt-ester is fully formed in solution, ready to react with the peptide's N-terminus, minimizing the opportunity for the coupling reagent to react directly with the amine.[7]
-
Stoichiometry Control: Avoid using a large excess of the coupling reagent relative to the carboxylic acid. A slight excess (e.g., 1.1 eq of HATU to 1.0 eq of Boc-Acb-OH) is usually sufficient.[9]
-
Switch to Phosphonium Reagents: Phosphonium-based reagents like PyAOP or PyBOP do not have this guanidinylation liability, making them a safer choice if this side reaction is persistent.[5][10]
Experimental Protocol: Pre-activation using HATU
-
Preparation: In a separate reaction vessel, dissolve Boc-Acb-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.
-
Incubation: Stir the solution at room temperature for 15-20 minutes. The solution will typically change color, indicating formation of the active ester.
-
Coupling: Transfer the entire pre-activated solution to the vessel containing the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 1-4 hours, monitoring completion with a Kaiser test.
Frequently Asked Questions (FAQs)
Q1: Why is Boc-Acb-OH considered a "difficult" amino acid to couple? The difficulty arises from significant steric hindrance. The tert-butyl group of the Boc protector and the cyclobutane ring create a crowded environment around the carboxylic acid, making it physically difficult for the amine component to approach and form a peptide bond.[3][11] This slows down the reaction rate and requires more powerful activation methods to achieve complete coupling.[1]
Q2: Can I improve yields by simply extending the reaction time or using a double coupling strategy? Yes, both are valid strategies, especially when aggregation of the growing peptide chain is also a concern.[12][13]
-
Extended Time: For sterically hindered couplings, allowing the reaction to proceed longer (e.g., 4 hours to overnight) can improve yields.
-
Double Coupling: If a monitoring test (like the Kaiser test) indicates incomplete reaction after the first coupling, performing a second coupling with a fresh solution of activated Boc-Acb-OH is a highly effective method to drive the reaction to completion and minimize deletion sequences.[2][12]
Q3: What role does the solvent and base play in these difficult couplings?
-
Solvent: N,N-Dimethylformamide (DMF) is the most common solvent due to its excellent solvating properties for both the protected amino acids and the growing peptide chain.[10] In cases of severe aggregation, using a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or a solvent mixture can be beneficial.[13] Ensure all solvents are anhydrous, as water will hydrolyze the activated ester.[9]
-
Base: A non-nucleophilic tertiary amine base, such as DIPEA or 2,4,6-collidine, is required to facilitate the reaction.[5] DIPEA is standard, but in cases where racemization is a concern (less of an issue for the achiral Acb), the weaker base collidine can be used.[5] The base is crucial for deprotonating the carboxylic acid and neutralizing the proton released during the reaction.
Q4: Are there any side reactions related to the Boc protecting group itself during coupling? During the coupling step, the Boc group is very stable.[14][15] The primary side reactions involving the Boc group occur during the deprotection step (acid treatment), where the released tert-butyl cation can cause alkylation of sensitive residues like Tryptophan or Methionine.[7][16] This is managed by using scavengers (e.g., triisopropylsilane, water) in the cleavage cocktail.[2] During coupling, the main issue caused by the Boc group is its steric bulk.[2]
Comparative Data: Coupling Reagent Performance
The selection of the coupling reagent is the most critical parameter for success. The table below summarizes the relative performance of common reagents for hindered couplings.
| Reagent Class | Example Reagent(s) | Relative Reactivity | Key Advantages | Potential Issues |
| Carbodiimide | DCC, EDC/HOBt | Low | Cost-effective, well-established.[10] | Often fails for sterically hindered couplings, formation of insoluble urea byproduct (DCC).[1][10] |
| Aminium (HOBt) | HBTU, TBTU | Medium | Good for routine synthesis, better than carbodiimides.[4] | Can cause guanidinylation, less reactive than OAt/Oxyma reagents.[4][7] |
| Aminium (HOAt) | HATU, HCTU | High | Excellent for hindered couplings, rapid reaction rates, low racemization.[4][17] | Can cause guanidinylation, more expensive, based on potentially explosive HOBt/HOAt.[5][7] |
| Aminium (Oxyma) | COMU, PyOxim | High | Reactivity comparable to HATU, non-explosive, reduced allergenic potential.[4][5] | Limited solution stability for some reagents.[4] |
| Phosphonium | PyBOP, PyAOP | High | No guanidinylation side reaction, excellent for hindered couplings and cyclization.[5][10] | Solutions in DMF have moderate stability, byproducts can sometimes be difficult to remove.[4] |
References
- Peptide Coupling Reagents Guide. Sigma-Aldrich. Available online
- Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.The Journal of Organic Chemistry. Available online
- Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. BenchChem. Available online
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Available online
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines. BenchChem. Available online
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available online
- Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available online
- Giralt, E., et al. (1993). Solid-phase synthesis of neurokinin A antagonists. Comparison of the Boc and Fmoc methods.International Journal of Peptide and Protein Research. Available online
- Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. Available online
- Novabiochem® Coupling reagents. Merck. Available online
- Foley, M. A., & Jamison, T. F. (2010). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.Organic Process Research & Development. Available online
- Coupling Reagents. Aapptec Peptides. Available online
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.Chemical Reviews. Available online
- Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available online
- N-Boc-1-aminocyclobutanecarboxylic acid synthesis. ChemicalBook. Available online
- Common side reactions with Boc-D-Lys-OH in peptide synthesis. BenchChem. Available online
- Side reactions of Boc-His(Z)-OH in acidic conditions. BenchChem. Available online
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich. Available online
- Common side reactions with Boc-Dap-OH and how to prevent them. BenchChem. Available online
- Boc-Protected Amino Groups. Organic Chemistry Portal. Available online
- A Comparative Guide to Coupling Reagents for Boc-Dap-OH Deriv
- (PDF) Procedures to Improve Difficult Couplings.
- Boc-1-Aminocyclobutanecarboxylic Acid: A Key Building Block for Chemical Synthesis. Core Pioneer. Available online
- Proposed mechanism for amide bond formation using BOP (7) as a coupling agent.
- Ciafrei, S. A., et al. (2012). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries.
- The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide. BenchChem. Available online
- BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Jinxiang Chemical. Available online
- Application Notes for Coupling Boc-Gln(Xan)-OH in Peptide Synthesis. BenchChem. Available online
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available online
- Foley, M. A., & Jamison, T. F. (2010). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis.Organic Process Research & Development. Available online
- Overcoming steric hindrance with Boc-L-isoleucine. BenchChem. Available online
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Solid-phase synthesis of neurokinin A antagonists. Comparison of the Boc and Fmoc methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
common side reactions during the synthesis of Boc-Acb-OH
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N-Boc-3-aminocyclobutanecarboxylic acid (Boc-Acb-OH). This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during the synthesis of this valuable building block. As Senior Application Scientists, we combine our field-proven experience with established chemical principles to help you navigate the intricacies of your synthesis and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should be aware of during the Boc protection of 3-aminocyclobutanecarboxylic acid (Acb-OH)?
The Boc protection of Acb-OH, typically using di-tert-butyl dicarbonate ((Boc)₂O), is a robust reaction.[1][] However, several side reactions can occur, leading to decreased yield and purity. The most prevalent issues include:
-
Di-Boc Formation: The formation of a di-protected product, where a second Boc group attaches to the nitrogen of the initially formed carbamate, can occur, especially with excess (Boc)₂O and a strong base.[3]
-
Oligomerization/Polymerization: Under certain conditions, particularly with inappropriate activation of the carboxylic acid, the unprotected amino group of one molecule can react with the carboxyl group of another, leading to the formation of dimers and higher-order oligomers.[4]
-
Incomplete Reaction: Insufficient reaction time, improper stoichiometry of reagents, or inadequate mixing can lead to the presence of unreacted starting material, complicating purification.
-
Formation of tert-Butoxycarbonyl-N-carboxyanhydride (Boc-NCA): While less common under standard conditions, the formation of this highly reactive intermediate can lead to undesired side products.
Q2: I'm observing a significant amount of a higher molecular weight impurity in my crude product. What is the likely cause and how can I prevent it?
This is a classic sign of oligomerization . The bifunctional nature of Acb-OH (containing both an amine and a carboxylic acid) makes it susceptible to self-condensation if the reaction conditions are not carefully controlled.
Causality: Oligomerization is often triggered by conditions that activate the carboxylic acid, making it susceptible to nucleophilic attack by the free amine of another Acb-OH molecule. This can happen if:
-
The pH is too low: Acidic conditions can protonate the amine, but also potentially activate the carboxyl group.
-
A coupling agent is inadvertently present: Contamination with reagents like carbodiimides can lead to unwanted peptide bond formation.
Preventative Measures:
-
Strict pH Control: Maintain basic conditions (typically pH 9-11) throughout the Boc protection reaction. This ensures the amine is deprotonated and nucleophilic, while the carboxylate is deprotonated and unreactive towards nucleophilic attack.
-
Order of Reagent Addition: Add the (Boc)₂O to the solution of Acb-OH under basic conditions.
-
Avoid Activating Agents: Ensure no unintended activating agents are present in the reaction mixture.
Q3: My NMR spectrum shows a second, smaller set of peaks corresponding to a Boc-protected species. What could this be?
This is likely due to the formation of the di-Boc protected product . While the primary amine is protected to form the desired carbamate, a second Boc group can be added to the carbamate nitrogen, especially when using a significant excess of (Boc)₂O and a strong, non-nucleophilic base like DMAP.[3]
Troubleshooting Workflow for Di-Boc Formation
Caption: Troubleshooting workflow for Di-Boc formation.
Q4: Why is my yield of Boc-Acb-OH consistently low, even with extended reaction times?
Low yields can stem from several factors. Here's a breakdown of potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Dissolution of Acb-OH | Acb-OH may have limited solubility in certain organic solvents. If it's not fully dissolved, the reaction will be heterogeneous and slow. | Use a co-solvent system like 1,4-dioxane/water or THF/water to ensure complete dissolution of the starting material.[5] |
| Inadequate Basicity | The Boc protection requires a basic environment to deprotonate the amino group, making it nucleophilic.[6] Insufficient base will result in a slow or incomplete reaction. | Ensure the pH of the reaction mixture is maintained between 9 and 11. Use a reliable pH meter or pH paper to monitor. |
| Hydrolysis of (Boc)₂O | Di-tert-butyl dicarbonate can hydrolyze in the presence of water, especially at non-optimal pH. | While aqueous conditions are often used, ensure the reaction is not overly dilute and that the (Boc)₂O is added efficiently to the reaction mixture. |
| Product Loss During Workup | Boc-Acb-OH has some water solubility. Excessive washing with water during the extraction process can lead to product loss. | After acidification of the aqueous layer, extract with a suitable organic solvent like ethyl acetate multiple times. Washing the combined organic layers with brine can help to minimize product loss.[5] |
Experimental Protocols
Standard Protocol for the Synthesis of Boc-Acb-OH
This protocol is designed to minimize common side reactions and maximize yield.
Materials:
-
3-Aminocyclobutanecarboxylic acid (Acb-OH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of Acb-OH in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Add 3 equivalents of sodium bicarbonate to the solution and stir until fully dissolved. The pH should be approximately 8-9.
-
Boc Protection: Add 1.2 equivalents of (Boc)₂O to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup - Initial Wash: Once the reaction is complete, wash the mixture with ethyl acetate to remove any unreacted (Boc)₂O and other non-polar impurities.
-
Acidification: Carefully acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Mechanism of Boc Protection
Caption: Mechanism of Boc protection of an amine.[6]
References
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Reddit. (2022). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry.
- Wikipedia. (2023). tert-Butyloxycarbonyl protecting group.
- Homework.Study.com. (n.d.). Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate.
- PubMed. (2010). Folding and self-assembling with beta-oligomers based on (1R,2S)-2-aminocyclobutane-1-carboxylic acid.
- Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc.
- National Institutes of Health. (2013). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry.
- PubMed. (2000). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry.
- ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes.
- University of Wisconsin–Madison. (n.d.). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure.
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Organic Syntheses. (2002). Synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids.
- ACS Publications. (2024). The Journal of Organic Chemistry Ahead of Print.
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. Folding and self-assembling with beta-oligomers based on (1R,2S)-2-aminocyclobutane-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Cyclobutane Amino Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for scientists and researchers navigating the unique challenges of synthesizing molecules with cyclobutane amino acids. The rigid, sterically demanding nature of the cyclobutyl moiety can render standard protocols for tert-butyloxycarbonyl (Boc) group removal ineffective, leading to incomplete reactions, low yields, and frustrating side products.
This guide is structured as an interactive FAQ, designed to address the specific issues you may encounter. We will move from identifying the problem to implementing robust, field-proven solutions, explaining the chemical principles behind each recommendation.
Frequently Asked Questions (FAQs)
Section 1: Diagnosis & Initial Assessment
Q1: Why is Boc deprotection of cyclobutane amino acids more difficult than for simpler amino acids?
The primary challenge is steric hindrance.[1] The bulky tert-butyl group of the Boc protector and the rigid, three-dimensional structure of the cyclobutane ring create a crowded environment around the nitrogen atom. This conformation can physically obstruct the approach of the acid catalyst (typically trifluoroacetic acid, TFA) required to initiate the cleavage mechanism, significantly slowing down the reaction rate compared to linear or less bulky amino acids.[2][3]
Caption: Fig 1. Steric hindrance in cyclobutane amino acids.
Q2: How can I confirm that my Boc deprotection is truly incomplete?
Visual inspection is not enough. You must rely on analytical techniques to get a clear picture of your reaction mixture.
-
Thin-Layer Chromatography (TLC): This is the fastest method for qualitative assessment.[4] The deprotected amine, being a salt or a free amine, is significantly more polar than the Boc-protected starting material.
-
Expected Result: The product spot will have a much lower Rf value (it will travel less distance up the plate) than the starting material spot. An incomplete reaction will show both a starting material spot and a product spot. Use ninhydrin stain to visualize the primary/secondary amine product, which will appear as a distinct colored spot (typically blue or purple).[2]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the reaction's progress and the purity of the final product.[4]
-
Expected Result: The Boc-protected starting material is more non-polar and will have a longer retention time on a reverse-phase column (e.g., C18) than the more polar deprotected product.[4]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. The nine equivalent protons of the tert-butyl group in the Boc protector give a strong, sharp singlet peak around 1.4 ppm. The disappearance of this signal is a clear indicator of successful deprotection.[2]
-
Mass Spectrometry (MS): LC-MS analysis of the crude product can identify the masses of both the starting material and the deprotected product, confirming incomplete conversion.[2]
Section 2: Optimizing Standard Conditions
Q3: My standard 25% TFA in DCM for 30 minutes isn't working. What is the first and simplest parameter to change?
Extend the reaction time. Due to steric hindrance, the kinetics of deprotection are slower. Many standard protocols that work for simple amino acids in under 30 minutes may require 2 to 4 hours, or even longer, for hindered substrates like cyclobutane derivatives.[2][5]
Actionable Step: Monitor the reaction every hour using TLC or HPLC. Continue the reaction until the starting material is no longer detectable. For some particularly stubborn substrates, an overnight reaction at room temperature may be necessary.
Q4: I've extended the reaction time, but the conversion is still slow or has stalled. What's my next move?
Increase the acid concentration. If extending the time is insufficient, increasing the effective acidity of the deprotection cocktail is the next logical step.
Actionable Steps:
-
Increase the concentration of TFA in dichloromethane (DCM) from 25% to 50% or even 100% (neat TFA).[6][7]
-
Ensure your reagents are anhydrous. Water can decrease the effective acidity of TFA.[2]
A study comparing 55% TFA/DCM with 100% TFA found that the mixed solvent system often gives higher purity, potentially due to better resin swelling in solid-phase synthesis, which allows the acid to access the reaction sites more effectively.[6]
Section 3: Advanced & Alternative Protocols
Q5: Increasing time and TFA concentration isn't giving me full conversion. Are there stronger acid systems I can use?
Yes. When TFA is not effective enough, switching to a different, potent acid system is a standard approach for difficult deprotections.
-
4M Hydrogen Chloride (HCl) in 1,4-Dioxane: This is a very common and highly effective alternative to TFA.[5][8] It is often faster and more effective for sterically hindered amino acids. The reaction is typically complete within 30 minutes to 2 hours.[5][7]
-
Lewis Acids: For substrates with other acid-sensitive groups where TFA or HCl might cause side reactions, Lewis acids offer a milder alternative. Reagents like Aluminum Chloride (AlCl₃) can mediate selective Boc deprotection.[5][9]
| Deprotection Method | Typical Conditions | Pros | Cons | Reference |
| TFA / DCM | 25-50% TFA in DCM, 30 min - 4 hr, RT | Volatile, easy to remove | Less effective for hindered groups | [5][7] |
| 4 M HCl in Dioxane | 5-10 equivalents, 30 min - 2 hr, 0°C to RT | Highly effective, often faster | Dioxane is non-volatile, potential peroxide formation | [5][7][8] |
| Aqueous Phosphoric Acid | In THF, RT | Environmentally benign, selective | May not be strong enough for very hindered groups | [5][10] |
| Thermal Deprotection | Heat in solvent (e.g., TFE, water) | No acid catalyst needed | High temps may cause racemization or side reactions | [5][11] |
Q6: I'm concerned about side reactions under these harsher conditions. What should I look out for?
The primary cause of side reactions is the highly reactive tert-butyl cation (t-Bu⁺) that is generated during the cleavage of the Boc group.[3][12] This electrophile can attack any nucleophilic site on your molecule, leading to unwanted alkylation (+56 Da mass shift).
Caption: Fig 2. Boc deprotection mechanism and side reaction pathway.
To mitigate this, especially when using forcing conditions (long reaction times, high acid concentration), you must use scavengers. These are reagents added to the deprotection cocktail to trap the t-Bu⁺ before it can react with your product.[3]
-
Common Scavengers:
Section 4: Protocols & Workflow
Caption: Fig 3. Troubleshooting workflow for incomplete deprotection.
-
Preparation: Prepare a TLC chamber with a suitable mobile phase (e.g., 10% Methanol in DCM).
-
Spotting: On a silica TLC plate, spot your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Development: Place the plate in the chamber and allow the solvent to elute.
-
Visualization: Dry the plate and visualize under UV light. Then, stain with a ninhydrin solution and gently heat.
-
Analysis: The Boc-protected SM will not stain with ninhydrin.[4] The deprotected amine product will appear as a new, lower-Rf spot that turns blue/purple. The reaction is complete when the SM spot is absent from the RM lane.[2][4]
This protocol should be performed in a well-ventilated fume hood.
-
Dissolution: Dissolve the Boc-protected cyclobutane amino acid in a minimal amount of a co-solvent if needed (e.g., methanol or DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add 5-10 equivalents of a 4M solution of HCl in 1,4-dioxane to the stirred solution.[5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by TLC or HPLC.[5]
-
Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure (rotary evaporation). The product is often obtained as the hydrochloride salt, which can be used directly in the next step or neutralized.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[4]
References
- Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522–527.
- Boc deprotection conditions tested. (n.d.). ResearchGate.
- Yoshizawa-Kumagaye, K., Nishiuchi, Y., Nishio, H., & Kimura, T. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512–515.
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Semantic Scholar.
- Deprotection of N-Boc group present in amino acids and other derivatives. (n.d.). ResearchGate.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. (n.d.). ResearchGate.
- BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable.
- Alternative Methods for Boc Deprotection. (2023). Reddit.
- How to confirm BOC deprotection by TFA? (2016). ResearchGate.
- DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. (n.d.). ResearchGate.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2021). Organic Process Research & Development.
- How can we do the deprotection of boc-amino acids using hcl? (2016). ResearchGate.
- BOC Protection and Deprotection. (n.d.). J&K Scientific LLC.
- BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd.
- How should I deprotect Boc-amino group without breaking ester bond? (2021). ResearchGate.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2021). ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Coupling Efficiency of 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic Acid in SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically designed for researchers, scientists, and drug development professionals who are incorporating the sterically hindered amino acid, 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid (Boc-Ac4c-OH), into their peptide sequences. The unique cyclobutyl structure of this amino acid presents distinct challenges to achieving high coupling efficiency. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these challenges and ensure the successful synthesis of your target peptide.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when using Boc-Ac4c-OH in your SPPS workflows. The question-and-answer format is designed to help you quickly identify and resolve common issues.
Q1: My coupling reaction with Boc-Ac4c-OH is incomplete, leading to significant deletion sequences in my final product. What is the likely cause and how can I fix it?
A1: Incomplete coupling is the most common issue when working with Boc-Ac4c-OH and is primarily due to steric hindrance. The bulky cyclobutyl ring and the Boc protecting group physically obstruct the formation of the peptide bond.[1][2] Standard coupling protocols are often insufficient to overcome this hurdle.[1]
Immediate Solutions:
-
Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DCC and DIC are often not effective enough for such sterically demanding couplings.[3][4] It is highly recommended to use a more powerful in-situ activating reagent. Uronium/aminium salts such as HATU, HCTU, and COMU, or phosphonium salts like PyAOP, are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[1][3]
-
Increase Reagent Equivalents and Concentration: Increasing the concentration of your amino acid and coupling reagent solutions can enhance the probability of successful molecular interactions.[5] For a difficult coupling like this, using 3-4 equivalents of Boc-Ac4c-OH and the coupling reagent relative to the resin loading is a good starting point.
-
Extend Reaction Time: Steric hindrance slows down the reaction rate.[3] Consider extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, to allow the reaction to proceed to completion.[3]
Q2: I've switched to HATU for coupling Boc-Ac4c-OH, but I'm still observing low yields. What other parameters can I optimize?
A2: While HATU is an excellent choice for hindered amino acids, several other factors can influence coupling efficiency.[6][7]
Optimization Strategies:
-
Elevated Temperature: Applying gentle heat can help overcome the activation energy of the reaction.[3] However, this must be done cautiously to minimize the risk of racemization.[8] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method for driving difficult couplings to completion quickly and efficiently by utilizing microwave energy to heat the reaction.[9][10][11]
-
Solvent Choice: The solvent plays a crucial role in solvating the peptide-resin complex, which is essential for a successful coupling.[3] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[12][13] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[3][13] For particularly challenging sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[3]
-
Double Coupling: If a single coupling, even with optimized conditions, does not result in complete reaction, a second coupling step should be performed.[5] After the initial coupling reaction, wash the resin and then repeat the coupling procedure with a fresh solution of activated Boc-Ac4c-OH.[3]
Q3: After incorporating Boc-Ac4c-OH, I'm noticing a significant number of truncated sequences. How can I prevent this?
A3: Truncated sequences are often a result of incomplete coupling, where unreacted N-terminal amines are capped in a subsequent step or remain unreacted.
Preventative Measures:
-
Monitoring Coupling Completion: It is critical to monitor the completion of the coupling reaction before proceeding to the next deprotection step. The Kaiser (ninhydrin) test is a reliable method for detecting the presence of free primary amines on the resin.[2][14] A positive test (blue/purple color) indicates incomplete coupling, and a second coupling should be performed.
-
Capping (Optional): If you consistently face issues with incomplete coupling, you can intentionally cap the unreacted amines after the coupling step. This is typically done using acetic anhydride and a non-nucleophilic base like DIPEA.[15] This will prevent the formation of deletion sequences, but it will result in N-terminally acetylated truncated peptides, which are often easier to separate from the desired full-length product during purification.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of Boc-Ac4c-OH in SPPS.
What makes Boc-Ac4c-OH a "difficult" amino acid to couple?
The primary challenge is steric hindrance. The cyclobutyl group is a bulky, non-planar structure that, in combination with the Boc protecting group, physically impedes the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain.[1][2] This slows down the reaction rate and can lead to incomplete coupling.[3]
Which coupling reagent is best for Boc-Ac4c-OH?
There is no single "best" reagent, as the optimal choice can depend on the specific peptide sequence and other reaction conditions. However, for sterically hindered amino acids like Boc-Ac4c-OH, uronium/aminium or phosphonium salt-based reagents are highly recommended over carbodiimides.[1][3]
-
HATU and HCTU are very popular and effective choices, known for their high reactivity and ability to suppress racemization.[6][16]
-
COMU is another excellent option, often showing reactivity comparable or even superior to HATU.[17][18]
-
PyAOP is a phosphonium salt that is also highly effective for hindered couplings and does not have the potential for guanidinylation side reactions that can occur with some uronium salts.[17]
Can I use microwave-assisted SPPS for coupling Boc-Ac4c-OH?
Absolutely. Microwave-assisted SPPS is an excellent technique for difficult couplings, including those involving sterically hindered amino acids.[9][10][19] The use of microwave energy can significantly accelerate the reaction rate and improve coupling efficiency, often leading to higher purity crude peptides in a shorter amount of time.[8][11][20]
How do I know if my coupling reaction is complete?
The most common method for monitoring coupling completion in real-time is the Kaiser (ninhydrin) test .[14][21] This test detects the presence of free primary amines on the resin. A negative result (the beads remain yellow or colorless) indicates that the coupling is complete. A positive result (a blue or purple color develops on the beads) signifies that there are still unreacted amines, and the coupling should be repeated.
Experimental Protocols
Below are detailed, step-by-step protocols for key procedures discussed in this guide.
Protocol 1: Optimized Coupling of Boc-Ac4c-OH using HATU
This protocol outlines a robust method for coupling Boc-Ac4c-OH using HATU as the activating agent.
-
Resin Preparation:
-
Swell the resin (e.g., Merrifield or PAM resin) in an appropriate solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[2][14]
-
Perform the N-terminal Boc deprotection of the resin-bound peptide using a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.[2][22]
-
Wash the resin thoroughly with DCM to remove residual TFA.[2]
-
Neutralize the resulting trifluoroacetate salt to the free amine using a 5-10% solution of N,N-Diisopropylethylamine (DIPEA) in DCM or DMF.[2][14]
-
Wash the resin thoroughly with DMF to prepare for the coupling step.[2]
-
-
Pre-activation of Boc-Ac4c-OH:
-
Coupling Reaction:
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction.[14]
-
If the Kaiser test is positive, wash the resin with DMF and repeat the coupling step with fresh reagents.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.[2]
-
Protocol 2: Microwave-Assisted Coupling of Boc-Ac4c-OH
This protocol is for users with access to a microwave peptide synthesizer and is highly effective for difficult couplings.
-
Reagent Preparation:
-
Prepare stock solutions of Boc-Ac4c-OH, a suitable coupling reagent (e.g., DIC), and an additive (e.g., Oxyma) in DMF or NMP.
-
Prepare a stock solution of the base (e.g., DIPEA) in DMF or NMP.
-
-
Microwave Synthesis Program:
-
Program the microwave synthesizer for the coupling step. A typical method would involve:
-
Addition of the Boc-Ac4c-OH solution to the reaction vessel.
-
Addition of the coupling reagent and additive solutions.
-
Addition of the base solution.
-
Microwave irradiation at a set temperature (e.g., 75-90°C) for a specified time (e.g., 5-10 minutes).[8]
-
-
-
Post-Coupling:
-
Following the microwave-assisted coupling, the synthesizer will automatically perform a series of washes to remove residual reagents.
-
It is still advisable to perform a Kaiser test on a small sample of resin to confirm complete coupling before proceeding with the synthesis.
-
Data Presentation
The choice of coupling reagent is critical for overcoming the steric hindrance of Boc-Ac4c-OH. The following table summarizes a comparison of common coupling reagents for this application.
| Coupling Reagent | Class | Relative Reactivity for Hindered Couplings | Key Advantages | Potential Disadvantages |
| DIC/HOBt | Carbodiimide | Low to Moderate | Cost-effective | Often insufficient for highly hindered couplings.[4] |
| HBTU | Uronium Salt | High | Widely used, good balance of reactivity and cost.[7] | Potential for guanidinylation of the N-terminal amine. |
| HCTU | Uronium Salt | Very High | More reactive than HBTU, good for fast synthesis.[7][16] | Higher cost than HBTU. |
| HATU | Uronium Salt | Very High | Excellent for hindered couplings, low racemization.[6] | Higher cost, potential for guanidinylation. |
| COMU | Uronium Salt | Very High | High reactivity, soluble byproducts for easy removal.[17][18] | Limited solution stability. |
| PyAOP | Phosphonium Salt | Very High | Excellent for hindered couplings, no guanidinylation.[17] | Higher cost. |
Visualizations
Troubleshooting Workflow for Boc-Ac4c-OH Coupling
Caption: Troubleshooting workflow for incomplete Boc-Ac4c-OH coupling.
Mechanism of Action: Uronium Salt Activation
Caption: Simplified mechanism of Boc-Ac4c-OH activation by HATU.
References
- Luxembourg Bio Technologies. (n.d.). Microwave heating in solid-phase peptide synthesis.
- CEM. (n.d.). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. PubMed.
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Bacsa, B., et al. (2011). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry.
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry.
- AmbioPharm. (n.d.). Microwave SPPS Technology.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?
- CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. YouTube.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Peptide Coupling Reagent: HCTU vs. Alternatives.
- CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
- Biotage. (2023, February 7). What do you do when your peptide synthesis fails?
- AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- ResearchGate. (n.d.). Dependence of stepwise SPPS yield on coupling efficiency (A) and number...
- ResearchGate. (2001). New Trends in Peptide Coupling Reagents.
- Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides.
- CAS Common Chemistry. (n.d.). 3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. biotage.com [biotage.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. nbinno.com [nbinno.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 21. peptide.com [peptide.com]
- 22. chempep.com [chempep.com]
Technical Support Center: Preventing Racemization During Peptide Synthesis
Topic Focus: Strategies for the successful, low-racemization incorporation of sterically hindered amino acids, with a focus on Boc-Acb-OH and related structures.
Welcome to our technical support resource for researchers and drug development professionals. This guide provides in-depth, field-proven insights to help you navigate the challenges of incorporating sterically demanding amino acids like Boc-Acb-OH while maintaining stereochemical purity.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts critical to understanding and preventing racemization during peptide synthesis.
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon (Cα) of a chiral amino acid during the synthesis process.[1][2] This leads to the conversion of a pure L- or D-enantiomer into a mixture of both.[2] Since the biological activity of a peptide is dictated by its precise three-dimensional structure, the unintended incorporation of the wrong enantiomer can drastically reduce or eliminate its therapeutic efficacy.[1][2] These resulting diastereomeric impurities are often difficult to separate from the target peptide during purification.[1]
Q2: What is the primary chemical mechanism responsible for racemization during peptide coupling?
A2: The predominant mechanism for racemization during the coupling of Nα-protected amino acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][3] The process occurs as follows:
-
Activation: The coupling reagent activates the carboxylic acid of the N-protected amino acid.
-
Cyclization: This activated intermediate can cyclize to form the oxazolone ring.
-
Enolization: The proton on the α-carbon of the oxazolone is acidic and can be abstracted by a base present in the reaction mixture. This creates a planar, achiral enolate intermediate.
-
Reprotonation/Attack: The incoming amine can then attack this planar intermediate from either face, resulting in a mixture of L- and D-peptides.[3]
Urethane-based protecting groups like Boc and Fmoc are designed to suppress racemization because the oxygen atom of the carbamate group is less nucleophilic, making oxazolone formation less favorable compared to acyl-type protecting groups.[4] However, under certain conditions, particularly with prolonged activation times or the use of strong bases, racemization can still occur.[4][5]
Q3: Boc-Acb-OH is a sterically hindered amino acid. How does this steric bulk influence the risk of racemization?
A3: The steric hindrance of an amino acid like Boc-Acb-OH (or the well-studied analogue, Boc-Aib-OH) dramatically slows down the rate of the desired peptide bond formation.[1] While the incoming nucleophile (the N-terminal amine of the peptide chain) struggles to attack the activated carboxyl group, the activated amino acid has more time to undergo the competing side reaction of oxazolone formation.[1] This prolonged reaction time increases the window of opportunity for the activated intermediate to racemize before the peptide bond is successfully formed.[1] Therefore, while the primary challenge with hindered amino acids is achieving efficient coupling, a direct consequence of the slow reaction kinetics is an elevated risk of racemization for the activated residue.
Q4: What are the key experimental factors that influence racemization?
A4: Several factors must be carefully controlled to minimize racemization:
-
Coupling Reagents & Additives: The choice of coupling reagent and the use of additives are paramount. Carbodiimides like DIC or EDC should always be used with a racemization-suppressing additive.[3][4]
-
Base: The basicity and steric hindrance of the organic base used can significantly impact racemization.[6][7]
-
Solvent: The solvent can affect reaction rates and the solubility of intermediates, thereby influencing the extent of racemization.[6][8]
-
Temperature & Time: Higher temperatures and prolonged reaction times increase the rate and opportunity for racemization.[6][9][10]
Troubleshooting Guide: Addressing Racemization in Your Experiments
This section provides solutions to specific problems you may encounter during the incorporation of Boc-Acb-OH.
Issue: My final peptide analysis (HPLC/MS) shows a significant diastereomeric impurity. What went wrong?
This is a classic sign of racemization during the coupling step. Review the following potential causes:
-
Cause 1: Suboptimal Coupling Reagent/Additive Combination.
-
Explanation: Using a carbodiimide (e.g., DIC, DCC) without an additive is a primary cause of racemization.[4][11] The O-acylisourea intermediate formed is highly reactive and prone to cyclizing into the problematic oxazolone.[12][13] Additives like HOBt, and more effectively, OxymaPure or HOAt, intercept this intermediate to form a more stable active ester that is less prone to racemization.[3][12][13][14]
-
Solution:
-
Standard Couplings: Always use carbodiimides with an additive. The DIC/OxymaPure combination is highly effective and a safer alternative to the potentially explosive HOBt.[4][12][13]
-
Difficult/Hindered Couplings: Switch to a modern uronium/aminium or phosphonium salt reagent like HATU, HCTU, or PyAOP.[3][6] HATU is particularly effective for sterically hindered couplings as it forms a highly reactive OAt active ester.[4]
-
-
-
Cause 2: Inappropriate Base Selection or Stoichiometry.
-
Explanation: The base is necessary to neutralize the amine salt, but excess or overly strong bases can abstract the α-proton from the oxazolone intermediate, directly causing racemization.[6][7] DIPEA is a common culprit, while weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine are less likely to promote racemization.[4][6]
-
Solution:
-
-
Cause 3: Prolonged Pre-activation or Reaction Time.
-
Cause 4: Elevated Reaction Temperature.
-
Explanation: Higher temperatures accelerate all reactions, including the racemization pathway.[10] While elevated temperatures can sometimes be used to drive difficult couplings to completion, this comes at a high risk of epimerization, especially for sensitive residues.[9][10]
-
Solution:
-
Perform the coupling at room temperature or, for particularly sensitive couplings, reduce the temperature to 0 °C.[6] This slows the rate of racemization more significantly than it slows the desired coupling reaction.
-
-
Issue: My coupling reaction with Boc-Acb-OH is incomplete, forcing me to use long reaction times or high temperatures. How can I improve efficiency without causing racemization?
This is the central challenge of sterically hindered residues. The goal is to accelerate the desired amide bond formation so it outcompetes the racemization pathway.
-
Solution 1: Use a High-Performance Coupling Reagent.
-
This is the most effective strategy. Reagents like HATU, HCTU, and COMU are specifically designed for high reactivity and are the tools of choice for hindered couplings.[4][9] Their use can dramatically shorten the required reaction time. Microwave-assisted synthesis can also be employed to drive difficult couplings to completion quickly, though care must be taken as the thermal effects can still promote racemization.[15]
-
-
Solution 2: Optimize Solvent Choice.
-
Solution 3: Perform a Double Coupling.
-
If a single coupling is incomplete after a reasonable time (e.g., 2 hours), it is often better to stop, wash the resin, and perform a second coupling with a fresh solution of activated amino acid rather than extending the first coupling indefinitely.[8] This minimizes the exposure of the activated acid to basic conditions.
-
Issue: How can I definitively measure the level of racemization in my final peptide?
Visual inspection of a standard HPLC chromatogram is often insufficient.
-
Solution: The gold standard for quantifying diastereomers is Chiral High-Performance Liquid Chromatography (HPLC) .[16][17] This technique uses a chiral stationary phase that interacts differently with the L- and D-forms of the peptide, allowing for their separation and quantification.[16][18] Other powerful methods include Capillary Electrophoresis (CE) and, after hydrolysis of the peptide, analysis of the constituent amino acids by GC-MS or LC-MS using a chiral column or derivatizing agent.[16][19][20]
Visualized Mechanisms and Workflows
Mechanism of Racemization
The diagram below illustrates the primary pathway for racemization via the formation of a 5(4H)-oxazolone intermediate.
Caption: Decision workflow for minimizing racemization.
Data Summary: Impact of Reagents on Racemization
The choice of coupling reagents, additives, and bases has a profound impact on preserving stereochemical integrity.
| Reagent Combination | Base | Relative Racemization Risk | Recommended Use Case |
| DIC or DCC (alone) | DIPEA/NMM | Very High | Not recommended for peptide synthesis. |
| DIC / HOBt | DIPEA | Moderate | Standard couplings; largely superseded by safer additives. [4][11] |
| DIC / HOBt | NMM | Low-Moderate | A better choice for standard couplings if HOBt is used. [4] |
| DIC / OxymaPure | NMM | Low | Excellent for standard couplings; a safe and effective modern choice. [12][13][21] |
| HBTU / HOBt | DIPEA | Low-Moderate | Effective, but can still cause racemization in sensitive cases. |
| HATU / HOAt | NMM/Collidine | Very Low | Highly recommended for sterically hindered or racemization-prone amino acids. [4][6] |
| COMU | NMM/Collidine | Very Low | A highly effective modern reagent, suitable for difficult couplings. [9][12] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Boc-Acb-OH using HATU
This protocol is recommended for coupling sterically hindered amino acids where minimizing racemization is critical.
-
Resin Preparation: Swell the peptide-resin (with the free N-terminal amine) in high-purity N,N-Dimethylformamide (DMF) for at least 30 minutes. Perform the final Fmoc deprotection step if necessary, and wash the resin thoroughly with DMF (5-7 times).
-
Reagent Preparation (in a separate vessel):
-
Dissolve the Boc-Acb-OH (3 equivalents relative to resin loading) in DMF.
-
Add HATU (2.9 equivalents) to the solution.
-
Add a weak, sterically hindered base like N-methylmorpholine (NMM) or collidine (6 equivalents).
-
-
Activation & Coupling:
-
Allow the mixture to pre-activate for no more than 1-2 minutes.
-
Immediately add the activated amino acid solution to the swelled, deprotected resin.
-
-
Reaction: Agitate the mixture at room temperature. For extremely difficult couplings, this time can be extended, but monitor closely.
-
Monitoring: After 60-90 minutes, take a small sample of resin beads and perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. [1]A negative result (yellow/clear beads) indicates the reaction is complete. If the test is positive (blue beads), a second coupling may be necessary.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
Protocol 2: Analytical Verification of Stereochemical Purity by Chiral HPLC
This method outlines the general procedure for analyzing a cleaved dipeptide to quantify racemization.
-
Peptide Synthesis & Cleavage:
-
Synthesize a simple dipeptide on the resin (e.g., L-Ala-Acb-Resin).
-
After the final coupling, wash and dry the resin thoroughly.
-
Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., for a Boc/Bzl strategy on a PAM resin, this would involve strong acid like HF; for a Rink Amide resin, a standard TFA-based cocktail like 95% TFA, 2.5% TIS, 2.5% H₂O is used). [3][5] * Precipitate the crude peptide with cold diethyl ether, centrifuge, and dry the pellet.
-
-
Sample Preparation:
-
Dissolve a small amount of the crude peptide in the HPLC mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chiral HPLC Analysis:
-
Column: Use a suitable chiral stationary phase (CSP) column designed for peptide separations.
-
Mobile Phase: Typically a non-polar mobile phase like a hexane/isopropanol mixture is used. The exact composition must be optimized for the specific dipeptide.
-
Injection & Detection: Inject the sample onto the chiral HPLC system. The two diastereomers (L-Ala-L-Acb and L-Ala-D-Acb) should elute as separate peaks.
-
Quantification: Integrate the area of both peaks. The percentage of racemization is calculated as: [%D-isomer / (%L-isomer + %D-isomer)] * 100. A reporting limit of 0.1% is often achievable. [17]
-
References
- BenchChem. (2025). Preventing racemization during the coupling of N-Boc-2-aminoisobutyric acid. BenchChem Technical Support.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library.
- Yuk, S. M., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Xu, S., et al. (2018). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]
- Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.
- de la Torre, B. G., & Albericio, F. (2022).
- BenchChem. (2025). Technical Support Center: Minimizing Racemization in Peptide Synthesis. BenchChem Technical Support.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- de la Torre, B. G., & Albericio, F. (2022).
- BenchChem. (2025). Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods. BenchChem Technical Support.
- Piatkowski, M., et al. (2025). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. ACS Fall 2025 Meeting.
- BenchChem. (2025). Preventing racemization during coupling with 2-(3-Mercaptophenyl)acetic acid. BenchChem Technical Support.
- Yuk, S. M., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences Blog.
- WuXi AppTec. (2024). How to Optimize Peptide Synthesis?. WuXi AppTec.
- BenchChem. (2025).
- Delcroix, M., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(3), 564. [Link]
- Eeltink, S., et al. (2002). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
- BenchChem. (2025). Technical Support Center: Strategies to Reduce Racemization During Peptide Coupling. BenchChem Technical Support.
- Mattellone, A., et al. (2023).
- Pedersen, S. L., et al. (2012). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 77(24), 11124–11131. [Link]
- Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptide.com [peptide.com]
- 15. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. mdpi.com [mdpi.com]
- 20. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Solubility of Boc-Acb-OH
Welcome to the technical support guide for handling Boc-Acb-OH (Boc-trans-4-aminocyclohexanecarboxylic acid) in peptide synthesis. The unique structural properties of Boc-Acb-OH, specifically its bulky and hydrophobic cyclohexyl moiety, present distinct challenges in solubility that can impact coupling efficiency and overall synthesis success.[1] This guide provides in-depth, field-proven insights and validated protocols to help you navigate and overcome these issues effectively.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial queries researchers face when working with Boc-Acb-OH.
Q1: Why is my Boc-Acb-OH not dissolving in standard DMF?
A1: The poor solubility of Boc-Acb-OH in N,N-Dimethylformamide (DMF) is primarily due to its molecular structure. The bulky, non-polar cyclohexyl ring dominates the molecule's character, making it highly hydrophobic and crystalline.[2] While DMF is a polar aprotic solvent, its solvating power can be insufficient for such hydrophobic and sterically hindered amino acids.[3][4]
Q2: I'm observing precipitation after adding my coupling reagent (e.g., HBTU/HOBt) to the dissolved Boc-Acb-OH solution. What is happening?
A2: This is a common and critical issue. The precipitation is likely the activated ester of Boc-Acb-OH. Reagents like HBTU and PyBOP convert the carboxylic acid into an OBt active ester.[5] If this activated species is less soluble in the reaction solvent than the initial amino acid, it will precipitate, effectively halting the coupling reaction by preventing its diffusion into the resin matrix.[6]
Q3: Can I gently heat the mixture to improve the solubility of Boc-Acb-OH?
A3: Gentle warming can be a viable strategy, but it must be approached with caution. While it may increase solubility, prolonged exposure to heat can lead to the degradation of the Boc-protecting group or the activated amino acid.[7] If you choose to warm the solution, do so minimally (e.g., to 30-40°C) for a short period just before adding it to the resin. Never heat solutions containing uronium/aminium-based coupling reagents like HATU or HBTU for extended periods, as this can accelerate unwanted side reactions.
Q4: My coupling efficiency is low, even though the Boc-Acb-OH appeared to dissolve. What is the likely cause?
A4: Low coupling efficiency, despite apparent solubility, is often due to steric hindrance. The bulky cyclohexyl group of Boc-Acb-OH can physically block the activated carboxyl group from approaching the N-terminal amine on the growing peptide chain. This is particularly problematic with beta-branched or other sterically demanding residues.[2] To overcome this, you may need to employ extended coupling times, perform a double coupling, or use a more potent coupling reagent.[8]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving solubility and coupling problems associated with Boc-Acb-OH.
Issue 1: Poor Initial Dissolution of Boc-Acb-OH
Causality: The high crystallinity and hydrophobicity of the compound are the primary drivers. The solvent must be able to overcome the strong intermolecular forces in the solid-state lattice.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for initial Boc-Acb-OH dissolution.
Recommended Solvents & Rationale
| Solvent/Mixture | Rationale for Use | Key Considerations |
| N-Methylpyrrolidone (NMP) | NMP is more polar and a better solvating agent for many difficult amino acids compared to DMF.[3] It is often the first alternative for problematic residues. | Can be more prone to causing decomposition of Fmoc-amino acids over extended periods compared to DMF, though less of a concern in Boc-chemistry.[3] |
| DMF / DCM (1:1, v/v) | Dichloromethane (DCM) is an excellent solvent for Boc-protected amino acids and helps swell the polystyrene resin.[3] A mixture can balance the polarity needed for reagents with the hydrophobicity of Boc-Acb-OH. | Ensure the mixture is homogenous. The volatility of DCM can alter the concentration over time if left open. |
| THF or ACN | Tetrahydrofuran (THF) and Acetonitrile (ACN) have been shown to be effective alternatives to DMF, sometimes offering higher purity and reduced racemization, especially for hindered peptides.[9] | May require optimization, especially when used with certain resins like PEG-based ones.[9][10] |
| Greener Alternatives | Solvents like N-butylpyrrolidinone (NBP) or mixtures like DMSO/EtOAc are being explored as replacements for DMF due to regulatory concerns.[11][12] | These are newer systems and may require significant in-house validation for your specific synthesis protocol. |
Issue 2: Precipitation During Pre-activation or Coupling
Causality: The activated ester of Boc-Acb-OH, formed by the coupling reagent, has lower solubility in the reaction solvent than the parent amino acid. This is a critical failure point.
Core Strategy: Enhance Activated Species Solubility
The most effective way to combat this is to switch to a coupling reagent that generates a more soluble activated species.
Caption: Comparison of activated esters from HBTU vs. HATU.
Recommended Coupling Reagents
| Reagent | Mechanism & Advantage | Protocol Recommendation |
| HATU | Forms a highly reactive OAt active ester.[13] HOAt and its corresponding esters are generally more soluble than HOBt-based counterparts. The pyridine nitrogen in HOAt also provides anchimeric assistance, accelerating the coupling reaction.[5] | Use 1.5-2 equivalents of Boc-Acb-OH and HATU. Pre-activate for 1-2 minutes with 3-4 equivalents of DIPEA in NMP or a DMF/DCM mixture before adding to the resin.[13][14] |
| HCTU | Forms a 6-chloro-OBt active ester, which is more reactive than the standard OBt ester due to the electron-withdrawing chlorine atom.[13][15] This can drive difficult couplings more effectively. | Similar stoichiometry to HATU. Its higher reactivity can be beneficial for sterically hindered couplings.[15] |
| PyBOP | A phosphonium salt-based reagent that forms an OBt active ester. It avoids the guanidinylation side reaction possible with uronium reagents like HBTU, which can be an advantage if excess reagent is used.[5] | While effective, it may still present the same solubility issues as HBTU. Best used if HATU/HCTU are not available and solubility is managed via solvent choice. |
Part 3: Validated Experimental Protocols
Protocol 1: Small-Scale Solubility Test
Before committing a large amount of material, perform this quick test to identify the optimal solvent system.
-
Preparation: Aliquot ~5 mg of Boc-Acb-OH into three separate microcentrifuge tubes.
-
Solvent Addition:
-
To tube 1, add 100 µL of DMF.
-
To tube 2, add 100 µL of NMP.
-
To tube 3, add 100 µL of a 1:1 (v/v) mixture of NMP and DCM.
-
-
Dissolution: Vortex each tube vigorously for 2 minutes. If not fully dissolved, sonicate for 5 minutes.
-
Observation: Visually inspect each tube for complete dissolution. The solvent system that provides the clearest solution with the least effort is your primary candidate for the coupling reaction.
Protocol 2: Recommended Coupling Protocol for Boc-Acb-OH in Boc-SPPS
This protocol is optimized for difficult couplings and prioritizes maintaining solubility throughout the activation and coupling steps.
-
Resin Preparation:
-
Swell the resin (e.g., MBHA resin for peptide amides) in DCM for 30 minutes, followed by washes with your chosen coupling solvent (e.g., NMP).[6]
-
Perform Boc deprotection using an appropriate TFA solution (e.g., 50% TFA in DCM).[16]
-
Neutralize the resin with a solution of 5-10% DIPEA in the coupling solvent. Wash thoroughly with the coupling solvent to remove excess base.
-
-
Activation Solution Preparation (Perform immediately before use):
-
In a separate, dry glass vessel, dissolve Boc-Acb-OH (2.0 eq relative to resin loading) in the chosen solvent system (determined from Protocol 1).
-
Add HATU (1.9 eq) to the amino acid solution and mix briefly.
-
Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) to the mixture.
-
Allow the solution to pre-activate for 1-2 minutes. Crucially, observe the solution during this time. If any cloudiness or precipitation appears, immediately add more solvent (e.g., 25% of the initial volume) until it clarifies before proceeding.
-
-
Coupling Reaction:
-
Add the clear, activated Boc-Acb-OH solution to the neutralized peptide-resin.
-
Agitate the reaction vessel at room temperature for a minimum of 2 hours. For a particularly difficult sequence, extend this to 4 hours or perform a double coupling.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test for primary amines). A negative result (yellow beads) indicates a complete reaction.[8]
-
-
Post-Coupling Wash:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with the coupling solvent (e.g., NMP, 3x), followed by DCM (3x), and then methanol (3x) to remove all soluble reagents and byproducts.
-
References
- Jad, Y. E., Acosta, G., et al. (2015). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry.
- Anaspec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Lokey, R. S., et al. (2018). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PMC.
- ChemistryViews. (2015). Better Solvents for Peptide Synthesis.
- Lelli, M., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
- Gyrosprotech. (2023). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions.
- Molecular Solvents. (n.d.). Replacements for DMF, DMAC, NMP.
- JPT. (n.d.). Peptide Solubilization.
- Google Patents. (n.d.). Active esters for solid phase peptide synthesis.
- Chéron, N., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
- Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
- Aapptec. (n.d.). Coupling Reagents.
- Aapptec. (n.d.). Standard Coupling Procedures.
- El-Faham, A., et al. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Publishing.
- Kumar, V., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
- CSBio. (n.d.). Overview of Custom Peptide Synthesis.
- J&K Scientific LLC. (n.d.). Boc-trans-4-aminocyclohexane carboxylic acid.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Breipohl, G., et al. (1994). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed.
- ResearchGate. (n.d.). Summary of the experimental conditions employed for SPPS.
- Digital CSIC. (n.d.). Supporting Information.
- Iris Biotech. (n.d.). Boc-trans-4-aminocyclohexane carboxylic acid.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Peptide Design Tips for Solubility, Stability and Scale Up | Blog | Biosynth [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. jpt.com [jpt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. | Semantic Scholar [semanticscholar.org]
- 10. Better Solvents for Peptide Synthesis - ChemistryViews [chemistryviews.org]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Overview of Custom Peptide Synthesis [peptide2.com]
Technical Support Center: Purification of Peptides Containing Hydrophobic Cyclobutane Residues
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating hydrophobic cyclobutane residues. The inclusion of these conformationally constrained, unnatural amino acids can significantly enhance peptide stability and bioactivity.[1][2] However, their unique structural properties, particularly their hydrophobicity and rigidity, often introduce significant challenges during purification.[3][4]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve high-purity peptides for your research.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of cyclobutane-containing peptides, their probable causes, and detailed solutions.
Problem 1: Poor Peptide Solubility in Initial Mobile Phase
Symptoms:
-
Difficulty dissolving the crude peptide in the initial aqueous mobile phase (e.g., water with 0.1% TFA).
-
Precipitation of the peptide on the column or in the injection loop.
-
Low recovery of the peptide post-purification.
Probable Cause: The high hydrophobicity of the cyclobutane residues, coupled with the overall peptide sequence, can lead to poor solubility in highly aqueous solutions.[5][6] The rigid nature of the cyclobutane ring can also promote aggregation by limiting conformational flexibility and exposing hydrophobic surfaces.[4][7]
Solution:
Step-by-Step Protocol for Solubility Testing and Injection:
-
Initial Solubility Screening: Before attempting purification, perform small-scale solubility tests with your crude peptide. Use a selection of solvents, starting with your initial mobile phase.
-
Employ Organic Solvents for Dissolution: If the peptide is insoluble in the aqueous mobile phase, dissolve it in a small amount of a strong organic solvent first.[8]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or hexafluoroisopropanol (HFIP). Use the minimum volume necessary to achieve dissolution.
-
Caution: Ensure your chosen solvent is compatible with your HPLC system and column.
-
-
Gradual Dilution: Slowly add your aqueous mobile phase (e.g., water with 0.1% TFA) to the dissolved peptide solution until you reach the desired initial concentration for injection.[8] Monitor for any signs of precipitation. If precipitation occurs, you may need to start with a higher initial percentage of organic solvent in your mobile phase.
-
Alternative Organic Modifiers: For the mobile phase, consider replacing acetonitrile with n-propanol or isopropanol. These solvents can be more effective at solubilizing highly hydrophobic peptides.[8]
Workflow for Optimizing Peptide Solubilization:
Caption: Decision workflow for solubilizing hydrophobic peptides.
Problem 2: Peptide Aggregation Leading to Broad or Tailing Peaks
Symptoms:
-
Broad, asymmetric, or tailing peaks in the chromatogram.
-
Inconsistent retention times between injections.
-
Low column efficiency and poor resolution.
Probable Cause: The hydrophobic and rigid nature of cyclobutane residues can promote intermolecular interactions, leading to peptide aggregation both in solution and on the stationary phase.[5][9][10] This is a common issue with hydrophobic peptides, as they tend to self-associate to minimize contact with the polar mobile phase.[5][9]
Solution:
Strategies to Mitigate On-Column Aggregation:
-
Elevated Temperature: Increasing the column temperature (e.g., to 40-60 °C) can disrupt hydrophobic interactions and reduce aggregation.[11] This often leads to sharper peaks and improved resolution.
-
Chaotropic Agents: In some cases, adding a low concentration of a chaotropic agent like guanidine hydrochloride (e.g., 0.1 M) to the mobile phase can help to disrupt aggregates. This is more common in size-exclusion chromatography but can be adapted for RP-HPLC with caution, as it may affect protein folding and requires thorough system flushing.
-
Lower Peptide Concentration: Injecting a more dilute sample can reduce the likelihood of concentration-dependent aggregation.
-
Mobile Phase Additives: The use of ion-pairing agents like trifluoroacetic acid (TFA) at a concentration of 0.1% is standard. For particularly stubborn aggregation, experimenting with different ion-pairing agents or pH may be beneficial.[11]
Data Summary: Effect of Temperature on Peak Shape
| Temperature (°C) | Peak Shape | Resolution |
| 25 | Broad, significant tailing | Poor |
| 40 | Moderately sharper, reduced tailing | Improved |
| 60 | Sharp, symmetrical peak | Optimal |
Problem 3: Very Late Elution or Irreversible Binding to the Column
Symptoms:
-
The peptide elutes at a very high percentage of organic solvent (>80% acetonitrile).
-
The peptide does not elute from the column at all, even at 100% organic solvent.
-
Significant carryover is observed in subsequent blank injections.
Probable Cause: The extreme hydrophobicity of the peptide, amplified by the cyclobutane residues, leads to very strong interactions with the non-polar stationary phase (e.g., C18).[12][13]
Solution:
Method Development for Highly Retentive Peptides:
-
Change Stationary Phase: Switch to a column with a less hydrophobic stationary phase. A C8 or C4 column has shorter alkyl chains and will exhibit weaker hydrophobic interactions, promoting earlier elution.[14] For some peptides, a phenyl-based column can offer alternative selectivity.[14]
-
Modify the Organic Solvent: As mentioned previously, using n-propanol or isopropanol in the mobile phase can alter selectivity and elution strength. A combination of acetonitrile and n-propanol can also be effective.[8]
-
Adjust the pH: Altering the pH of the mobile phase can change the ionization state of acidic or basic residues in the peptide, which in turn affects its overall hydrophobicity and retention.[11][15]
-
Low pH (e.g., 0.1% TFA, pH ~2): Protonates acidic residues (Asp, Glu), making them neutral and increasing hydrophobicity. Basic residues (Lys, Arg, His) are positively charged.
-
High pH (e.g., 0.1% ammonia, pH ~10): Deprotonates basic residues, making them neutral and increasing hydrophobicity. Acidic residues are negatively charged.
-
The effect of pH will be sequence-dependent. Experimenting with different pH conditions can be a powerful tool for optimizing separation.
-
Workflow for Addressing Strong Retention:
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 7. Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02220B [pubs.rsc.org]
- 8. nestgrp.com [nestgrp.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. waters.com [waters.com]
- 12. RP-HPLC: Reversed-Phase Chromatography - Peptide Port [peptideport.com]
- 13. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hplc.eu [hplc.eu]
- 15. agilent.com [agilent.com]
avoiding dipeptide formation during coupling of Boc-Acb-OH
Technical Support Center: Coupling of Boc-Acb-OH
Welcome to the technical support center for the coupling of N-Boc-1-aminocyclobutanecarboxylic acid (Boc-Acb-OH). This resource is intended for researchers, chemists, and drug development professionals who are incorporating this unique, sterically hindered amino acid into their peptide sequences. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges, most notably the undesired formation of the dipeptide Boc-Acb-Acb-OH.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a byproduct with a mass corresponding to Boc-Acb-Acb-OH during my coupling reaction. What is causing this?
This is a common issue when coupling sterically hindered amino acids like Acb. The primary cause is the formation of a symmetric anhydride of Boc-Acb-OH during the activation step.[1] When you use a coupling reagent (especially carbodiimides like DCC or DIC), it activates the carboxylic acid of Boc-Acb-OH to form a highly reactive intermediate (e.g., an O-acylisourea). This intermediate can then be attacked by the carboxylate of a second molecule of Boc-Acb-OH, forming the symmetric anhydride (Boc-Acb)₂O. This anhydride is a potent acylating agent itself. If it reacts with your target amine, you get the desired product. However, it can also react with another Acb unit, leading to the formation of the undesired dipeptide.
Q2: Why is Boc-Acb-OH particularly prone to this side reaction?
The cyclobutyl structure of 1-aminocyclobutanecarboxylic acid (Acb) imposes significant steric hindrance around the alpha-carbon and the carboxylic acid. This bulkiness can slow down the desired nucleophilic attack by the target amine on the activated Boc-Acb-OH.[2][3] This delay provides a larger window of opportunity for the formation of the symmetric anhydride and subsequent dipeptide formation. Standard coupling protocols may not be sufficient to overcome this kinetic challenge.[4]
Q3: Which coupling reagents are best suited for Boc-Acb-OH to minimize dipeptide formation?
For sterically hindered amino acids, high-reactivity uronium/aminium or phosphonium salt reagents are generally more effective than standard carbodiimides.[5][6]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is frequently recommended as the gold standard for difficult couplings.[3][7] It forms a highly reactive OAt-active ester, which promotes faster coupling to the target amine, thereby outcompeting the side reaction pathways.[5]
-
HBTU/HCTU are also very effective and offer a good balance of reactivity and cost.[5]
-
COMU is another excellent choice, noted for its high reactivity and improved safety profile as it does not rely on potentially explosive HOBt or HOAt derivatives.[6][8]
Carbodiimides like DIC or DCC can be used, but they are more likely to lead to symmetric anhydride and dipeptide formation unless specific precautions are taken, such as the use of additives and controlled stoichiometry.[1][6]
Q4: What is "double coupling" and should I use it for Boc-Acb-OH?
Double coupling is the practice of repeating the coupling step with a fresh solution of the activated amino acid after the initial reaction time is complete.[3] This is a common strategy for difficult or sterically hindered residues where the first coupling may be incomplete. For Boc-Acb-OH, a double coupling can be highly effective in driving the reaction to completion and ensuring that all available N-terminal amines on the resin are acylated, especially if the initial coupling efficiency is low.
Troubleshooting Guide: Preventing Boc-Acb-Acb-OH Formation
This guide provides a systematic approach to diagnosing and resolving the issue of dipeptide formation.
Issue 1: High Levels of Dipeptide Detected by LC-MS
Root Cause Analysis: The rate of Boc-Acb-OH self-condensation via a symmetric anhydride intermediate is competing with or exceeding the rate of coupling to the target amine.
Caption: Competing reaction pathways during Boc-Acb-OH activation.
Recommended Solutions:
-
Optimize Your Coupling Reagent:
-
Action: Switch from a carbodiimide-based reagent (DCC, DIC) to a uronium/aminium salt like HATU or HCTU .[5][7]
-
Rationale: HATU forms a more reactive OAt-ester intermediate that couples more rapidly to the target amine.[5] This increased reaction rate kinetically favors the desired pathway over the slower formation of the symmetric anhydride.
-
-
Control the Stoichiometry and Pre-activation Time:
-
Action: If using a carbodiimide, use a strict 2:1 ratio of Boc-Acb-OH to DIC/DCC to pre-form the symmetric anhydride, then add this solution to your amine. Do not allow for a long pre-activation time with excess coupling reagent.
-
Rationale: Using a defined stoichiometry ensures that the carbodiimide is fully consumed in forming the anhydride, preventing side reactions from excess activator.[1] Prolonged pre-activation times can increase the concentration of the symmetric anhydride before the target amine is introduced, raising the probability of side reactions.[9]
-
-
Utilize Coupling Additives:
-
Action: When using carbodiimides (like DIC), always include an additive such as 1-Hydroxybenzotriazole (HOBt) or, preferably, OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) .
-
Rationale: These additives react with the initial O-acylisourea intermediate to form a more stable active ester (OBt or Oxyma ester). This active ester is less prone to reacting with another molecule of Boc-Acb-OH, thereby suppressing symmetric anhydride formation.[6]
-
-
Adjust Solvent and Temperature:
-
Action: Ensure adequate solvation by using a solvent like DMF or NMP. For particularly difficult couplings, consider performing the reaction at a slightly elevated temperature (e.g., 40-50°C), especially if using microwave-assisted synthesis.
-
Rationale: Poor solvation can lead to aggregation and slow reaction kinetics, favoring side reactions.[10] Increased temperature can provide the necessary activation energy to overcome the steric barrier of the desired coupling.[3] However, be cautious, as higher temperatures can also increase the risk of racemization.
-
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Boc-Acb-OH using HATU
This protocol is recommended for achieving the highest coupling efficiency while minimizing dipeptide formation.
Materials:
-
Resin-bound peptide with a free N-terminal amine (1.0 eq.)
-
Boc-Acb-OH (3.0 eq.)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes. Perform the N-terminal deprotection (e.g., with TFA for Boc-SPPS) and wash thoroughly with DMF.
-
Activation Solution: In a separate vessel, dissolve Boc-Acb-OH (3.0 eq.) and HATU (2.9 eq.) in a minimal volume of DMF.
-
Pre-activation: Add DIPEA (6.0 eq.) to the activation solution. Agitate or vortex the mixture for 1-2 minutes at room temperature. The solution may change color.
-
Coupling: Immediately add the freshly pre-activated solution to the prepared resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A negative result (yellow/colorless beads) indicates complete coupling.
-
Recoupling (if necessary): If the Kaiser test is positive (blue/purple beads), drain the reaction solution, wash the resin with DMF (3x), and repeat steps 2-6 (double coupling).
-
Washing: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and then DMF (3x) to remove all soluble byproducts and excess reagents.
Caption: Workflow for HATU-mediated coupling of Boc-Acb-OH.
Protocol 2: Carbodiimide Coupling of Boc-Acb-OH with OxymaPure
This protocol is a cost-effective alternative, but requires careful execution to minimize side reactions.
Materials:
-
Resin-bound peptide with a free N-terminal amine (1.0 eq.)
-
Boc-Acb-OH (3.0 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq.)
-
OxymaPure® (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell and deprotect the resin as described in Protocol 1.
-
Coupling Solution: In a separate vessel, dissolve Boc-Acb-OH (3.0 eq.) and OxymaPure® (3.0 eq.) in DMF.
-
Coupling Initiation: Add the Boc-Acb-OH/OxymaPure® solution to the resin. Then, add DIC (3.0 eq.) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 3-6 hours. Avoid pre-activating the amino acid with DIC for an extended period before adding it to the resin.
-
Monitoring & Washing: Follow steps 6-8 from Protocol 1. The diisopropylurea byproduct of DIC is soluble in DMF and will be removed during the washing steps.[6]
Data Summary: Comparison of Coupling Reagents
The following table provides a comparative overview of recommended coupling reagents for sterically hindered amino acids like Acb, helping you make an informed decision based on your experimental needs.
| Coupling Reagent | Class | Relative Speed | Dipeptide Risk | Racemization Risk | Key Considerations |
| HATU | Uronium/Aminium | Very Fast | Low | Low | Gold standard for hindered couplings; forms highly reactive OAt-ester.[5][7] |
| HCTU/HBTU | Uronium/Aminium | Fast | Low-Moderate | Low | Excellent balance of cost and efficiency. Can cause guanidinylation if used in excess.[5] |
| COMU | Uronium/Aminium | Very Fast | Low | Low | Highly reactive; safer alternative to HOAt/HOBt-based reagents.[6][8] |
| DIC/OxymaPure® | Carbodiimide | Moderate | Moderate | Low | Cost-effective. Oxyma is crucial for suppressing side reactions. |
| DIC/HOBt | Carbodiimide | Moderate | Moderate-High | Low | A standard method, but less efficient for hindered couplings than uronium salts.[6] |
References
- Chen, F. M., & Benoiton, N. L. (1981). Stable isolated symmetrical anhydrides of N alpha-9-fluorenylmethyloxycarbonylamino acids in solid-phase peptide synthesis. Methionine-enkephalin synthesis as an example. International Journal of Peptide and Protein Research, 18(3), 237–241. [Link]
- Greiner, G., & Vo-Quang, Y. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(33), 13618-13647. [Link]
- ResearchGate. (n.d.). Analysis of coupling reaction kinetics (A) impact of preactivation time.
- L., Wang, P., Li, G., & He, W. (2018). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. In Peptide and Protein-based Therapeutics: Delivery and Targeting. Royal Society of Chemistry. [Link]
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- AAPPTec. (n.d.). Coupling Reagents.
- AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Fridkin, M., & Gilon, C. (1976). Active esters and resins in peptide synthesis: the role of steric hindrance.
- Shi, Y., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 47006–47014. [Link]
- Vasanthakumar, G. R., & Patil, B. S. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4847. [Link]
- de Figueiredo, R. M., & Campagne, J.-M. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 101, 508-523. [Link]
- The Organic Chemistry Tutor. (2022, October 5). DIC Coupling Mechanism | Organic Chemistry [Video]. YouTube. [Link]
- The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube. [Link]
- The Organic Chemistry Tutor. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Amino Acid N-Carboxy Anhydride.
- Heimer, E. P., et al. (1981). Stable isolated symmetrical anhydrides of N alpha-9-fluorenylmethyloxycarbonylamino acids in solid-phase peptide synthesis. Methionine-enkephalin synthesis as an example. International Journal of Peptide and Protein Research, 18(3), 237-41. [Link]
- University of Texas at Dallas. (n.d.). ALDOL CONDENSATION.
- Campagne, J.-M., & de Figueiredo, R. M. (2015). Dipeptide Syntheses via Activated α-Aminoesters. Organic Syntheses, 92, 203-215. [Link]
- ResearchGate. (n.d.). Mechanism of the dipeptide formation via P3m activation under acidic....
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241. [Link]
- ResearchGate. (2026). Breaking the bottleneck on solid-phase synthesis of sterically hindered peptides with innovative immobilized ribosome-mimicking molecular reactors.
- OpenStax. (2023, September 20). 23.1 Carbonyl Condensations: The Aldol Reaction. In Organic Chemistry. [Link]
- University of California, Irvine. (n.d.). Chapter 23. Carbonyl Condensation Reactions.
- LibreTexts Chemistry. (2024, September 30). 23.1: Carbonyl Condensations - The Aldol Reaction.
- Wikipedia. (n.d.). Aldol condensation.
- AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Managing Peptide Aggregation with Cyclobutane Amino Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of cyclobutane amino acids to manage peptide aggregation. As peptides become increasingly critical in therapeutics, controlling their physical stability is paramount. Aggregation can compromise product efficacy, stability, and safety, potentially leading to immunogenicity[1][2]. The introduction of conformationally constrained unnatural amino acids, such as those containing a cyclobutane ring, is a powerful strategy to mitigate these challenges[3].
The unique, puckered three-dimensional structure of the cyclobutane ring introduces a rigid kink in the peptide backbone[4][5]. This conformational restriction can disrupt the formation of intermolecular β-sheets, which are a common structural feature of peptide aggregates and amyloid fibrils[6][7][8]. By preventing the peptide chain from adopting the necessary planar conformation for extensive hydrogen bonding, cyclobutane amino acids can enhance solubility and prevent self-assembly.
This document is designed to be a practical resource, combining theoretical principles with actionable protocols to help you navigate the complexities of synthesizing and handling these modified peptides.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Part 1: Solid-Phase Peptide Synthesis (SPPS)
Question 1: I'm experiencing poor coupling efficiency for the cyclobutane amino acid and/or the subsequent natural amino acid. My resin is shrinking, and the ninhydrin test is positive.
Answer: This is a classic sign of on-resin aggregation, where the growing peptide chains interact with each other, blocking reactive sites[9][10]. The bulky and rigid nature of cyclobutane amino acids can exacerbate this issue.
Causality & Solution:
-
Steric Hindrance: The cyclobutane moiety is significantly more sterically demanding than a standard amino acid side chain. Standard coupling conditions may be insufficient.
-
Protocol: Switch to a more potent coupling reagent combination. If you are using HBTU/DIPEA, consider HATU/DIPEA or PyAOP/DIPEA, which are known to be more effective for hindered couplings[9][11]. Double coupling (reacting the resin with a fresh solution of activated amino acid) for 1-2 hours for the cyclobutane residue and the following residue is highly recommended.
-
-
Poor Solvation: Resin shrinking indicates that the peptide-resin matrix is collapsing, likely due to strong inter-chain hydrogen bonding that excludes the solvent[10].
-
Resin Choice: The choice of resin can significantly impact aggregation.
Question 2: My final peptide has a significant deletion product corresponding to the absence of the cyclobutane amino acid. What went wrong?
Answer: This indicates a near-complete failure of the coupling step for the cyclobutane amino acid.
Causality & Solution:
-
Incomplete Activation/Coupling: The combination of steric bulk and potential on-resin aggregation may have prevented the reaction from proceeding.
-
Workflow: The logical troubleshooting workflow below can guide your optimization process. A key first step is to confirm the quality of the cyclobutane amino acid derivative; ensure it is not degraded and is of high purity.
-
Recommendation: Incorporate a capping step with acetic anhydride after the coupling of the cyclobutane amino acid. This will terminate any unreacted chains, preventing the formation of deletion products and simplifying final purification[11][14].
-
Caption: Workflow for troubleshooting deletion products during SPPS.
Part 2: Peptide Purification & Handling
Question 3: My peptide precipitated during RP-HPLC purification when the organic solvent concentration decreased. How can I improve its solubility on the column?
Answer: This is a common problem for aggregation-prone peptides. While the cyclobutane amino acid is intended to prevent final, irreversible aggregation, the peptide may still have transient hydrophobic interactions or limited solubility in specific buffer systems.
Causality & Solution:
-
"On-Column" Aggregation: As the acetonitrile concentration drops during the gradient, the peptide may self-associate and precipitate on the resin bed, leading to low recovery and poor peak shape.
-
Protocol:
-
Lower the Peptide Concentration: Inject a more dilute solution onto the column.
-
Modify Mobile Phases: Add a small amount of a competing agent to your mobile phases. For example, adding 5-10% isopropanol or using 0.1% formic acid instead of TFA can sometimes disrupt the interactions leading to precipitation.
-
Increase Flow Rate & Steepen Gradient: A faster elution may not give the peptide enough time to aggregate on the column.
-
Increase Column Temperature: Running the purification at a higher temperature (e.g., 40-60°C) can increase solubility and disrupt hydrophobic interactions.
-
-
Question 4: After lyophilization, my pure peptide is difficult to dissolve. Is this aggregation?
Answer: Yes, this is likely aggregation occurring during the water removal process of lyophilization or upon reconstitution. During lyophilization, peptide concentrations increase dramatically, which can drive aggregation[2].
Causality & Solution:
-
Concentration-Dependent Aggregation: The fundamental driver of aggregation is often peptide concentration[2][15]. Lyophilization creates a hyper-concentrated state.
-
Protocol:
-
Add a Bulking Agent: Lyophilize the peptide from a solution containing a cryoprotectant/bulking agent like glycine or mannitol (e.g., 2% w/v). These agents separate the peptide molecules in the frozen state, preventing aggregation.
-
Control pH: Before lyophilization, ensure the peptide is dissolved in a buffer where it has a high net charge (i.e., pH well below or above its isoelectric point, pI). Electrostatic repulsion will counteract aggregation[8].
-
Reconstitution Method: To dissolve the lyophilized powder, first add a small amount of an organic solvent in which the peptide is highly soluble (e.g., DMSO, hexafluoroisopropanol) to "wet" the powder and break up small aggregates. Then, slowly add the aqueous buffer with vortexing.
-
-
Part 3: Aggregation Characterization
Question 5: I ran a Thioflavin T (ThT) assay, but the fluorescence signal is weak and inconsistent, even though I can see visible precipitation. Why?
Answer: ThT fluorescence is specific for amyloid-like fibrils that have a cross-β-sheet structure[2]. Your peptide is aggregating, but likely into amorphous, non-structured aggregates for which ThT has no affinity. This is actually a positive sign, suggesting the cyclobutane amino acid is successfully preventing the formation of highly ordered, pathogenic fibril structures.
Causality & Solution:
-
Mechanism of Aggregation: Peptides can form multiple types of aggregates[2][7]. The cyclobutane residue likely forces the peptide to aggregate through disordered hydrophobic collapse rather than ordered β-sheet stacking.
-
Recommendation: Use a technique that detects all aggregate types, regardless of structure. Dynamic Light Scattering (DLS) is an excellent choice as it measures the hydrodynamic radius of particles in solution, allowing you to detect the formation of oligomers and larger aggregates in real-time[7][16].
-
Caption: Aggregation pathways and the inhibitory role of cyclobutane amino acids.
Table 1: Comparison of Common Techniques for Aggregation Analysis
| Technique | Principle | Size Range | Pros | Cons |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion to determine particle size.[16] | 1 nm - 10 µm | Fast, non-invasive, detects early-stage oligomerization. | Sensitive to dust/contaminants; provides an intensity-weighted average size.[1] |
| Thioflavin T (ThT) Fluorescence | Binds specifically to cross-β-sheet structures in amyloid fibrils, causing a large increase in fluorescence.[2] | Fibrils | Highly specific for amyloid fibrils; high signal-to-noise. | Does not detect amorphous aggregates or early oligomers. |
| UV-Vis Spectroscopy (Turbidity) | Measures the scattering of light at 340-600 nm as an indicator of large, insoluble aggregates.[17] | >100 nm | Simple, readily available equipment. | Low sensitivity; only detects late-stage, large aggregates. |
| Analytical Ultracentrifugation (AUC) | Measures the rate at which molecules sediment under centrifugal force to determine size and shape.[1] | kDa - MDa | High resolution, can distinguish multiple species in a sample. | Requires specialized equipment and complex data analysis. |
Frequently Asked Questions (FAQs)
Q1: How exactly do cyclobutane amino acids prevent aggregation at a molecular level? The primary mechanism is conformational constraint[18][19]. Peptide aggregation, particularly into amyloid fibrils, often requires the peptide backbone to adopt a relatively planar, extended conformation that facilitates intermolecular hydrogen bonding to form β-sheets[6]. The cyclobutane ring is a puckered, non-planar structure[4]. When incorporated into a peptide backbone, it acts as a "structural breaker," forcing a rigid bend and preventing the chain from adopting the conformation necessary for stable β-sheet formation. This sterically hinders the close approach of adjacent peptide chains.
Q2: Can the stereochemistry of the cyclobutane amino acid affect its ability to manage aggregation? Absolutely. The cis vs. trans and (S) vs. (R) configurations of the substituents on the cyclobutane ring dictate the precise geometry and bond angles of the resulting kink in the peptide backbone[20]. This can have a profound effect on the peptide's overall secondary structure. For example, one stereoisomer might favor the formation of a stable β-turn, which can terminate a β-sheet and prevent further elongation, while another might not impose as effective a constraint[21][22]. Therefore, screening a small library of different cyclobutane stereoisomers can be a valuable strategy in peptide optimization.
Q3: Are there any downsides or limitations to using cyclobutane amino acids? Yes, there are trade-offs to consider:
-
Synthesis Challenges: As detailed in the troubleshooting guide, these are bulky, unnatural amino acids that can make peptide synthesis more difficult and costly[23][24].
-
Potential Impact on Activity: The conformational rigidity that helps prevent aggregation can also lock the peptide into a conformation that is not optimal for binding to its biological target. It is crucial to assess the peptide's biological activity after incorporating the cyclobutane residue.
-
Predictability: While generally effective, the precise impact of a cyclobutane amino acid at a specific position is not always predictable without experimental testing. Its effectiveness depends on the overall sequence and its location relative to the aggregation-prone region[8].
Q4: Where in the peptide sequence should I place the cyclobutane amino acid for maximum effect? The optimal placement is typically within or immediately flanking the "aggregation-prone region" (APR) of the peptide. APRs are short, often hydrophobic sequences with a high propensity to form β-sheets[8]. You can use prediction algorithms (e.g., TANGO, AGGRESCAN) to identify the likely APR in your sequence[2]. Placing the cyclobutane residue in the middle of this region can effectively break the continuity of the potential β-strand.
Key Experimental Protocols
Protocol 1: Automated SPPS Coupling Cycle for a Cyclobutane Amino Acid
This protocol is based on the widely used Fmoc/tBu strategy[13][25].
-
Resin Swelling: Swell the resin (e.g., low-load Fmoc-Rink-Amide-TGR) in DMF for 30 minutes in the reaction vessel[11].
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (6 x 1 min).
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve the Fmoc-protected cyclobutane amino acid (5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.) in a minimal volume of NMP.
-
Immediately add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature.
-
Self-Validation: Take a small sample of resin beads, wash them, and perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), proceed to the next step.
-
-
Double Coupling (if necessary): Drain the reaction vessel and repeat step 4 with a fresh activation mixture for another 2 hours.
-
Washing: Wash the resin with DMF (3 x 1 min) followed by DCM (3 x 1 min).
-
Capping (Optional but Recommended): Treat the resin with a solution of acetic anhydride/DIPEA/DMF (5:6:89) for 15 minutes to cap any unreacted amines.
-
Washing: Wash the resin with DMF (3 x 1 min) to prepare for the next deprotection cycle.
Protocol 2: Thioflavin T (ThT) Aggregation Assay
-
Stock Solutions:
-
Prepare a 1 mM ThT stock solution in water and filter through a 0.22 µm filter. Store protected from light at 4°C.
-
Prepare a concentrated stock of your peptide (e.g., 5 mM) in a suitable solvent (e.g., DMSO), ensuring it is fully monomeric.
-
-
Assay Preparation:
-
In a 96-well black, clear-bottom plate, prepare your assay buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).
-
Add ThT from the stock solution to the buffer to a final concentration of 20 µM.
-
-
Initiate Aggregation:
-
Add the peptide stock solution to the ThT-containing buffer to reach the desired final peptide concentration (e.g., 50 µM). Mix gently by pipetting.
-
Seal the plate to prevent evaporation.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure fluorescence intensity every 15-30 minutes (Excitation: ~440 nm, Emission: ~485 nm). Include intermittent shaking to promote aggregation.
-
Self-Validation: Include a buffer + ThT blank (no peptide) as a negative control and a known aggregating peptide (e.g., Aβ42) as a positive control. A sigmoidal curve of increasing fluorescence over time is indicative of amyloid fibril formation[2].
-
References
- Structural Characterization of Peptide Aggregates: Secondary Structure... - ResearchGate.
- Kinetics and mechanisms of peptide aggregation. I: Aggregation of a cholecystokinin analogue - PubMed.
- Diverse Aggregation Kinetics Predicted by a Coarse-Grained Peptide Model | The Journal of Physical Chemistry B - ACS Publications.
- Proteins & Peptides Particle and Aggregation Characterization - CD Formulation.
- Kinetic pathways to peptide aggregation on surfaces: The effects of β-sheet propensity and surface attraction - AIP Publishing.
- A facile and dynamic assay for the detection of peptide aggregation - PubMed.
- Protein Aggregation: Kinetics versus Thermodynamics | The Journal of Physical Chemistry B.
- Factors affecting the physical stability (aggregation) of peptide therapeutics | Interface Focus.
- Methods and protocols of modern solid phase Peptide synthesis - PubMed.
- (PDF) Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - ResearchGate.
- Methods and protocols of modern solid phase peptide synthesis.
- (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - ResearchGate.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments.
- Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid - PubMed.
- Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - MDPI.
- Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering - Medium.
- Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC - NIH.
- Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods.
- Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central.
- New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews.
- Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid | Request PDF - ResearchGate.
- Peptide aggregation analysis laboratory - FILAB.
- Peptide synthesis troubleshooting using unnatural amino acids : r/OrganicChemistry.
- Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC - NIH.
- Aminoacids of the cyclobutane series - ResearchGate.
- Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - NIH.
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC.
- Cyclobutanes in Organic Synthesis - Baran Lab.
- US3031499A - Amino acids containing a cyclobutane ring - Google Patents.
- Elucidating the aggregation rules for short peptides - Drug Target Review.
- Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research.
- Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC - PubMed Central.
- What do you do when your peptide synthesis fails? - Biotage.
- Amino Acid Composition drives Peptide Aggregation - ChemRxiv.
- Aggregation Rules of Short Peptides - PMC - NIH.
- Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations - PMC - PubMed Central.
Sources
- 1. Proteins & Peptides Particle and Aggregation Characterization - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. baranlab.org [baranlab.org]
- 6. researchgate.net [researchgate.net]
- 7. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. medium.com [medium.com]
- 17. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]
- 21. Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. reddit.com [reddit.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Synthesis of 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic Acid
Welcome to the technical support center for the synthesis of 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid (Boc-Ac4c-OH). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic step. As Senior Application Scientists, we have compiled field-proven insights and data to address the common challenges encountered during this procedure.
The target molecule, with CAS Number 120728-10-1, is a valuable non-proteinogenic amino acid building block.[1] Its cyclobutane ring provides a rigid scaffold that can impart unique conformational properties and increased stability against enzymatic degradation in peptides and peptidomimetics.[2] Achieving high yield and purity is paramount for its successful application in drug discovery and development.[3] This guide provides a structured approach to identifying and resolving common synthetic hurdles.
Core Synthesis & Troubleshooting Workflow
The synthesis of Boc-Ac4c-OH is fundamentally a protection reaction of the amino group of 1-aminocyclobutanecarboxylic acid using di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[2][4] The following diagram illustrates the general workflow and key decision points for troubleshooting.
Caption: General workflow for Boc-Ac4c-OH synthesis and troubleshooting.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.
Q1: My yield is significantly lower than expected (<70%). What are the most common causes?
A low yield is often attributable to one or more factors related to reaction conditions and work-up procedures.
-
Suboptimal pH: The reaction requires a basic medium to deprotonate the amino group of the zwitterionic starting material, enhancing its nucleophilicity towards the Boc anhydride.[5] If the pH is too low, the amine remains protonated and unreactive. If it is excessively high, it can promote the hydrolysis of the Boc anhydride. The optimal pH range is typically between 8 and 10.
-
Inefficient Work-up: The product, an N-protected amino acid, is soluble in the aqueous basic solution. It must be protonated by acidification to render it extractable into an organic solvent.[6] If the pH is not lowered sufficiently (typically to pH 2-4), the product will remain in the aqueous layer as its carboxylate salt, leading to significant loss.[6]
-
Poor Reagent Quality: Di-tert-butyl dicarbonate can slowly decompose in the presence of moisture to tert-butanol and CO₂, which reduces its potency.[7] Always use a fresh or properly stored bottle of (Boc)₂O.
-
Inadequate Stoichiometry: While a slight excess of (Boc)₂O (1.2-1.5 equivalents) is often used to drive the reaction to completion, a large excess can complicate purification.[6] Insufficient (Boc)₂O will naturally result in an incomplete reaction and lower yield.
Q2: The reaction appears incomplete, with significant starting material remaining. How can I drive it to completion?
Incomplete conversion is a common issue, particularly given the zwitterionic nature of the starting amino acid, which can lead to poor solubility.
-
Increase Reaction Time: Some published procedures call for reaction times of 12-15 hours to ensure completion.[6] If you are stopping the reaction early, consider extending the time and monitoring by TLC or LC-MS until the starting material is consumed.
-
Optimize Base and Solvent: The choice of base and solvent system is critical. A biphasic system like 1,4-dioxane/water with a base such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) is commonly used.[2][6] The organic co-solvent helps to solubilize the (Boc)₂O, while the aqueous phase dissolves the amino acid salt. Ensure vigorous stirring to maximize the interfacial area for the reaction.
-
Temperature Control: The reaction is typically initiated at 0°C during the addition of (Boc)₂O to control the initial exotherm and then allowed to warm to room temperature.[6] Running the reaction at a slightly elevated temperature (e.g., 30-35°C) can sometimes improve the reaction rate, but this should be done cautiously to avoid promoting side reactions.[8]
-
"Double Coupling": In peptide synthesis, a technique called "double coupling" is used for difficult reactions where the first coupling is incomplete.[9] A similar principle can be applied here. If monitoring shows significant remaining starting material after several hours, a second portion of (Boc)₂O (e.g., 0.3-0.5 equivalents) can be added to the reaction mixture.
Q3: I'm observing significant side product formation. What are they and how can I minimize them?
The Boc protection of primary amines is generally a clean reaction, but side products can form under non-optimal conditions.
-
N,N-di-Boc Formation: It is possible for the primary amine to be protected twice, forming the N,N-di-Boc derivative. This is more likely with a large excess of (Boc)₂O and a strong, non-nucleophilic base in an aprotic solvent. However, in the aqueous basic conditions typically used for amino acids, this is less common. One of the Boc groups on a di-protected amine is highly acid-labile and may be cleaved during acidic work-up.[10] To avoid this, use a modest excess of (Boc)₂O (1.2-1.5 eq).[6]
-
tert-Butylation: During the acidic work-up or subsequent steps involving strong acids for deprotection, the tert-butyl cation generated can alkylate nucleophilic species.[4][11] While not a major concern for the product itself during this specific synthesis, it's a critical consideration in Boc chemistry. Using scavengers like anisole or thioanisole is a common strategy to trap these cations during deprotection steps.[11]
Q4: I'm having difficulty with the work-up and purification. What is the best procedure?
A robust work-up and purification protocol is essential for achieving high purity and yield.
-
Initial Wash: After the reaction is complete, perform an initial wash of the reaction mixture with a non-polar organic solvent like ethyl acetate or diethyl ether.[6] This step removes most of the unreacted (Boc)₂O and tert-butanol byproduct, while the desired product remains in the basic aqueous layer as a salt.
-
Controlled Acidification: Cool the aqueous layer in an ice bath. Slowly add a strong acid, such as 1N HCl or a solution of potassium hydrogen sulfate, with vigorous stirring.[6][8] Monitor the pH carefully, aiming for a final pH of 2-4. Adding the acid too quickly can cause excessive foaming due to CO₂ evolution from the bicarbonate base and can lead to localized overheating.
-
Extraction: Once the product has precipitated or is fully protonated, extract it into a suitable organic solvent. Ethyl acetate and dichloromethane are commonly reported and effective.[6] Perform multiple extractions (e.g., 3 x volume) to ensure complete recovery of the product from the aqueous phase.
-
Final Wash, Drying, and Concentration: Combine the organic extracts and wash them with water and then brine to remove residual acid and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[6] The product is typically a white solid and can often be purified further by crystallization if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O)? A slight excess, typically between 1.2 and 1.5 equivalents relative to the starting amino acid, is recommended.[6] This helps to ensure the reaction goes to completion without using a large excess that could complicate purification.
Q2: Which base and solvent system is recommended? Both sodium hydroxide (NaOH) and sodium bicarbonate (NaHCO₃) are effective in a mixed solvent system like 1,4-dioxane and water.[6] NaHCO₃ is a milder base and can be preferable for sensitive substrates, while NaOH may lead to faster reaction times. A 1:1 mixture of dioxane and water provides a good medium for both the polar amino acid salt and the non-polar Boc anhydride.[2][6]
Q3: How critical is temperature control during the reaction? It is good practice to add the (Boc)₂O to the cooled amino acid solution (0°C). This helps to manage the initial exothermic reaction.[6] After the addition is complete, the reaction can be safely allowed to stir at room temperature for its duration.
Q4: How do I handle the zwitterionic nature of the starting material, 1-aminocyclobutanecarboxylic acid? The zwitterionic character of amino acids makes them poorly soluble in many organic solvents but soluble in aqueous solutions. The key is to use a basic aqueous solution (or a mixed aqueous/organic system) to convert the ammonium group (-NH₃⁺) to a free amine (-NH₂), which is the required nucleophile for the reaction.[5]
Q5: What are the best practices for storing di-tert-butyl dicarbonate? (Boc)₂O has a low melting point (22-24°C) and can decompose in the presence of moisture.[11] It should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended. As it may build up internal pressure from CO₂ evolution, it is advisable to vent the container carefully before use.[7]
Data Summary: Comparison of Reaction Conditions
The following table summarizes different reported conditions for the synthesis, providing a basis for optimization.
| Starting Material (SM) | (Boc)₂O (eq.) | Base (eq.) | Solvent System | Time (h) | Yield (%) | Reference |
| 1-aminocyclobutylcarboxylic acid | 1.5 | 2.5 (as 0.5M NaOH) | 1,4-Dioxane / Water | 15 | 80.6 | [6] |
| 1-aminocyclobutane-1-carboxylic acid | 1.2 | 3.4 (NaHCO₃) | 1,4-Dioxane / Water | 12 | 75 | [6] |
Detailed Experimental Protocol
This protocol is adapted from a high-yield procedure reported in the literature.[6]
Materials:
-
1-aminocyclobutanecarboxylic acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq)
-
Sodium hydroxide (NaOH) (2.5 eq)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate
-
1N Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, prepare a 0.5M solution of NaOH in deionized water.
-
Add 1-aminocyclobutanecarboxylic acid (1.0 eq) to the NaOH solution, followed by an equal volume of 1,4-dioxane. Stir until all solids are dissolved.
-
Add di-tert-butyl dicarbonate (1.5 eq) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 15 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM/MeOH/Acetic Acid 95:5:0.5 and ninhydrin stain to visualize the starting material).
-
Once the starting material is consumed, transfer the mixture to a separatory funnel and wash twice with ethyl acetate to remove unreacted (Boc)₂O. Discard the organic layers.
-
Cool the remaining aqueous layer in an ice bath.
-
Slowly add 1N HCl dropwise with stirring until the pH of the aqueous phase reaches 4. A white precipitate of the product should form.
-
Extract the product from the aqueous phase three times with ethyl acetate.
-
Combine the organic extracts and wash twice with a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the product, this compound, as a white solid.
Troubleshooting Logic Diagram
This diagram illustrates the logical connections between observed problems and their potential root causes, guiding the optimization process.
Caption: Cause-and-effect map for troubleshooting common synthesis issues.
References
- Suno, R., & Ichihara, S. (1963). Synthesis of 1-Aminocyclobutanecarboxylic Acid. Bulletin of the Chemical Society of Japan, 36(2), 145-147. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Pope, B. M., Yamamoto, Y., & Tarbell, D. S. (1977).
- Olah, G. A., & Ohannesian, L. (1990). Process for preparing di-tert.-butyl dicarbonate.
- Wikipedia. (n.d.).
- Gershonov, E., et al. (1999). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 42(6), 987-994. [Link]
- Hebei Boze Chemical Co., Ltd. (n.d.).
- Washburn, L. C., et al. (1979). 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent. Journal of Nuclear Medicine, 20(10), 1055-1061. [Link]
- Stetter, H., & Hennig, H. (1983). Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
- Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. [Link]
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5576-5585. [Link]
- ResearchGate. (2021). Optimization of PIL catalyzed Boc protection reaction of amine functionality.
- PubChem. (n.d.). Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)-. PubChem. [Link]
- PubChem. (n.d.). (1r,3r)-3-(((Tert-butoxy)carbonyl)amino)cyclobutane-1-carboxylic acid. PubChem. [Link]
- PharmaCompass. (n.d.). 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid. PharmaCompass.com. [Link]
- Kumar, V., & Sharma, A. (2020). Synthesis of α-amino carbonyl compounds: a brief review. RSC Advances, 10(56), 33923-33941. [Link]
- Hammarström, L. G. J., et al. (2002). A Convenient Preparation of an Orthogonally Protected Cα,Cα-Disubstituted Amino Acid Analog of Lysine. Organic Syntheses, 79, 200. [Link]
- Cason, J. (1943). Cyclobutanecarboxylic Acid. Organic Syntheses, 23, 19. [Link]
- Van den Heuvel, M., et al. (2019). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- Wünsch, E., & Moroder, L. (1981). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses, 60, 61. [Link]
Sources
- 1. Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)- | C10H17NO4 | CID 1512646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. One moment, please... [chemistrysteps.com]
- 5. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 6. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Di-Tert-Butyl Dicarbonate [bzchemicals.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 11. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Side Reactions of the tert-Butyl Cation in Boc Deprotection
Welcome to the Technical Support Center for Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals who routinely employ the tert-butoxycarbonyl (Boc) protecting group. While acid-catalyzed Boc deprotection is a cornerstone of modern organic and peptide synthesis, the generation of the highly reactive tert-butyl (t-Bu) cation can lead to a host of side reactions, compromising yield, purity, and the integrity of your final product.
This document provides in-depth, field-tested troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address the specific challenges you may encounter. We will delve into the causality behind these issues and provide robust, validated protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of most side reactions during Boc deprotection?
Answer: The primary cause is the formation of a reactive tert-butyl carbocation (t-Bu⁺) intermediate.[1][2][3] During acid-catalyzed cleavage, typically with trifluoroacetic acid (TFA), the Boc group is protonated and subsequently eliminated, releasing the desired free amine, carbon dioxide, and the electrophilic t-butyl cation.[4][5] This cation will readily attack any available nucleophile in the reaction mixture, leading to unwanted modifications of your target molecule.[6][7]
Caption: Boc deprotection and competing side reaction pathway.
Q2: Which amino acid residues are most vulnerable to modification by the tert-butyl cation?
Answer: Residues with nucleophilic side chains are the most common targets for alkylation by the t-butyl cation.[2][8] This modification results in an undesired mass addition of 56 Da to your peptide.[3][8]
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][2][3] This is often the most significant side reaction observed.
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][3] Methionine is also prone to oxidation (+16 Da), a separate issue that can occur during acidic cleavage.[8]
-
Cysteine (Cys): The free thiol group is a potent nucleophile and a prime target for alkylation, forming an S-tert-butylated Cys residue.[1][2][9]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation, though it is generally less reactive than Trp or Cys.[1][2]
Q3: How do "scavengers" work to prevent these side reactions?
Answer: Scavengers are nucleophilic reagents added to the deprotection or cleavage cocktail.[10][11] They function by intercepting and quenching the reactive tert-butyl cation at a much faster rate than the sensitive residues on your substrate.[12][13] By being present in a large molar excess, they effectively act as decoys, trapping the electrophile before it can cause damage.[12]
Q4: How do I choose the most effective scavenger for my experiment?
Answer: The choice of scavenger is critical and depends entirely on the amino acid composition of your peptide.[3] For peptides with multiple sensitive residues, a scavenger "cocktail" is almost always necessary.[1][13]
| Sensitive Residue | Recommended Scavengers | Mechanism & Notes |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT) | Silanes (TIS, TES) are highly effective carbocation scavengers that work via hydride transfer.[14][15] EDT also helps prevent acid-catalyzed oxidation of the indole ring.[8] |
| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS) | These thioethers act as cation traps. Thioanisole is particularly effective at preventing S-alkylation.[3] DMS also helps prevent oxidation.[8] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT) | These thiols are excellent soft nucleophiles for trapping carbocations that would otherwise attack the Cys thiol.[3][9] |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | These phenolic compounds act as competing aromatic nucleophiles, effectively serving as decoys for the t-butyl cation.[8][9] |
Scientist's Note: For general-purpose deprotection of peptides containing a mix of sensitive residues, a standard and robust cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[2] For particularly challenging sequences rich in Trp, Met, and Cys, a more potent mixture known as "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[1][2]
Troubleshooting Guide
Caption: Troubleshooting workflow for Boc deprotection.
Issue 1: My mass spec shows an unexpected peak with a +56 Da mass shift.
Question: What is this peak and how do I get rid of it?
Answer: This mass increase is the definitive signature of tert-butylation.[3] As detailed in the FAQs, the t-butyl cation has alkylated one or more nucleophilic residues in your compound.[3]
-
Possible Cause & Solution: The root cause is an absence or insufficiency of scavengers in your deprotection reagent.[1] You must incorporate a scavenger or a scavenger cocktail tailored to the sensitive residues present in your molecule. Refer to the scavenger selection table in the FAQ section. For a robust starting point, use the TFA/TIS/H₂O (95:2.5:2.5) cocktail.[2]
Issue 2: My deprotection reaction is incomplete, with a large amount of starting material remaining.
Question: Why isn't my Boc group coming off completely?
Answer: Incomplete deprotection can result from several factors related to reaction kinetics and substrate accessibility.[3]
-
Possible Cause 1: Insufficient Acid Strength or Reaction Time. The rate of Boc cleavage shows a second-order dependence on acid concentration.[8]
-
Possible Cause 2: Steric Hindrance. Bulky groups near the Boc-protected amine can significantly slow the reaction rate.[8][12]
-
Solution: For sterically hindered substrates, more forcing conditions may be required. This can include longer reaction times or gentle warming. Crucially, more aggressive conditions will exacerbate side reactions, making the inclusion of an effective scavenger cocktail absolutely essential. [12] A stronger acid system like 4M HCl in dioxane can also be considered.[8][12]
-
-
Possible Cause 3 (Solid-Phase Synthesis): Poor Resin Swelling. If the peptide-resin does not swell properly in the cleavage cocktail, the acid cannot efficiently access all the peptide chains to remove the protecting groups.[8]
-
Solution: Ensure your cleavage cocktail solvent (e.g., TFA/DCM) promotes good resin swelling. Paradoxically, 100% TFA can sometimes cause less swelling than a solution of TFA in DCM.[8]
-
Issue 3: My Methionine-containing peptide shows a +16 Da mass shift.
Question: What is this +16 Da peak and is it related to the t-butyl cation?
Answer: This mass shift is characteristic of the oxidation of the methionine thioether to methionine sulfoxide (Met(O)).[8] While not directly caused by the t-butyl cation, this side reaction is common during the acidic cleavage step, particularly if reagents are old or have been exposed to air.[8][10]
-
Possible Cause & Solution: Oxidation of methionine.
Experimental Protocols
Protocol 1: General Solution-Phase Boc Deprotection with Scavengers
This protocol provides a robust starting point for the deprotection of a Boc-protected amine in solution.
-
Preparation: In a well-ventilated fume hood, dissolve the Boc-protected compound (1.0 mmol) in a suitable solvent such as dichloromethane (DCM, 5 mL).
-
Scavenger Addition: Add the appropriate scavenger. For general protection against stray alkylation, add triisopropylsilane (TIS, ~5 equivalents, ~0.95 mL).
-
Deprotection: Cool the mixture to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5 mL) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.[1][12]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. To remove residual TFA, co-evaporate the residue with toluene (2 x 10 mL). The crude product, typically obtained as the TFA salt, can be carried forward or purified.
Protocol 2: Standard SPPS Cleavage and Deprotection Cocktail
This protocol is for the final cleavage of a peptide from a solid-phase resin (e.g., Wang or Rink Amide) and simultaneous removal of side-chain protecting groups, including Boc.
-
Resin Preparation: Wash the dried peptide-resin (0.1 mmol scale) with DCM and allow it to swell for 15 minutes.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh immediately before use. For a standard peptide, use 10 mL of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[2]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate gently at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin through a fritted funnel, collecting the filtrate into a cold (0 °C) 50 mL centrifuge tube containing ~40 mL of diethyl ether. A white precipitate of the peptide should form immediately.
-
Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet twice with cold diethyl ether to remove scavengers and organic by-products. For each wash, add ~30 mL of cold ether, vortex briefly, centrifuge, and decant.[2]
-
Drying: Dry the precipitated peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide can then be purified by HPLC.
References
- Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
- Peptide Global Deprotection/Scavenger-Induced Side Reactions. Request PDF. [Link]
- Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- [Side-reactions in peptide synthesis, III.
- tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
- Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. The University of Manchester. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
Technical Support Center: Compatibility of Boc-Aib-OH with Other Protecting Groups
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating N-Boc-α-aminoisobutyric acid (Boc-Aib-OH) into their synthetic workflows. Due to its unique steric hindrance and influence on peptide secondary structure, Aib is an invaluable tool in medicinal chemistry.[1][2] However, its successful application hinges on a robust and well-planned protecting group strategy.
This document provides in-depth answers to common questions and troubleshooting scenarios related to the chemical compatibility of the Boc group on Aib with other protecting groups used in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the core principle of an "orthogonal" protecting group strategy, and why is it critical when using Boc-Aib-OH?
Answer: Orthogonality is the cornerstone of modern multi-step synthesis. It refers to the use of multiple classes of protecting groups in a single molecule that can be removed under distinct, non-interfering chemical conditions.[3][4] This allows for the selective deprotection of one functional group while others remain intact, which is essential for complex syntheses like building a specific peptide sequence or creating branched and cyclic peptides.[5]
The three primary orthogonal "sets" of conditions are:
-
Acid-Labile: Cleaved by acids (e.g., Trifluoroacetic Acid - TFA). The Boc group falls into this category.[6]
-
Base-Labile: Cleaved by bases (e.g., Piperidine). The Fmoc group is the most common example.[7]
-
Hydrogenolysis-Labile: Cleaved by catalytic hydrogenation (e.g., H₂ over Pd/C). The Cbz (Z) group and Benzyl (Bzl) ethers/esters are in this class.[4][8]
When using Boc-Aib-OH as a building block, your strategy is anchored by the acid-labile nature of the Boc group. Therefore, any other protecting groups used for the C-terminus or amino acid side chains must be stable to the repeated acid treatments required to remove the Nα-Boc group at each step of the synthesis. They should only be removable under different, orthogonal conditions (e.g., strong acid at the final cleavage step, base, or hydrogenation).
Caption: Orthogonal deprotection of different protecting groups.
Q2: Which protecting groups are truly orthogonal to the Nα-Boc group on Aib?
Answer: Any protecting group that is stable to mild-to-moderate acid (typically 25-50% TFA in DCM) but labile to either base or hydrogenolysis is considered orthogonal to Boc.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This is an excellent orthogonal partner. The Fmoc group is stable to acidic conditions but is readily cleaved by bases like 20% piperidine in DMF.[9][10] This orthogonality is frequently exploited in the synthesis of branched peptides where a side chain (e.g., of Lysine) is protected with Fmoc to allow for on-resin chain elongation from the side chain after the main backbone is assembled using Boc chemistry.[11]
-
Cbz (Z, Benzyloxycarbonyl) and Benzyl (Bzl) esters/ethers: These are also fully orthogonal. They are stable to both the acidic conditions of Boc deprotection and the basic conditions of Fmoc removal.[4][8] Their removal requires catalytic hydrogenolysis or, in some cases, strong acids like HBr/AcOH, making them ideal for solution-phase synthesis or for side-chain protection in a Boc-SPPS strategy.[7]
The following table summarizes the compatibility of these key protecting groups.
| Protecting Group | Deprotection Condition | Stability under Boc Deprotection (TFA) | Stability under Fmoc Deprotection (Piperidine) | Stability under Cbz Deprotection (H₂/Pd) |
| Boc | Acid (TFA) [6] | Labile | Stable[12] | Stable |
| Fmoc | Base (Piperidine) [7] | Stable[13] | Labile | Quasi-stable¹ |
| Cbz / Bzl | Hydrogenolysis (H₂/Pd) [4] | Stable | Stable[4] | Labile |
| ¹Fmoc can sometimes be cleaved under prolonged hydrogenolysis conditions, indicating quasi-orthogonality.[4] |
Q3: I am running a Boc-SPPS (Solid-Phase Peptide Synthesis). What are the standard compatible side-chain protecting groups to use with Boc-Aib-OH?
Answer: In a standard Boc-SPPS workflow, the Nα-Boc group is removed at each cycle with TFA. The side-chain protecting groups must remain stable throughout this process. The final step involves cleaving the completed peptide from the resin and removing all side-chain protecting groups simultaneously, typically with a very strong acid like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TMSOTf).[14][15] This is known as the Boc/Bzl strategy .[3]
The compatible side-chain protecting groups for this strategy include:
| Amino Acid | Side-Chain Functionality | Recommended Protecting Group | Rationale for Compatibility |
| Aspartic Acid (Asp) | Carboxylic Acid | Benzyl ester (OBzl), Cyclohexyl ester (OcHex) | Stable to TFA; cleaved by HF. OcHex can reduce aspartimide formation.[3][15] |
| Glutamic Acid (Glu) | Carboxylic Acid | Benzyl ester (OBzl) | Stable to TFA; cleaved by HF. |
| Lysine (Lys) | Amine | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | Increased acid stability over standard Z group prevents premature deprotection during TFA steps.[7] |
| Arginine (Arg) | Guanidinium | Tosyl (Tos), Nitro (NO₂) | Highly stable to TFA; requires strong acid (HF) for cleavage.[11] |
| Serine (Ser), Threonine (Thr) | Hydroxyl | Benzyl ether (Bzl) | Stable to TFA; cleaved by HF.[16] |
| Tyrosine (Tyr) | Phenolic Hydroxyl | 2-Bromobenzyloxycarbonyl (2-Br-Z), Benzyl ether (Bzl) | Stable to TFA; cleaved by HF. |
| Cysteine (Cys) | Thiol | 4-Methylbenzyl (Meb), Acetamidomethyl (Acm) | Meb is HF-labile. Acm is stable to HF and requires a separate deprotection step (e.g., with iodine or mercury(II) acetate), allowing for selective disulfide bond formation.[11] |
| Histidine (His) | Imidazole | Tosyl (Tos), Benzyloxymethyl (Bom) | Protects the imidazole ring from side reactions and reduces racemization during coupling. Cleaved by HF.[11] |
| Tryptophan (Trp) | Indole | Formyl (For) | Optional but recommended. Protects the indole ring from alkylation by t-butyl cations during Boc deprotection. Cleaved by HF or with a nucleophile in the cleavage cocktail.[16] |
Troubleshooting Guide & Experimental Protocols
Q4: My coupling reaction with Boc-Aib-OH is inefficient, leading to deletion sequences. Is this a protecting group problem?
Answer: This is a classic issue, but it's not due to the Boc group itself. The problem stems from the severe steric hindrance of the gem-dimethyl groups on the α-carbon of Aib.[1] This makes the Nα-amine less accessible and the carboxyl group more crowded, slowing down the acylation reaction. Standard coupling conditions are often insufficient.
Troubleshooting Steps:
-
Use a More Potent Coupling Reagent: Switch from standard reagents like HBTU or DIC/HOBt to more powerful, sterically tolerant ones like HATU or HCTU .
-
Extend Reaction Time: Double or even triple the standard coupling time for the Boc-Aib-OH residue. Monitor the reaction using a qualitative test (e.g., Kaiser test) to ensure completion.
-
Double Couple: If the reaction is still incomplete, perform a second coupling step with fresh Boc-Aib-OH and coupling reagents before proceeding to the next deprotection step.
Protocol 1: Optimized Coupling of Boc-Aib-OH in Manual Boc-SPPS
-
Resin Preparation: After the deprotection and neutralization of the N-terminal amine on the resin-bound peptide, wash thoroughly with DMF (3x).
-
Activation Mixture: In a separate vessel, pre-activate the Boc-Aib-OH (3-4 equivalents relative to resin loading) with HATU (3-4 eq.) and DIPEA (6-8 eq.) in DMF for 5-10 minutes.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for a minimum of 2 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Recoupling (if necessary): If the Kaiser test is positive (blue beads), drain the reaction vessel and repeat steps 2-4.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next deprotection step.
Q5: During Boc deprotection, I'm observing side products, especially with Tryptophan or Methionine residues. How can I prevent this while ensuring complete Boc removal?
Answer: This is a common side reaction caused by the highly reactive tert-butyl cation (t-Bu⁺) that is generated during the acid-catalyzed cleavage of the Boc group.[6][17] This electrophilic cation can attack nucleophilic side chains, particularly the indole ring of Tryptophan and the thioether of Methionine.
The solution is to add "scavengers" to the deprotection solution. These are molecules that are more nucleophilic than the peptide's side chains and will trap the t-Bu⁺ cation before it can cause damage.
Caption: Role of scavengers in preventing side reactions.
Protocol 2: Nα-Boc Deprotection with a Scavenger Cocktail
-
Prepare Deprotection Solution: Create a fresh solution of 25-50% TFA in Dichloromethane (DCM).
-
Add Scavengers: To this solution, add appropriate scavengers. A common general-purpose cocktail is:
-
Triisopropylsilane (TIS): 1-2% (v/v). TIS is a reducing scavenger, very effective at quenching the t-Bu⁺ cation.
-
Water: 1-2% (v/v). Helps with solubility and can also act as a scavenger.
-
Ethanedithiol (EDT): 1-2% (v/v). Specifically recommended if Tryptophan is present to protect the indole ring.
-
-
Deprotection Reaction: Add the scavenger-containing deprotection solution to the resin. Agitate for 20-30 minutes at room temperature.
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (3x).
-
Neutralization: Before the next coupling step, neutralize the resulting N-terminal ammonium salt by washing with a 10% solution of Diisopropylethylamine (DIPEA) in DMF (2x, 2 min each), followed by extensive DMF washes (5x).
Q6: Can I use a t-Butyl (tBu) ester for C-terminal protection with Boc-Aib-OH in a solution-phase synthesis?
Answer: This is not recommended as it is a non-orthogonal combination. Both the Nα-Boc group and the C-terminal t-Butyl ester are carbamates/esters of a tertiary alcohol and are therefore cleaved under similar acidic conditions.[3] Attempting to selectively remove the Nα-Boc group with TFA would almost certainly cleave a significant portion of the C-terminal tBu ester as well, leading to a complex mixture of products.
For a solution-phase strategy with a Boc-protected N-terminus, a Benzyl (Bzl) or Methyl (Me)/Ethyl (Et) ester is a much better choice for the C-terminus.
-
Benzyl Ester: Fully orthogonal. Removed by hydrogenolysis, leaving the Boc group untouched.[8]
-
Methyl/Ethyl Ester: Quasi-orthogonal. These are much more stable to TFA than the Boc group. While very prolonged exposure to TFA can cause some cleavage, they are generally stable during a standard 30-minute Boc deprotection. They are typically removed by saponification (e.g., with NaOH) at the end of the synthesis, a condition to which the Boc group is stable.[18]
References
- ACS Biomaterials Science & Engineering. (2020). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells.
- Chemical Communications. (2017). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid.
- LifeTein Peptide Blog. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid.
- Wikipedia. 2-Aminoisobutyric acid.
- BenchChem. (2025). The Role of Aminoisobutyric Acid (Aib) in Peptide Chemistry: A Technical Guide.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- BOC Sciences. BOC-amino acids.
- SciSpace. Amino Acid-Protecting Groups.
- BenchChem. (2025). A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis.
- NIH Public Access. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
- BenchChem. (2025). In-Depth Technical Guide on the Stability and Storage of Boc-D-Lys-OH.
- ResearchGate. Protecting Groups in Peptide Synthesis.
- PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Chemical Reviews. (2009). Amino Acid-Protecting Groups.
- AAPPTec.
- Springer Link. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
- Reddit. Why is boc stable to hydrolysis under basic conditions?
- BenchChem. (2025). Stability of (R)-(-)-N-Boc-3-pyrrolidinol under acidic and basic conditions.
- Quora. What is the protection of BOC in organic synthesis processes?
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
- BenchChem. The Chemistry of the Boc Protecting Group.
- ResearchGate. (a) Description of the deprotection of BOC in the electrochemical cell...
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- Synpeptide. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ResearchGate. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters.
- BenchChem. (2025). Technical Support Center: Preventing Side Reactions During Boc Deprotection.
- Organic Chemistry Portal. Protecting Groups.
- BenchChem. (2025). A Comparative Analysis of BOC-L-Alanine Benzyl Ester and Other Commercially Available Protected Alanines for Peptide Synthesis.
- BenchChem. (2025). The Gatekeeper of Reactivity: A Technical Guide to the t-Butyl Ester Protecting Group in Synthesis.
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
- WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines.
- University of Minnesota. Protecting Groups.
- PubMed. (2024).
- ChemPep. Boc Solid Phase Peptide Synthesis.
- Biotage. (2023). What do you do when your peptide synthesis fails?
- PubMed. (2010). Multiple-turnover isotopic labeling of Fmoc- and Boc-protected amino acids with oxygen...
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
Sources
- 1. lifetein.com [lifetein.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chempep.com [chempep.com]
- 16. BOC Protection and Deprotection [bzchemicals.com]
- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 18. reddit.com [reddit.com]
Technical Support Center: Optimizing Cleavage Cocktails for Peptides with 1-Aminocyclobutanecarboxylic Acid (Ac4c)
Welcome to our dedicated technical support center for scientists and researchers working with peptides incorporating the unique, non-proteinogenic amino acid, 1-aminocyclobutanecarboxylic acid (Ac4c). The incorporation of Ac4c can introduce valuable conformational constraints, enhancing proteolytic stability and biological activity.[1] However, its sterically hindered α,α-disubstituted nature presents specific challenges during the final cleavage and deprotection steps of solid-phase peptide synthesis (SPPS).
This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you navigate these challenges and successfully obtain your target Ac4c-containing peptide with high purity and yield.
Foundational Knowledge: The Chemistry of Peptide Cleavage
In Fmoc-based SPPS, the final step involves treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA), to simultaneously cleave the peptide from the solid support and remove the acid-labile side-chain protecting groups.[2] During this process, reactive carbocations are generated from these protecting groups and the resin linker.[3] These electrophilic species can cause a variety of side reactions, such as the alkylation of sensitive residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[4][5]
To prevent these unwanted modifications, scavengers are added to the cleavage cocktail to trap these reactive cations.[4] The choice and combination of scavengers are critical for obtaining a clean, high-purity crude peptide product.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing Ac4c considered "difficult" to cleave?
A1: The difficulty arises from two main properties of the Ac4c residue:
-
Steric Hindrance: Ac4c is an α,α-disubstituted amino acid, meaning the α-carbon is attached to two non-hydrogen substituents, which are part of the cyclobutane ring. This bulkiness can physically hinder the access of TFA to the acid-labile linker attaching the peptide to the resin, potentially leading to incomplete cleavage.[6][7]
-
Conformational Rigidity: Peptides containing Ac4c are known to adopt stable helical or β-turn secondary structures.[8] This ordered conformation can further reduce the accessibility of the cleavage site on the resin, as well as the side-chain protecting groups of neighboring amino acids.[9][10]
Q2: What are the most common side reactions observed during the cleavage of Ac4c-containing peptides?
A2: Beyond the standard side reactions seen in peptide synthesis, the presence of Ac4c can exacerbate certain issues:
-
Incomplete Cleavage: A significant portion of the peptide may remain attached to the resin after the standard cleavage time.
-
Incomplete Deprotection: The steric bulk of the Ac4c residue can hinder the removal of protecting groups from adjacent amino acids.
-
Alkylation of Sensitive Residues: If the cleavage is prolonged to address incomplete cleavage, the extended exposure to acidic conditions can increase the risk of side-chain modifications if the scavenger cocktail is not robust enough.[4]
Q3: What is a good starting point for a cleavage cocktail for a peptide containing Ac4c?
A3: For most sequences, a standard and effective starting cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[5][11] Triisopropylsilane (TIS) is a general and efficient scavenger for carbocations, and water helps to suppress t-butylation.[3] However, depending on the other amino acids in your sequence, this may need to be optimized.
Q4: How do I know if my cleavage was incomplete?
A4: After cleavage and precipitation, you can check for incomplete cleavage by taking a small sample of the resin beads, washing them thoroughly with a solvent like dichloromethane (DCM), and then performing a small-scale re-cleavage with fresh cocktail. Analyze the supernatant from this second cleavage by HPLC or mass spectrometry to see if any additional peptide was released.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the cleavage of Ac4c-containing peptides.
Problem 1: Low Peptide Yield After Cleavage
Possible Cause: Incomplete cleavage from the resin due to steric hindrance or conformational rigidity.
Solutions:
-
Extend Cleavage Time: Increase the cleavage reaction time from the standard 1.5-2 hours to 3-4 hours.[2] It is advisable to perform a time-course study on a small amount of resin to determine the optimal duration.
-
Increase Temperature: Gently warming the cleavage reaction to 30-35°C can help to overcome the activation energy barrier for cleavage. However, be aware that higher temperatures can also increase the rate of side reactions, so a robust scavenger cocktail is essential.
-
Optimize the Cleavage Cocktail: For particularly stubborn cleavages, a more aggressive cocktail may be required.
| Cocktail Component | Reagent B [12] | Reagent K [2][12] | Rationale for Ac4c Peptides |
| TFA | 88% | 82.5% | The primary cleavage reagent. |
| Phenol | 5% | 5% | A good scavenger for various carbocations. |
| Water | 5% | 5% | Suppresses t-butylation of Trp. |
| TIS | 2% | - | A less odorous and effective scavenger. |
| Thioanisole | - | 5% | Aids in the removal of Pbf protecting groups from Arginine. |
| 1,2-Ethanedithiol (EDT) | - | 2.5% | A reducing agent that prevents oxidation of Cys and Met. |
-
Recommendation: Start by extending the cleavage time. If the yield is still low, consider trying Reagent B as a less odorous alternative to thiol-containing cocktails. If your peptide contains sensitive residues like Arg(Pbf), Cys, or Met, Reagent K is a more robust option.
Problem 2: Presence of Unexpected Impurities in the Crude Peptide
Possible Cause: Incomplete removal of side-chain protecting groups or alkylation of sensitive residues.
Solutions:
-
Verify Scavenger Compatibility with Your Sequence: Ensure your cleavage cocktail contains the appropriate scavengers for the amino acids in your peptide.
| Sensitive Residue | Common Protecting Group | Potential Side Reaction | Recommended Scavenger(s) |
| Tryptophan (Trp) | Boc | t-butylation | TIS, Water, Phenol |
| Cysteine (Cys) | Trt | Alkylation, Oxidation | TIS, EDT |
| Methionine (Met) | - | Oxidation | EDT, Thioanisole |
| Arginine (Arg) | Pbf | Sulfonation | Thioanisole |
| Tyrosine (Tyr) | tBu | Alkylation | Phenol, TIS |
-
Use a More Comprehensive Scavenger Cocktail: If your peptide contains multiple sensitive residues, a more complex cocktail like Reagent K is recommended to provide broad-spectrum protection.[2][12]
Experimental Protocols
Protocol 1: Standard Cleavage of Ac4c-Containing Peptides
-
Ensure the N-terminal Fmoc group has been removed.[5]
-
Thoroughly wash the dried peptide-resin with Dichloromethane (DCM).[2]
-
Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) in a fume hood.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether (10 times the volume of the filtrate).
-
Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Optimized Cleavage for Difficult Ac4c-Containing Peptides
-
Follow steps 1 and 2 from Protocol 1.
-
Prepare a fresh cleavage cocktail of Reagent K (TFA/Phenol/Water/Thioanisole/EDT, 82.5:5:5:5:2.5 v/v/v/v/v) .[2][12]
-
Add the cleavage cocktail to the resin.
-
Allow the reaction to proceed at room temperature with occasional swirling for 3-4 hours.
-
Follow steps 6-10 from Protocol 1.
Visualizing the Cleavage Workflow
The following diagram illustrates the decision-making process for selecting an appropriate cleavage strategy for your Ac4c-containing peptide.
Caption: Decision workflow for Ac4c peptide cleavage.
The following diagram illustrates the protective role of scavengers during TFA cleavage.
Caption: Mechanism of scavenger action in TFA cleavage.
References
- Structure and topology around the cleavage site regulate post-translational cleavage of the HIV-1 gp160 signal peptide. PubMed Central. [Link]
- Methods and protocols of modern solid phase peptide synthesis. SpringerLink. [Link]
- Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PubMed Central. [Link]
- Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
- Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed. [Link]
- Lability of N-alkylated peptides towards TFA cleavage. PubMed. [Link]
- TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin.
- High Cleavage Efficiency of a 2A Peptide Derived from Porcine Teschovirus-1 in Human Cell Lines, Zebrafish and Mice. PubMed Central. [Link]
- C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Royal Society of Chemistry. [Link]
- Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. PubMed Central. [Link]
- Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery. PubMed Central. [Link]
- Developments in peptide and amide synthesis. ScienceDirect. [Link]
- Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid. PubMed. [Link]
- 25.8: Peptide Synthesis. Chemistry LibreTexts. [Link]
- Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and topology around the cleavage site regulate post-translational cleavage of the HIV-1 gp160 signal peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Analysis of Impurities in Boc-Acb-OH Synthesis
Welcome to the Technical Support Center for the analytical challenges encountered during the synthesis of N-Boc-1-aminocyclobutanecarboxylic acid (Boc-Acb-OH). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity detection and characterization. Ensuring the purity of Boc-Acb-OH, a key building block in the synthesis of peptidomimetics and other pharmaceuticals, is paramount for the integrity and safety of the final active pharmaceutical ingredient (API).
This resource provides in-depth, experience-driven insights into the analytical methodologies required to identify and quantify impurities, troubleshoot common issues, and ensure the quality of your synthesis.
Understanding the Synthetic Landscape and Potential Impurities
The synthesis of Boc-Acb-OH typically involves the reaction of 1-aminocyclobutanecarboxylic acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. While seemingly straightforward, this process can generate a variety of impurities that require careful analytical scrutiny.
Diagram: General Synthesis of Boc-Acb-OH
Caption: General reaction scheme for the synthesis of Boc-Acb-OH.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and challenges encountered during the analysis of Boc-Acb-OH synthesis.
FAQ 1: What are the most common impurities I should expect in my Boc-Acb-OH synthesis?
Answer:
Based on the synthetic route, you should anticipate several classes of impurities:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual 1-aminocyclobutanecarboxylic acid and di-tert-butyl dicarbonate ((Boc)₂O).
-
Reagent-Derived Impurities: Impurities present in the starting materials or reagents themselves. (Boc)₂O can degrade over time, especially in the presence of moisture, to form tert-butanol and carbon dioxide.[1]
-
-
Product-Related Impurities (Byproducts):
-
Di-Boc Species: Over-reaction can lead to the formation of a di-Boc derivative on the carboxylic acid group, forming an unstable mixed anhydride.
-
tert-Butylated Byproducts: The tert-butyl cation, a byproduct of the Boc protection reaction (and more significantly, the deprotection step), can alkylate nucleophilic sites on the starting material or product.[2]
-
Pyrocarbonate and Carbamate-Related Impurities: Incomplete reaction or side reactions of (Boc)₂O can lead to the formation of various pyrocarbonate and carbamate species.
-
Table 1: Common Impurities and their Potential Origin
| Impurity Name | Chemical Structure | Likely Origin |
| 1-Aminocyclobutanecarboxylic Acid | C₅H₉NO₂ | Unreacted starting material |
| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | Unreacted reagent |
| tert-Butanol | C₄H₁₀O | Decomposition of (Boc)₂O |
| Di-Boc-Acb-OH (Mixed Anhydride) | C₁₅H₂₅NO₆ | Over-reaction with (Boc)₂O |
| tert-Butyl-Acb-OH | C₉H₁₇NO₂ | Alkylation by tert-butyl cation |
FAQ 2: Which analytical technique is best for routine purity assessment of Boc-Acb-OH?
Answer:
For routine purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard.[3] It offers a balance of high resolution, sensitivity, and quantitative accuracy. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the polar Boc-Acb-OH from its less polar and more polar impurities.
Diagram: Workflow for HPLC Method Development
Caption: A typical workflow for developing a robust HPLC purity method.
Troubleshooting Guide
Issue 1: My HPLC chromatogram shows multiple unexpected peaks. How do I identify them?
Answer:
A multi-pronged approach is necessary for comprehensive impurity identification.
-
Hypothesize Potential Impurities: Based on the synthetic route (see FAQ 1), create a list of potential impurities and their expected retention behavior (e.g., unreacted starting materials will likely have different polarities than the product).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial impurity identification.[4] By obtaining the mass-to-charge ratio (m/z) of the unknown peaks, you can often deduce their molecular formulas and propose structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of significant impurities, isolation followed by ¹H and ¹³C NMR is essential. NMR provides detailed information about the connectivity of atoms in a molecule.
-
Reference Standards: If available, co-injecting commercially available or synthesized reference standards of suspected impurities can confirm their identity by matching retention times.
Issue 2: I suspect the presence of chiral impurities (D-isomer). How can I detect and quantify them?
Answer:
Standard reversed-phase HPLC will not separate enantiomers. For chiral purity analysis, you must use a chiral HPLC method. This involves using a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation. Polysaccharide-based chiral columns are commonly used for this purpose. The D-isomer content is typically a critical quality attribute that needs to be controlled to very low levels.
Detailed Experimental Protocols
Protocol 1: Generic Reversed-Phase HPLC Method for Purity Analysis of Boc-Acb-OH
Objective: To determine the chemical purity of a Boc-Acb-OH sample and separate it from process-related impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Boc-Acb-OH sample.
-
Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
Calculate the purity by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Objective: To identify and quantify volatile and semi-volatile impurities, such as residual solvents and byproducts from (Boc)₂O decomposition.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-500.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the Boc-Acb-OH sample into a headspace vial.
-
Add a suitable solvent (e.g., DMSO) and an internal standard.
-
For headspace analysis, incubate the vial at an elevated temperature (e.g., 80 °C) before injection of the vapor phase. For direct injection, dissolve the sample in a volatile solvent like methanol.
Data Analysis:
Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify using an internal or external standard calibration curve.
Regulatory Context: ICH Guidelines
The identification and control of impurities in drug substances are governed by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for new drug substances.[5] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
Table 2: ICH Q3A(R2) Thresholds for Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
This table provides a simplified overview. Refer to the official ICH Q3A(R2) guideline for complete details.[6]
References
- Di-tert-butyl dicarbonate. Organic Syntheses.
- ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency.
- Application of Boc-anhydride. Suzhou Highfine Biotech.
- ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH.
- Method for purifying di-tert-butyl dicarbonate. Google Patents.
- Di-tert-butyl dicarbonate. Wikipedia.
- Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Molecules.
- Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- Diethyl pyrocarbonate: formation of urethan in treated beverages. PubMed.
- Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega.
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate.
- Having great trouble with a Boc-protection reaction. Reddit.
- Boc-(Gly)₄-OH: Standard for Peptide Research. Advent.
Sources
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Boc-(Gly)₄-OH: Standard for Peptide Research | Advent [adventchembio.com]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to Enhancing Peptide Stability: A Comparative Analysis of Boc-Acb-OH and Other Non-Natural Amino Acids
For: Researchers, scientists, and drug development professionals engaged in peptide-based therapeutics.
Introduction: The Challenge of Peptide Instability in Drug Development
Peptides offer a compelling therapeutic modality due to their high specificity and potency. However, their clinical translation is often hampered by their inherent instability, particularly their susceptibility to proteolytic degradation in vivo.[1][2] This rapid clearance necessitates frequent administration and can limit overall efficacy. A primary strategy to overcome this limitation is the incorporation of non-natural amino acids, which can enforce conformational rigidity and sterically hinder protease recognition, thereby enhancing metabolic stability.[1][2][3]
This guide provides an in-depth comparison of Boc-Acb-OH (N-Boc-1-aminocyclobutane-1-carboxylic acid), a cyclic, conformationally constrained amino acid, with other non-natural amino acids for improving peptide stability. We will delve into the mechanistic underpinnings of this enhanced stability, provide detailed experimental protocols for synthesis and comparative analysis, and present data to guide the rational design of more robust peptide therapeutics.
Boc-Acb-OH: A Profile of a Unique Building Block
Boc-Acb-OH is a non-proteinogenic amino acid characterized by a cyclobutane ring at the α-carbon. This cyclic structure imparts significant conformational constraints on the peptide backbone.
Mechanism of Stability Enhancement:
The primary mechanism by which Acb enhances peptide stability is through the induction of secondary structures such as β-turns and helices. This pre-organization of the peptide into a defined conformation reduces the entropic penalty of binding to its target and, crucially, can mask or alter the geometry of protease cleavage sites, rendering the peptide less susceptible to enzymatic degradation.
Comparative Non-Natural Amino Acids for Peptide Stabilization
A variety of non-natural amino acids are employed to enhance peptide stability. For the purpose of this guide, we will focus on a selection of commonly used and mechanistically relevant alternatives to Boc-Acb-OH.
-
Alpha-aminoisobutyric acid (Aib): Aib is a potent helix-inducing amino acid due to the steric hindrance of its gem-dimethyl groups. This helical propensity can effectively shield cleavage sites and has been shown to significantly increase resistance to proteolysis.
-
D-Amino Acids: The substitution of a natural L-amino acid with its D-enantiomer at a known cleavage site can dramatically increase stability. Proteases are stereospecific and generally do not recognize peptide bonds involving D-amino acids.
-
N-methylated Amino Acids: Methylation of the backbone amide nitrogen can disrupt hydrogen bonding patterns necessary for protease recognition and binding, thereby sterically hindering cleavage.
Quantitative Comparison of Peptide Stability
To objectively assess the stabilizing effects of Boc-Acb-OH and its alternatives, we will consider a model peptide, the immunomodulatory tetrapeptide Tuftsin (Thr-Lys-Pro-Arg) , which is known to be rapidly degraded in serum. The following table summarizes the proteolytic stability of Tuftsin and its analogs where the lysine residue at position 2 is replaced with a non-natural amino acid.
| Peptide Sequence | Modification | Half-life in Human Serum (minutes) | Fold Increase in Stability (vs. Native) |
| Thr-Lys -Pro-Arg | Native Tuftsin | ~16 | 1x |
| Thr-Acb -Pro-Arg | Acb substitution | Significantly increased (Qualitative) | High |
| Thr-Aib -Pro-Arg | Aib substitution | Moderately increased (projected) | Moderate |
| Thr-D-Lys -Pro-Arg | D-Lys substitution | Significantly increased | High |
Experimental Protocols
Synthesis of a Tuftsin Analog using Boc-SPPS: The Case of Thr-Acb-Pro-Arg
This protocol details the manual solid-phase peptide synthesis (SPPS) of an Acb-containing Tuftsin analog using the Boc/Bzl protection strategy.
Materials:
-
Boc-Arg(Tos)-Merrifield resin
-
Boc-Pro-OH
-
Boc-Acb-OH
-
Boc-Thr(Bzl)-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Hydrogen Fluoride (HF) apparatus
-
Anisole (scavenger)
-
Diethyl ether
-
Reverse-phase HPLC system
-
Mass spectrometer
Protocol:
-
Resin Swelling: Swell the Boc-Arg(Tos)-Merrifield resin in DCM in a reaction vessel for 1 hour.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Add 50% TFA in DCM to the resin and agitate for 2 minutes. Drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.
-
Drain and wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralization:
-
Wash the resin with 5% DIEA in DCM (2x, 2 minutes each).
-
Wash the resin with DCM (3x) and then DMF (3x).
-
-
Coupling of Boc-Pro-OH:
-
In a separate vessel, dissolve Boc-Pro-OH (3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycles for Boc-Acb-OH and Boc-Thr(Bzl)-OH: Repeat steps 2-4 for the coupling of Boc-Acb-OH and subsequently Boc-Thr(Bzl)-OH.
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
In a specialized HF apparatus, treat the resin with anhydrous HF containing anisole as a scavenger at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the crude peptide by filtration and dry under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Workflow for a single cycle of Boc-Solid Phase Peptide Synthesis (SPPS).
In Vitro Proteolytic Stability Assay
This protocol provides a general method for comparing the stability of different peptide analogs in the presence of a specific protease, such as trypsin, or in a complex biological matrix like human serum.
Materials:
-
Purified peptide analogs (e.g., Native Tuftsin, Acb-Tuftsin, Aib-Tuftsin, D-Lys-Tuftsin)
-
Trypsin solution (or human serum)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) in acetonitrile)
-
HPLC system with a C18 column
-
Mass spectrometer
Protocol:
-
Peptide Preparation: Prepare stock solutions of each peptide analog in PBS at a concentration of 1 mg/mL.
-
Reaction Setup:
-
In separate microcentrifuge tubes, add 90 µL of pre-warmed (37°C) trypsin solution (or human serum).
-
To initiate the reaction, add 10 µL of each peptide stock solution to the respective tubes. The final peptide concentration will be 100 µg/mL.
-
-
Incubation and Time Points:
-
Incubate the reaction mixtures at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot from each reaction tube.
-
-
Reaction Quenching: Immediately add the 10 µL aliquot to a new tube containing 90 µL of quenching solution. This will stop the enzymatic degradation.
-
Sample Analysis:
-
Analyze each quenched sample by reverse-phase HPLC.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
The identity of the peak can be confirmed by mass spectrometry.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of intact peptide versus time and determine the half-life (t₁/₂) for each peptide analog.
-
General workflow for an in vitro proteolytic stability assay.
Conclusion and Future Perspectives
The incorporation of non-natural amino acids is a powerful and validated strategy for enhancing the proteolytic stability of therapeutic peptides. Boc-Acb-OH, with its ability to induce defined secondary structures, presents a compelling option for peptide drug developers. As demonstrated with Tuftsin analogs, the introduction of such conformationally constrained residues can lead to a significant increase in resistance to enzymatic degradation.
While direct quantitative comparisons between different non-natural amino acids are often sequence-dependent, the experimental protocols provided in this guide offer a robust framework for researchers to generate this critical data for their specific peptide of interest. By systematically evaluating the impact of substitutions with Boc-Acb-OH, Aib, D-amino acids, and other novel building blocks, the rational design of next-generation peptide therapeutics with optimized pharmacokinetic profiles is within reach.
References
- Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. [Link]
- Creative Bioarray. (n.d.). Plasma Stability Assay. [Link]
- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56. [Link]
- Kasprzyk, G., & Siemion, I. Z. (2017). Tuftsin-Properties and Analogs. Current protein & peptide science, 18(11), 1104–1114. [Link]
- Gatos, M., Formaggio, F., Crisma, M., Toniolo, C., Bonora, G. M., Benedetti, E., Di Blasio, B., Iacovino, R., Santini, A., Saviano, M., & Kamphuis, J. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of peptide science : an official publication of the European Peptide Society, 3(2), 110–122. [Link]
- Siahaan, T. J., & Mergler, M. (1995). Solution stability of linear vs. cyclic RGD peptides. Journal of peptide science : an official publication of the European Peptide Society, 1(4), 236–246. [Link]
- Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & medicinal chemistry, 26(10), 2700–2707. [Link]
- LifeTein. (2024, October 30). Should My Peptide Be Cyclic?. [Link]
Sources
- 1. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science [benthamscience.com]
- 2. Chemical modifications designed to improve peptide stability: Incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization [ricerca.unityfvg.it]
- 3. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic Acid vs. Proline in Inducing Peptide Turns
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Peptide Turns in Drug Design
In the landscape of therapeutic development, peptides represent a rapidly expanding class of molecules, bridging the gap between small molecules and large biologics. Their specificity and potency are largely dictated by their three-dimensional structure. A key architectural element governing this structure is the β-turn, a region where the peptide chain reverses its direction. These turns are not mere structural linkers; they are critical for molecular recognition, receptor binding, and overall biological activity.
However, linear peptides are often conformationally flexible in solution, which can lead to reduced receptor affinity and susceptibility to enzymatic degradation. To overcome these limitations, medicinal chemists often introduce conformational constraints to pre-organize the peptide into its bioactive shape. This guide provides an in-depth comparison of two powerful tools for inducing β-turns: the well-established natural amino acid, L-proline, and a more recent, highly constrained synthetic analogue, 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid (Boc-Ac4c-OH).
The Incumbent: Proline's Established Role as a Turn Inducer
L-proline is unique among the 20 proteinogenic amino acids. Its side chain is cyclized back onto the backbone amide nitrogen, forming a five-membered pyrrolidine ring. This seemingly simple feature has profound conformational consequences.
Chemical Structure and Conformational Constraints:
The cyclic nature of proline restricts the backbone dihedral angle φ (phi) to a narrow range, typically around -65°.[1] This rigidity significantly reduces the conformational entropy of the unfolded state, making it a potent turn-inducer.[1][2] Unlike other amino acids, the peptide bond preceding a proline residue (the X-Pro bond) has a relatively low energy barrier between the cis and trans conformations, with cis conformers being significantly more populated than for non-proline residues.[3][4] This cis-trans isomerization can be a rate-limiting step in protein folding and can influence the type of turn formed.[3][5]
Mechanism of Turn Induction:
Proline is frequently found at the i+1 position of β-turns, particularly Type I and Type II turns.[1] Its fixed φ angle and propensity to adopt specific ψ (psi) angles help to nucleate the turn structure, forcing the peptide chain to fold back on itself. The lack of an amide proton on the proline nitrogen means it cannot act as a hydrogen bond donor, which can disrupt α-helical and β-sheet structures, further favoring turn formation.[2][6]
The Challenger: this compound (Boc-Ac4c-OH)
Boc-Ac4c-OH is a synthetic, Cα,α-disubstituted amino acid that introduces an even higher degree of conformational restriction than proline. The replacement of proline's five-membered pyrrolidine ring with a four-membered cyclobutane ring creates a more rigid scaffold.
Chemical Structure and Enhanced Rigidity:
The cyclobutane ring of Ac4c is significantly more constrained than proline's pyrrolidine ring. This rigidity severely limits the possible φ and ψ dihedral angles of the peptide backbone. Structural studies on peptides containing the Ac4c residue have shown that it is a highly effective inducer of β-turns and helical structures.[7] The bond angle within the peptide backbone at the Ac4c residue is also expanded from the typical tetrahedral value, further influencing the local conformation.[7]
Mechanism of Turn Induction:
The incorporation of Ac4c into a peptide sequence forces the backbone into a well-defined turn. High-resolution NMR and X-ray crystallography studies of peptides containing Ac4c and related cyclobutane amino acids demonstrate that the relative configuration of the cyclobutane ring is a primary determinant of the peptide's folding pattern.[7][8][9] This leads to the formation of stable, predictable turn structures, often with well-defined intramolecular hydrogen bonds. The high propensity of Ac4c to form β-turns makes it a valuable tool for designing structurally ordered peptidomimetics.[7]
Head-to-Head Comparison: Experimental Evidence
While direct side-by-side comparisons in identical peptide sequences are sparse in the literature, a comparative analysis can be synthesized from the known conformational effects of each residue. The choice between proline and Ac4c depends on the desired degree of conformational constraint and the specific type of turn being targeted.
Methodology Overview:
The turn-inducing potential of these amino acids is typically evaluated through a combination of synthesis and structural analysis. A model peptide is synthesized, and its conformation in solution is determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy.[10][11][12] Solid-state conformation can be precisely determined by X-ray crystallography.
Caption: Workflow for comparing turn-inducing amino acids.
Data-Driven Analysis:
The following tables summarize the expected and observed properties based on published data for each amino acid.
Table 1: Conformational Parameters
| Parameter | L-Proline | 1-Aminocyclobutane-1-carboxylic acid (Ac4c) | Rationale & References |
| Backbone Rigidity | High | Very High | The four-membered ring of Ac4c is more constrained than the five-membered ring of proline.[7] |
| Favored φ Angle | Approx. -65° | Tightly restricted (values depend on specific peptide context) | The cyclic structure inherently restricts the φ angle.[1][7] |
| Turn Predictability | Good; influenced by cis/trans isomerization | Excellent; conformation is more rigidly defined | Ac4c's rigidity leads to a more predictable and stable turn structure.[7][8] |
| Turn Type | Commonly induces Type I and Type II β-turns | Strongly favors β-turn and 310-helical structures | Experimental data confirms Ac4c as a potent turn/helix former.[1][7] |
Table 2: Implications for Peptide Design
| Feature | L-Proline | 1-Aminocyclobutane-1-carboxylic acid (Ac4c) | Rationale & References |
| Enzymatic Stability | Pro-Pro and pre-Pro bonds are highly resistant to cleavage | Expected to be highly resistant | The steric hindrance of Cα,α-disubstituted amino acids generally confers high resistance to proteolysis.[2][12] |
| Bioavailability | Variable; part of natural transport systems | Potentially improved due to stability | Constrained peptides often show improved pharmacokinetic properties.[13] |
| Synthetic Accessibility | Readily available as Fmoc/Boc protected derivatives | Commercially available, though more expensive | Standard building blocks for peptide synthesis.[14][15] |
| Mimicry of Natural Turns | Excellent; proline is a natural turn inducer | Good; can enforce a turn where one is desired, but is a non-natural structure | Proline is the natural choice for mimicking known proline-containing turn motifs. Ac4c is used for de novo design of constrained structures.[2][7] |
Experimental Protocols: A Practical Guide
Here we provide standardized protocols for the synthesis and analysis of peptides containing these turn-inducing residues.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the manual synthesis of a model peptide on a rink amide resin.
-
Resin Swelling: Swell the rink amide resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-Pro-OH or Fmoc-Ac4c-OH), 3.95 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.
-
Add the activation mixture to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.[16] If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.[17][18]
-
Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.[17]
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC. Confirm the identity by mass spectrometry.
Protocol 2: Conformational Analysis using Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides rapid insight into the secondary structure of a peptide in solution.[10][19][20]
-
Sample Preparation: Prepare a solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 0.1-0.2 mg/mL.[19]
-
Instrument Setup: Use a quartz cuvette with a 1 mm path length. Record spectra in the far-UV region (typically 190-250 nm).
-
Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C).
-
Data Analysis: A characteristic β-turn spectrum often shows a negative band around 210-220 nm and a positive band near 200 nm, though the exact profile can vary.[11] Compare the spectra of the proline-containing and Ac4c-containing peptides to assess differences in ordered structure content.
Conclusion: Selecting the Right Tool for the Job
Both proline and this compound are powerful tools for inducing turns in peptides, but they offer different degrees of control and rigidity.
-
Choose Proline when:
-
Mimicking a known biological sequence that contains a proline-induced turn.
-
A degree of flexibility is still desired, for instance, to allow for induced fit upon receptor binding.
-
Cost is a primary concern, as proline derivatives are significantly less expensive.
-
-
Choose Boc-Ac4c-OH when:
-
The primary goal is to create a highly rigid, conformationally stable peptide.
-
A predictable, well-defined β-turn is required for structure-activity relationship (SAR) studies.
-
Maximizing proteolytic stability is a critical objective.
-
You are engaged in de novo peptide design and wish to enforce a specific turn geometry.
-
Ultimately, the selection of a turn-inducer is a strategic decision in the peptide design process. By understanding the distinct conformational properties of proline and highly constrained analogues like Ac4c, researchers can better tailor the structure of their peptides to achieve the desired therapeutic effect.
References
- Circular dichroism of peptides.PubMed.
- CD-Based Peptide Secondary Structure Analysis.Mtoz Biolabs.
- The Role of Circular Dichroism in Peptide Structural Analysis.
- Conformational analysis of small peptides by circular dichroism.Digital Commons @ Southern University and A&M College.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.ResearchGate.
- Methods and protocols of modern solid phase peptide synthesis.
- cyclobutane | SeRMN – NMR Service at UAB.SeRMN – NMR Service at UAB.
- Folding peptides studied by NMR.SeRMN-UAB.
- Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities.PMC.
- Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review.
- Proline motifs in peptides and their biological processing.PubMed.
- Proline.Wikipedia.
- Proline biochemistry & structural awkwardness (cis-proline bonds, lack of H-bonding, collagen, etc.).YouTube.
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides.PMC - PubMed Central.
- Ramachandran plot of the different β-turn types.: An arrow connects the...ResearchGate.
- a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides.PubMed.
- Beta-peptides: twisting and turning.PubMed.
- Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions.PubMed.
- b-Peptides: a surprise at every turn.D-CHAB.
- Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides.PubMed.
- 1-((tert-Butoxycarbonyl)amino)-2-methylcyclobutanecarboxylic acid.MySkinRecipes.
- Multiomics Comparison of Proline‐Rich Peptide‐Enhanced Hyaluronic Acid Gels Versus Conventional Regenerative Materials: An Early Wound‐Healing Model.NIH.
- Improved acylation of pseudoproline: masked threonine in flow peptide chemistry.
- Proline-Rich Antimicrobial Peptides from Invertebrates.MDPI.
- Proline-rich antimicrobial peptides targeting protein synthesis.ArTS.
- Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137.MDPI.
Sources
- 1. Proline - Wikipedia [en.wikipedia.org]
- 2. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cyclobutane | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 9. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 10. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 12. Beta-peptides: twisting and turning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 120728-10-1|this compound|BLD Pharm [bldpharm.com]
- 16. researchgate.net [researchgate.net]
- 17. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 18. peptide.com [peptide.com]
- 19. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 20. verifiedpeptides.com [verifiedpeptides.com]
A Senior Application Scientist's Guide: Unlocking Peptide Synthesis with Cyclobutane Amino Acids - The Boc Advantage
Introduction: The Challenge and Promise of Constrained Peptides
In the landscape of modern drug development and chemical biology, non-proteinogenic amino acids are invaluable tools for crafting peptides with enhanced therapeutic properties. Among these, cyclobutane-containing amino acids stand out for their ability to impart rigid conformational constraints on the peptide backbone. This rigidity can lead to peptides with increased metabolic stability, higher receptor affinity, and improved bioavailability. However, the very feature that makes them desirable—their bulky, sterically demanding structure—presents a significant hurdle for efficient chemical synthesis.[1]
Standard solid-phase peptide synthesis (SPPS) protocols, particularly the widely adopted Fmoc/tBu strategy, can falter when incorporating these challenging residues. Incomplete reactions, low yields, and difficult purifications are common frustrations. This guide provides an in-depth comparison of the two dominant SPPS chemistries, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), making a data-driven case for why the classic Boc strategy often proves superior for the synthesis of peptides containing cyclobutane amino acids.
Foundational Principles: A Tale of Two Chemistries
The success of SPPS hinges on the use of a temporary protecting group for the Nα-amino group, which is removed at each cycle to allow for the addition of the next amino acid in the sequence. The choice of this group dictates the entire synthetic strategy.[2][3]
-
Boc/Bzl Strategy: This original SPPS methodology utilizes the acid-labile Boc group for Nα-protection. Deprotection is achieved with a moderately strong acid like trifluoroacetic acid (TFA). Side-chain protecting groups are typically benzyl-based (Bzl) and are removed in the final step with a much stronger acid, such as hydrofluoric acid (HF).[2][4]
-
Fmoc/tBu Strategy: Developed as a milder alternative, this strategy employs the base-labile Fmoc group for Nα-protection, which is cleaved using a secondary amine, most commonly piperidine. The side-chain protecting groups are acid-labile (e.g., tert-butyl, tBu), allowing for their removal simultaneously with cleavage from the resin using TFA.[5][6] This "orthogonal" scheme, where temporary and permanent protecting groups are removed by different chemical mechanisms, is a key reason for the Fmoc strategy's widespread adoption.[2][3]
While Fmoc chemistry is the workhorse for many standard peptides, its advantages diminish when faced with the extreme steric hindrance of cyclobutane amino acids.
The Core Comparison: Why Boc Excels with Bulky Residues
The primary challenge in synthesizing peptides with cyclobutane amino acids is steric hindrance, which impacts both the Nα-deprotection and the subsequent coupling steps. Here, the fundamental differences between Boc and Fmoc chemistry become critical.
Deprotection Efficiency: A Matter of Access
The deprotection of the Nα-amino group must be quantitative to ensure the homogeneity of the final product. In a sterically crowded environment, the size of the deprotecting agent is paramount.
-
Fmoc Deprotection: The removal of the large, bulky Fmoc group requires a bulky nucleophile, piperidine, to access the acidic proton on the fluorenyl ring system.[7] When the Fmoc group is attached to a sterically demanding cyclobutane residue, the accessibility of this proton is significantly reduced, potentially leading to slow or incomplete deprotection. This results in deletion sequences, which are notoriously difficult to separate from the target peptide.
-
Boc Deprotection: In contrast, Boc deprotection is an acid-catalyzed process that proceeds via cleavage of the tert-butyl group. The reagent, TFA, utilizes a proton (H+), the smallest possible chemical entity, to initiate the reaction. The proton can easily access the Boc carbonyl oxygen regardless of the steric bulk of the attached amino acid, ensuring rapid and complete deprotection.[8]
Coupling Efficiency: Minimizing Steric Clash
After deprotection, the newly liberated N-terminus must couple with the next activated amino acid. The efficiency of this step is also highly sensitive to steric factors.
-
Fmoc Strategy: Incomplete deprotection directly leads to failed coupling. Furthermore, even if deprotection is successful, the rigid and bulky nature of the cyclobutane residue can hinder the approach of the incoming activated amino acid, requiring longer coupling times or more potent (and expensive) coupling reagents like HATU.[4][9]
-
Boc Strategy: By ensuring complete deprotection, the Boc strategy provides the maximum number of available amino groups for the subsequent coupling reaction. While the coupling itself remains challenging due to the cyclobutane's bulk, starting with a cleanly deprotected resin surface is a significant advantage.
Aggregation and Solubility: A Hidden Advantage of Acid
Peptide chains incorporating bulky, hydrophobic residues like cyclobutane amino acids are highly prone to aggregation on the solid support. This aggregation can shield reactive sites, leading to incomplete reactions.
-
Fmoc Strategy: Deprotection with piperidine leaves a neutral N-terminus, which does little to disrupt the inter-chain hydrogen bonding that drives aggregation. The synthesis is carried out in solvents like DMF, which may not be sufficient to solvate and break up these aggregates.[7]
-
Boc Strategy: The repetitive deprotection steps using TFA leave the N-terminal amine in its protonated, ammonium salt form (R-NH3+). This positive charge along the peptide backbone induces electrostatic repulsion between chains, effectively acting as an anti-aggregation mechanism.[2] This improved solvation leads to more complete reactions and a higher quality crude product.[10]
Data-Driven Comparison
While direct, peer-reviewed comparative yield data for the same cyclobutane-containing peptide synthesized by both methods is scarce, we can construct an illustrative comparison based on the chemical principles discussed. The following table summarizes the expected outcomes for the synthesis of a hypothetical, sterically hindered decapeptide containing one N-1-aminocyclobutanecarboxylic acid residue.
| Metric | Boc/Bzl Strategy | Fmoc/tBu Strategy | Rationale / Comments |
| Nα-Deprotection | High efficiency (>99.9%) | Potentially incomplete (<99.5%) | The small proton in TFA deprotection is less affected by steric hindrance than the bulky piperidine base used for Fmoc removal.[7][8] |
| Coupling Yield | Higher | Lower | Complete deprotection in the Boc cycle provides more available sites for coupling. The protonated N-terminus reduces aggregation, improving reagent access.[2] |
| Crude Product Purity | Often Higher | May be Lower | Incomplete deprotection and coupling in the Fmoc strategy lead to a higher prevalence of deletion sequences, complicating purification.[10] |
| Key Side Reactions | Minimal aggregation-related side products. | Incomplete reactions (deletion sequences). Base-mediated side reactions like aspartimide formation can occur if Asp is present.[10][11][12] | |
| Overall Yield | Can be Superior | Often Decreases Significantly | The cumulative effect of slightly lower efficiency at each deprotection and coupling step in the Fmoc cycle leads to a dramatically lower overall yield for challenging sequences.[10] |
Visualizing the Chemical Workflows
To better understand the fundamental differences, the following diagrams illustrate the deprotection mechanisms and the overall synthetic cycles.
Caption: Boc deprotection mechanism via acidolysis.
Caption: Fmoc deprotection via base-mediated β-elimination.
Caption: Comparative workflow of Boc and Fmoc SPPS cycles.
Experimental Protocols
The following are generalized, step-by-step protocols for a single coupling cycle. These should be optimized based on the specific sequence and resin.
Protocol 1: Boc-SPPS Cycle for a Cyclobutane Amino Acid
This protocol assumes the synthesis is being performed on a 0.1 mmol scale.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM (v/v) for 2 minutes. Drain.
-
Treat the resin again with 50% TFA in DCM for 20 minutes. Drain.
-
Causality: The repeated, extended acid treatment ensures complete removal of the Boc group, which is the most critical step for preventing deletion mutations in the final peptide.[2]
-
-
Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DCM (3x) to remove residual TFA.
-
Neutralization:
-
Treat the resin with 10% N,N-diisopropylethylamine (DIPEA) in DCM (v/v) for 2 minutes. Drain.
-
Repeat the neutralization step.
-
Causality: This step is crucial to deprotonate the N-terminal ammonium salt to the free amine, which is the active nucleophile required for the subsequent coupling reaction.
-
-
Washing: Wash the resin with DCM (5x) to remove excess base.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the incoming Boc-protected amino acid (0.4 mmol, 4 eq) with HBTU (0.38 mmol, 3.8 eq) and DIPEA (0.8 mmol, 8 eq) in N,N-dimethylformamide (DMF) for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2-4 hours.
-
Causality: Using a significant excess of activated amino acid and a powerful coupling agent like HBTU helps to drive the sterically hindered reaction to completion.[4]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring (Optional): Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.
Protocol 2: Fmoc-SPPS Cycle for a Cyclobutane Amino Acid
This protocol assumes the synthesis is being performed on a 0.1 mmol scale.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain.
-
Treat the resin again with 20% piperidine in DMF for 20-30 minutes. Drain.
-
Causality: An extended second deprotection is often necessary for sterically hindered residues to attempt to drive the reaction to completion. However, this also increases the risk of base-mediated side reactions like aspartimide formation if applicable.[11][12]
-
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the incoming Fmoc-protected amino acid (0.4 mmol, 4 eq) with HATU (0.38 mmol, 3.8 eq) and DIPEA (0.8 mmol, 8 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2-4 hours.
-
Causality: HATU is often chosen here as it is one of the most potent coupling reagents, necessary to overcome the severe steric hindrance.[4]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to check for completion. Re-coupling is frequently required for such hindered amino acids.
Conclusion and Recommendations
While the Fmoc/tBu strategy remains the method of choice for routine peptide synthesis due to its mild conditions and true orthogonality, its efficacy is severely tested by sterically demanding residues like cyclobutane amino acids. The challenges of incomplete deprotection, inefficient coupling, and on-resin aggregation can lead to low yields and complex purification profiles.
For researchers and drug development professionals working with these valuable but difficult building blocks, the tert-butyloxycarbonyl (Boc) strategy offers a more robust and reliable path to success. Its key advantages are:
-
Efficient Deprotection: The use of acid ensures complete Nα-deprotection, irrespective of steric bulk.
-
Reduced Aggregation: Repetitive protonation of the N-terminus disrupts inter-chain aggregation, improving reagent accessibility and reaction efficiency.
-
Higher Purity: By minimizing deletion sequences caused by incomplete reactions, Boc chemistry often yields a cleaner crude product that is easier to purify.
Therefore, when designing a synthetic route for a peptide containing one or more cyclobutane amino acids, the Boc/Bzl strategy should be strongly considered. It represents a classic, powerful approach that is uniquely suited to overcoming the modern challenge of extreme steric hindrance.
References
- LifeTein®. (n.d.). Basic Peptides synthesis introduction. [Link]
- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. [Link]
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]
- Góngora-Benítez, M., et al. (2014).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. [Link]
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
- AAPPTec. (n.d.).
- Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- ResearchGate. (n.d.). Amino Acid-Protecting Groups. [Link]
- Désaulniers, J.-P., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]
- Vázquez, S., et al. (2019).
- Corominas, L., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. PMC - NIH. [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
- Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]
- CSBio. (n.d.). Overview of Custom Peptide Synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
- Burlina, F., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed. [Link]
- Wondrak, G., et al. (1995). Comparative study of methods to couple hindered peptides. PubMed - NIH. [Link]
- Montalbán, A., et al. (2022).
- IRIS UPO. (n.d.). Approaches to the synthesis of cyclic peptides with inhibitory activity. [Link]
- ResearchGate. (n.d.). Syntheses of sterically hindered peptides containing α,α-disubstituted amino acid(s). [Link]
- Wang, X., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PMC - NIH. [Link]
- ResearchGate. (n.d.). The Synthesis of Cyclic Peptides. [Link]
- Habibi-Khameneh, H., et al. (2018). Synthesis of Novel Peptides Using Unusual Amino Acids. Brieflands. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. Overview of Custom Peptide Synthesis [peptide2.com]
- 5. lifetein.com [lifetein.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
A Comparative Guide to the Synthesis and Spectroscopic Validation of Boc-Acb-OH
For researchers and professionals in drug development and peptide chemistry, the incorporation of non-canonical amino acids is a cornerstone of modern molecular design. N-Boc-1-aminocyclobutane-1-carboxylic acid (Boc-Acb-OH), a conformationally constrained building block, offers unique structural properties that can enhance peptide stability and biological activity.[1] Its successful synthesis and, critically, its unambiguous validation are paramount to ensuring the integrity of subsequent research.
This guide provides an in-depth, experience-driven comparison of the analytical techniques used to validate the synthesis of Boc-Acb-OH. We will explore the nuances of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, explaining the causality behind experimental choices and providing field-proven protocols for robust characterization.
Part 1: The Synthetic Pathway to Boc-Acb-OH
The synthesis of Boc-Acb-OH is a standard protection reaction, typically involving the reaction of 1-aminocyclobutane-1-carboxylic acid with di-tert-butyl dicarbonate ((Boc)₂O). The choice of base and solvent system is critical for optimizing yield and minimizing side products.
Causality of Reagent Choice:
-
Starting Material: 1-Aminocyclobutane-1-carboxylic acid is a zwitterionic compound, necessitating a basic medium to deprotonate the ammonium group, rendering the amine nucleophilic.
-
Protecting Agent: (Boc)₂O is the electrophile. It is preferred due to its high reactivity with the amine and the benign nature of its byproducts (tert-butanol and CO₂).[2]
-
Base: Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) is used to maintain a basic pH, facilitating the nucleophilic attack of the amine on the (Boc)₂O.[3] NaHCO₃ is a milder base, which can be advantageous in preventing potential side reactions.
-
Solvent System: A biphasic system, such as 1,4-dioxane and water, is commonly employed.[3][4] This ensures that both the polar amino acid and the less polar (Boc)₂O are sufficiently solubilized for the reaction to proceed efficiently.
Experimental Protocol: Synthesis of Boc-Acb-OH
-
Dissolution: Dissolve 1-aminocyclobutane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Cool the solution to 0°C in an ice bath and add sodium bicarbonate (3.0 eq) portion-wise while stirring.
-
Boc-Protection: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) to the stirred suspension.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up (Impurity Removal): Once the starting material is consumed, wash the reaction mixture with a non-polar organic solvent like ethyl acetate to remove any unreacted (Boc)₂O and other non-polar impurities.
-
Acidification: Carefully acidify the aqueous layer with 1N HCl to a pH of 2-3 at 0°C. The product will precipitate or can be extracted.
-
Extraction & Drying: Extract the aqueous layer with dichloromethane (CH₂Cl₂) or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.[3]
Part 2: Validation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for confirming the successful installation of the Boc group and verifying the overall structure of the synthesized product.[5] We will examine both ¹H and ¹³C NMR data.
¹H NMR: The Unmistakable Signature
The primary diagnostic signal in the ¹H NMR spectrum of a Boc-protected amine is the large, sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.[5]
-
Expertise & Causality: This signal appears in a relatively uncrowded upfield region (typically 1.4-1.5 ppm), making it an unambiguous marker for successful protection. Its integration value should correspond to nine protons relative to other signals in the molecule. The cyclobutane protons will present as complex multiplets, and their chemical shifts are influenced by the anisotropic effects of the adjacent carbonyl and carbamate groups.
¹³C NMR: A Complementary Confirmation
¹³C NMR provides further structural confirmation by identifying all unique carbon atoms in the molecule.
-
Expertise & Causality: Key signals include the carbamate carbonyl (~155 ppm), the carboxylic acid carbonyl (~175-180 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28 ppm).[6] The chemical shifts of the cyclobutane carbons provide additional confirmation of the ring structure.
Table 1: Comparative ¹H and ¹³C NMR Data (Expected Values in CDCl₃)
| Assignment (Boc-Acb-OH) | ¹H NMR (ppm) | ¹³C NMR (ppm) | Assignment (Boc-Ala-OH - for comparison) | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|---|---|---|
| -C(CH ₃)₃ (9H, s) | ~1.45 | - | -C(CH ₃)₃ (9H, s) | ~1.46 | - |
| Cyclobutane -CH ₂- (4H, m) | ~1.90 - 2.20 | ~32-35 | α-CH (1H, q) | ~4.30 | ~50 |
| Cyclobutane -CH ₂- (2H, m) | ~2.40 - 2.60 | - | CH ₃ (3H, d) | ~1.44 | ~17 |
| -NH - (1H, br s) | ~5.10 | - | -NH - (1H, br d) | ~5.05 | - |
| -COOH (1H, br s) | ~10-12 | - | -COOH (1H, br s) | ~10-12 | - |
| -C (CH₃)₃ | - | ~28.5 | -C (CH₃)₃ | - | ~28.5 |
| Cyclobutane C H₂ | - | ~58-60 | α-C H | - | ~80.0 |
| Quaternary C -NH | - | ~80.0 | C =O (Boc) | - | ~155.5 |
| C =O (Boc) | - | ~155.0 | C =O (Acid) | - | ~176.0 |
| C =O (Acid) | - | ~178.0 | - | - | - |
Note: Data for Boc-Ala-OH is sourced for comparative purposes.[7] Actual chemical shifts can vary based on solvent and concentration.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of the purified, dry Boc-Acb-OH sample.
-
Dissolution: Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[5]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Processing: Process the Free Induction Decay (FID) data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the chemical shift scale to the residual solvent peak. Integrate the signals in the ¹H spectrum and identify the chemical shifts in both spectra to confirm the structure.
Part 3: Validation by Mass Spectrometry (MS)
Mass spectrometry is an essential tool to verify the molecular weight of the synthesized product.[8] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[][10]
Expertise & Causality: Interpreting the Mass Spectrum
The molecular formula for Boc-Acb-OH is C₁₀H₁₇NO₄, giving it a monoisotopic mass of 215.1158 g/mol .
-
Parent Ions: In positive ion mode (ESI+), the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of 216.1236. It is also common to observe adducts with sodium ([M+Na]⁺ at m/z 238.1055) or potassium ([M+K]⁺ at m/z 254.0794), especially if glassware was not meticulously cleaned or if salts are present in the LC mobile phase.[11] In negative ion mode (ESI-), the deprotonated molecule, [M-H]⁻, will be observed at m/z 214.1080.
-
Trustworthiness through Fragmentation: A key validation feature for Boc-protected compounds is the characteristic loss of the Boc group or its fragments during analysis. Often, even with soft ionization, in-source fragmentation can occur, or it can be induced via tandem MS (MS/MS). The most common neutral losses are:
-
Loss of isobutylene (56 Da): [M+H - C₄H₈]⁺
-
Loss of the entire Boc group (100 Da): [M+H - C₅H₈O₂]⁺ The presence of these fragments provides very strong evidence for the successful installation of the Boc protecting group. However, excessive fragmentation can be an issue. To avoid premature Boc-cleavage during analysis, one can use formic acid instead of TFA in mobile phases and employ softer ionization conditions.[12]
-
Table 2: Expected Ions in High-Resolution Mass Spectrometry (HRMS)
| Ion Species | Formula | Calculated m/z | Ionization Mode | Comment |
|---|---|---|---|---|
| [M+H]⁺ | C₁₀H₁₈NO₄⁺ | 216.1230 | ESI+ | Protonated molecule |
| [M+Na]⁺ | C₁₀H₁₇NO₄Na⁺ | 238.1049 | ESI+ | Sodium adduct |
| [M-H]⁻ | C₁₀H₁₆NO₄⁻ | 214.1085 | ESI- | Deprotonated molecule |
| [M+H - C₄H₈]⁺ | C₆H₁₀NO₄⁺ | 160.0599 | ESI+ | Fragment (Loss of isobutylene) |
| [M+H - C₅H₈O₂]⁺ | C₅H₁₀NO₂⁺ | 116.0706 | ESI+ | Fragment (Loss of Boc group) |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Chromatography (Optional but Recommended):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the compound (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-500.
-
Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the product. Compare the observed m/z values with the theoretical values for the expected ions and fragments.
-
Conclusion
The validation of Boc-Acb-OH synthesis is a multi-faceted process where NMR and mass spectrometry serve as complementary and essential tools. While ¹H NMR provides the unmistakable signature of the Boc group and confirms the overall proton environment, ¹³C NMR verifies the carbon skeleton. Mass spectrometry provides definitive confirmation of the molecular weight and offers further structural evidence through characteristic fragmentation patterns. By employing the robust protocols and understanding the causal relationships behind the spectral data presented in this guide, researchers can proceed with confidence in the quality and identity of their synthesized material, ensuring the integrity and success of their subsequent scientific endeavors.
References
- 1 H-NMR spectrum of N-Boc glutamic acid. (n.d.). ResearchGate.
- Suresh, C. H., et al. (2004). Mass spectral study of alkali-cationized Boc-carbo-beta3-peptides by electrospray tandem mass spectrometry. Journal of Mass Spectrometry, 39(6), 645-55. [Link]
- Boc-Ala-OH Spectra. (n.d.). SpectraBase.
- Bugatti, K. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate.
- Crisma, M., et al. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 3(2), 110-22. [Link]
- Bolin, D. R., et al. (1988). N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Organic Syntheses, 67, 123. [Link]
- Herdemann, M., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2527–2545. [Link]
- Slanina, I., et al. (2022). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules, 27(19), 6296. [Link]
- Boc-His(Boc)-Aib-OH. (n.d.). Novacellbio.
- Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
- 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. (n.d.). ResearchGate.
- Reddy, D. M., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(8), 915-24. [Link]
- Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide. Der Pharma Chemica, 3(3), 174-188. [Link]
- Wirtz, M., & Schievano, A. (2020). Quantitative 1H Nuclear Magnetic Resonance (qNMR)
- Determine the structure of Boc amino acids. (n.d.). Cheminfo.org.
Sources
- 1. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Boc-Aib-OH synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. acdlabs.com [acdlabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Coupling Reagents for Hindered Amino Acids: The Case of Boc-Aib-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of sterically hindered amino acids, such as α-aminoisobutyric acid (Aib), is a cornerstone of modern peptide design, imparting unique conformational constraints that can enhance biological activity and metabolic stability. However, the bulky nature of these residues presents a significant challenge to standard peptide coupling protocols. This guide provides an in-depth comparative analysis of commonly used coupling reagents, focusing on the notoriously difficult coupling of N-α-(tert-butoxycarbonyl)-α-aminoisobutyric acid (Boc-Aib-OH), to empower you with the knowledge to select the optimal reagent for your specific synthetic needs.
The Challenge of Steric Hindrance
The tertiary carbon α- to the carboxyl group in Aib creates significant steric bulk, impeding the approach of the amine nucleophile during peptide bond formation. This can lead to sluggish reaction rates, incomplete couplings, and an increased risk of side reactions, most notably epimerization at the C-terminal residue of the peptide chain.[1][2] Therefore, the choice of coupling reagent is paramount to overcoming these hurdles and achieving high-yield, high-purity synthesis of Aib-containing peptides.
A Comparative Overview of Coupling Reagents
The efficacy of a coupling reagent in overcoming steric hindrance is directly related to its ability to generate a highly reactive activated species from the carboxylic acid. Modern peptide synthesis relies heavily on onium-type coupling reagents, broadly classified as uronium/aminium and phosphonium salts, which have largely superseded the older carbodiimide methods for challenging couplings.[3][4]
Uronium/Aminium vs. Phosphonium Reagents: A Mechanistic Divide
The fundamental difference between these two classes of reagents lies in the atom that is activated to facilitate amide bond formation. In phosphonium salts, the phosphorus atom is the activation site, while in uronium/aminium salts, it is a carbon atom.[5] This distinction influences their reactivity, stability, and side-product profile.
dot graph "Mechanistic_Divide" { layout=neato; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_0" { label="Uronium/Aminium Reagents (e.g., HATU, HBTU)"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4"]; U_Reagent [label="Uronium/Aminium Salt"]; U_Intermediate [label="Reactive OAt/OBt Ester"]; U_Reagent -> U_Intermediate [label="Activation"]; }
subgraph "cluster_1" { label="Phosphonium Reagents (e.g., PyBOP, PyAOP)"; bgcolor="#F1F3F4"; node [fillcolor="#34A853"]; P_Reagent [label="Phosphonium Salt"]; P_Intermediate [label="Reactive OAt/OBt Ester"]; P_Reagent -> P_Intermediate [label="Activation"]; }
Boc_Aib_OH [label="Boc-Aib-OH", shape=ellipse, fillcolor="#EA4335"]; Peptide [label="Peptide", shape=ellipse, fillcolor="#FBBC05"];
Boc_Aib_OH -> U_Reagent; Boc_Aib_OH -> P_Reagent; U_Intermediate -> Peptide [label="Coupling"]; P_Intermediate -> Peptide [label="Coupling"]; } dot Caption: General activation pathways for uronium/aminium and phosphonium reagents.
| Feature | Phosphonium Reagents (e.g., PyBOP, PyAOP) | Uronium/Aminium Reagents (e.g., HATU, HBTU) |
| Activation Site | Phosphorus | Carbon |
| Reactivity | Generally very high, effective for hindered couplings.[6] | High, with HATU being more reactive than HBTU.[7] |
| Guanidinylation Risk | None | Possible with excess reagent, leading to chain termination.[5] |
| Solution Stability | Moderately stable in solution. | Generally more stable in solution, especially in DMF. |
| Solubility | More soluble in common organic solvents like DMF. | Less soluble than their phosphonium counterparts.[5] |
| By-products | Phosphoramide-based (e.g., HMPA from BOP, though newer versions are safer).[5] | Tetramethylurea-based.[5] |
A Deeper Dive into Popular Reagents for Hindered Couplings
HATU: The Gold Standard for Difficult Couplings
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is widely regarded as one of the most effective coupling reagents for sterically demanding amino acids.[7] Its superiority stems from the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-ester intermediate compared to the O-benzotriazole (OBt) ester formed by HBTU.[7] The electron-withdrawing nature of the nitrogen at the 7-position of the triazole ring in HOAt makes the resulting OAt-ester a better leaving group, accelerating the rate of aminolysis.[7]
HBTU and TBTU: Reliable Workhorses
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its tetrafluoroborate analogue (TBTU) are highly efficient and widely used coupling reagents.[8] While generally effective, their performance can be somewhat diminished in the face of severe steric hindrance, such as that presented by Aib-Aib sequences. For most standard couplings, they offer a good balance of reactivity and cost-effectiveness.
COMU: A Modern, Safer Alternative
(1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a third-generation uronium salt that incorporates OxymaPure as the leaving group.[9] This circumvents the use of potentially explosive HOBt or HOAt derivatives.[9] COMU has demonstrated coupling efficiencies comparable to HATU, making it an excellent choice for hindered couplings with an improved safety profile.[9][10]
Phosphonium Reagents: PyBOP and PyAOP
(Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) and its 7-aza derivative (PyAOP) are powerful phosphonium-based reagents.[9][11] A key advantage of phosphonium reagents is the absence of the guanidinylation side reaction that can occur with uronium/aminium salts, particularly when used in excess. This makes them a safer choice for complex syntheses where precise stoichiometry may be challenging to maintain. PyAOP, containing the HOAt moiety, generally exhibits higher reactivity than PyBOP.[9]
Acyl Fluorides: An Alternative for Extreme Cases
In cases of extreme steric hindrance where even the most potent onium salts fail, the in-situ generation of acyl fluorides can be a viable strategy. Reagents like tetramethylfluoroformamidinium hexafluorophosphate (TFFH) convert the carboxylic acid to the corresponding acyl fluoride, which is a highly reactive species.[9] This method has been shown to be effective for coupling sterically hindered substrates where other methods have failed.
Experimental Comparison: A Model Study
To provide a practical comparison, we outline a model experimental protocol to evaluate the coupling efficiency of various reagents with Boc-Aib-OH.
Experimental Workflow
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
Resin_Prep [label="Resin Preparation\n(e.g., Swell Rink Amide Resin in DMF)"]; Fmoc_Deprotection [label="Fmoc-Deprotection\n(e.g., 20% Piperidine in DMF)"]; Wash_1 [label="Wash Resin\n(DMF, DCM)"]; Coupling [label="Coupling with Boc-Aib-OH\n(Using different reagents)"]; Wash_2 [label="Wash Resin\n(DMF, DCM)"]; Cleavage [label="Cleavage and Deprotection\n(e.g., TFA Cocktail)"]; Analysis [label="Analysis\n(RP-HPLC, LC-MS)"];
Resin_Prep -> Fmoc_Deprotection; Fmoc_Deprotection -> Wash_1; Wash_1 -> Coupling; Coupling -> Wash_2; Wash_2 -> Cleavage; Cleavage -> Analysis; } dot Caption: A typical solid-phase peptide synthesis workflow for evaluating coupling efficiency.
Detailed Protocol: Coupling of Boc-Aib-OH to a Resin-Bound Amine
This protocol assumes a standard solid-phase peptide synthesis (SPPS) approach on a Rink Amide resin.
-
Resin Preparation: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc-Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus.
-
Washing: Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine.
-
Coupling Reaction (to be performed in parallel with each reagent):
-
Activation Solution: In a separate vessel, dissolve Boc-Aib-OH (3.0 eq.) and the chosen coupling reagent (3.0 eq.) in DMF. For uronium/aminium and phosphonium reagents, add N,N-diisopropylethylamine (DIPEA) (6.0 eq.).
-
Coupling: Add the activation solution to the deprotected resin and agitate at room temperature.
-
-
Reaction Monitoring: Monitor the reaction progress using a qualitative ninhydrin (Kaiser) test.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).
-
Cleavage: Cleave the dipeptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Analysis: Analyze the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS) to determine the yield and purity.
Expected Outcomes and Data Interpretation
The following table summarizes the expected performance of each reagent in the model study.
| Coupling Reagent | Expected Reaction Time | Expected Yield | Potential for Epimerization | Key Considerations |
| HATU | 30 min - 2 hours | >95% | Low | Highly efficient for hindered couplings.[7] |
| HBTU/TBTU | 1 - 4 hours | 85-95% | Low (with HOBt) | Good for routine synthesis, may be slower for Aib. |
| COMU | 30 min - 2 hours | >95% | Low | Safer alternative to HATU with comparable efficiency.[9] |
| PyBOP/PyAOP | 1 - 3 hours | >90% | Low | No risk of guanidinylation. PyAOP is more reactive. |
| TFFH (Acyl Fluoride) | 2 - 6 hours | Variable, potentially high | Low | A good option when other reagents fail.[9][12] |
| DCC/HOBt | > 12 hours | <50% | Moderate to High | Generally not recommended for hindered couplings.[11] |
Note: The values presented are illustrative and based on general performance data. Actual results may vary depending on the specific reaction conditions.
Conclusion and Recommendations
The synthesis of peptides containing sterically hindered amino acids like Boc-Aib-OH requires careful consideration of the coupling reagent.
-
For the highest efficiency and success rate with particularly challenging couplings, HATU and COMU are the recommended first-line choices. Their high reactivity can overcome significant steric barriers, leading to faster reaction times and higher yields.
-
Phosphonium reagents such as PyAOP and PyBOP are excellent alternatives, especially in situations where the risk of guanidinylation must be avoided , such as in fragment condensation or on-resin cyclization.
-
For routine synthesis of peptides with single Aib incorporations, HBTU/TBTU can provide a cost-effective solution , although longer coupling times may be necessary.
-
The acyl fluoride method using reagents like TFFH should be reserved for cases where all other methods have proven insufficient.
By understanding the mechanistic nuances and relative performance of these reagents, researchers can make informed decisions to optimize their synthetic strategies and successfully incorporate sterically hindered amino acids into their target peptides.
References
- Recent development of peptide coupling reagents in organic synthesis. [Source not available]
- A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis. Benchchem
- Comparative study of methods to couple hindered peptides. PubMed
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. [Source not available]
- A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- Epimeriz
- Recent development in peptide coupling reagents.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem
- Navigating the Challenges of Coupling Hindered Amino Acids: A Technical Support Guide for Tic Incorpor
- Peptide Coupling Reagents, More than a Letter Soup. [Source not available]
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides
- A Comparative Guide to the Coupling Efficiency of HBTU and H
- Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. YouTube
- Peptide Coupling Reagents Guide. Sigma-Aldrich
- HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. Benchchem
- Epimerization-free block synthesis of peptides from thioacids and amines with the Sanger and Mukaiyama reagents. PubMed
- Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. [Source not available]
- Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. PMC
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development
- Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv
- Overview of Custom Peptide Synthesis. [Source not available]
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Source not available]
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC
- Coupling Reagents. Aapptec Peptides
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS
- A Comparative Guide to Coupling Reagents for Boc-Dap-OH Deriv
- Total Synthesis and Conformational Analysis of Naturally Occurring Lipovelutibols along with Lead Optimiz
Sources
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
A Comparative Guide to Conformational Rigidity: Boc-Acb-OH versus Acyclic Amino Acids in Modern Drug Design
Introduction: The Quest for Conformational Control in Therapeutics
In the intricate world of drug discovery, the interaction between a ligand and its biological target is a dance of molecular recognition, governed by shape, charge, and orientation. Acyclic peptides, while offering a diverse chemical vocabulary, often suffer from inherent flexibility. This conformational freedom means that a significant entropic penalty must be paid upon binding to a receptor, as the molecule is forced into a single, bioactive conformation. This can lead to lower binding affinity and reduced specificity.
To overcome these limitations, medicinal chemists employ a powerful strategy: the introduction of conformational constraints.[1][2] By incorporating rigid structural elements, we can pre-organize a molecule into a shape that is more favorable for binding its target. This approach not only enhances binding affinity but can also improve metabolic stability and selectivity.[3][4] This guide provides an in-depth analysis of N-Boc-3-aminocyclobutane-1-carboxylic acid (Boc-Acb-OH), a conformationally constrained amino acid, and contrasts its properties with those of its flexible acyclic counterparts. We will explore the structural basis of its rigidity and detail the experimental and computational methodologies used to characterize it, providing a framework for its strategic application in peptidomimetic and drug design.
Structural Underpinnings of Conformational Rigidity
The fundamental difference in conformational behavior between Boc-Acb-OH and acyclic amino acids stems directly from their covalent structures.
The Flexibility of Acyclic Amino Acids
Standard acyclic amino acids, such as alanine or leucine, possess significant rotational freedom around the single bonds of the peptide backbone. This flexibility is primarily defined by two key dihedral angles: phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). An additional layer of complexity is added by the side-chain dihedral angles, denoted as chi (χ).[1][5] The energetically allowed combinations of φ and ψ angles are famously visualized in a Ramachandran plot, which reveals large regions of accessible conformational space.[6] While this flexibility is essential for the natural folding of proteins, in a small peptide therapeutic, it represents a state of conformational disorder that is entropically unfavorable for high-affinity binding.[2]
Boc-Acb-OH: A Cyclic Constraint
Boc-Acb-OH enforces rigidity by incorporating the Cα and Cβ atoms into a cyclobutane ring. This cyclic structure severely restricts the available range of the φ and ψ dihedral angles. The puckered nature of the four-membered ring locks the backbone into a well-defined conformation, drastically reducing the number of accessible low-energy states. This pre-organization is a key tenet of rational drug design; by locking the molecule into a bioactive conformation, we minimize the entropic cost of binding, which can translate directly to a significant increase in potency and selectivity.[4][7][8]
Caption: Structural comparison of rotatable bonds in acyclic vs. constrained amino acids.
Experimental Verification of Conformational Rigidity
A multi-faceted approach combining solution-state, solid-state, and computational techniques is required to fully characterize the conformational landscape of these molecules. The choice of each method is deliberate, providing complementary information to build a comprehensive model of molecular behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
Expertise & Experience: NMR spectroscopy is the preeminent technique for studying the three-dimensional structure and dynamics of molecules in solution, an environment that closely mimics physiological conditions.[9][10][11] Unlike static methods, NMR provides an ensemble view of the conformations a molecule adopts, which is critical for understanding flexible systems and validating the rigidity of constrained ones.[12][13]
Detailed Experimental Protocol: 2D NOESY Analysis
-
Sample Preparation: Dissolve 5-10 mg of the amino acid derivative (e.g., Boc-Acb-OH or Boc-Ala-OH) in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is free of particulate matter.
-
Spectrometer Setup: Tune and shim the NMR spectrometer for the sample. A high-field spectrometer (≥500 MHz) is recommended for optimal resolution and sensitivity.
-
Data Acquisition: Acquire a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. The key parameter is the mixing time (τm), which determines the time allowed for magnetization transfer between spatially close protons. A typical range for small molecules is 300-800 ms.[14]
-
Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.
-
Analysis & Interpretation:
-
Cross-peak Identification: Identify cross-peaks in the 2D spectrum, which signify that two protons are close in space (typically < 5 Å).
-
For Boc-Ala-OH (Acyclic): Expect to see a limited number of NOEs, primarily between protons on adjacent residues in a peptide context. The intensity of NOEs may be averaged over several rapidly interconverting conformations, potentially leading to weaker or broader signals.[15]
-
For Boc-Acb-OH (Constrained): Expect a distinct and well-defined set of intramolecular NOE cross-peaks between protons on the cyclobutane ring. The presence of strong, unambiguous NOEs between protons that would be distant in an extended conformation is direct evidence of the folded, rigid structure.
-
Trustworthiness: The self-validating nature of this protocol lies in the comparison. The sparse, potentially ambiguous NOESY spectrum of an acyclic amino acid serves as a baseline for flexibility, against which the rich, well-defined spectrum of Boc-Acb-OH provides definitive proof of a single, dominant solution-state conformation.
Single Crystal X-ray Crystallography: The Atomic Blueprint
Expertise & Experience: X-ray crystallography provides an unparalleled, high-resolution static image of a molecule's structure in its crystalline form.[16][17] While this does not represent the dynamic nature of the molecule in solution, it offers precise bond lengths, bond angles, and torsional angles, which are invaluable for validating the low-energy conformation of a rigid molecule. For a highly constrained system like Boc-Acb-OH, the crystal structure is expected to be highly representative of the dominant solution structure.
Detailed Experimental Protocol: Structure Determination
-
Crystallization: This is often the most challenging step.[16] Dissolve the compound in a minimal amount of a suitable solvent and use techniques such as slow evaporation, vapor diffusion, or solvent layering with an anti-solvent to induce the growth of single, diffraction-quality crystals.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen (typically 100 K) in an X-ray diffractometer. The crystal is rotated while being irradiated with X-rays, and the resulting diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), allowing for the calculation of an electron density map. An atomic model is built into this map and refined to best fit the experimental data.[16]
-
Analysis & Interpretation: The final refined structure provides the precise coordinates of each atom. For Boc-Acb-OH, this will definitively show the pucker of the cyclobutane ring and the relative orientation of the Boc-amino and carboxyl groups. For an acyclic amino acid, the crystal structure will capture one specific conformation from its many possibilities, influenced by crystal packing forces.
Computational Modeling: Exploring the Energy Landscape
Expertise & Experience: Computational methods, such as molecular dynamics (MD) simulations, allow us to explore the conformational space available to a molecule and map its potential energy surface.[18][19][20] This in silico approach is highly complementary to experimental techniques, providing a theoretical basis for the observed rigidity or flexibility.
Workflow: Conformational Analysis
-
Structure Generation: Build 3D models of both Boc-Acb-OH and an acyclic analogue (e.g., Boc-Ala-OH) using molecular modeling software.
-
Conformational Search:
-
For Boc-Ala-OH: Perform a systematic or stochastic search by rotating all relevant dihedral angles (φ, ψ, χ) to generate a library of possible conformations.
-
For Boc-Acb-OH: The search space is inherently small. The primary variable will be the puckering of the cyclobutane ring.
-
-
Energy Minimization: For each generated conformer, calculate its potential energy using a molecular mechanics force field or a more accurate quantum mechanics method. This process optimizes the geometry to find the nearest local energy minimum.
-
Analysis & Interpretation: Plot the energy of the conformers against their dihedral angles. For Boc-Ala-OH, this will reveal multiple low-energy minima, corresponding to different stable conformations. For Boc-Acb-OH, the analysis will show a much steeper energy well with a clearly defined global minimum, quantitatively demonstrating its conformational rigidity.
Caption: A unified workflow for the experimental and computational analysis of conformational rigidity.
Comparative Data Summary and Implications
The convergence of experimental and theoretical data provides a clear and compelling picture of the conformational differences between these two classes of amino acids.
| Parameter | Boc-Acb-OH (Constrained) | Acyclic Amino Acid (e.g., Boc-Ala-OH) | Rationale |
| Allowed φ/ψ Space | Highly Restricted | Broadly Allowed (per Ramachandran plot) | The cyclobutane ring locks the backbone torsion angles. |
| Number of Low-Energy Conformers | 1-2 dominant conformations | Multiple | Free rotation around single bonds creates many stable conformers. |
| NMR NOESY Spectrum | Distinct, strong intramolecular NOEs | Averaged, weaker, or fewer NOEs | A single conformation yields a clear NOE pattern; multiple conformations average out the signals. |
| Conformational Entropy | Low | High | Fewer accessible conformations mean lower disorder. |
| Entropic Cost of Binding | Low (pre-paid) | High | The molecule is already in or near its bioactive shape, requiring less energy to organize upon binding. |
Implications for Drug Development:
-
Enhanced Affinity: By minimizing the entropic penalty of binding, constrained residues like Acb can lead to compounds with significantly higher affinity for their targets.[2]
-
Improved Selectivity: A rigid, well-defined shape can fit precisely into the binding pocket of a specific receptor subtype, reducing off-target effects.
-
Increased Metabolic Stability: The non-natural, constrained structure of Boc-Acb-OH can confer resistance to degradation by proteases, which are evolved to recognize and cleave flexible, natural peptide sequences.[4]
-
Scaffold for Peptidomimetics: Rigid building blocks like Boc-Acb-OH serve as excellent scaffolds for orienting key pharmacophoric groups in three-dimensional space, facilitating the design of potent and selective therapeutics.
Conclusion
The analysis of Boc-Acb-OH versus its acyclic counterparts provides a clear demonstration of the power of conformational constraint in molecular design. Through a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, we can definitively establish the rigid, pre-organized nature of Boc-Acb-OH. This inherent rigidity is not merely a structural curiosity; it is a strategic tool that can be leveraged by researchers, scientists, and drug development professionals to design next-generation therapeutics with superior potency, selectivity, and pharmacokinetic properties. The judicious incorporation of constrained building blocks like Boc-Acb-OH is a cornerstone of modern medicinal chemistry, enabling the transition from flexible peptides to highly optimized, drug-like molecules.
References
- Spencer, R. K., & Nowick, J. S. (2014). A Newcomer's Guide to Peptide Crystallography. Protein and Peptide Letters, 21(4), 306-315. [Link]
- Bierzyński, A. (2001). Methods of peptide conformation studies. Acta Biochimica Polonica, 48(4), 1091-1099. [Link]
- Chen, Y., & Zou, X. (2014). Peptide Conformation Analysis Using an Integrated Bayesian Approach.
- Hruby, V. J. (2002). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Accounts of Chemical Research, 35(12), 947-954. [Link]
- Wang, J., Alekseenko, A., Kozakov, D., & Miao, Y. (2019). Improved Modeling of Peptide-Protein Binding Through Global Docking and Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 6, 112. [Link]
- Bierzyński, A. (2001). Methods of peptide conformation studies. Acta Biochimica Polonica, 48(4), 1091-1099. [Link]
- Li, D. W., & Brüschweiler, R. (2012). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. In Methods in Molecular Biology (Vol. 819, pp. 435-446). [Link]
- Spencer, R. K., & Nowick, J. S. (2014). A Newcomer’s Guide to Peptide Crystallography. eScholarship, University of California. [Link]
- Horne, W. S. (2007). X-Ray Crystallography as a Tool for the Structural Study and Design of alpha/beta-Peptides. California Institute of Technology. [Link]
- Suku, E., et al. (2021). Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR). International Journal of Molecular Sciences, 22(19), 10452. [Link]
- Talele, T. T. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 27(22), 7974. [Link]
- Yamashita, T., & Doi, T. (2019). Constrained Peptides in Drug Discovery and Development. Journal of Medicinal Chemistry, 62(22), 10001-10010. [Link]
- Raghothama, S. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. Indian Institute of Science. [Link]
- Conduct Science. (2021). A Brief on The NMR Spectroscopy of Proteins. Conduct Science. [Link]
- Polaris Peptides. (n.d.).
- Ballone, A., Lau, R. A., Zweipfenning, F. P. A., & Ottmann, C. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes.
- Trellet, M., Melquiond, A. S. J., & Bonvin, A. M. J. J. (2013). Modelling peptide–protein complexes: docking, simulations and machine learning. QRB Discovery, 4, e1. [Link]
- Bierzyński, A. (2001).
- Lomize, A. L., Sobol', A. G., & Arsen'ev, A. S. (1990). [Determination of local conformation of proteins from 1H-NMR spectroscopy data]. Bioorganicheskaia khimiia, 16(2), 179-201. [Link]
- Bio-Synthesis Inc. (2011). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace. [Link]
- D'Andrea, L. D., & Pirone, L. (2019). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Protein & Peptide Science, 20(10), 964-974. [Link]
- Unacademy. (n.d.).
- Debnath, M., & Jois, S. (2017). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 22(5), 713. [Link]
- Monteiro, C., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10057. [Link]
- Mestrelab Research. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]
- Gopi, H. N., & Balaram, P. (2014). CYCLIC BETA-AMINO ACIDS AS CONFORMATIONAL CONSTRAINTS. In Biomolecular Forms and Functions. [Link]
- Led, J. J. (n.d.). Introduction to NMR spectroscopy of proteins. Duke University. [Link]
- Dunbrack, R. L. Jr. (n.d.). Introduction to the Conformational Analysis of Protein Side Chains. Fox Chase Cancer Center. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biospace.com [biospace.com]
- 5. dunbrack.fccc.edu [dunbrack.fccc.edu]
- 6. Peptide Conformation Analysis Using an Integrated Bayesian Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. worldscientific.com [worldscientific.com]
- 9. conductscience.com [conductscience.com]
- 10. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. users.cs.duke.edu [users.cs.duke.edu]
- 12. Methods of peptide conformation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. [Determination of local conformation of proteins from 1H-NMR spectroscopy data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Methods of peptide conformation studies. | Semantic Scholar [semanticscholar.org]
- 16. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Newcomer′s Guide to Peptide Crystallography [escholarship.org]
- 18. frontiersin.org [frontiersin.org]
- 19. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 20. Modelling peptide–protein complexes: docking, simulations and machine learning | QRB Discovery | Cambridge Core [cambridge.org]
A Comparative Guide to Assessing the Enzymatic Stability of Peptides Containing 1-Aminocyclobutanecarboxylic Acid
For researchers, scientists, and drug development professionals, the pursuit of therapeutically viable peptides is often hampered by their inherent instability in biological systems. Proteolytic degradation is a primary obstacle to clinical success. This guide provides an in-depth, objective comparison of the enzymatic stability of peptides containing the non-proteinogenic amino acid, 1-aminocyclobutanecarboxylic acid (Ac4c), against unmodified peptides. We will delve into the experimental data and methodologies that underpin the enhanced stability conferred by this unique structural modification.
The Challenge of Peptide Therapeutics and the Promise of Conformational Constraint
Peptides offer high specificity and potency as therapeutic agents, but their rapid degradation by proteases limits their clinical utility.[1] A key strategy to overcome this is the introduction of conformational constraints into the peptide backbone.[2][3] Such constraints can lock the peptide into a bioactive conformation, increasing its binding affinity and, crucially, rendering it less susceptible to enzymatic cleavage.[3]
1-Aminocyclobutanecarboxylic acid (Ac4c) is a Cα,α-disubstituted amino acid that introduces a significant conformational restriction due to its cyclobutane ring. This structural feature can induce β-turns and helical structures, effectively shielding the peptide bonds from the active sites of proteolytic enzymes.[4][5]
Mechanism of Proteolytic Resistance with Ac4c
The incorporation of Ac4c into a peptide chain introduces steric hindrance that disrupts the recognition and binding of proteases. Proteolytic enzymes have specific conformational and sequence requirements for substrate binding and catalysis. The rigid cyclobutane ring of Ac4c alters the local backbone geometry, preventing the peptide from adopting the extended conformation typically required for protease active site accommodation.
Diagram: Proposed Mechanism of Ac4c-Mediated Protease Resistance
Caption: Ac4c imposes conformational rigidity, leading to steric hindrance that prevents protease binding and subsequent cleavage.
Experimental Assessment of Enzymatic Stability
To empirically validate the stabilizing effect of Ac4c, a series of standardized in vitro experiments are essential. The following protocols provide a robust framework for comparing the stability of Ac4c-containing peptides with their unmodified counterparts.
Protocol 1: In Vitro Plasma Stability Assay
This assay provides a general assessment of peptide stability in a complex biological fluid containing a multitude of proteases.
Objective: To determine the half-life (t½) of a peptide in human plasma.
Methodology:
-
Peptide Preparation: Synthesize both the unmodified peptide and the Ac4c-containing analogue. Purify to >95% using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Plasma Incubation:
-
Prepare a stock solution of each peptide in a suitable buffer (e.g., PBS).
-
Spike the peptide stock into fresh human plasma (e.g., from a pooled source) to a final concentration of 10-100 µM.
-
Incubate the mixture at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add the aliquot to a quenching solution to stop enzymatic activity. A common method is the addition of an organic solvent mixture (e.g., acetonitrile with 1% trifluoroacetic acid) which also serves to precipitate plasma proteins.[1][6] Strong acids should be used with caution as they can cause peptide loss.[1][7]
-
-
Sample Analysis:
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining peptide against time and fit the data to a first-order decay model to calculate the half-life.
-
Diagram: Workflow for In Vitro Plasma Stability Assay
Caption: A streamlined workflow for determining peptide stability in human plasma.
Protocol 2: Specific Protease Assays (e.g., Trypsin, Chymotrypsin)
These assays assess stability against specific, well-characterized proteases.
Objective: To determine the susceptibility of a peptide to cleavage by a specific protease.
Methodology:
-
Reaction Setup:
-
Prepare a solution of the peptide in a buffer optimal for the chosen protease (e.g., ammonium bicarbonate for trypsin).
-
Add the protease (e.g., trypsin) at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C for trypsin).
-
-
Time-Course Analysis:
-
At various time points, withdraw aliquots and stop the reaction (e.g., by adding a protease inhibitor or acidifying the solution).
-
Analyze the samples by RP-HPLC or MALDI-TOF mass spectrometry to monitor the disappearance of the parent peptide and the appearance of cleavage products.[8]
-
-
Data Interpretation:
-
Compare the degradation profiles of the unmodified and Ac4c-containing peptides. The absence or significant reduction of cleavage products for the Ac4c peptide indicates enhanced stability.
-
Comparative Data Analysis
The results from these assays can be summarized to provide a clear comparison of peptide stability.
| Peptide | Plasma Half-life (t½, min) | % Remaining after 2h Trypsin Digestion | % Remaining after 2h Chymotrypsin Digestion |
| Unmodified Peptide | < 15 | < 5 | < 10 |
| Ac4c-Containing Peptide | > 240 | > 95 | > 90 |
Note: The data presented in this table is illustrative and will vary depending on the specific peptide sequence.
A study on tuftsin analogs, where natural amino acids were replaced with Ac4c derivatives, demonstrated significantly higher resistance to enzymatic hydrolysis in human serum compared to the parent peptide.[10][11]
Conclusion
The incorporation of 1-aminocyclobutanecarboxylic acid is a powerful strategy to enhance the enzymatic stability of therapeutic peptides. The conformational constraint imposed by the cyclobutane ring effectively shields the peptide backbone from proteolytic attack. The experimental protocols detailed in this guide provide a robust framework for quantifying this enhanced stability. By employing these methods, researchers can generate compelling data to support the development of more durable and effective peptide-based drugs.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid.
- Kohler A, Jülke E-M, Stichel J, Beck-Sickinger AG. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacol Transl Sci. 2024;7(11):3618-3625.
- Kohler A, Jülke E-M, Stichel J, Beck-Sickinger AG. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacol Transl Sci. 2024;7(11):3618-3625.
- Wu J, et al. Investigation of Peptide Biomarker Stability in Plasma Samples Using Time-Course MS Analysis. In: Methods in Molecular Biology. 2025.
- Timmerman P. Peptide therapeutics: reconstructing protein surfaces using constrained peptides. European Pharmaceutical Review. 2023.
- Kohler A, Jülke E-M, Stichel J, Beck-Sickinger AG. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacol Transl Sci. 2024;7(11):3618-3625.
- Gershonov E, et al. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. J Med Chem. 1996;39(24):4837-43.
- Constrained Peptides in Drug Discovery and Development. SciSpace.
- Gershonov E, et al. 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. J Med Chem. 1996;39(24):4837-43.
- Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace. 2011.
- Wu J, et al. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. PLOS One. 2012;7(7):e41121.
- Li H, et al. Constrained Peptides as Miniature Protein Structures. Int J Mol Sci. 2011;12(11):7564-88.
- Saravana Mani VS. Conformationally Constrained Amino Acids in Peptide Design. SSRN Electronic Journal. 2016.
- Balaji VN, Ramnarayan K, Chan MF, Rao SN. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Pept Res. 1995;8(3):178-86.
- Crisma M, et al. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. J Pept Sci. 1997;3(2):110-22.
Sources
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 3. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]
- 4. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 10. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Chiral Separation and Analysis of 1-Aminocyclobutanecarboxylic Acid Enantiomers
Introduction: The Significance of Stereoisomerism in 1-Aminocyclobutanecarboxylic Acid
1-Aminocyclobutanecarboxylic acid (ACBC) is a non-proteinogenic, cyclic amino acid that has garnered considerable attention in medicinal chemistry and drug development.[1] Its rigid cyclobutane scaffold imparts unique conformational constraints, making it a valuable building block for synthesizing peptidomimetics and other novel therapeutics.[1][2] As with many biologically active molecules, the stereochemistry of ACBC is paramount. The spatial arrangement of the amino and carboxylic acid groups around the chiral center can lead to significant differences in pharmacological activity, metabolic stability, and toxicity between its enantiomers. Consequently, the ability to separate, identify, and quantify the individual enantiomers of ACBC is a critical analytical challenge for researchers, scientists, and drug development professionals.
This guide provides an in-depth, objective comparison of the primary analytical techniques for the chiral separation of ACBC enantiomers. We will delve into the theoretical underpinnings and practical considerations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), supported by experimental data and detailed protocols.
Core Analytical Strategies: A Comparative Overview
The fundamental challenge in separating enantiomers is that they possess identical physical and chemical properties in an achiral environment. Therefore, a chiral selector or a chiral environment must be introduced to induce diastereomeric interactions, which allows for their differentiation. Two principal strategies are employed:
-
Direct Separation: The racemic mixture is introduced into a chiral environment, typically a column packed with a Chiral Stationary Phase (CSP) in chromatography. The differential interaction between each enantiomer and the CSP leads to different retention times and, thus, separation.
-
Indirect Separation: The enantiomers are derivatized with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have distinct physicochemical properties and can be separated on a standard, achiral column.[3]
The choice between these methods depends on factors such as the availability of suitable CSPs, the presence of functional groups on the analyte, required sensitivity, and compatibility with detection methods like mass spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
HPLC is the most widely used technique for chiral separations due to its versatility, robustness, and wide range of available CSPs.[4] Both direct and indirect approaches are highly effective for ACBC.
Direct Chiral HPLC
Direct methods are often preferred for their simplicity, as they do not require a derivatization step, which can introduce additional complexity and potential for error. The success of this approach hinges on the selection of an appropriate CSP. For amino acids like ACBC, macrocyclic glycopeptide-based CSPs are particularly powerful.
Key CSP for ACBC: Teicoplanin-Based Phases
Macrocyclic glycopeptides, such as teicoplanin, possess multiple chiral centers and functional groups (ionic, aromatic, and hydroxyl), creating a complex chiral environment capable of multiple interaction types (e.g., hydrogen bonding, ionic interactions, and steric hindrance). This multi-modal interaction capability makes them highly effective for the separation of polar and ionic compounds like underivatized amino acids. The Astec® CHIROBIOTIC® T column, which utilizes teicoplanin as the chiral selector, has demonstrated broad success in resolving the enantiomers of underivatized amino acids. A key characteristic of these phases is that the D-enantiomer is typically more strongly retained than the L-enantiomer.
Table 1: Representative HPLC Conditions for Direct Chiral Separation of Amino Acids
| Parameter | Condition | Rationale & Insights |
| Column | Astec® CHIROBIOTIC® T, 5 µm, 4.6 x 250 mm | Teicoplanin-based CSP provides multi-modal interactions necessary for separating polar, zwitterionic molecules like ACBC. |
| Mobile Phase | Methanol/Water (e.g., 80/20, v/v) with 0.1% Acetic Acid and 0.05% Ammonium Hydroxide | The organic modifier (methanol) and water content influence both analyte solubility and the conformation of the CSP, affecting retention and selectivity. The acidic and basic additives help to control the ionization state of both the analyte and the stationary phase, which is crucial for achieving optimal ionic interactions. |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates can sometimes improve resolution in chiral separations.[5] |
| Column Temperature | 25°C | Temperature can affect the kinetics of the chiral recognition process; lower temperatures often enhance chiral selectivity. |
| Detection | UV (210 nm) or Mass Spectrometry (MS) | ACBC lacks a strong chromophore, so low UV wavelengths are necessary. The use of volatile mobile phase additives like acetic acid and ammonium hydroxide makes this method compatible with LC-MS for enhanced sensitivity and specificity. |
Indirect Chiral HPLC
The indirect approach involves the pre-column derivatization of ACBC with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be readily separated on a conventional achiral reversed-phase column (e.g., C18).
Workflow for Indirect Chiral HPLC Analysis
Caption: Workflow for the indirect chiral analysis of ACBC via HPLC.
Experimental Protocol: Derivatization with Marfey's Reagent
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a widely used CDA for the chiral analysis of amino acids. It reacts with the primary amino group of ACBC to form stable diastereomeric derivatives that can be separated on a standard reversed-phase column. A significant advantage is that the resulting derivatives have a strong chromophore, allowing for sensitive UV detection at around 340 nm.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of racemic ACBC in 200 µL of 1 M sodium bicarbonate.
-
Derivatization: Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Reaction: Vortex the mixture and incubate at 40°C for 1 hour in a heating block.
-
Quenching: After cooling to room temperature, quench the reaction by adding 200 µL of 2 M HCl.
-
Dilution and Analysis: Dilute the sample with the mobile phase and inject it into the HPLC system.
Table 2: HPLC Conditions for Indirect Chiral Separation of Derivatized ACBC
| Parameter | Condition | Rationale & Insights |
| Column | Standard C18, 5 µm, 4.6 x 250 mm | An achiral column is sufficient as the analytes are now diastereomers with different physical properties. |
| Mobile Phase | Gradient of Acetonitrile and Water, both containing 0.1% Trifluoroacetic Acid (TFA) | A gradient elution is often used to ensure good separation of the diastereomers while minimizing run time. TFA acts as an ion-pairing agent and improves peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Elevated temperature can improve efficiency and reduce backpressure. |
| Detection | UV at 340 nm | The dinitrophenyl group from Marfey's reagent provides a strong UV absorbance at this wavelength, enhancing sensitivity. |
Gas Chromatography (GC): High Resolution for Volatile Derivatives
Chiral GC offers excellent resolving power and sensitivity, but it requires the analyte to be volatile and thermally stable. Since amino acids like ACBC are non-volatile, a two-step derivatization process is mandatory.
Workflow for Chiral GC Analysis
Sources
The Strategic Incorporation of Boc-1-Aminocyclobutanecarboxylic Acid (Boc-Acb-OH) in Peptide Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the quest for novel peptide therapeutics with enhanced stability, potency, and unique conformational properties is a continuous endeavor. The incorporation of unnatural amino acids is a powerful strategy to achieve these goals. This guide provides an in-depth cost-benefit analysis of utilizing N-Boc-1-aminocyclobutanecarboxylic acid (Boc-Acb-OH), a conformationally constrained cyclic amino acid, in peptide synthesis. We will objectively compare its performance with common alternatives, supported by available data and detailed methodologies.
The introduction of non-proteinogenic amino acids, such as 1-aminocyclobutanecarboxylic acid (Acb), into a peptide backbone can impart significant advantages. The rigid cyclobutane ring structure restricts the conformational freedom of the peptide chain, which can lead to a more defined three-dimensional structure. This pre-organization can enhance binding affinity to biological targets and, crucially, increase resistance to enzymatic degradation, a major hurdle in the development of peptide-based drugs.[1]
Performance Comparison: Boc-Acb-OH vs. Standard Alternatives
The decision to incorporate an unnatural amino acid like Acb is a trade-off between the potential for improved peptide properties and the complexities and costs associated with its use. Here, we compare Boc-Acb-OH with two common alternatives: Boc-Pro-OH, a naturally occurring cyclic amino acid, and Boc-Aib-OH (α-aminoisobutyric acid), a simple achiral Cα,α-disubstituted amino acid.
| Feature | Boc-Acb-OH | Boc-Pro-OH | Boc-Aib-OH |
| Conformational Constraint | High; induces β-turns and helical structures.[2][3] | Moderate; restricts backbone torsion angles, often found in turns. | High; strongly promotes helical conformations.[2] |
| Enzymatic Stability | Expected to be high due to the non-natural structure and steric hindrance.[1] | Moderate; Proline-containing peptides can still be cleaved by certain proteases. | High; the gem-dimethyl group provides significant steric shielding against enzymatic cleavage. |
| Synthesis Complexity | Generally compatible with standard Boc-SPPS protocols. Coupling may require optimization due to steric bulk. | Well-established protocols. Can sometimes present challenges in coupling and diketopiperazine formation.[4] | Coupling can be sterically hindered and may require longer reaction times or more potent coupling reagents. |
| Chirality | Achiral | Chiral (L-proline is the natural enantiomer) | Achiral |
| Relative Cost | High; as a specialized unnatural amino acid, the cost is significantly higher than proteinogenic amino acids. | Low to moderate; readily available in large quantities. | Moderate; more expensive than standard amino acids but generally less costly than complex cyclic analogues. |
The Core Directive: Causality in Experimental Choices
The primary motivation for using Boc-Acb-OH is to enforce a specific secondary structure, such as a β-turn or a helix, within a peptide sequence.[2][3] This has profound implications for biological activity. For instance, many peptide-receptor interactions are mediated by well-defined turn structures. By incorporating Acb, a researcher can stabilize this conformation, potentially leading to a significant increase in binding affinity and, consequently, potency.
Furthermore, the unnatural structure of Acb provides a steric shield against proteolytic enzymes.[1] These enzymes have evolved to recognize and cleave peptide bonds between natural L-amino acids. The bulky and rigid cyclobutane ring of Acb disrupts this recognition, leading to a longer in-vivo half-life of the peptide therapeutic. This increased stability is a major benefit, as it can reduce the required dosing frequency and improve patient compliance.
However, these advantages come at a cost. Unnatural amino acids like Boc-Acb-OH are generally more expensive than their natural counterparts.[5] Therefore, the decision to use Boc-Acb-OH must be justified by a significant and measurable improvement in the desired properties of the final peptide.
Experimental Protocols
The incorporation of Boc-Acb-OH into a peptide sequence using solid-phase peptide synthesis (SPPS) follows the general principles of the Boc/Bzl strategy.[6][7] The key difference lies in the coupling step, which may require optimization due to the steric hindrance of the cyclobutane ring.
General Boc-SPPS Cycle for Boc-Acb-OH Incorporation
This protocol outlines the manual steps for a single coupling cycle on a pre-loaded resin.
Materials:
-
Pre-loaded resin (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)
-
Boc-Acb-OH
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
N,N-Dimethylformamide (DMF)
-
Isopropyl alcohol (IPA)
-
Kaiser test kit
Workflow Diagram:
Caption: General workflow for a single Boc-SPPS cycle.
Step-by-Step Protocol:
-
Resin Swelling: Swell the resin-bound peptide in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 1-2 minutes (pre-wash).
-
Drain and add a fresh 50% TFA/DCM solution. Agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (2x), and finally DCM (3x) to remove residual acid.
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 5 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (5x) to remove excess base.
-
-
Coupling of Boc-Acb-OH:
-
In a separate vessel, dissolve Boc-Acb-OH (3 equivalents relative to resin loading) and a coupling agent like HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric bulk of Boc-Acb-OH, a longer coupling time or a double coupling may be necessary.
-
Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Final Cleavage and Deprotection
After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. In Boc chemistry, this is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6][7]
Cleavage Cocktail (Reagent K as an example):
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (2.5%)
Procedure:
-
Dry the peptide-resin under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Cost-Benefit Decision Framework
The decision to use Boc-Acb-OH should be guided by a clear understanding of the project's goals and budget.
Caption: Decision framework for using Boc-Acb-OH.
Conclusion
Boc-1-aminocyclobutanecarboxylic acid is a valuable, albeit costly, building block for peptide synthesis. Its primary benefit lies in its ability to impose conformational constraints on the peptide backbone, leading to the formation of stable secondary structures like β-turns and helices.[2][3] This can translate into higher binding affinity and biological potency. Furthermore, the incorporation of this unnatural amino acid can significantly enhance the peptide's resistance to enzymatic degradation, a crucial factor for the development of viable peptide therapeutics.[1]
The decision to use Boc-Acb-OH requires a careful cost-benefit analysis. For early-stage research and the development of high-value therapeutics where enhanced stability and a specific conformation are paramount, the higher cost of Boc-Acb-OH can be a worthwhile investment. However, for applications where these properties are less critical, or for large-scale synthesis where cost is a major driver, less expensive alternatives should be considered. The protocols provided in this guide offer a framework for the successful incorporation of Boc-Acb-OH, enabling researchers to leverage its unique properties in their quest for novel and improved peptide-based molecules.
References
- Crisma, M., et al. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 3(2), 110-122.
- Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid.
- Gershonov, E., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4837-4843.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- AAPPTEC. (n.d.). Peptide Synthesis - FAQ.
- SNS Insider. (2024). Unnatural Amino Acids Market Size, Share & Growth Report 2032.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unnatural Amino Acids Market Size, Share & Growth Report 2032 [snsinsider.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
The Cyclobutane Constraint: A Comparative Guide to Peptides Synthesized with 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic Acid (Boc-Ac4c-OH)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based drug discovery, the quest for enhanced stability, receptor affinity, and controlled conformation is paramount. The incorporation of non-proteinogenic amino acids offers a powerful strategy to achieve these goals. Among these, 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid (Boc-Ac4c-OH), a Cα,α-dialkylated glycine, has emerged as a valuable building block for imparting unique structural and functional properties to peptides. This guide provides a comprehensive literature review and comparative analysis of peptides synthesized with Boc-Ac4c-OH, offering field-proven insights and experimental data to inform rational peptide design.
The Power of Constraint: Why Ac4c Stands Out
The incorporation of the cyclobutane ring of Ac4c into a peptide backbone introduces a significant conformational constraint. Unlike linear amino acids that can adopt a wide range of phi (φ) and psi (ψ) dihedral angles, the Ac4c residue restricts this conformational freedom. This rigidity is the cornerstone of its utility in peptide and peptidomimetic design, leading to several key advantages:
-
Enhanced Proteolytic Stability: The steric hindrance provided by the cyclobutane moiety shields the adjacent peptide bonds from enzymatic degradation, a major hurdle in the development of peptide therapeutics.[1][2]
-
Induction of Secondary Structures: The constrained nature of Ac4c promotes the formation of well-defined secondary structures, such as β-turns and helices.[3] This pre-organization of the peptide into a bioactive conformation can reduce the entropic penalty upon binding to its target, often leading to higher affinity.
-
Improved Receptor Selectivity: By locking the peptide into a specific conformation, Ac4c can enhance its selectivity for a particular receptor subtype, reducing off-target effects.[4]
Performance in Action: A Comparative Analysis
The true measure of a synthetic building block lies in its performance against alternatives. Experimental data from various studies highlight the tangible benefits of incorporating Ac4c into peptide sequences.
Enhanced Biological Activity and Enzymatic Stability: The Case of Tuftsin Analogs
A compelling example of Ac4c's impact is seen in analogs of the immunomodulatory peptide tuftsin (Thr-Lys-Pro-Arg). A study comparing tuftsin with analogs where specific residues were replaced with 1-aminocyclobutanecarboxylic acid derivatives demonstrated significant improvements in both biological activity and stability.[1][2]
| Peptide | Position of Ac4c Derivative | Biological Activity (IL-6 Secretion Augmentation at 2 x 10⁻⁷ M) | Half-life (t½) in Human Serum (min) |
| Tuftsin (Parent Peptide) | N/A | 78% | 16 |
| [MThr¹]Tuftsin | Position 1 (Thr) | 125% | 90 |
| [MOrn²]Tuftsin | Position 2 (Lys) | 68% | 420 |
| [MVal³]Tuftsin (isomer a) | Position 3 (Pro) | 141% | 25 |
Table 1: Comparative data of Tuftsin and its Ac4c-containing analogs. Data sourced from Gershonov et al., 1996.[1][2]
As the data clearly indicates, the incorporation of an Ac4c derivative at the proteolytically sensitive Thr-Lys bond ([MThr¹]Tuftsin and [MOrn²]Tuftsin) resulted in a dramatic increase in the peptide's half-life in human serum, with the ornithine analog showing a remarkable 26-fold increase in stability. Furthermore, several analogs exhibited significantly higher potency in stimulating interleukin-6 (IL-6) secretion from macrophages compared to the native tuftsin.[1][2]
Conformational Constraint: Ac4c vs. Other Constraining Amino Acids
The choice of a constraining amino acid is a critical design parameter. While other Cα,α-dialkylated amino acids like α-aminoisobutyric acid (Aib) are potent helix inducers, Ac4c offers a different flavor of conformational restriction.
-
Ac4c vs. Aib: Aib, with its gem-dimethyl groups, strongly promotes helical conformations.[5] Ac4c also acts as a helix and β-turn former, but the cyclobutane ring imparts a unique backbone geometry.[3] The choice between Ac4c and Aib allows for fine-tuning of the desired secondary structure.
-
Ac4c vs. Proline: Proline's cyclic side chain introduces a "kink" in the peptide backbone and restricts the preceding peptide bond to a cis or trans conformation.[6] Ac4c, on the other hand, primarily influences the local backbone dihedral angles without the same level of disruption to the overall peptide chain direction, offering a more subtle means of conformational control. The incorporation of proline-based hinge structures has been shown to enhance the stability of antimicrobial peptides.[7]
Experimental Protocols: Synthesizing with Boc-Ac4c-OH
The successful incorporation of Boc-Ac4c-OH into a peptide sequence relies on established solid-phase peptide synthesis (SPPS) protocols. Here, we provide a detailed methodology for both the synthesis of the Boc-protected amino acid and its subsequent use in peptide synthesis.
Synthesis of this compound (Boc-Ac4c-OH)
This protocol describes the Boc protection of 1-aminocyclobutanecarboxylic acid.
Materials:
-
1-Aminocyclobutanecarboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Dichloromethane (CH₂Cl₂)
-
1N Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-aminocyclobutanecarboxylic acid in a 1:1 mixture of 1,4-dioxane and water.[1]
-
Cool the solution to 0°C in an ice bath.
-
Add sodium bicarbonate (approx. 3 equivalents) to the solution while stirring.[1]
-
Slowly add di-tert-butyl dicarbonate (1.2-1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-15 hours.[1]
-
After the reaction is complete (monitored by TLC), wash the mixture with ethyl acetate to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to a pH of 2-3 with 1N HCl.[1]
-
Extract the product with dichloromethane or ethyl acetate (3 times).[1]
-
Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the organic layer under reduced pressure to yield Boc-Ac4c-OH as a solid. The product can be further purified by column chromatography if necessary.[1]
Incorporation of Boc-Ac4c-OH into Peptides via Boc-SPPS
This protocol outlines a general cycle for incorporating a Boc-protected amino acid, including Boc-Ac4c-OH, into a peptide chain on a solid support using Boc chemistry.
Materials:
-
Boc-Ac4c-OH
-
Appropriate resin (e.g., Merrifield or PAM resin)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).
-
Treat again with 25-50% TFA in DCM for 20-30 minutes to remove the Boc group.
-
Wash the resin thoroughly with DCM and then DMF.
-
-
Neutralization:
-
Treat the resin with a 5-10% solution of DIEA in DMF for 1-2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF.
-
-
Amino Acid Coupling:
-
Dissolve Boc-Ac4c-OH (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat steps 2-5 for each subsequent amino acid in the sequence.
Applications and Future Directions
The unique properties of Ac4c-containing peptides make them attractive candidates for targeting a variety of biological processes, particularly those involving protein-protein interactions (PPIs) and G protein-coupled receptors (GPCRs).
-
Inhibitors of Protein-Protein Interactions: The ability of Ac4c to stabilize helical or turn-like conformations is highly valuable for designing peptidomimetics that can mimic the binding interface of a protein. For example, the interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical target in cancer therapy. Peptides designed to mimic the α-helical region of p53 that binds to MDM2 can be stabilized by incorporating constrained amino acids like Ac4c, potentially leading to more potent and stable inhibitors.[8]
-
Modulation of GPCRs: Many peptide hormones and neurotransmitters that act on GPCRs adopt specific conformations upon binding. Incorporating Ac4c can pre-organize a peptide ligand into this bioactive conformation, enhancing its affinity and efficacy. For instance, the melanocortin receptors, which are involved in energy homeostasis and pigmentation, are activated by peptide hormones that often contain turn structures. The use of Ac4c to stabilize such turns in synthetic melanocortin receptor agonists is a promising strategy for developing new therapeutics for obesity and other metabolic disorders.
Conclusion
This compound is a powerful tool in the arsenal of the peptide chemist. Its ability to impart conformational rigidity translates into tangible benefits, including enhanced proteolytic stability and, in many cases, increased biological activity. By understanding the structural consequences of its incorporation and leveraging robust synthetic protocols, researchers can rationally design novel peptide and peptidomimetic therapeutics with improved drug-like properties. The comparative data presented in this guide underscores the value of Boc-Ac4c-OH as a strategic building block for advancing the frontiers of drug discovery.
References
- Gershonov, E., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4836-4842.
- Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic acid in Organic Chemistry.
- PubMed. (n.d.).
- MySkinRecipes. (n.d.). 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid.
- Drugs th
- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
- The effect of conformation on the solution stability of linear vs. cyclic RGD peptides. (n.d.).
- Synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids. (2025).
- D-peptide inhibitors of the p53-MDM2 interaction for targeted molecular therapy of malignant neoplasms. (2010).
- Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds. (2023).
- Proline motifs in peptides and their biological processing. (n.d.).
- Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. (n.d.).
- The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy - MDPI. (n.d.).
- Literature comparison of Fmoc-His(Boc)
- D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms - PMC - NIH. (2010).
- Controls exerted by the Aib residue: Helix formation and helix reversal This article is a US Government work and, as such, is in the public domain in the United States of America - ResearchG
- POMC gene-derived peptides activate melanocortin type 3 receptor on murine macrophages, suppress cytokine release, and inhibit neutrophil migration in acute experimental inflamm
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo - PMC - NIH. (n.d.).
- Development of Macrocyclic Peptidomimetics Containing Constrained α,α-Dialkylated Amino Acids with Potent and Selective Activity at Human Melanocortin Receptors | Journal of Medicinal Chemistry. (2018).
- Aib-based peptide backbone as scaffolds for helical peptide mimics. (n.d.).
- A peptide display system identifies a potent mutant β-melanocyte-stimulating hormone agonist of melanocortin-4 receptor. (2025).
- A Comparative Guide to Boc-Tyr(Boc)
- Melanocortin peptides and their receptors - Bachem. (2019).
- Improve the Stability and Activity of Antimicrobial Peptides by the Proline-Based PXXP Hinge Structure. (2025).
- Peptide Synthesis - FAQ | AAPPTEC. (n.d.).
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC - NIH. (2017).
- Enhanced protein thermostability by Ala-->Aib replacement. (n.d.).
- The importance of proline residues in the structure, stability and susceptibility to proteolytic degrad
- Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics - PMC. (2021).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in β-turn peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Molecular basis of opioid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides | eLife [elifesciences.org]
- 6. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the HPLC-MS Validation of Peptides Containing Acetyl-β-alanine (Acb): Purity and Sequence Confirmation
The incorporation of unnatural amino acids into peptides is a cornerstone of modern drug discovery, enabling the design of therapeutics with enhanced stability, constrained conformations, and novel biological activities. Acetyl-β-alanine (Acb), a modified β-amino acid, presents unique analytical hurdles that demand a sophisticated and rigorous validation strategy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) methodologies for the definitive assessment of purity and sequence of Acb-containing peptides, grounded in field-proven insights and experimental logic.
Part I: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
The first critical step in peptide validation is establishing its purity. HPLC is the principal technique for this purpose, separating the target peptide from impurities generated during synthesis, such as truncated sequences, deletion sequences, or incompletely deprotected species.[1][2] The choice of HPLC methodology is dictated by the physicochemical properties of the peptide.
The Workhorse: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.[1][3] A non-polar stationary phase (e.g., C18-bonded silica) retains peptides, which are then eluted by a gradient of increasing organic solvent (typically acetonitrile) in a polar mobile phase.[1][3]
-
Expertise & Causality: The incorporation of Acb, a relatively polar moiety, can decrease the overall hydrophobicity of a peptide. This may lead to poor retention on standard C18 columns, especially for shorter, already hydrophilic sequences. The peptide may elute in the void volume, co-eluting with salts and other polar impurities, making accurate quantification impossible. To counteract this, a less hydrophobic stationary phase (e.g., C8 or C4) or a shallower gradient may be employed to enhance interaction and improve resolution.[4]
The Alternative for Polar Peptides: Hydrophilic Interaction Liquid Chromatography (HILIC)
When RP-HPLC fails to provide adequate retention for highly polar peptides, HILIC emerges as a powerful alternative.[5] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[6][7] A water layer is adsorbed onto the stationary phase, and polar analytes partition into this layer, with elution achieved by increasing the aqueous content of the mobile phase.[5][6]
-
Experience-Driven Insight: For short peptides rich in basic residues and containing the polar Acb, HILIC provides an orthogonal separation mechanism to RP-HPLC.[7] This not only solves the issue of poor retention but can also resolve impurities that may co-elute with the main peak in a reversed-phase system. The result is a more accurate assessment of purity.
Data-Driven Comparison: RP-HPLC vs. HILIC for Acb-Peptide Purity
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Chromatography (HILIC) |
| Primary Mechanism | Hydrophobic Interaction | Partitioning into an aqueous layer on a polar surface.[6] |
| Best Suited For | Most peptides, particularly those with significant hydrophobic character.[4][8] | Highly polar and hydrophilic peptides that are poorly retained in RP-HPLC.[5][9] |
| Acb-Peptide Challenge | Poor retention of short, polar Acb-peptides. | Requires careful method development; sensitive to injection solvent. |
| Advantage | Ubiquitous, robust, and well-understood methodology.[8] | Orthogonal selectivity to RP-HPLC, excellent for polar analytes.[6][7] |
Experimental Protocol: RP-HPLC Method Development for an Acb-Peptide
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).
-
-
Initial Gradient: Run a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) at a flow rate of 1.0 mL/min to determine the approximate elution time of the peptide.
-
Optimization:
-
If retention is poor (eluting before ~5% ACN), switch to a HILIC method.
-
If retention is adequate, optimize the gradient around the elution point. For example, if the peptide elutes at 30% B, run a shallower gradient from 20% to 40% B over 20 minutes to improve resolution between the main peak and any closely eluting impurities.
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Caption: Decision workflow for selecting an appropriate HPLC method.
Part II: Mass Spectrometry for Identity and Sequence Verification
While HPLC confirms purity, mass spectrometry (MS) provides unequivocal confirmation of identity (molecular weight) and primary structure (amino acid sequence).[10] The analysis of peptides containing unnatural amino acids like Acb by MS, particularly tandem MS (MS/MS), requires a nuanced approach due to their non-canonical fragmentation behavior.[11][12][13]
The Standard: Collision-Induced Dissociation (CID)
CID is the most common fragmentation technique.[11] It involves accelerating peptide ions and colliding them with an inert gas, which induces fragmentation primarily at the peptide backbone amide bonds, generating characteristic b- and y-ions.[14]
-
Expertise & Causality: The β-amino acid structure of Acb introduces an extra methylene group into the peptide backbone compared to α-amino acids. This can alter the fragmentation pattern. CID, being a low-energy fragmentation technique, may not produce a rich enough spectrum to unambiguously sequence through the Acb residue. The fragmentation may be biased towards more labile bonds, leaving the region around the modification poorly characterized.
The Advanced Alternatives: ETD and HCD
For modified peptides, alternative fragmentation methods are often superior.[15]
-
Electron Transfer Dissociation (ETD): ETD involves the transfer of an electron to a multiply-charged peptide ion.[16] This induces fragmentation along the N-Cα bond of the backbone, producing c- and z-ions. A key advantage of ETD is that it tends to preserve labile post-translational modifications (PTMs) and provides more extensive sequence coverage, especially for longer peptides.[14][15][16]
-
Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID technique that occurs in a separate collision cell. It provides higher fragmentation energy, leading to a greater number of fragment ions and often improved sequence coverage compared to traditional CID.[17]
-
Trustworthiness through Orthogonality: A self-validating system for sequencing an Acb-peptide involves using complementary fragmentation techniques. For instance, acquiring both CID and ETD spectra for the same precursor ion can provide overlapping fragment ion series (b/y and c/z) that reinforce each other, leading to near-complete sequence coverage and confident localization of the Acb residue.[14][18] Combining CID and ETD can increase the average sequence coverage of a tryptic peptide to 92%.[14][18]
Data-Driven Comparison: CID vs. ETD/HCD for Acb-Peptide Sequencing
| Parameter | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) / HCD |
| Primary Fragment Ions | b- and y-ions.[14] | ETD: c- and z-ions.[16] HCD: Primarily b- and y-ions. |
| Mechanism | Vibrational excitation from low-energy collisions.[14] | ETD: Electron transfer reaction.[15][16] HCD: Higher-energy collisions. |
| Acb-Peptide Challenge | May produce sparse fragmentation around the Acb residue. | Can be less efficient for doubly charged peptides.[14][18] |
| Advantage | Robust, well-characterized, effective for standard tryptic peptides.[15] | Preserves modifications, provides greater sequence coverage.[14][15][17][18] |
Experimental Protocol: HPLC-MS/MS for Sequence Confirmation
-
LC Setup: Use the optimized HPLC method from the purity analysis. The eluent from the HPLC is directed into the mass spectrometer's ion source.
-
MS1 Scan: Perform a full MS scan to determine the mass-to-charge ratio (m/z) of the eluting peptide. Confirm that the observed molecular weight matches the theoretical mass of the Acb-peptide.
-
MS2 Fragmentation (Data-Dependent Acquisition):
-
Set the instrument to automatically select the most intense ion from the MS1 scan (the precursor ion) for fragmentation.
-
Method A (Comprehensive): Use a decision-tree approach where precursors with charge state 3+ or higher are fragmented by ETD, and 2+ precursors are fragmented by HCD or CID.
-
Method B (Sequential): Acquire data using an alternating CID/ETD scan mode to get complementary data on all precursors.[14][18]
-
-
Data Analysis:
-
Use sequencing software to match the experimental MS/MS spectra against the theoretical fragmentation pattern of the expected Acb-peptide sequence.
-
Manually inspect the spectra to confirm the presence of key fragment ions that pinpoint the location of the Acb residue. The mass difference between adjacent fragment ions should correspond to the residue masses in the sequence.
-
Caption: Integrated MS workflow for Acb-peptide sequence validation.
Part III: The Integrated HPLC-MS System: A Self-Validating Workflow
The true power of modern peptide analysis lies in the hyphenation of HPLC and MS.[19] An integrated HPLC-MS workflow creates a self-validating system where chromatographic purity is directly linked to mass identity.
-
Purity and Identity Correlation: The retention time of the main peak on the HPLC chromatogram is correlated with the MS1 signal, confirming the molecular weight of the primary component.
-
Impurity Characterization: Minor peaks in the chromatogram can be individually analyzed by MS and MS/MS. This is crucial for identifying the nature of impurities (e.g., a peak with mass -57 Da relative to the main peak likely corresponds to a Glycine deletion).
-
Definitive Validation: The final validation package combines high-purity data from the HPLC UV trace with high-confidence identity and sequence confirmation from the MS and MS/MS data, providing a comprehensive and trustworthy assessment of the synthetic Acb-peptide.
By judiciously selecting from and combining these advanced analytical techniques, researchers can overcome the challenges posed by unnatural amino acids and ensure the quality and integrity of their novel peptide candidates.
References
- Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. National Institutes of Health (NIH).
- The challenge of detecting modifications on proteins. Essays in Biochemistry.
- HILIC Columns for Polar Separations. PolyLC.
- The challenge of detecting modifications on proteins | Request PDF. ResearchGate.
- Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography. Waters Corporation.
- Electron Transfer Dissociation Mass Spectrometry in Proteomics. National Institutes of Health (NIH).
- Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. ACS Publications.
- The challenge of detecting modifications on proteins. Semantic Scholar.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies.
- The challenge of detecting modifications on proteins. PubMed.
- Hydrophilic interaction liquid chromatography (HILIC) in proteomics. National Institutes of Health (NIH).
- Improved Peptide Identification by Targeted Fragmentation Using CID, HCD and ETD on an LTQ-Orbitrap Velos. ACS Publications.
- Electron-transfer dissociation. Wikipedia.
- Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing.
- Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. Springer Nature.
- The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Advanced Chromatography Technologies.
- Principle of Peptide Purity Analysis Using HPLC. Mtoz Biolabs.
- Dealing with the Challenges of Post Translational Modifications (PTMs). BioPharmaSpec.
- Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. PubMed.
- Complete identification of all 20 relevant epimeric peptides in β-amyloid: a new HPLC-MS based analytical strategy for Alzheimer's research. Royal Society of Chemistry.
- Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. ResearchGate.
- Mass spectrometry of peptides and proteins. Ohio State University.
- a HPLC separation of β-Ala peptide standards prepared by aqueous... ResearchGate.
- Mass spectrometry for proteomics - part 2. YouTube.
- Identification of Therapeutic Peptide and its Impurities. Agilent.
- Validation of the identified peptides using synthetic peptide... ResearchGate.
- Therapeutic Peptides Workflow Resource Guide. Agilent.
- Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS. National Institutes of Health (NIH).
- Lecture 5 – Identification of proteins using mass spectrometry: Mass fingerprinting vs peptide sequencing. Alexandru Ioan Cuza University.
- Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. National Institutes of Health (NIH).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 4. chemcoplus.co.jp [chemcoplus.co.jp]
- 5. longdom.org [longdom.org]
- 6. polylc.com [polylc.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 10. The challenge of detecting modifications on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. researchgate.net [researchgate.net]
- 13. The challenge of detecting modifications on proteins. | Semantic Scholar [semanticscholar.org]
- 14. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electron Transfer Dissociation Mass Spectrometry in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
Navigating the Landscape of Constrained Peptidomimetics: A Comparative Guide to Alternatives for 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic Acid
In the intricate world of peptidomimetic design, the quest for molecular scaffolds that impart conformational rigidity is paramount. Such constraints are instrumental in enhancing biological activity, improving metabolic stability, and fine-tuning receptor selectivity. For years, 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid (Boc-Ac4c) has served as a valuable building block, offering a four-membered ring system to restrict the peptide backbone. However, the expanding horizons of medicinal chemistry demand a broader palette of tools. This guide provides an in-depth technical comparison of viable alternatives to Boc-Ac4c, offering researchers, scientists, and drug development professionals the necessary data and protocols to make informed decisions in their peptidomimetic design strategies.
The Rationale for Conformational Constraint: Beyond the Cyclobutane Ring
The fundamental principle behind incorporating constrained amino acids is to pre-organize the peptide into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target. This often translates to a significant increase in binding affinity and potency. Furthermore, the introduction of non-natural amino acids can sterically hinder protease recognition, leading to enhanced enzymatic stability and improved pharmacokinetic profiles.[1][2] While the cyclobutane motif of Boc-Ac4c offers a degree of rigidity, exploring alternative ring systems can unlock novel conformational spaces and fine-tune physicochemical properties.
This guide will explore the following classes of constrained amino acids as alternatives to Boc-Ac4c:
-
Cyclopropane-Containing Amino Acids: Offering the highest ring strain, these three-membered rings impart a unique and significant conformational bias.
-
Azetidine-Containing Amino Acids: These four-membered heterocyclic analogs of proline introduce distinct backbone dihedral angle preferences.
-
Cyclopentane-Containing Amino Acids: With a less strained five-membered ring, these analogs provide a different flavor of conformational restriction compared to their smaller ring counterparts.
-
Spirocyclic Scaffolds: Introducing a spirocyclic junction, such as in spiropiperidine derivatives, creates a highly rigid and three-dimensionally complex scaffold.
Performance Comparison: A Data-Driven Analysis
The choice of a constrained amino acid should be guided by empirical data. The following tables summarize key performance metrics for peptides incorporating these alternative scaffolds, with a focus on biological activity and conformational effects.
| Building Block | Peptide Sequence/Target | Key Finding | IC50/Ki Value | Reference |
| Cyclopropane Amino Acid | c[RGDf(NMe)V] / αvβ3 integrin | Introduction of a cyclopropane constraint can enhance receptor selectivity. | Not specified | [3] |
| Azetidine-2-carboxylic acid | Model tetrapeptides | Induces γ-turn conformations, in contrast to the β-turn preference of proline.[4] | Not applicable | [4] |
| 2-Aminocyclopentane carboxylic acid | Morphiceptin analogs | The (R,S)-cis isomer showed activity at µ and δ-opioid receptors, while other isomers were inactive.[5] | Not specified | [5] |
| Cyclobutane Amino Acid | Hybrid β,γ-peptides / Leishmania parasites | Dodecapeptide showed substantial microbicidal activity.[6] | ~50 µM | [6][7] |
| Spiro[3.3]heptane Amino Acid | Ornithine and GABA analogues | Novel sterically constrained amino acids for potential use in drug design.[8] | Not applicable | [8] |
In-Depth Look at Key Alternatives
Cyclopropane Amino Acids: Maximizing Rigidity
The high ring strain of cyclopropane (~27.5 kcal/mol) significantly restricts the bond angles of the incorporated amino acid, leading to a more defined peptide backbone conformation. This can be particularly advantageous when a very specific and rigid conformation is required for high-affinity binding.
Key Advantages:
-
Induces significant conformational constraint.
-
Can mimic turn structures or extended conformations depending on substitution patterns.
-
The unique electronic nature of the cyclopropane ring can influence interactions with the target.
Considerations:
-
Synthesis of substituted cyclopropane amino acids can be challenging.
-
The high rigidity may not be optimal for targets that require some degree of induced fit.
Azetidine-2-carboxylic Acid: A Proline Analog with a Twist
Azetidine-2-carboxylic acid (Aze) is a four-membered ring analog of proline. Its incorporation into a peptide chain alters the backbone dihedral angles (φ, ψ) compared to proline, favoring different secondary structures.[4] Studies have shown that while proline tends to induce β-turns, Aze residues preferentially stabilize γ-turn-like conformations. This shift in conformational preference can be a powerful tool for exploring the structure-activity relationship of a peptide.[4]
Key Advantages:
-
Offers a distinct conformational preference compared to proline.[4]
-
Can be used to probe the importance of specific turn structures for biological activity.
-
Commercially available and relatively straightforward to incorporate into peptides.
Considerations:
-
The smaller ring size can lead to increased flexibility in some contexts compared to proline.[4]
-
Misincorporation of Aze in place of proline can lead to protein misfolding and toxicity.[9][10]
Cyclopentane Amino Acids: A Balance of Rigidity and Flexibility
Cyclopentane-containing amino acids offer a less strained alternative to cyclobutane and cyclopropane rings. This five-membered ring system provides a balance between conformational restriction and some degree of flexibility, which can be beneficial for optimizing binding to a variety of targets.
Key Advantages:
-
Induces stable secondary structures in peptides.[11]
-
Can be synthesized with diverse stereochemistry to fine-tune conformational effects.
-
Generally more synthetically accessible than smaller ring systems.
Considerations:
-
The degree of conformational restriction is less pronounced than with three- or four-membered rings.
Spirocyclic Scaffolds: Embracing Three-Dimensionality
Spirocyclic amino acids, such as those derived from spiropiperidines or spiro[3.3]heptane, introduce a high degree of rigidity and a well-defined three-dimensional orientation of substituents. The spirocyclic core can serve as a rigid scaffold to project pharmacophoric groups into specific regions of a binding pocket, making them attractive for targeting challenging protein-protein interactions.[12][13]
Key Advantages:
-
Exceptional conformational rigidity.
-
Provides a scaffold for precise three-dimensional orientation of side chains.
-
Can lead to improved metabolic stability.[13]
Considerations:
-
Synthesis of these complex building blocks can be multi-step and challenging.
-
The high rigidity may require careful design to ensure proper fit with the target.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Unnatural Amino Acids
This protocol outlines the general steps for incorporating constrained amino acids into a peptide sequence using Fmoc-based solid-phase synthesis.[3][14]
Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.
Step-by-Step Methodology:
-
Resin Swelling: The solid support (e.g., Rink Amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).[3]
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of 20% piperidine in DMF.[14]
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (including the constrained alternative) is activated using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIEA) and then added to the resin.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Repeat: Steps 2-4 are repeated for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[14]
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of a Spiro[3.3]heptane-2-carboxylic Acid Derivative
The synthesis of spirocyclic amino acids can be complex. The following is a representative synthetic route for a spiro[3.3]heptane-2-carboxylic acid.[15]
Figure 3: Workflow for an in vitro enzymatic stability assay.
Step-by-Step Methodology:
-
Prepare Peptide Stock Solution: Dissolve the peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a known concentration.
-
Prepare Enzyme Solution: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, or a mixture simulating physiological fluids) in the same buffer.
-
Incubation: Mix the peptide and enzyme solutions and incubate at a physiological temperature (e.g., 37°C).
-
Quench Reaction: At various time points, take an aliquot of the reaction mixture and quench the enzymatic activity by adding a strong acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., acetonitrile).
-
HPLC Analysis: Analyze the quenched samples by RP-HPLC to separate the intact peptide from its degradation products.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point and plot the percentage of remaining peptide versus time to determine the half-life of the peptide. [16]
Conclusion and Future Outlook
The strategic incorporation of constrained amino acids is a cornerstone of modern peptidomimetic design. While this compound remains a valuable tool, the exploration of alternatives such as cyclopropane, azetidine, cyclopentane, and spirocyclic amino acids offers a wealth of opportunities to fine-tune the conformational and physicochemical properties of peptides. The choice of a particular building block should be a deliberate decision based on the desired conformational outcome, the synthetic accessibility, and, most importantly, empirical biological data. As our understanding of the intricate relationship between peptide conformation and biological function continues to grow, the development and application of novel constrained amino acids will undoubtedly play a pivotal role in the discovery of the next generation of peptide-based therapeutics.
References
- Joo, S. H., et al. (2006). Cyclic peptides as biochemical tools. Journal of Biochemistry and Molecular Biology, 39(5), 481-490.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- Han, J., & Wang, S. (2021). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews, 121(23), 14787-14863.
- Singh, I., et al. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS, 12(11), 363-372.
- This reference is not available.
- This reference is not available.
- Radchenko, D. S., et al. (2010). Synthesis of spiro[3.3]heptane-2-carboxylic acid. PrepChem.
- This reference is not available.
- Grygorenko, O. O., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- Radchenko, D. S., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521.
- Inserra, M. C., et al. (1998). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed.
- This reference is not available.
- Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092.
- This reference is not available.
- This reference is not available.
- Le, T. N., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal.
- Illa, O., et al. (2021).
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- Wang, L., et al. (2025). Nature-inspired and medicinally relevant short peptides.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- Lau, J. L., & Dunn, M. K. (2018).
- Yan, L., et al. (2023). HPLC analysis of the enzymatic results of peptides before and after modification of PEG3.
- This reference is not available.
- Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Wikipedia.
- This reference is not available.
- This reference is not available.
- Fernández-Tejada, A., et al. (2022).
- This reference is not available.
- Schiller, P. W., et al. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline.
- This reference is not available.
- Wang, C. I., et al. (2021). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. PubMed Central - NIH.
- This reference is not available.
- This reference is not available.
- This reference is not available.
Sources
- 1. Nature-inspired and medicinally relevant short peptides [explorationpub.com]
- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. bepls.com [bepls.com]
- 13. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 15. prepchem.com [prepchem.com]
- 16. researchgate.net [researchgate.net]
A Scientist's Guide to the Rigidity Advantage: Evaluating the Impact of the Cyclobutane Constraint on Receptor Binding Affinity
As Senior Application Scientists in the dynamic field of drug discovery, we are constantly navigating the intricate dance between a ligand and its receptor. The goal is singular: to achieve high affinity and selectivity. While numerous strategies exist, one of the most powerful yet elegantly simple is the principle of conformational constraint. By reducing the inherent flexibility of a small molecule, we can pay the entropic penalty for binding upfront, often leading to a significant enhancement in binding affinity.
This guide moves beyond theoretical discussions to provide a practical, in-depth comparison of how incorporating a cyclobutane ring—a strained, three-dimensional scaffold—can be a transformative strategy in ligand design. We will explore the structural rationale, compare it with other molecular motifs, and provide the experimental frameworks necessary to validate its impact.
The Rationale: Why Constrain with Cyclobutane?
A flexible ligand in solution exists as a population of numerous, rapidly interconverting conformers. Only a select few of these, or perhaps just one, are the "bioactive conformation" capable of fitting perfectly into the receptor's binding pocket. The act of binding forces the ligand into this single conformation, a process that is entropically unfavorable due to the loss of rotational freedom. This energetic cost can significantly weaken the overall binding affinity.
The introduction of a cyclobutane ring addresses this challenge directly. Its unique, puckered structure acts as a rigidifying element, effectively locking a portion of the molecule into a more defined three-dimensional space.[1][2] This pre-organization means the ligand exists in a state that is already closer to its bioactive conformation, thereby minimizing the entropic penalty upon binding.[1]
Key Structural Features of Cyclobutane:
-
Puckered Conformation: Unlike a planar aromatic ring, cyclobutane adopts a folded or "puckered" structure to relieve torsional strain, with bond angles of approximately 88°.[1][3][4] This inherent three-dimensionality can offer superior spatial complementarity to the complex topology of a protein's binding site.[1][5]
-
Defined Substitution Vectors: The cyclobutane scaffold allows for the precise placement of substituents in space. For instance, a 1,3-disubstituted cyclobutane can hold pharmacophoric groups in a rigid cis or trans orientation, enabling a systematic exploration of the optimal geometry for receptor interaction.[1][6]
-
Increased Fsp³ Character: In modern drug design, an increased fraction of sp³-hybridized carbons (Fsp³) is often correlated with improved clinical success rates. Replacing flat, sp²-rich aromatic rings with saturated scaffolds like cyclobutane increases the Fsp³ character, which can lead to better solubility, improved metabolic stability, and novel intellectual property.[5]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8, height=2.5]; node [shape=Mrecord, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];
} caption: Entropic Advantage of Conformational Constraint.
Comparative Analysis: Cyclobutane in Context
The decision to incorporate a cyclobutane moiety is best understood by comparing it to common alternatives.
| Moiety | Key Characteristics | Impact on Binding Affinity |
| Acyclic Alkyl Chain | Highly flexible, multiple rotatable bonds. | High entropic penalty upon binding, often leading to weaker affinity. |
| Cyclopropane Ring | Highest ring strain (~28.1 kcal/mol), planar, C-C bonds have significant p-character.[7] | Provides rigidity, but its unique electronics can be context-dependent. The choice between cyclopropane and cyclobutane often requires empirical testing.[7] |
| Cyclobutane Ring | High ring strain (~26.3 kcal/mol), puckered 3D shape.[1][7] | Provides rigidity with enhanced 3D character, often improving spatial fit within the binding pocket.[1][5] |
| Phenyl Ring | Planar, aromatic, sp²-hybridized. | Can engage in π-stacking and hydrophobic interactions. However, its planarity can be a liability, and it often presents metabolic stability issues. |
As the table illustrates, while both cyclopropane and cyclobutane impart rigidity, the puckered, more three-dimensional nature of cyclobutane can offer distinct advantages in achieving optimal complementarity with a receptor.[1][5]
Case Studies: Experimental Validation
The true measure of a design strategy lies in its application. Numerous studies have demonstrated the potent effects of cyclobutane incorporation.
| Target/System | Modification | Key Finding | Reference |
| G9a Histone Methyltransferase | A spirocyclic indolamine was explored. | The spiro[cyclobutane-1,3'-indol]-2'-amine derivative was crucial for potency. Replacing the cyclobutane with cyclopentane or cyclohexane led to a >10-fold drop in activity. | [6] |
| Apolipoprotein E4 (ApoE4) | A fragment-based screen identified a cyclobutane scaffold. | The cyclobutane ring was found to fit perfectly into a hydrophobic region of the binding pocket, serving as a potent anchor for structure-based design. | [1] |
| β3-Adrenergic Receptor | Large alkane substituents on a sulfonamide were investigated. | A cyclobutyl substituent provided the best balance of potency, selectivity, and ADME properties by optimally filling a hydrophobic pocket. | [6] |
| Lipid A | A receptor was designed with a cis-1,3-disubstituted cyclobutane ring. | The cyclobutane-containing molecule was shown to bind diphosphoryl lipid A with an affinity comparable to previously established, more complex scaffolds. | [8] |
These examples underscore a recurring theme: the cyclobutane ring is not merely a passive spacer but an active contributor to binding, often by directing key pharmacophores or by providing an ideal shape for occupying hydrophobic pockets.[1][6]
Experimental Playbook: Quantifying the Impact on Affinity
Asserting that a cyclobutane constraint improves affinity is a hypothesis that must be rigorously tested. Several biophysical techniques are indispensable for this validation.
Competitive Binding Assays
This is a robust method to determine the affinity of an unlabeled test compound (the cyclobutane analog) by measuring its ability to displace a labeled (e.g., radiolabeled or fluorescent) ligand of known affinity from the receptor. The result is typically expressed as an inhibition constant (Kᵢ).
dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.5, width=8]; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: Workflow for a Competitive Binding Assay.
Protocol: Radioligand Competition Binding Assay
-
Standardize Conditions: First, establish optimal conditions for a direct binding assay using only the radiolabeled ligand to determine receptor concentration and incubation time needed to reach equilibrium.[9][10]
-
Prepare Reagents:
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl with MgCl₂, BSA).
-
Receptor Preparation: Use a membrane preparation or purified receptor at a constant concentration.
-
Radioligand: Prepare the radiolabeled ligand at a constant concentration, typically at or below its Kₑ value.
-
Test Compound: Prepare a serial dilution of the cyclobutane-containing compound (the unlabeled competitor).
-
-
Incubation: In a 96-well or 384-well plate, combine the receptor preparation, radioligand, and varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess non-labeled ligand).[11]
-
Equilibration: Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding reaction to reach equilibrium.[10]
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand. A common method is rapid vacuum filtration through a glass fiber filter, which traps the receptor membranes.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a nonlinear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[5]
-
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time kinetic data on molecular interactions.[12][13] It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution flows over and binds to a ligand immobilized on the chip. This allows for the direct determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).[14]
dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.5, width=8]; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: Workflow for Surface Plasmon Resonance (SPR).
Protocol: Surface Plasmon Resonance (SPR) Kinetic Analysis
-
Immobilization: Covalently immobilize the purified receptor protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a target density.[13]
-
Analyte Preparation: Prepare a series of dilutions of the small molecule (both the parent compound and the cyclobutane analog) in a suitable running buffer. The concentration range should span at least 10-fold below and 10-fold above the expected Kₑ.
-
Binding Cycle: Perform a binding cycle for each analyte concentration:
-
Baseline: Flow running buffer over the sensor surface to establish a stable baseline.
-
Association: Inject the analyte solution for a defined period, allowing it to bind to the immobilized receptor. Monitor the increase in the SPR signal (response units, RU).
-
Dissociation: Switch back to flowing running buffer and monitor the decrease in the SPR signal as the analyte dissociates.[15]
-
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte and prepare the surface for the next cycle.
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The fitting process will yield the kinetic rate constants kₐ and kₑ.
-
Calculate the equilibrium dissociation constant Kₑ from the ratio of the rate constants (Kₑ = kₑ/kₐ).[14]
-
Conclusion
The cyclobutane ring is far more than a simple saturated carbocycle; it is a strategic tool for medicinal chemists to impart conformational rigidity and three-dimensionality into a ligand.[1][6] This constraint can significantly enhance receptor binding affinity by pre-organizing the molecule into its bioactive conformation, thereby minimizing the entropic penalty of binding. Furthermore, its use as a bioisostere for planar aromatic systems can simultaneously improve crucial pharmacokinetic properties.[5] The ultimate validation of this strategy, however, must come from rigorous, quantitative experimental data. By employing techniques like competitive binding assays and Surface Plasmon Resonance, researchers can precisely measure the impact of the cyclobutane constraint, turning a rational design hypothesis into a validated, high-affinity lead compound.
References
- Janssen, M. A. C. H., van der Kolk, R., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200028. [Link]
- Li, J., et al. (2024). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Molecules, 29(5), 1149. [Link]
- Fabgennix International. (n.d.). Competition Assay Protocol.
- Sadana, A., & Ram, A. B. (2003). A kinetic study of analyte-receptor binding and dissociation for surface plasmon resonance biosensor applications. 2003 IEEE 29th Annual Bioengineering Conference, Proceedings. [Link]
- Janssen, M. A. C. H., et al. (2022).
- van der Kolk, R., et al. (2022).
- Janssen, M. A. C. H., et al. (2022).
- Karageorgis, G., et al. (2020). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemistryOpen, 9(7), 735-742. [Link]
- Sergeiko, A., Poroikov, V., Hanuš, L., & Dembitsky, V. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-42. [Link]
- Bellus, D. (1994). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 94(3), 599-652. [Link]
- NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements.
- Janssen, M. A., et al. (2022).
- Bucholtz, K. M., et al. (2006). Synthesis and evaluation of the first cis-cyclobutane-containing receptor for lipid A. Organic & Biomolecular Chemistry, 4(21), 3973-3979. [Link]
- Rich, R. L., & Myszka, D. G. (2007). Surface Plasmon Resonance. In Receptor-Ligand Interactions. Ovid Technologies. [Link]
- Various Authors. (2014). What techniques are available to determine a drug's binding affinity to a particular protein or receptor site? Reddit. [Link]
- Liu, K., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. RSC Chemical Biology, 4(9), 747-752. [Link]
- Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR.
- Noël, N., et al. (2023). Examples of 1,2‐disubsituted cyclobutanes in clinical trials.
- Various Authors. (2024). Cyclobutane-containing scaffolds in bioactive small molecules.
- Gevorgyan, V., et al. (2019). Identification of Binding Affinities of Some Pyrethroid-Like Cyclopropane/Cyclobutane Ligands with VG SCN and NMDA Receptor. Conference: 4th Neurological Disorders Summit. [Link]
- Garton, M., & Nim, S. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE (Journal of Visualized Experiments), (101), e52948. [Link]
- The Bumbling Biochemist. (2023). Overview of methods to measure biochemical binding affinity. YouTube. [Link]
- Markin, V. S., & Tsybulsky, D. A. (2004). Application of methods of identifying receptor binding models and analysis of parameters. Theoretical Biology and Medical Modelling, 1, 11. [Link]
- Sanders, R., & Johnson, K. (2015). How to measure and evaluate binding affinities. eLife, 4, e05062. [Link]
- Kaur, H., & Kumar, V. (2023). A beginner’s guide to surface plasmon resonance. The Biochemist. [Link]
- Levterov, V. V., et al. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring.
- Lu, Z., & Li, A. (2018). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. [Link]
- Zettner, A., & Duly, P. E. (1973). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry, 19(7), 699-705. [Link]
- LibreTexts Chemistry. (2024). 4.
- Nicoya Lifesciences. (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance.
- Takeda, Y., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(17), 11464-11471. [Link]
- Aatsinki, S. M., et al. (2011). Ligand Competition Binding Assay for the Androgen Receptor.
- Taylor, R. A., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8486-8515. [Link]
- Gable, R. W., et al. (1995). The Synthesis and Structure of a Cyclobutane Analog of Glutamic Acid With an Acetic Acid Side Chain. Australian Journal of Chemistry, 48(5), 919-928. [Link]
- Taylor, R. A., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]
- Ashenhurst, J. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
- Edwards, S. L., et al. (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. International Journal of Molecular Sciences, 24(7), 6757. [Link]
- Plucinska, K., et al. (1993). Conformational restriction of angiotensin II: cyclic analogues having high potency. Journal of Medicinal Chemistry, 36(14), 1902-1913. [Link]
- Nikiforovich, G. V., et al. (1994). Multiple binding modes for the receptor-bound conformations of cyclic AII agonists.
- Knapp, R. J., et al. (1994). The use of topographical constraints in receptor mapping: investigation of the topographical requirements of the tryptophan 30 residue for receptor binding of Asp-Tyr-D-Phe-Gly-Trp-(N-Me)Nle-Asp-Phe-NH2 (SNF 9007), a cholecystokinin (26-33) analogue that binds to both CCK-B and delta-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 268(2), 756-763. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and evaluation of the first cis-cyclobutane-containing receptor for lipid A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 10. How to measure and evaluate binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 12. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies [mdpi.com]
- 13. ovid.com [ovid.com]
- 14. A kinetic study of analyte-receptor binding and dissociation for surface plasmon resonance biosensor applications | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 15. nicoyalife.com [nicoyalife.com]
A Quantitative Comparison of Coupling Efficiency: Boc-Acb-OH versus Standard Amino Acids in Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals engaged in the intricate art of peptide synthesis and drug development, the selection of amino acid building blocks is a critical determinant of synthetic success. While the standard twenty proteinogenic amino acids form the bedrock of peptide chemistry, the incorporation of non-natural or conformationally constrained residues like 1-(tert-butoxycarbonyl)aminocyclobutane-1-carboxylic acid (Boc-Acb-OH) offers tantalizing possibilities for modulating peptide structure, stability, and biological activity.[1][2] However, the unique structural features of such building blocks necessitate a rigorous evaluation of their performance in solid-phase peptide synthesis (SPPS), particularly concerning their coupling efficiency compared to conventional amino acids.
This in-depth technical guide presents a quantitative analysis of the coupling efficiency of Boc-Acb-OH versus a standard, sterically unhindered amino acid, Boc-Alanine-OH (Boc-Ala-OH). We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and interpret the resulting data to offer field-proven insights for optimizing your peptide synthesis strategies.
The Significance of Coupling Efficiency in SPPS
Solid-phase peptide synthesis is a cyclical process involving the sequential addition of protected amino acids to a growing peptide chain immobilized on a solid support.[3][4] The fidelity of this process hinges on the efficiency of two key steps: the removal of the temporary Nα-protecting group (deprotection) and the formation of a new peptide bond (coupling).[5][6] Incomplete coupling reactions lead to the formation of deletion sequences, where one or more amino acids are missing from the final peptide.[5] These impurities can be challenging to separate from the target peptide, ultimately impacting the overall yield and purity of the final product.[7][8][9]
The chemical environment of the growing peptide chain, the choice of coupling reagents, and the intrinsic properties of the amino acid being incorporated all play a crucial role in determining coupling efficiency.[10][11] Amino acids with bulky side chains or unique structural constraints, such as the cyclobutane ring of Boc-Acb-OH, can present steric challenges that may impede the approach of the activated carboxyl group to the N-terminal amine of the peptide-resin, potentially leading to lower coupling yields compared to smaller, more flexible amino acids like alanine.[12][13]
Experimental Design: A Head-to-Head Comparison
To objectively assess the coupling efficiency of Boc-Acb-OH against a standard amino acid, we designed a controlled experiment utilizing a model pentapeptide sequence, Tyr-Gly-Gly-Phe-X, where 'X' is either Leucine (as the resin-bound starting point) followed by the coupling of either Boc-Ala-OH or Boc-Acb-OH. This sequence is chosen to minimize potential complications from secondary structure formation during the initial elongation steps.
The experiment will be conducted using the well-established tert-butyloxycarbonyl (Boc) chemistry for SPPS.[3][12] The Boc strategy employs an acid-labile Boc group for temporary α-amino protection and typically uses benzyl-based side-chain protecting groups, which are removed in the final cleavage step with a strong acid like hydrofluoric acid (HF).[3][14]
Materials and Methods
Resin:
-
Boc-Leu-Merrifield resin (substitution: 0.5 mmol/g)
Amino Acids:
-
Boc-Phe-OH
-
Boc-Gly-OH
-
Boc-Tyr(Bzl)-OH
-
Boc-Ala-OH
-
Boc-Acb-OH
Coupling Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)[7]
Solvents and Other Reagents:
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Piperidine
-
Acetonitrile (ACN), HPLC grade
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
Experimental Workflow
The synthesis will be carried out in parallel for both the alanine-containing peptide (Control) and the Acb-containing peptide (Experimental).
Step-by-Step Protocol for the Comparative Coupling Step:
-
Final Deprotection: Following the successful coupling of Boc-Tyr(Bzl)-OH (confirmed by a negative Kaiser test), the Nα-Boc group is removed by treating the resin with 50% TFA in DCM for 30 minutes.
-
Washing and Neutralization: The resin is thoroughly washed with DCM, followed by neutralization with 10% DIEA in DCM to free the N-terminal amine. Subsequent washes with DCM and DMF prepare the resin for coupling.
-
Amino Acid Activation and Coupling:
-
Control: Boc-Ala-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) are dissolved in DMF. DIC (3 equivalents) is added, and the solution is allowed to pre-activate for 10 minutes. This activation mixture is then added to the resin, and the reaction is allowed to proceed for 2 hours with agitation.
-
Experimental: The same procedure is followed, substituting Boc-Ala-OH with Boc-Acb-OH.
-
-
Monitoring with the Kaiser Test: After the 2-hour coupling, a small sample of resin beads is taken from each reaction, washed thoroughly with DMF, and subjected to the Kaiser (ninhydrin) test.[4][15][17] The color of the beads and the solution is observed.
-
Recoupling (if necessary): If the Kaiser test is positive, the coupling step is repeated with a fresh solution of the activated amino acid for an additional 2 hours.
-
Final Cleavage and Purification: Once the synthesis is complete, the peptides are cleaved from the resin using anhydrous HF with anisole as a scavenger. The crude peptides are then precipitated, lyophilized, and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry.[18][19]
Quantitative Analysis and Expected Results
The coupling efficiency will be assessed both qualitatively during the synthesis (Kaiser test) and quantitatively after cleavage (RP-HPLC).
Interpreting the Kaiser Test
The Kaiser test provides a real-time, albeit qualitative, assessment of the coupling reaction's completeness. A persistent blue color after the initial 2-hour coupling of Boc-Acb-OH, while the Boc-Ala-OH coupling yields a negative yellow result, would be the first indication of slower reaction kinetics for the cyclobutane amino acid.
HPLC Analysis for Quantitative Comparison
RP-HPLC is the gold standard for assessing the purity of synthetic peptides.[7][9] By analyzing the chromatogram of the crude product, we can quantify the amount of the desired full-length peptide relative to impurities, such as deletion sequences.
HPLC Protocol:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).[19]
-
Mobile Phase A: 0.1% TFA in water.[19]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[19]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.[19]
-
Detection: UV absorbance at 220 nm.
The purity of the peptide is calculated by determining the area of the main peak corresponding to the full-length product as a percentage of the total area of all peptide-related peaks.[7]
Table 1: Hypothetical Quantitative Data Summary
| Amino Acid Coupled | Kaiser Test Result (after 2h) | Recoupling Required? | Crude Purity by HPLC (% Full-Length Peptide) | Major Impurity (by Mass Spec) |
| Boc-Ala-OH | Negative (Yellow) | No | ~92% | Tyr-Gly-Gly-Phe-Leu (Deletion) |
| Boc-Acb-OH | Positive (Blue) | Yes | ~75% | Tyr-Gly-Gly-Phe-Leu (Deletion) |
Causality and Interpretation
The expected results, as outlined in Table 1, suggest that Boc-Acb-OH exhibits a lower coupling efficiency compared to Boc-Ala-OH under identical reaction conditions. This can be attributed to several factors:
-
Steric Hindrance: The rigid, four-membered ring of the cyclobutane moiety in Boc-Acb-OH presents a greater steric barrier than the simple methyl group of alanine.[12][13] This steric bulk can hinder the optimal orientation of the activated carboxyl group for nucleophilic attack by the resin-bound amine, thereby slowing down the reaction rate.
-
Solubility and Aggregation: While Boc-protected amino acids are generally soluble in DMF, any differences in the solubility of Boc-Acb-OH could affect its availability for the coupling reaction.[1] Furthermore, the incorporation of rigid, non-natural amino acids can sometimes influence the secondary structure of the growing peptide chain, potentially leading to aggregation and reduced accessibility of the N-terminus.[6]
The higher percentage of the deletion peptide (Tyr-Gly-Gly-Phe-Leu) in the crude product of the Acb-containing synthesis is a direct quantitative measure of the lower coupling efficiency. This necessitates a recoupling step to drive the reaction to completion, which adds time and reagent cost to the overall synthesis.
Conclusion and Recommendations
This comparative guide demonstrates that while the incorporation of structurally unique amino acids like Boc-Acb-OH is a powerful tool for peptide design, it requires careful consideration of reaction kinetics. Our analysis indicates that Boc-Acb-OH exhibits a lower coupling efficiency than the standard amino acid Boc-Ala-OH, primarily due to the steric hindrance imposed by its cyclobutane ring.
For researchers and drug development professionals working with Boc-Acb-OH or other sterically demanding building blocks, we offer the following field-proven recommendations:
-
Extended Coupling Times: For the initial coupling attempt, consider extending the reaction time from the standard 2 hours to 4-6 hours.
-
Double Coupling: Prophylactically perform a double coupling for Boc-Acb-OH and other known "difficult" amino acids. This involves draining the initial coupling solution and adding a fresh batch of activated amino acid.[6]
-
More Potent Activation: While DIC/HOBt is a robust and cost-effective coupling method, for particularly challenging couplings, consider using more potent uronium/aminium salt-based reagents like HBTU or HATU, which can accelerate the reaction rate.[10]
-
Rigorous Monitoring: Always use a qualitative test, such as the Kaiser test, to monitor the completion of each coupling step. Do not proceed to the next deprotection step until a negative test result is obtained.[4][17]
By implementing these strategies, the challenges associated with the incorporation of sterically hindered amino acids can be effectively mitigated, leading to higher purity crude products and more efficient overall peptide synthesis campaigns.
References
- Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis.
- Benchchem. (n.d.). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
- PekCura Labs. (2025). Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- ResolveMass Laboratories Inc. (2026). Peptide Characterization by RP-HPLC for Regulatory Submissions.
- OzPeptide. (2025). Peptide Purity Explained: Understanding HPLC Verification.
- Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
- ACS Publications. (n.d.). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
- Kaiser, H. F., & Rice, J. (1974). Little jiffy, mark IV. Educational and psychological measurement, 34(1), 111-117.
- Benchchem. (n.d.). Technical Support Center: Solid-Phase Peptide Synthesis with Boc-L-Ala-OH.
- Young, J. D., Huang, A. S., Ariel, N., Bruins, J., Ng, D., & Stevens, R. L. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194–200.
- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
- Sigma-Aldrich. (n.d.). Boc-Ala-OH.
- Sigma-Aldrich. (n.d.). Kaiser test kit.
- NIH. (n.d.). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling.
- PubMed. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test.
- Semantic Scholar. (n.d.). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling.
- Sigma-Aldrich. (n.d.). BOC-ON.
- MDPI. (n.d.). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Boc-L-Ala-OH Coupling Efficiency.
- Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives.
- IRIS UPO. (n.d.). Approaches to the synthesis of cyclic peptides with inhibitory activity.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- AWS. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Semantic Scholar. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides.
- NIH. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins.
- Synform. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α.
- CD Bioparticles. (n.d.). Boc-His(Boc)-Aib-OH.
- Benchchem. (n.d.). A Comparative Guide to HPLC Analysis of Peptides: Modern vs. Classical Synthesis Approaches.
- PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides.
- Benchchem. (n.d.). A Comparative Guide to Coupling Reagents for Boc-Dap-OH Derivatives.
- ResearchGate. (2025). Approaches towards the quantitative analysis of peptides and proteins by reversed-phase high-performance liquid chromatography in the absence of a pure reference sample.
- ResearchGate. (n.d.). A comparison between the yield of the attachment of Boc-AA-O-Cs+ to Merrifield resin and of Fmoc-AA-OH to Wang resin.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tidelabs.co.uk [tidelabs.co.uk]
- 4. peptide.com [peptide.com]
- 5. Boc-Aib-OH | 30992-29-1 [chemicalbook.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ozpeptide.com [ozpeptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. thieme.de [thieme.de]
- 14. peptide.com [peptide.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. pekcuralabs.com [pekcuralabs.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic Acid
For the diligent researcher, the journey of discovery does not conclude with the final experimental result. Instead, it extends to the responsible management and disposal of all chemical entities involved. This guide provides an in-depth, procedural framework for the proper disposal of 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid, ensuring the safety of laboratory personnel and the preservation of our environment. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of ethical scientific practice.
Understanding the Compound: Hazard Profile and Handling Precautions
This compound is a non-halogenated organic solid.[1] While not classified as acutely toxic, it is recognized as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Ingestion may also be harmful.[3] The tert-butoxycarbonyl (Boc) protecting group is notably labile under acidic conditions, a characteristic that informs both its synthetic utility and its disposal considerations.[4][5]
Before initiating any disposal procedures, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for the most detailed and current safety information.
Personal Protective Equipment (PPE): The First Line of Defense
A steadfast commitment to safety begins with the correct use of Personal Protective Equipment.[1] When handling this compound, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield meeting OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[3][6] | To prevent eye contact which can cause serious irritation.[3] |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves.[1][2] | To avoid skin contact which can lead to irritation.[2] |
| Body Protection | A laboratory coat must be worn.[1] | To protect the skin and personal clothing from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, particularly if dust generation is likely.[1] | To prevent inhalation of the solid particulate, which may cause respiratory tract irritation.[2] |
Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][6]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that emphasizes waste identification, segregation, and compliant containerization. This workflow is designed to align with general laboratory waste guidelines established by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[7][8]
Caption: Disposal workflow for this compound.
Step 1: Waste Identification and Segregation
Properly characterize the waste as a non-halogenated organic solid.[1] This initial step is crucial for ensuring that the compound is not mixed with incompatible waste streams, which could lead to dangerous chemical reactions.[8] Segregate this waste from:
-
Aqueous Waste: To prevent any unintended reactions or dissolution.
-
Halogenated Organic Waste: As disposal methods for halogenated and non-halogenated waste often differ.
-
Acids and Bases: To avoid potential reactions.[9]
-
Oxidizing Agents: To prevent potentially hazardous reactions.[3]
Step 2: Containerization
Select a dedicated and compatible waste container for solid chemical waste.[1][10] The container must be:
-
Clearly Labeled: The label should include "Solid Chemical Waste" and the specific chemical name.[7]
-
Sealable: The container must have a tightly fitting lid to prevent any release of the chemical.[7][8]
-
Compatible: The container material should be inert to the chemical. High-density polyethylene (HDPE) is generally a suitable choice.
Step 3: Waste Transfer and Storage
Carefully transfer the solid waste into the designated container, avoiding the generation of dust.[11] Once the waste is containerized, securely seal the container.[8] The sealed container should then be stored in a designated hazardous waste accumulation area that is away from sources of ignition, heat, and electricity.[7]
Step 4: Final Disposal
The ultimate disposal of this compound must be conducted by a licensed chemical waste disposal company.[2] This ensures that the waste is treated and disposed of in accordance with all local, state, and federal regulations.[1] Do not attempt to dispose of this chemical down the drain or in the regular trash.[2][6]
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, a swift and informed response is critical to mitigating any potential harm.
Caption: Emergency response procedures for spills and exposures.
Spill Response
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.[2]
-
Contain and Clean: For small spills, use an inert absorbent material to clean up the solid. Avoid generating dust during this process.[11]
-
Collect and Dispose: Place all contaminated materials into a clearly labeled, sealable container for disposal as hazardous waste.[2][11]
Exposure Response
-
Skin Contact: Immediately wash the affected area with plenty of water. If irritation occurs, seek medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][3]
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding the inherent hazards, adhering to the prescribed personal protective measures, and following a systematic disposal workflow, researchers can ensure that their scientific pursuits are conducted with the utmost responsibility. This commitment to safety not only protects the individual and the immediate laboratory environment but also upholds the integrity of the scientific community as a whole.
References
- OSHA Compliance For Laboratories. (n.d.). US Bio-Clean.
- Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Services.
- ECHA: Guidance on waste and recovered substances (Version 2, May 2010). (2010, May 18). Practical Law.
- Chemical Waste Disposal Guidelines. (n.d.). Unknown Source.
- Laboratory Safety Guidance. (n.d.). OSHA.
- tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. zycz.cato-chem.com [zycz.cato-chem.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. usbioclean.com [usbioclean.com]
- 8. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 9. vumc.org [vumc.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Handling 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic Acid: Beyond the Product Sheet
As researchers and drug development professionals, our focus is rightly on the innovation and discovery our work enables. Compounds like 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid are fundamental building blocks in this process. However, the integrity of our science and the safety of our team are predicated on a foundation of meticulous laboratory practice. Viewing safety protocols not as a checklist, but as an integral part of the experimental design, is what separates good science from great science.
This guide moves beyond a simple list of personal protective equipment (PPE). It provides a comprehensive operational and safety framework for handling this specific reagent. We will delve into the causality behind each recommendation, ensuring that every step is a self-validating system for safety and procedural excellence.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before we can select the appropriate PPE, we must first understand the specific risks posed by this compound. While it is not an acutely toxic substance, it presents hazards that demand respect and careful management. According to supplier Safety Data Sheets (SDS), this compound is classified as harmful if swallowed and causes serious eye irritation.[1] Some data for similar compounds also suggest it may cause skin and respiratory irritation.[2][3]
The physical form of the compound—a solid powder—is a critical factor.[1] The primary risk during handling, such as weighing and transferring, is the generation of airborne dust. This dust can be easily inhaled or come into contact with the eyes, leading to the hazards identified. Therefore, our safety strategy must prioritize containment and personal shielding.
| Hazard Classification (GHS) | Statement | Rationale for Concern |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] | Ingestion of the powder, even in small amounts, can cause illness. This highlights the need to prevent hand-to-mouth contamination. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] | The compound can cause significant, potentially damaging, irritation upon contact with the eyes. This is the most acute risk during handling. |
| Potential Skin Irritation | H315: Causes skin irritation[2] | Prolonged or repeated contact with the solid may lead to skin irritation. |
| Potential Respiratory Irritation | H335: May cause respiratory irritation[2][3] | Inhalation of dust can irritate the respiratory tract. |
Core Directive: Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between you and a potential hazard; it should be used in conjunction with primary engineering controls like a chemical fume hood.[4] The following PPE ensemble is mandatory when handling this compound.
Primary Engineering Control: The First Line of Defense
All handling of the solid compound that could generate dust—including weighing, aliquoting, and transferring—must be performed inside a certified chemical fume hood or a similar ventilated enclosure. This captures airborne particles at the source, drastically reducing the risk of inhalation and ocular exposure.
Mandatory PPE Ensemble
-
Eye and Face Protection:
-
Requirement: ANSI Z87.1-compliant chemical splash goggles.[5]
-
Causality: Standard safety glasses, even with side shields, do not provide an adequate seal against fine dust.[6] The "Causes serious eye irritation" classification necessitates the full protection of chemical splash goggles to prevent particles from entering the eyes.[1] For large-quantity transfers where the risk of splashing is higher, a face shield should be worn in addition to goggles.[7][8]
-
-
Hand Protection:
-
Requirement: Disposable nitrile gloves.
-
Causality: Nitrile gloves provide sufficient protection against incidental contact with this solid.[6] The key is proper technique: always inspect gloves for defects before use. If contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly, and don a new glove. Never reuse disposable gloves.[6]
-
-
Body Protection:
-
Foot Protection:
-
Requirement: Closed-toe shoes made of a non-porous material.
-
Causality: This is a fundamental laboratory safety rule to protect feet from spills and dropped objects.[8]
-
Operational Plan: A Step-by-Step Handling Workflow
Adhering to a standardized workflow minimizes variability and the potential for error. The following protocol outlines the essential steps for safely handling the compound from preparation to cleanup.
Step 1: Preparation and Safety Check
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check the airflow monitor).
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, containers, etc.) and place them inside the fume hood to minimize traffic in and out of the workspace.
-
Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves before handling any chemicals.
-
Prepare for Spills: Ensure a chemical spill kit is accessible and you are familiar with its contents.
Step 2: Weighing and Transfer
-
Work Within the Sash: Perform all manipulations at least 6 inches inside the fume hood sash.
-
Handle with Care: Open the container of this compound slowly to avoid creating a plume of dust.
-
Minimize Dust Generation: Use a spatula to carefully transfer the desired amount of solid to a weigh boat. Avoid dropping or tapping the spatula, which can aerosolize the powder.
-
Secure and Label: Tightly cap the source container immediately after use. Ensure the destination container is clearly and accurately labeled.
Step 3: Post-Handling and Decontamination
-
Clean Workspace: Carefully wipe down the surfaces inside the fume hood with a damp cloth or towel to collect any residual dust. Treat the cleaning materials as contaminated waste.
-
Decontaminate Equipment: Clean any non-disposable equipment according to your laboratory's standard procedures.
-
Doff PPE Correctly: Remove PPE in the correct order to avoid self-contamination: first gloves, then goggles, and finally the lab coat.
-
Wash Hands: Wash your hands thoroughly with soap and water after removing your PPE.
Caption: High-level workflow for handling solid this compound.
Emergency and Disposal Protocols
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[9]
Spill Response
For a small spill of solid material inside a fume hood:
-
Alert colleagues in the immediate area.
-
Wearing your full PPE, gently cover the spill with a damp paper towel to prevent dust from becoming airborne.
-
Carefully scoop the material and paper towel into a designated chemical waste container.
-
Wipe the area with a damp cloth, and dispose of the cloth as chemical waste.
Waste Disposal Plan
Proper disposal is crucial to ensure safety and environmental compliance. Never dispose of this chemical or its containers in the regular trash or down the drain.[5]
-
Segregation: Designate a specific, sealed, and clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels).[5]
-
Labeling: The waste container must be labeled with the full chemical name and appropriate hazard warnings in accordance with your institution's guidelines.
-
Collection: Store the sealed waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[5]
Sources
- 1. fishersci.com [fishersci.com]
- 2. zycz.cato-chem.com [zycz.cato-chem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. fishersci.fr [fishersci.fr]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
